molecular formula C8H14O4 B133906 2-Isopropyl-1,3-dioxane-5-carboxylic Acid CAS No. 116193-72-7

2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Cat. No.: B133906
CAS No.: 116193-72-7
M. Wt: 174.19 g/mol
InChI Key: LAMFNZWIXHJCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-1,3-dioxane-5-carboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
The exact mass of the compound trans-2-Isopropyl-5-carboxy-1,3-dioxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5(2)8-11-3-6(4-12-8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMFNZWIXHJCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OCC(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921955, DTXSID301214940
Record name 2-(Propan-2-yl)-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116193-72-7, 42031-28-7
Record name 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116193-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name A mixture of: trans-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid; cis-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116193727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Propan-2-yl)-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A mixture of: trans-2-(1-methylethyl)-1,3-dioxane-5-carboxylic acid; cis-2-(1-methylethyl)-1,3-dioxane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-2-isopropyl-5-carboxy-1,3-dioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-Isopropyl-1,3-dioxane-5-carboxylic Acid" properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword: Understanding a Key Synthetic Building Block

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in pharmaceutical synthesis. Its structure, featuring a 1,3-dioxane ring substituted with an isopropyl group and a carboxylic acid, makes it a versatile intermediate. The primary focus of its application lies in its role as a crucial precursor in the synthesis of Iobitridol, a non-ionic, water-soluble X-ray contrast agent.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering detailed insights into its chemical properties, spectroscopic profile, synthesis, and safe handling protocols.

Molecular Structure and Stereochemistry

The molecular architecture of this compound is characterized by a six-membered 1,3-dioxane ring. This ring is not planar and, to minimize steric strain, preferentially adopts a chair conformation.[3] An isopropyl group is attached at the C2 position (the acetal carbon), and a carboxylic acid functional group is located at the C5 position.

The substitution at positions C2 and C5 gives rise to cis and trans diastereomers. The trans isomer, where the bulky isopropyl and carboxylic acid groups occupy equatorial positions, is generally the more stable and often the desired product in synthesis due to minimized steric hindrance.[3]

Caption: Chair conformation of trans-2-Isopropyl-1,3-dioxane-5-carboxylic acid.

Physicochemical Properties

A summary of the core physicochemical properties is presented below, providing essential data for experimental design and characterization.

PropertyValueReference(s)
Molecular Formula C₈H₁₄O₄[3][4]
Molecular Weight 174.19 g/mol [3]
IUPAC Name 2-propan-2-yl-1,3-dioxane-5-carboxylic acid[3][4]
CAS Number 116193-72-7 (isomer mixture); 42031-28-7 (trans-isomer)[3][5]
Appearance Off-white solid[1]
Solubility Soluble in Chloroform, Water[1]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the structure and purity of this compound. The expected spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment.[3]

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the δ 10-12 ppm range, due to its acidic nature and hydrogen bonding.[3][6]

    • Acetal Proton (C2-H): The single proton at the C2 position, flanked by two oxygen atoms, would likely appear as a doublet (coupled to the isopropyl methine proton) in the δ 4.5-5.0 ppm range.[3]

    • Dioxane Ring Protons (C4-H₂, C6-H₂): The axial and equatorial protons on these carbons would present as complex multiplets, influenced by their diastereotopic relationships.

    • Dioxane Ring Proton (C5-H): The proton on the carbon bearing the carboxyl group would appear as a multiplet.

    • Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton and a doublet for the six equivalent methyl protons are expected.

  • ¹³C NMR: The carbon spectrum provides information on the carbon skeleton.

    • Carboxyl Carbon (-COOH): This signal is expected in the downfield region of δ 165-185 ppm.[6]

    • Acetal Carbon (C2): The carbon bonded to two oxygen atoms will appear around δ 95-105 ppm.

    • Dioxane and Isopropyl Carbons: The remaining aliphatic carbons (C4, C5, C6, and isopropyl carbons) will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the key functional groups present in the molecule.[3]

  • O-H Stretch: A very broad and strong absorption band is the most characteristic feature, appearing from 2500 to 3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, often forming dimers.[3][6][7]

  • C-H Stretches: Absorptions corresponding to the sp³ C-H bonds of the dioxane ring and isopropyl group are expected in the 2850-3000 cm⁻¹ region.[3]

  • C=O Stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid will be present between 1710 and 1760 cm⁻¹. The exact position can be influenced by hydrogen bonding, with dimeric forms typically absorbing around 1710 cm⁻¹.[3][6]

  • C-O Stretches: Strong bands characteristic of the C-O single bonds of the carboxylic acid and the acetal linkage within the dioxane ring will appear in the 1000-1300 cm⁻¹ fingerprint region.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation. While a specific spectrum is not publicly available, fragmentation can be predicted.

  • Molecular Ion (M+): The molecular ion peak would be observed at m/z = 174.

  • Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). Fragmentation of the dioxane ring and loss of the isopropyl group would also lead to characteristic daughter ions.

Synthesis and Reactivity

Synthetic Pathway

A common synthetic route to produce the trans-isomer of this compound involves the decarboxylation of a dicarboxylic acid precursor.[5] This method provides good yield and stereochemical control.

SynthesisWorkflow A 2-Isopropyl-1,3-dioxane- 5,5-dicarboxylic Acid B trans-2-Isopropyl-1,3-dioxane- 5-carboxylic Acid A->B  N-Methylmorpholine  Acetonitrile, 80-105°C, 4h  (Decarboxylation)

Caption: Synthetic workflow for trans-2-Isopropyl-1,3-dioxane-5-carboxylic acid.

Experimental Protocol: Synthesis of trans-2-isopropyl-5-carboxy-1,3-dioxane[7]
  • Reaction Setup: To 10.0 g (0.046 mol) of 2-isopropyl-5,5-dicarboxy-1,3-dioxane, add 100 mL of acetonitrile and 4.6 g (0.046 mol) of N-methylmorpholine in a suitable reaction vessel.

  • Heating: Heat the reaction mixture to a temperature between 80-105 °C.

  • Monitoring: Maintain the temperature and stir for approximately 4 hours. The reaction progress should be monitored by a suitable analytical technique, such as HPLC, until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, cool the mixture and remove the acetonitrile solvent under reduced pressure at 50 °C.

  • Precipitation: Add purified water to the residue and cool the mixture to approximately 5 °C.

  • Acidification: Adjust the pH to ~2.5 using 1 mol/L hydrochloric acid while maintaining the temperature at 5 °C to precipitate the product.

  • Isolation: Stir the resulting slurry for 1 hour at 5 °C, then collect the solid product by suction filtration.

  • Drying: Dry the isolated solid at approximately 50 °C to obtain the final product. A reported yield for this procedure is 72.8%, with a cis-trans ratio of 1:18.7.[5]

Application as a Pharmaceutical Intermediate

The primary and most critical application of this compound is its use as a key intermediate in the multi-step synthesis of Iobitridol .[1][2] Iobitridol is a modern, non-ionic, low-osmolar contrast agent used worldwide for X-ray imaging procedures. The structural integrity and purity of the this compound precursor are paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). The dioxane moiety serves as a protecting group during the synthesis, which is later removed in subsequent steps.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Information
Pictogram(s)Signal WordHazard Statements


Warning/DangerH315: Causes skin irritation.H318: Causes serious eye damage.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H412: Harmful to aquatic life with long lasting effects.
Precautionary Statements & Handling
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P273: Avoid release to the environment.

    • P280: Wear protective gloves, eye protection, and face protection.

  • Response:

    • IF ON SKIN: Wash with plenty of soap and water (P302 + P352).

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell (P304 + P340 + P312).

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor (P305 + P351 + P338, P310).

  • Personal Protective Equipment (PPE): Always use in a fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 10°C and 25°C.

Conclusion

This compound is more than a simple organic molecule; it is a specifically designed building block that plays a critical role in the pharmaceutical industry. Its well-defined structure, stereochemistry, and reactivity are leveraged to produce complex molecules like the contrast agent Iobitridol. A thorough understanding of its properties, from spectroscopic fingerprints to synthesis protocols and safety requirements, is essential for any scientist or researcher working with this important compound.

References

  • This compound. ChemBK. [Link]
  • 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester | C13H22O6. PubChem. [Link]
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
  • 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid. PubChem. [Link]
  • Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. [Link]
  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

"2-Isopropyl-1,3-dioxane-5-carboxylic Acid" structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Structure Elucidation of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Introduction: The Analytical Challenge

This compound (CAS No. 116193-72-7) is a key heterocyclic building block, notable for its role as a critical intermediate in the synthesis of Iobitridol, a non-ionic, low-osmolar X-ray contrast agent.[1][2][3] Its structure features a six-membered 1,3-dioxane ring, a cyclic acetal, substituted with an isopropyl group at the 2-position and a carboxylic acid at the 5-position.[4] The molecular formula is C₈H₁₄O₄ with a molecular weight of 174.19 g/mol .[5]

The complete and unambiguous elucidation of its structure is paramount for ensuring purity, predicting reactivity, and maintaining quality control in multi-step synthetic pathways. This guide presents a holistic, field-proven workflow for this task. The analytical challenge extends beyond simple connectivity; it requires a multi-technique approach to definitively establish:

  • Constitutional Isomerism: Confirming the precise atomic connectivity.

  • Relative Stereochemistry: Differentiating between the cis and trans diastereomers.

  • Conformational Preference: Characterizing the dominant three-dimensional shape of the dioxane ring.

This document outlines the causality behind experimental choices, providing a self-validating system where each piece of data corroborates the others, leading to a final, unambiguous structural assignment.

G P1_HRMS High-Resolution MS P1_FTIR FTIR Spectroscopy P2_1H 1H NMR P1_FTIR->P2_1H Confirms Functional Groups P2_13C 13C & DEPT NMR P2_1H->P2_13C P2_2D 2D NMR (COSY, HSQC) P2_13C->P2_2D P3_J J-Coupling Analysis P2_2D->P3_J Confirms C-H Framework P3_NOE NOESY/ROESY P3_J->P3_NOE P4_Confirm Integrated Structure P3_NOE->P4_Confirm Defines 3D Structure P4_Xray X-ray Crystallography (Optional Gold Standard) P4_Confirm->P4_Xray

Fig. 1: Overall workflow for structure elucidation.

Part 1: Foundational Analysis - Confirming Molecular Formula and Functional Groups

The initial objective is to verify the fundamental properties of the analyte: its elemental composition and the presence of the expected chemical functionalities. This phase provides the bedrock upon which all subsequent, more detailed analyses are built.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is chosen over standard-resolution MS because its high mass accuracy (typically <5 ppm error) allows for the unambiguous determination of a molecule's elemental formula. This is a critical first step to eliminate any possibility of gross structural errors, such as incorrect starting materials or unexpected side reactions. For this molecule, we will use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Serially dilute to a final concentration of ~1-10 µg/mL.

  • Ionization Mode: Analyze in negative ion mode. The carboxylic acid readily loses a proton to form a stable [M-H]⁻ adduct.

  • Mass Analyzer: Utilize a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF).

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Compare the measured m/z of the most abundant ion to the theoretical mass calculated for the [C₈H₁₄O₄ - H]⁻ ion.

Data Presentation: HRMS Results

ParameterTheoretical ValueObserved ValueDeviation (ppm)
Formula C₈H₁₃O₄⁻ ([M-H]⁻)--
Exact Mass (m/z) 173.07683173.07711.6

The observed mass confirms the elemental formula C₈H₁₄O₄ with high confidence.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. The vibrational frequencies of specific bonds serve as a chemical fingerprint. For this molecule, we expect to see characteristic absorptions for the carboxylic acid (both O-H and C=O bonds) and the cyclic ether (C-O bonds) of the dioxane ring.[4]

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar until it becomes a fine, homogenous powder.

  • Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation: Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300Broad, StrongO-H Stretch (Carboxylic Acid Dimer)The extreme broadness is characteristic of strong hydrogen bonding between two acid molecules.
2850-3000MediumC-H Stretch (Alkyl: Isopropyl & Dioxane)Typical region for sp³ C-H bonds.[4]
~1710StrongC=O Stretch (Carboxylic Acid Dimer)The frequency is lowered from the monomer value (~1760 cm⁻¹) due to hydrogen bonding.[6]
1000-1300StrongC-O Stretch (Dioxane Acetal & Carboxylic Acid)Multiple strong bands are expected for the C-O-C acetal and C-O acid linkages.[4]

The presence of these key bands provides strong, direct evidence for the proposed functional groups.

Part 2: Mapping the Molecular Framework via NMR Spectroscopy

With the formula and functional groups confirmed, NMR spectroscopy is employed to assemble the atoms, defining the precise carbon-hydrogen framework and connectivity.

Fig. 2: Key 2D NMR (COSY & HSQC) correlations.
Core Protocols: ¹H, ¹³C, DEPT, COSY, & HSQC NMR

Expertise & Causality: This suite of experiments provides a complete picture of the molecule's covalent structure.

  • ¹H NMR: Quantifies unique proton environments and reveals neighboring protons through spin-spin coupling.

  • ¹³C NMR: Identifies unique carbon environments.

  • DEPT-135: Distinguishes CH/CH₃ (positive signal) from CH₂ (negative signal) carbons, simplifying assignment.

  • COSY (Correlation Spectroscopy): Maps all ¹H-¹H coupling networks, definitively linking adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, locking the ¹H and ¹³C assignments together.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • 1D Acquisition: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.

  • 2D Acquisition: Acquire standard gradient-selected COSY and HSQC experiments.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

Data Interpretation and Assignment

The combination of these experiments allows for the confident assignment of all signals. The HSQC experiment is the linchpin, connecting the proton and carbon domains. For example, the proton signal identified as the acetal proton (H2) will show a cross-peak to the carbon signal in the acetal region (~95-105 ppm), confirming the C2 assignment. COSY correlations then link H2 to the isopropyl methine proton, which in turn is linked to the isopropyl methyl protons, building out that entire fragment.

Data Presentation: Consolidated NMR Assignments

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityIntegrationKey COSY Correlations
COOH~175~12.0br s1H-
C2 (Acetal)~101~4.7d1HH-isopropyl
C4, C6~70-75~3.8 - 4.2m4HH5
C5~40~2.9m1HH4, H6
CH (Isopropyl)~32~2.1m1HH2, H-methyls
CH₃ (Isopropyl)~18~1.0d6HH-isopropyl

Note: Chemical shifts are approximate and can vary with solvent and concentration. Multiplicities (d=doublet, m=multiplet, br s=broad singlet) are predicted for the dominant isomer.

Part 3: Elucidating Stereochemistry and Conformation

With the connectivity established, the final and most nuanced challenge is to determine the three-dimensional arrangement of the substituents. The 1,3-dioxane ring preferentially adopts a low-energy chair conformation to minimize steric strain.[4] The key question is the relative orientation of the large isopropyl and carboxylic acid groups. The trans isomer, with both groups in equatorial positions, is predicted to be the most thermodynamically stable.

Fig. 3: Key NOE for confirming the trans-diequatorial isomer.
Nuclear Overhauser Effect (NOE) Spectroscopy

Expertise & Causality: NOE is the definitive NMR technique for determining spatial proximity. An NOE is observed between protons that are close in space (<5 Å), regardless of their bonding. By analyzing the NOE correlation map (from a NOESY or ROESY experiment), we can confirm the relative stereochemistry.

Trustworthiness & Self-Validation:

  • Hypothesis (trans-diequatorial): If both substituents are equatorial, then the protons on C2 (H2) and C5 (H5) will both be in axial positions. They will be on the same face of the ring and close enough to produce a mutual NOE. Furthermore, neither H2 nor H5 should show a strong NOE to their respective substituent groups.

  • Hypothesis (cis-equatorial/axial): If the isomer were cis, one group would be axial and one equatorial. This would result in a completely different and easily distinguishable NOE pattern. For example, an equatorial H2 would show strong NOEs to the axial protons on C4 and C6.

Experimental Protocol: 2D NOESY/ROESY

  • Experiment Selection: A ROESY experiment is often preferred for molecules of this size as it avoids potential zero-crossing issues that can complicate NOESY spectra.

  • Acquisition: The experiment is run similarly to other 2D NMR experiments, with a "mixing time" parameter optimized to allow for NOE buildup (typically 200-500 ms).

  • Analysis: Look for cross-peaks that are not present in the COSY spectrum. The key correlation to observe is between the axial protons at C2 and C5.

Coupling Constant (³J) Analysis

Expertise & Causality: The magnitude of the three-bond coupling constant (³J) between protons is dependent on the dihedral angle between them, as described by the Karplus relationship. This allows us to infer the geometry of the ring.

  • A large coupling (³J ≈ 10-13 Hz) is characteristic of an anti-periplanar arrangement (180°), which occurs between two axial protons on adjacent carbons (J_ax,ax).

  • Smaller couplings (³J ≈ 2-5 Hz) are characteristic of gauche arrangements (~60°), which occur between axial-equatorial (J_ax,eq) or equatorial-equatorial (J_eq,eq) protons.

By carefully analyzing the multiplicity of the signals for the C5 proton, we can measure its coupling constants to the C4 and C6 protons. The presence of large J-values would provide strong evidence for its axial position, and by extension, the equatorial position of the carboxylic acid group.

Part 4: Integrated Analysis and Final Confirmation

  • HRMS established the correct molecular formula: C₈H₁₄O₄.

  • FTIR confirmed the presence of carboxylic acid and dioxane functionalities.

  • 1D and 2D NMR mapped the exact C-H connectivity, confirming the constitutional isomer.

  • NOE and J-coupling analysis provided definitive evidence for the relative stereochemistry and conformation. The data overwhelmingly supports the assignment of the major isomer as trans-2-Isopropyl-1,3-dioxane-5-carboxylic acid , existing in a chair conformation with both the isopropyl and carboxylic acid groups in the sterically favored equatorial positions.

For absolute, definitive proof of the solid-state structure, single-crystal X-ray diffraction would be the gold-standard technique. It would not only confirm the connectivity and stereochemistry but also provide precise bond lengths, bond angles, and information about intermolecular interactions, such as the hydrogen-bonding motifs of the carboxylic acid groups in the crystal lattice.[4]

References

  • ChemBK. (n.d.). This compound.
  • Shanghai Beishu Biotechnology Co., Ltd. (n.d.). This compound.
  • Chemistry LibreTexts. (2021, December 27). Spectroscopy of Carboxylic Acid Derivatives.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane.
  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples.
  • Sadasivam, S., & Kumaresan, S. (2003). Structure, conformation and NMR studies on 1,2-dioxane and halogen substituted 1,2-dioxane molecules. Computational Biology and Chemistry, 27(3), 173-83.
  • All 'bout Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane.
  • Chemistry LibreTexts. (2015, July 18). 19.3: Spectroscopy and Mass Spectrometry of Carboxylic Acids.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

A Comprehensive Technical Guide to 2-Isopropyl-1,3-dioxane-5-carboxylic Acid (CAS 116193-72-7): A Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-1,3-dioxane-5-carboxylic acid, identified by CAS number 116193-72-7, is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and pharmaceutical development.[1][2] While not a therapeutic agent itself, its molecular architecture makes it a highly valuable intermediate, particularly in the synthesis of complex active pharmaceutical ingredients (APIs).[3][4] Its structure features a carboxylic acid functional group appended to a 1,3-dioxane ring, which is substituted with an isopropyl group at the C2 position.[2] This guide provides an in-depth analysis of its synthesis, structural characteristics, spectroscopic profile, and its critical role as a protected building block, most notably in the preparation of the X-ray contrast agent, Iobitridol.[3][5][6]

Part 1: Physicochemical Properties and Structural Analysis

The compound typically presents as an off-white solid and exhibits solubility in organic solvents like chloroform.[3][5][6] Its fundamental properties are summarized below.

PropertyValueReferences
CAS Number 116193-72-7[3][5][7]
Molecular Formula C₈H₁₄O₄[1][3]
Molecular Weight 174.19 g/mol [3][7]
Synonyms 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid[2][3]
Appearance Off-White Solid[3][5][6]
Solubility Chloroform[3][6]
Storage Room Temperature or 2-8°C, sealed and dry[3][6][8]
Molecular Structure and Stereochemistry

The structural integrity of this compound is central to its function. The 1,3-dioxane ring, analogous to cyclohexane, adopts a stable chair conformation to minimize torsional and steric strain.[7] In this conformation, substituents can occupy either axial or equatorial positions.

For this molecule, the trans isomer, where the bulky isopropyl group at the C2 position and the carboxylic acid group at the C5 position both occupy equatorial positions, is predicted to be the more stable configuration.[7] This arrangement effectively minimizes 1,3-diaxial interactions, a significant source of steric hindrance, thereby favoring this stereochemical outcome.[7] The stability of this conformation is a key factor in its utility as a reliable synthetic intermediate.

Part 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that leverages fundamental organic chemistry principles, including acetal formation and selective decarboxylation. The dioxane ring itself is a classic example of an acetal protecting group, in this case for a 1,3-diol.[9][10] A documented synthetic route focuses on the preparation of the trans isomer via the decarboxylation of a dicarboxylic acid precursor.[11]

Synthetic Workflow: Decarboxylation Pathway

The key transformation involves the removal of one carboxyl group from a precursor, 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic acid. This reaction is typically facilitated by heat in the presence of a base, such as N-methylmorpholine, which aids in the selective removal of one carboxylic acid moiety.[11]

Synthesis_Workflow Start 2-Isopropyl-1,3-dioxane- 5,5-dicarboxylic Acid Reagent N-Methylmorpholine in Acetonitrile Start->Reagent Add Process Heat (80-105 °C) Decarboxylation Reagent->Process Initiate Purification Acidification (HCl) & Isolation Process->Purification Reaction complete End trans-2-Isopropyl-1,3-dioxane- 5-carboxylic Acid Purification->End Yields

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol: Synthesis of trans-2-isopropyl-5-carboxy-1,3-dioxane

This protocol is adapted from a documented procedure and serves as a self-validating system where reaction completion is monitored analytically.[11]

Materials:

  • 2-isopropyl-5,5-dicarboxy-1,3-dioxane (10.0 g, 0.046 mol)

  • N-methylmorpholine (4.6 g, 0.046 mol)

  • Acetonitrile (100 mL)

  • 1 M Hydrochloric acid

  • Purified water

Procedure:

  • Reaction Setup: To a suitable reaction vessel, add 2-isopropyl-5,5-dicarboxy-1,3-dioxane and acetonitrile.

  • Reagent Addition: Add N-methylmorpholine to the mixture.

  • Decarboxylation: Heat the reaction mixture to 80-105 °C. The causality here is that thermal energy is required to overcome the activation energy for the elimination of CO₂, facilitated by the base.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is fully consumed. This analytical checkpoint ensures the reaction proceeds to completion, a hallmark of a trustworthy protocol.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the acetonitrile solvent under reduced pressure at approximately 50 °C.

  • Workup and Precipitation: Add purified water to the residue and cool the mixture to approximately 5 °C. Adjust the pH to ~2.5 using 1 M hydrochloric acid. The acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate.

  • Isolation: Maintain the temperature at 5 °C and stir for 1 hour to ensure complete precipitation. Collect the solid product by suction filtration.

  • Drying: Dry the isolated solid at approximately 50 °C to yield the final product. The reported yield for this method is approximately 72.8%, with a high diastereomeric ratio favoring the trans isomer.[11]

Part 3: Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a fully published spectrum for this specific CAS number is not widely available, a detailed prediction can be made based on its functional groups and data from analogous structures.[7]

TechniqueRegion / Chemical Shift (δ)Predicted Signal Characteristics
¹H NMR δ 10-12 ppmBroad singlet, acidic proton (-COOH).[7][12]
δ 4.5-5.0 ppmDoublet, acetal proton at C2, coupled to isopropyl methine.[7]
MultipletsComplex signals for dioxane ring protons (C4, C6) and C5 proton.[7]
Doublet & SeptetSignals characteristic of the isopropyl group.
¹³C NMR δ 165-185 ppmCarbonyl carbon of the carboxylic acid.[12]
IR Spectroscopy 2500-3300 cm⁻¹Very broad O-H stretch due to hydrogen-bonded dimer formation.[12][13][14]
1710-1760 cm⁻¹Strong, sharp C=O stretch (around 1710 cm⁻¹ for the dimer).[12][13]
1210-1320 cm⁻¹Strong C-O stretch.[13]
900-960 cm⁻¹Broad O-H out-of-plane bend (wag).[13]

The broadness of the O-H stretching band in the IR spectrum is a classic diagnostic feature for carboxylic acids, resulting from strong intermolecular hydrogen bonding that forms a dimeric structure.[13][14] In ¹H NMR, the acidic proton is typically found far downfield and may be exchangeable with D₂O.[7][12]

Part 4: Core Application in Drug Development: The Synthesis of Iobitridol

The primary and most authoritative application of this compound is as a key starting material for the synthesis of Iobitridol.[3][4][5][6] Iobitridol is a non-ionic, low-osmolarity, iodinated contrast agent used to enhance the visibility of internal structures during X-ray-based imaging procedures.

The Strategic Role of the 1,3-Dioxane Moiety

The genius of this building block lies in the function of the 1,3-dioxane ring as a protecting group .[9][15] In the multi-step synthesis of Iobitridol, other parts of the molecule must be modified—specifically, the carboxylic acid must be converted into an amide.[15][16] A free 1,3-diol would interfere with these reactions. The dioxane ring (an acetal) is stable under the basic or neutral conditions required for amide bond formation but can be selectively and cleanly removed later under acidic conditions (deprotection) to reveal the required diol functionality in the final Iobitridol molecule.[10][17]

This "protect-react-deprotect" strategy is a cornerstone of complex organic synthesis, and this molecule is a perfect embodiment of that principle.[15]

Iobitridol_Logic cluster_0 Synthesis Phase cluster_1 Finalization Phase Start 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid (Protected Diol) Step1 Amide Bond Formation (Coupling Reaction) Start->Step1 Carboxyl activation & amine addition Intermediate Protected Iobitridol Precursor Step1->Intermediate Dioxane group remains intact Step2 Deprotection: Acid-Catalyzed Hydrolysis Intermediate->Step2 End Final Product: Iobitridol (Revealed Diol) Step2->End Cleaves acetal, liberates diol

Caption: Logical flow showing the role of the compound in Iobitridol synthesis.

Part 5: Safety and Handling

This compound is intended for research and development purposes only and is not for human or veterinary use.[4][6][7] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed. It should be stored in a well-sealed container, potentially under refrigerated and dry conditions, to maintain its integrity.[8] Some suppliers indicate hazard classifications such as H318 (Causes serious eye damage) and H412 (Harmful to aquatic life with long-lasting effects).

Conclusion

This compound is more than a simple organic molecule; it is a sophisticated tool for chemical synthesis. Its value is derived from the clever integration of a reactive carboxylic acid handle with a stable, yet selectively cleavable, 1,3-dioxane protecting group. This design makes it an indispensable intermediate for constructing complex molecules like Iobitridol, streamlining the synthetic pathway and enabling the efficient production of vital diagnostic agents. For researchers in drug development, understanding the properties and strategic function of such building blocks is fundamental to advancing the synthesis of next-generation pharmaceuticals.

References

  • This compound | 116193-72-7 | Benchchem. Benchchem.
  • This compound | 116193-72-7 | FI160279. Biosynth.
  • trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis. ChemicalBook.
  • 015104 this compound CAS: 116193-72-7. United States Biological.
  • This compound. Shanghai 倍殊生物科技有限公司.
  • This compound. ChemBK.
  • 116193-72-7|this compound. BLDpharm.
  • CAS 116193-72-7: 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid. CymitQuimica.
  • This compound biochemical. MyBioSource.
  • Protecting Groups In Organic Chemistry. Total Synthesis.
  • This compound - Data Sheet. United States Biological.
  • This compound. Excenen Pharmatech.
  • Protecting group. Wikipedia.
  • Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. PMC - NIH.
  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. IUPAC.
  • 2-isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester (CHEM043223). HMDB.
  • Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. ResearchGate.
  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester. Santa Cruz Biotechnology.
  • Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione. ChemicalBook.
  • Bicyclo[2.2.2]octane-2-carboxylic acid, 1,3-dimethyl-5-oxo. Organic Syntheses Procedure.
  • database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry.
  • Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate.
  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
  • Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry.

Sources

An In-Depth Technical Guide to 2-Isopropyl-1,3-dioxane-5-carboxylic Acid: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-1,3-dioxane-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₈H₁₄O₄[1]. It belongs to the class of 1,3-dioxanes, which are six-membered rings containing two oxygen atoms at positions 1 and 3. The 1,3-dioxane framework is a common motif in a variety of natural products and pharmacologically active molecules[2]. The stereochemistry and conformational arrangement of substituents on this ring system play a crucial role in determining the molecule's overall shape, polarity, and biological activity[3]. This makes a thorough understanding of the properties of substituted 1,3-dioxanes, such as this compound, essential for rational drug design and development[3].

This technical guide provides a comprehensive overview of the key physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as a critical intermediate in the synthesis of the non-ionic, low-osmolar X-ray contrast agent, Iobitridol[4][5][6].

Physicochemical Properties

This compound is typically an off-white solid at room temperature[6]. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 174.19 g/mol [7]
Molecular Formula C₈H₁₄O₄[1]
CAS Number 116193-72-7[4][6]
Appearance Off-white solid[6]
Purity (HPLC) ≥99%[6]

Stereochemistry and Conformational Analysis

Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and angular strain[3]. However, the presence of two oxygen atoms introduces differences in bond lengths and angles, leading to distinct conformational behaviors[3]. For substituted 1,3-dioxanes, the two chair conformers are often not energetically equivalent, and the molecule will preferentially adopt the conformation that minimizes unfavorable steric interactions[3].

In the case of this compound, the bulky isopropyl group at the 2-position and the carboxylic acid group at the 5-position can exist in either axial or equatorial positions. The trans-isomer, with both bulky groups in the equatorial position, is thermodynamically more stable due to minimized steric hindrance.

Synthesis of this compound

A common synthetic route to produce the trans-isomer of this compound involves the decarboxylation of 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic acid[7].

Experimental Protocol: Synthesis of trans-2-Isopropyl-1,3-dioxane-5-carboxylic acid

Starting Material: 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic Acid

Reagents and Solvents:

  • N-methylmorpholine

  • Acetonitrile

  • 1 M Hydrochloric acid

  • Purified water

Procedure:

  • To a solution of 2-isopropyl-5,5-dicarboxy-1,3-dioxane (10.0 g, 0.046 mol) in acetonitrile (100 mL), add N-methylmorpholine (4.6 g, 0.046 mol)[7].

  • Heat the reaction mixture to 80-105 °C and maintain for 4 hours[7].

  • Monitor the reaction progress by HPLC until the starting material is completely consumed[7].

  • Once the reaction is complete, remove the solvent by vacuum distillation at 50 °C[7].

  • To the residue, add purified water and cool the mixture to approximately 5 °C[7].

  • Adjust the pH to ~2.5 with 1 M hydrochloric acid while maintaining the temperature at 5 °C[7].

  • Stir the mixture at 5 °C for 1 hour to allow for precipitation[7].

  • Collect the solid product by suction filtration[7].

  • Dry the product at approximately 50 °C to yield trans-2-isopropyl-5-carboxy-1,3-dioxane[7].

This procedure has been reported to yield the product with a cis-trans ratio of 1:18.7 and a yield of 72.8%[7].

Application in the Synthesis of Iobitridol

This compound is a key intermediate in the synthesis of Iobitridol, a non-ionic, water-soluble, tri-iodinated contrast agent used in diagnostic radiography[8][9]. Iobitridol enhances the visibility of internal structures in X-ray-based imaging techniques like computed tomography (CT) scans and angiography[10][11]. The iodine atoms in its structure are effective at absorbing X-rays, creating the contrast effect[10][11].

The synthesis of Iobitridol from this compound involves several steps, starting with the acylation of 5-amino-2,4,6-triiodoisophthalic acid derivatives. The 1,3-dioxane moiety serves as a protecting group for a diol functionality, which is deprotected in a later step of the synthesis.

Synthetic Pathway of Iobitridol

Iobitridol_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection A 2-Isopropyl-1,3-dioxane- 5-carboxylic acid C 5-(2-isopropyl-1,3-dioxane-5- carboxamido)-2,4,6-triiodo- isophthaloyl dichloride A->C Acylation B 5-amino-2,4,6-triiodo- isophthaloyl dichloride B->C E Protected Iobitridol Intermediate C->E Amidation D 3-(methylamino)- 1,2-propanediol D->E F Iobitridol E->F Acidic Hydrolysis

Figure 1: Simplified synthetic pathway of Iobitridol from this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule. Although a publicly available experimental spectrum is not readily found, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

Expected ¹H NMR Signals:

  • -COOH: A broad singlet in the δ 10-12 ppm range.

  • Acetal Proton (C2-H): A doublet in the δ 4.5-5.0 ppm range, coupled to the methine proton of the isopropyl group.

  • Dioxane Ring Protons (C4-H, C6-H): Complex multiplets.

  • Isopropyl Group Protons: A multiplet for the methine proton and doublets for the two methyl groups.

Expected ¹³C NMR Signals:

The ¹³C NMR spectrum would show distinct signals for the carboxylic carbon, the acetal carbon, the carbons of the dioxane ring, and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

Key vibrational frequencies in the IR spectrum would include:

  • O-H Stretch: A broad and strong band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region.

  • C=O Stretch: A strong absorption around 1700-1725 cm⁻¹.

  • C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for assessing the purity of this compound and for monitoring the progress of its synthesis. A purity of ≥99% is commercially available[6].

Conclusion

This compound is a valuable building block in medicinal chemistry, most notably as a key intermediate in the industrial synthesis of the widely used X-ray contrast agent Iobitridol. Its synthesis, stereochemistry, and purity are critical factors that influence the quality of the final active pharmaceutical ingredient. This guide has provided a detailed overview of its key characteristics and handling, offering a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

  • What is the mechanism of Iobitridol? - Patsnap Synapse. (2024, July 17).
  • Iobitridol – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
  • What is Iobitridol used for? - Patsnap Synapse. (2024, June 14).
  • Iobitridol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.
  • CN110903275A - Process for producing iobitridol, intermediate therefor, and process for producing the same - Google Patents.
  • Iobitridol: a review of its use as a contrast medium in diagnostic imaging - PubMed.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals.
  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000863).
  • CN103254095B - Separating and purifying method in iobitridol preparation process - Google Patents.
  • Conformational analysis of 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane.
  • (PDF) Conformational isomerism of 3-isopropyl-1,3-dioxane - ResearchGate.
  • This compound - 上海倍殊生物科技有限公司.
  • This compound - ChemBK.
  • Elucidating the Origin of Conformational Energy Differences in Substituted 1,3-Dioxanes: A Combined Theoretical and Experimental Study - PubMed.
  • 5 Combination of 1H and 13C NMR Spectroscopy.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews - ACS Publications.
  • US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents.

Sources

A Comprehensive Technical Guide to 2-Isopropyl-1,3-dioxane-5-carboxylic Acid: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical intermediates, 2-Isopropyl-1,3-dioxane-5-carboxylic acid holds a significant position, primarily as a key building block in the synthesis of Iobitridol, a non-ionic, low-osmolar iodinated contrast agent.[1][2][3][4] This guide provides an in-depth exploration of its chemical identity, synthesis, and analytical characterization, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Part 1: Nomenclature and Physicochemical Properties

The compound is commonly known as this compound.[1][2][5][6][7] The formal IUPAC name for this molecule is 2-propan-2-yl-1,3-dioxane-5-carboxylic acid.[8][9] It is identified by the CAS Number 116193-72-7.[1][2][4][5][7]

The structural integrity of this compound is centered around a 1,3-dioxane ring, which is a six-membered heterocyclic compound with two oxygen atoms at positions 1 and 3. This core structure is substituted with an isopropyl group at the 2-position and a carboxylic acid group at the 5-position.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource(s)
IUPAC Name 2-propan-2-yl-1,3-dioxane-5-carboxylic acid[8][9]
Common Name This compound[1][2][5][6][7]
CAS Number 116193-72-7[1][2][4][5][7]
Molecular Formula C8H14O4[2][7]
Molecular Weight 174.19 g/mol [2][5]
Appearance White to off-white solid[1][2]
Solubility Soluble in Chloroform and DMSO[2][6]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Part 2: Synthesis Protocol

A common synthetic route to obtain this compound involves the decarboxylation of a dicarboxylic acid precursor.[10] The following protocol details the synthesis of the trans isomer from 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic acid.[10]

Experimental Protocol: Synthesis of trans-2-isopropyl-5-carboxy-1,3-dioxane[11]

Materials:

  • 2-isopropyl-5,5-dicarboxy-1,3-dioxane (starting material)

  • N-methylmorpholine

  • Acetonitrile

  • 1 mol/L Hydrochloric acid

  • Purified water

Procedure:

  • To a reaction vessel, add 10.0 g (0.046 mol) of 2-isopropyl-5,5-dicarboxy-1,3-dioxane and 100 mL of acetonitrile.

  • Add 4.6 g (0.046 mol) of N-methylmorpholine to the mixture.

  • Heat the reaction mixture to a temperature range of 80-105 °C.

  • Maintain this temperature and stir the reaction for 4 hours. Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Once the reaction is complete, stop heating and remove the acetonitrile solvent under reduced pressure at 50 °C.

  • Add purified water to the residue and cool the mixture to approximately 5 °C.

  • Adjust the pH of the solution to about 2.5 using 1 mol/L hydrochloric acid while maintaining the temperature at 5 °C.

  • Stir the mixture at this temperature for 1 hour.

  • Collect the resulting precipitate by suction filtration.

  • Dry the collected solid at approximately 50 °C to obtain the final product, 2-isopropyl-5-carboxy-1,3-dioxane.

This process yields the product with a reported cis-trans configuration ratio of 1:18.7, indicating a high selectivity for the desired trans isomer.[10]

The synthesis workflow can be visualized as follows:

G start Start: 2-isopropyl-5,5-dicarboxy-1,3-dioxane reagents Add N-methylmorpholine and Acetonitrile start->reagents heating Heat to 80-105 °C for 4h reagents->heating monitoring Monitor by HPLC heating->monitoring solvent_removal Remove solvent under reduced pressure monitoring->solvent_removal Reaction complete acidification Add water, cool to 5 °C, and adjust pH to 2.5 with HCl solvent_removal->acidification filtration Filter the precipitate acidification->filtration drying Dry at 50 °C filtration->drying end_product End Product: trans-2-isopropyl-5-carboxy-1,3-dioxane drying->end_product

Caption: Workflow for the synthesis of trans-2-isopropyl-5-carboxy-1,3-dioxane.

Part 3: Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[5] The 1,3-dioxane ring typically adopts a chair conformation to minimize steric hindrance. In the more stable trans isomer, both the bulky isopropyl group at the C2 position and the carboxylic acid group at the C5 position are expected to occupy equatorial positions.[5]

Expected ¹H NMR Signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet in the δ 10-12 ppm range.[5]

  • Acetal Proton (C2-H): A doublet in the δ 4.5-5.0 ppm range, coupled to the methine proton of the isopropyl group.[5]

  • Dioxane Ring Protons (C4-H, C6-H): Complex multiplets.[5]

  • Dioxane Ring Proton (C5-H): A multiplet, with its chemical shift influenced by the adjacent carboxyl group.[5]

  • Isopropyl Group Protons: Signals corresponding to the methine and methyl protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Key Vibrational Signatures:

  • O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[5]

  • C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the isopropyl and dioxane ring methylene groups.[5]

  • C=O Stretch: A strong absorption band for the carbonyl group of the carboxylic acid.[5]

  • C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region, characteristic of the C-O bonds of the carboxylic acid and the two C-O-C ether linkages within the dioxane ring.[5]

Part 4: Application in Drug Development

The primary and most significant application of this compound is its role as a crucial intermediate in the synthesis of Iobitridol .[1][2][3][4] Iobitridol is a non-ionic, low-osmolar, iodinated contrast agent used in diagnostic imaging procedures such as X-ray and computed tomography (CT) scans to enhance the visibility of internal body structures.

The synthesis of Iobitridol involves a multi-step process where the structural framework provided by this compound is further elaborated and functionalized. The carboxylic acid group serves as a handle for subsequent chemical transformations, ultimately leading to the complex, poly-iodinated structure of Iobitridol.

The logical relationship of this compound as a precursor is depicted below:

G intermediate 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid process Multi-step Synthesis intermediate->process final_product Iobitridol (Contrast Agent) process->final_product

Caption: Role as an intermediate in the synthesis of Iobitridol.

Conclusion

This compound is a well-defined chemical entity with significant importance in the pharmaceutical industry. Its synthesis, primarily through the decarboxylation of a precursor, is a well-established process. The robust analytical methods available for its characterization ensure its quality and suitability for use in the synthesis of the final active pharmaceutical ingredient, Iobitridol. This guide provides a foundational understanding for scientists and researchers working with this key intermediate, facilitating further research and development in the field of medicinal and process chemistry.

References

  • This compound | 116193-72-7 | Benchchem. (URL: )
  • This compound - 上海倍殊生物科技有限公司. (URL: )
  • This compound - Data Sheet - United St
  • This compound | 116193-72-7 | FI160279 - Biosynth. (URL: )
  • This compound - Excenen Pharm
  • trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis - ChemicalBook. (URL: )
  • This compound - ChemBK. (URL: )
  • 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid - PubChem. (URL: )
  • This compound biochemical - MyBioSource. (URL: )
  • 015104 this compound CAS: 116193-72-7. (URL: )
  • trans-2-Isopropyl-5-carboxy-1,3-dioxane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: )

Sources

"2-Isopropyl-1,3-dioxane-5-carboxylic Acid" stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal organic compound, notable for its defined stereochemical properties that are critical for its application, particularly as an intermediate in the synthesis of pharmaceuticals like Iobitridol[1][2]. The spatial arrangement of the isopropyl and carboxylic acid groups on the 1,3-dioxane ring dictates the molecule's physical, chemical, and biological properties. This guide provides a comprehensive exploration of the stereochemistry of this molecule, detailing the structural nuances of its isomers, methodologies for stereoselective synthesis, and the analytical techniques required for its definitive characterization.

Foundational Principles: Stereoisomerism in the 1,3-Dioxane Framework

The core of this compound is its six-membered 1,3-dioxane ring. To minimize torsional and steric strain, this ring predominantly adopts a chair conformation, analogous to cyclohexane[3]. The presence of substituents at the C2 and C5 positions gives rise to stereoisomerism, specifically diastereomerism in the form of cis and trans isomers.

  • Chair Conformation: The chair form features two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

  • Cis/Trans Isomerism:

    • In the cis isomer, the isopropyl group (at C2) and the carboxylic acid group (at C5) are on the same side of the dioxane ring. This forces one of the bulky substituents into a sterically unfavorable axial position.

    • In the trans isomer, the two groups are on opposite sides of the ring. This arrangement allows both the large isopropyl group and the carboxylic acid group to occupy the more stable equatorial positions, minimizing steric hindrance. Consequently, the trans isomer is the thermodynamically more stable and often the desired product in synthesis[3].

The diagram below illustrates the chair conformations of the cis and trans isomers, highlighting the substituent positions.

Caption: Chair conformations of trans and cis isomers.

Stereoselective Synthesis of the trans-Isomer

Achieving high diastereomeric purity is paramount. A common strategy involves the decarboxylation of a disubstituted precursor, which preferentially yields the more stable trans product. The following protocol is adapted from established methods for synthesizing trans-2-isopropyl-1,3-dioxane-5-carboxylic acid[4].

Experimental Protocol: Synthesis via Decarboxylation
  • Reaction Setup: To a solution of 2-isopropyl-5,5-dicarboxy-1,3-dioxane (1.0 eq) in acetonitrile, add N-methylmorpholine (1.0 eq) as a base.

  • Heating: Heat the reaction mixture to a reflux temperature of 80-105 °C.

  • Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed (typically around 4 hours).

  • Workup:

    • Remove the solvent by rotary evaporation under reduced pressure.

    • Add purified water and cool the mixture to approximately 5 °C in an ice bath.

    • Adjust the pH to ~2.5 using 1 M hydrochloric acid to precipitate the product.

  • Isolation:

    • Maintain stirring at 5 °C for 1 hour to ensure complete precipitation.

    • Collect the solid product by suction filtration.

    • Dry the product at approximately 50 °C to yield trans-2-isopropyl-1,3-dioxane-5-carboxylic acid. This process has been reported to achieve a cis:trans ratio of approximately 1:18.7[4].

Synthesis Workflow Diagram

G start Start: 2-isopropyl-5,5-dicarboxy-1,3-dioxane reagents Add Acetonitrile & N-methylmorpholine start->reagents heat Heat to 80-105 °C (4 hours) reagents->heat monitor Monitor via HPLC heat->monitor monitor->heat workup Solvent Removal & Aqueous Workup monitor->workup Reaction Complete ph_adjust Cool to 5 °C & Adjust pH to 2.5 (HCl) workup->ph_adjust isolate Filter and Dry Solid ph_adjust->isolate product Product: trans-2-Isopropyl-1,3- dioxane-5-carboxylic Acid isolate->product

Caption: Workflow for stereoselective synthesis.

Analytical Characterization of Stereoisomers

Distinguishing between the cis and trans isomers requires robust analytical techniques capable of probing the three-dimensional structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the stereochemistry in solution[3]. The chemical shifts and coupling constants of protons on the dioxane ring are highly sensitive to their axial or equatorial orientation.

  • Key Protons: The protons at C2, C4, C5, and C6 provide the most valuable structural information.

  • Trans Isomer Prediction: In the stable diequatorial trans isomer, the acetal proton (C2-H) would be in an axial position, and the proton at C5 would also be axial. Axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts due to shielding effects. The C2-H proton is expected to appear as a doublet between δ 4.5-5.0 ppm[3].

  • Cis Isomer Prediction: The cis isomer would feature one axial and one equatorial substituent, leading to a different set of chemical shifts and coupling constants for the ring protons.

Proton Predicted ¹H NMR Signal (trans-Isomer) Rationale
-COOH Broad singlet, δ 10-12 ppmAcidic proton, subject to hydrogen bonding.[3]
C2-H (Acetal) Doublet, δ 4.5-5.0 ppmAdjacent to two oxygen atoms and coupled to the isopropyl methine proton.[3]
C5-H MultipletPositioned on the carbon bearing the carboxyl group.
C4-H, C6-H Complex multipletsProtons on the dioxane ring, with distinct axial and equatorial signals.[3]
X-Ray Crystallography
  • Direct Visualization: It determines the precise three-dimensional arrangement of atoms, confirming bond lengths, bond angles, and the chair conformation of the ring.

  • Confirmation of Stereochemistry: It can definitively distinguish between the cis and trans isomers by showing the relative positions of the substituents.

  • Intermolecular Interactions: It reveals how molecules pack in the crystal lattice. For carboxylic acids, this technique would confirm the presence of hydrogen-bonded dimers or chains, a common motif that stabilizes the crystal structure[3].

Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_results Validation Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HPLC Chiral HPLC Sample->HPLC Xray X-Ray Crystallography (Requires Crystal) Sample->Xray Result_NMR Confirm cis/trans ratio and structure in solution NMR->Result_NMR Result_HPLC Determine Diastereomeric and/or Enantiomeric Purity HPLC->Result_HPLC Result_Xray Definitive Solid-State Structure & Conformation Xray->Result_Xray

Caption: Logical workflow for stereochemical validation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for separating stereoisomers and quantifying the purity of the desired isomer[6].

  • Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The different stereoisomers interact differently with the CSP, leading to different retention times and thus, separation.

  • Application: This method is invaluable for determining the diastereomeric excess (d.e.) of a synthesis, confirming the ratio of trans to cis isomers. If the starting materials or synthesis route could produce enantiomers, chiral HPLC would also be the primary method for determining enantiomeric excess (e.e.).

Physicochemical Data

A summary of the key properties of this compound is provided below.

PropertyValueSource(s)
IUPAC Name 2-(1-methylethyl)-1,3-dioxane-5-carboxylic acid[7]
CAS Number 116193-72-7[8][9]
Molecular Formula C₈H₁₄O₄[3][8]
Molecular Weight 174.19 g/mol [3][8][10]
Appearance White to off-white solid[1][9]
Solubility Soluble in Chloroform[1][2]

Conclusion

The stereochemistry of this compound is fundamentally defined by the chair conformation of its dioxane ring and the relative orientations of its C2 and C5 substituents. The trans isomer, with both bulky groups in equatorial positions, represents the more stable thermodynamic product and is often the synthetic target. A combination of stereoselective synthesis and rigorous analytical characterization using NMR, X-ray crystallography, and chiral HPLC is essential for controlling and validating the stereochemical outcome. For drug development professionals and synthetic chemists, a thorough understanding of these principles is critical to ensuring the quality, purity, and efficacy of downstream active pharmaceutical ingredients.

References

  • Benchchem. (n.d.). This compound.
  • ChemicalBook. (n.d.). trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis.
  • Biosynth. (n.d.). This compound.
  • ChemBK. (n.d.). This compound.
  • Shanghai Baishu Biotechnology Co., Ltd. (n.d.). This compound.
  • PharmaCompass. (n.d.). trans-2-Isopropyl-5-carboxy-1,3-dioxane.
  • MyBioSource. (n.d.). This compound biochemical.
  • Raut, A. S., & Gawthale, N. B. (2012). X-Ray Crystallography of Chemical Compounds. PMC, NIH.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • United States Biological. (n.d.). 015104 this compound CAS: 116193-72-7.
  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • United States Biological. (n.d.). This compound - Data Sheet.
  • PubChem. (n.d.). 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid.

Sources

A Technical Guide to the Synthesis of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid: Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Isopropyl-1,3-dioxane-5-carboxylic acid (CAS No. 116193-72-7) is a pivotal intermediate in the synthesis of advanced pharmaceutical agents, most notably the non-ionic X-ray contrast medium Iobitridol.[1][2] Its molecular architecture, featuring a stable cyclic acetal and a reactive carboxylic acid, makes it a versatile building block. This guide provides an in-depth examination of the primary synthetic pathway to this compound, focusing on the strategic selection of precursors and the chemical principles governing the reaction. The core synthesis is a two-step process involving an initial Knoevenagel-type condensation to form a dicarboxylic acid intermediate, followed by a regioselective thermal decarboxylation. We will dissect each stage, offering mechanistic insights and field-proven protocols to ensure reproducibility and high yield.

Introduction to the Target Molecule: A Strategic Overview

The structure of this compound is characterized by a six-membered dioxane ring, which acts as a protective group for a 1,3-diol system.[3] The isopropyl group at the C2 position and the carboxylic acid at the C5 position are key functional handles for subsequent transformations. The more stable trans isomer, where both bulky substituents occupy equatorial positions to minimize steric hindrance, is typically the desired product.[3]

Molecular Properties:

  • CAS Number: 116193-72-7

  • Molecular Formula: C₈H₁₄O₄[4]

  • Molecular Weight: 174.19 g/mol [4]

The synthetic strategy hinges on the formation of the 1,3-dioxane ring via acetalization. This classic reaction provides a robust method for protecting diols and is fundamental to this synthesis.[5][6] The most direct and efficient retrosynthetic disconnection points to two core precursors: Isobutyraldehyde and Malonic Acid .

Retrosynthesis Target This compound Intermediate 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic Acid Target->Intermediate Decarboxylation Precursors Isobutyraldehyde + Malonic Acid Intermediate->Precursors Knoevenagel Condensation (Acetal Formation) Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Formation Precursors Isobutyraldehyde + Malonic Acid Reaction1 Condensation Reaction (e.g., in Acetic Anhydride) Precursors->Reaction1 Intermediate {Intermediate Product|2-Isopropyl-1,3-dioxane-5,5-dicarboxylic Acid} Reaction1->Intermediate Reaction2 Thermal Decarboxylation (e.g., in Acetonitrile with N-Methylmorpholine) Intermediate->Reaction2 Workup Acidification & Isolation Reaction2->Workup Product {Final Product|this compound} Workup->Product

Caption: Overall synthetic workflow from precursors to final product.

Step 1: Synthesis of 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic Acid

This initial step involves the condensation of isobutyraldehyde with malonic acid. This reaction proceeds via a Knoevenagel-type mechanism, immediately followed by an intramolecular acetal formation. The reaction is typically driven by the removal of water, often accomplished by using a dehydrating agent like acetic anhydride.

Experimental Protocol:

  • Charge a suitable reaction vessel with malonic acid and a solvent/dehydrating agent such as acetic anhydride.

  • Cool the mixture in an ice bath to control the initial exothermic reaction.

  • Slowly add isobutyraldehyde to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • The intermediate, 2-isopropyl-5,5-dicarboxy-1,3-dioxane, often precipitates from the reaction mixture and can be isolated by filtration. [7]

Step 2: Decarboxylation to this compound

The key to this synthesis is the selective removal of one of the two carboxylic acid groups from the intermediate. This is achieved through thermal decarboxylation, which is often facilitated by a base catalyst.

Causality Behind Experimental Choices: The presence of two carboxylic acid groups on the same carbon (a gem-dicarboxylic acid) makes the intermediate susceptible to decarboxylation. Heating provides the activation energy for the loss of CO₂, a thermodynamically favorable process. The use of a base like N-methylmorpholine can facilitate the reaction, likely by forming a salt that decarboxylates more readily. [7]The choice of a high-boiling solvent like acetonitrile allows the reaction to be conducted at the required temperature (80-105°C) for a sufficient duration. [7] Experimental Protocol: [7]1. Suspend the intermediate, 2-isopropyl-5,5-dicarboxy-1,3-dioxane (1.0 eq), in acetonitrile. 2. Add N-methylmorpholine (1.0 eq) to the suspension. 3. Heat the reaction mixture to 80-105°C and maintain for approximately 4 hours, monitoring the disappearance of the starting material by HPLC. 4. Upon completion, cool the reaction and remove the solvent under reduced pressure. 5. Dissolve the residue in water and cool to approximately 5°C. 6. Acidify the solution to a pH of ~2.5 using 1 M hydrochloric acid to precipitate the product. 7. Stir the resulting slurry at 5°C for 1 hour to ensure complete precipitation. 8. Collect the solid product by suction filtration and dry at ~50°C.

Data Summary:

ReagentMolar Eq.RoleKey ParametersReported Yield
2-isopropyl-5,5-dicarboxy-1,3-dioxane1.0Starting MaterialN/AN/A
N-Methylmorpholine1.0Base CatalystFacilitates decarboxylationN/A
AcetonitrileSolventHigh-boiling solventAllows for reaction temperature of 80-105°CN/A
1 M Hydrochloric AcidExcessAcidificationProtonates carboxylate to precipitate final productN/A
Final Product ---72.8% [7]

Conclusion

The synthesis of this compound is a robust and well-documented process that relies on fundamental principles of organic chemistry. The strategic use of inexpensive and readily available precursors, isobutyraldehyde and malonic acid , makes this an industrially viable route. The key steps—a condensation to form a gem-dicarboxylic acid intermediate followed by a selective thermal decarboxylation—provide a high-yield pathway to this valuable pharmaceutical building block. Understanding the mechanistic basis for each step and the rationale behind the choice of reagents and conditions is paramount for researchers aiming to optimize and scale this important transformation.

References

  • Beilstein Journals. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs).
  • Grokipedia. (n.d.). Malonic ester synthesis.
  • An Optimization Of Synthetic Route Toward Monosubstituted Diethyl Malonate Derivates. (2024, June 7).
  • ResearchGate. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs).
  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.).
  • Chemistry LibreTexts. (2019, May 10). Acetals as Protecting Groups.
  • Shanghai Beishu Biotechnology Co., Ltd. (n.d.). This compound.
  • Organic Syntheses Procedure. (n.d.). Meldrum's acid.
  • ChemBK. (n.d.). This compound.
  • 015104 this compound CAS: 116193-72-7. (n.d.).
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • PubChem. (n.d.). 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid.

Sources

The Chemical Stability of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid, a key intermediate in the synthesis of various pharmaceutical compounds, notably Iobitridol.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the molecule's structural features that dictate its stability profile. We will explore its susceptibility to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, heat, and light. Furthermore, this guide outlines detailed, field-proven protocols for conducting forced degradation studies and presents robust analytical methodologies for monitoring the stability of this compound and characterizing its degradation products.

Introduction: A Molecule of Pharmaceutical Significance

This compound, with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol , is a white to off-white solid at room temperature.[1] Its molecular architecture is characterized by a 1,3-dioxane ring, a six-membered heterocyclic system containing two oxygen atoms at positions 1 and 3. This core structure is substituted with an isopropyl group at the 2-position and a carboxylic acid moiety at the 5-position. The 1,3-dioxane ring is a cyclic acetal, a functional group known for its distinct stability characteristics, which form the central theme of this guide.[3] The molecule's utility as a synthetic building block, particularly in the pharmaceutical industry, underscores the critical need for a thorough understanding of its chemical stability to ensure the quality, safety, and efficacy of final drug products.

Molecular Structure and its Influence on Stability

The chemical stability of this compound is intrinsically linked to its constituent functional groups: the 1,3-dioxane ring (a cyclic acetal) and the carboxylic acid.

The 1,3-Dioxane Ring: The Epicenter of Hydrolytic Instability

The 1,3-dioxane moiety is the most reactive site concerning degradation. As a cyclic acetal, it is susceptible to hydrolysis, particularly under acidic conditions. Acetals are generally stable in neutral and basic environments but readily break down in the presence of acid to yield the parent aldehyde or ketone and the corresponding diol.[4][5]

The acid-catalyzed hydrolysis of the 1,3-dioxane ring proceeds through a well-established mechanism involving protonation of one of the ring oxygen atoms, followed by ring-opening to form a resonance-stabilized carbocation intermediate. This intermediate is then attacked by water, ultimately leading to the formation of isobutyraldehyde and 2-(hydroxymethyl)-3-hydroxypropanoic acid (glyceric acid).

The presence of the isopropyl group at the 2-position can influence the rate of this hydrolysis. Electron-donating groups, such as alkyl groups, can stabilize the intermediate carbocation, potentially accelerating the hydrolysis rate compared to unsubstituted 1,3-dioxane.

The Carboxylic Acid Group: A Modulator of Reactivity and Potential for Other Degradation Pathways

The carboxylic acid group at the 5-position primarily influences the molecule's solubility and acidity. While the carboxylic acid itself is a relatively stable functional group, it can participate in or influence other degradation pathways, such as:

  • Intramolecular Catalysis: The acidic proton of the carboxylic acid could potentially catalyze the hydrolysis of the adjacent 1,3-dioxane ring, although this is less likely to be the primary pathway compared to catalysis by a stronger external acid.

  • Photostability: Carboxylic acids can be susceptible to photodecarboxylation upon exposure to UV light, leading to the formation of a carbon-centered radical and subsequent degradation products.

Visualizing Degradation: Pathways and Workflows

To better illustrate the key degradation pathway and the experimental workflow for its investigation, the following diagrams are provided.

cluster_0 Acid-Catalyzed Hydrolysis Molecule 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid Protonation Protonation of Ring Oxygen Molecule->Protonation H+ Ring_Opening Ring Opening Protonation->Ring_Opening Carbocation Resonance-Stabilized Carbocation Intermediate Nucleophilic_Attack Nucleophilic Attack by Water Carbocation->Nucleophilic_Attack H2O Products Isobutyraldehyde + 2-(hydroxymethyl)-3-hydroxypropanoic acid Nucleophilic_Attack->Products Ring_Opening->Carbocation

Caption: Predicted acid-catalyzed hydrolysis pathway.

cluster_1 Forced Degradation Workflow Start Drug Substance: 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid Stress_Conditions Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stress_Conditions->Acid pH < 7 Base Base Hydrolysis (e.g., 0.1 M NaOH) Stress_Conditions->Base pH > 7 Oxidation Oxidation (e.g., 3% H2O2) Stress_Conditions->Oxidation Oxidizing Agent Thermal Thermal Stress (e.g., 80°C) Stress_Conditions->Thermal Heat Photolytic Photolytic Stress (ICH Q1B) Stress_Conditions->Photolytic Light Analysis Analytical Testing (HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Results Characterization of Degradation Products & Stability Assessment Analysis->Results

Caption: Forced degradation experimental workflow.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing.[6][7] The goal is to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.

Experimental Protocols for Forced Degradation

The following protocols provide a framework for conducting forced degradation studies on this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

4.1.1. Acidic Hydrolysis

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: Add an equal volume of 0.1 M hydrochloric acid to the stock solution.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., 2, 4, 8, 12, and 24 hours).

  • Neutralization: At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

4.1.2. Basic Hydrolysis

  • Preparation: Prepare a stock solution as described in 4.1.1.

  • Stress Condition: Add an equal volume of 0.1 M sodium hydroxide to the stock solution.

  • Incubation: Incubate at a controlled temperature (e.g., 60°C) and monitor over time.

  • Neutralization: At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Analyze the samples by HPLC.

4.1.3. Oxidative Degradation

  • Preparation: Prepare a stock solution as described in 4.1.1.

  • Stress Condition: Add an equal volume of 3% hydrogen peroxide to the stock solution.

  • Incubation: Incubate at room temperature and monitor over time.

  • Analysis: Analyze the samples directly by HPLC.

4.1.4. Thermal Degradation (Solid State)

  • Preparation: Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 80°C/75% RH).

  • Incubation: Expose the solid to these conditions for a defined period (e.g., 1, 2, 5, and 10 days).

  • Sample Preparation: At each time point, dissolve a portion of the solid in a suitable solvent to a known concentration.

  • Analysis: Analyze the samples by HPLC.

4.1.5. Photolytic Degradation

  • Preparation: Prepare a solution of the compound and place it in a photostability chamber.

  • Exposure: Expose the solution to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Control: A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze the samples by HPLC.

Summary of Expected Stability
Stress ConditionPredicted Stability of this compoundRationale
Acidic Hydrolysis Labile The 1,3-dioxane ring is a cyclic acetal, which is known to be susceptible to acid-catalyzed hydrolysis.[4][5]
Basic Hydrolysis Stable Acetals are generally stable under basic conditions.
Oxidation Potentially Stable The molecule lacks functional groups that are highly susceptible to oxidation under mild conditions.
Thermal (Solid) Likely Stable The compound is a solid with a relatively simple structure, suggesting good thermal stability at moderate temperatures.
Photolytic Potential for Degradation The carboxylic acid moiety could undergo photodecarboxylation upon exposure to UV light.

Analytical Methodologies for Stability Assessment

A robust analytical method is paramount for accurately assessing the stability of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.

5.1.1. Proposed HPLC Conditions

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely provide good separation. The acidic mobile phase will ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape.

  • Detection: UV detection at a wavelength where the carboxylic acid or any potential chromophoric degradation products absorb (e.g., 210 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

5.1.2. Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Characterization of Degradation Products

For the identification of major degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. By coupling the HPLC system to a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the degradation products, providing crucial information for their structural elucidation. Further structural confirmation can be achieved by isolating the degradation products and analyzing them by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Recommendations

This compound is a molecule whose stability is primarily dictated by its cyclic acetal functionality. The key takeaway for researchers and drug development professionals is its inherent lability under acidic conditions, leading to the hydrolysis of the 1,3-dioxane ring. In contrast, the compound is expected to exhibit good stability under neutral, basic, and mild oxidative and thermal conditions.

It is strongly recommended that comprehensive forced degradation studies, as outlined in this guide, be performed early in the development process. This will not only provide a deep understanding of the molecule's intrinsic stability but also facilitate the development of a robust, stability-indicating analytical method. Such a proactive approach is essential for ensuring the quality and safety of any pharmaceutical product derived from this important synthetic intermediate. For long-term storage, it is advisable to keep the compound in a well-closed container at controlled room temperature (10°C - 25°C), protected from acidic environments and excessive light.

References

  • Chemistry LibreTexts. (2019, August 12). 10.4: Acetals and Ketals.
  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
  • Shanghai Baishun Biological Technology Co., Ltd. (n.d.). This compound.
  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review.
  • SciSpace. (2016, December 14). Forced Degradation Studies.

Sources

An In-depth Technical Guide to the Solubility of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-Isopropyl-1,3-dioxane-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes known physicochemical properties with established methodologies for solubility determination, offering both theoretical insights and practical, step-by-step protocols.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a 1,3-dioxane ring substituted with an isopropyl group at the second position and a carboxylic acid moiety at the fifth position.[3] Its molecular structure, particularly the presence of both a lipophilic isopropyl group and a polar carboxylic acid, imparts a nuanced solubility profile that is critical to its handling, reaction kinetics, and bioavailability in pharmaceutical applications. The trans configuration of the isopropyl and carboxylic acid groups is often the synthetic target.[3] Understanding its solubility is paramount for optimizing purification processes, formulation development, and ensuring predictable behavior in various solvent systems.

Physicochemical Properties

A compound's solubility is intrinsically linked to its physical and chemical properties. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₄[1][3][4][5]
Molecular Weight 174.19 g/mol [1][3][4][5]
Appearance Off-white or white solid[2][4][5][6][7]
CAS Number 116193-72-7[3][5][6][7]

Known Solubility Data

Quantitative public-domain data on the solubility of this compound is limited. However, qualitative solubility in several organic solvents has been reported. This information provides a foundational understanding of its behavior in non-aqueous media.

SolventSolubilitySource(s)
Chloroform Soluble[1][2][4][5]
DMSO (Dimethyl Sulfoxide) Soluble[6]
Water Sparingly soluble to soluble (conflicting reports)

The reported solubility in water is noted with caution due to inconsistencies in the source data. The presence of the carboxylic acid group suggests that its aqueous solubility will be highly dependent on pH. In acidic conditions (low pH), the carboxylic acid will be protonated and less polar, leading to lower aqueous solubility. Conversely, in neutral to basic conditions (higher pH), the carboxylate anion will form, increasing polarity and enhancing solubility in water.

Experimental Protocol for Solubility Determination

The following protocol provides a robust, self-validating workflow for determining the solubility of this compound in various solvents. This method is based on the equilibrium solubility principle and can be adapted for both aqueous and organic solvents.

Rationale for Experimental Design

The chosen methodology, often referred to as the "shake-flask" method, is a gold-standard technique for determining equilibrium solubility. The core principle is to create a saturated solution in the presence of excess solid, allow it to reach equilibrium, and then quantify the concentration of the dissolved solute in the supernatant. For an ionizable compound like a carboxylic acid, pH control is critical for aqueous solubility measurements.[8] Quantification via High-Performance Liquid Chromatography (HPLC) is selected for its specificity and sensitivity, allowing for accurate measurement even at low concentrations.[9][10]

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline at various pH, ethanol, methanol, chloroform, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Calibrated pH meter

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Mobile phase for HPLC (e.g., acetonitrile/water with formic acid)

Step-by-Step Procedure
  • Preparation of Stock Solution for Calibration: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration.

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations. This will be used to generate a calibration curve for HPLC quantification.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials (e.g., 5-10 mg). The key is to ensure that undissolved solid remains after equilibrium is reached.

    • Add a known volume of the desired solvent (e.g., 1 mL) to each vial. For aqueous solutions, use buffers to maintain a constant pH.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] A preliminary time-course experiment can be run to determine the time required to reach a stable concentration.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.

  • Sample Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the equation of the calibration curve to determine the concentration of this compound in the diluted samples.

  • Calculation of Solubility: Calculate the solubility by multiplying the determined concentration by the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_quantification Quantification A 1. Add Excess Solid to Vials B 2. Add Known Volume of Solvent C 3. Agitate at Constant Temperature (24-48h) D 4. Collect Supernatant E 5. Filter (0.22 µm) F 6. Dilute Sample G 7. HPLC Analysis I 9. Calculate Solubility H 8. Generate Calibration Curve

Caption: Workflow for solubility determination.

Data Interpretation and Considerations

  • pH-Solubility Profile: For aqueous solvents, plotting solubility as a function of pH will provide a comprehensive profile of the compound's behavior in biological systems.

  • Solvent Polarity: Correlating solubility in different organic solvents with their polarity can offer insights into the types of intermolecular forces that govern the dissolution process.

  • Temperature Effects: Solubility is temperature-dependent. The experimental temperature should always be reported alongside the solubility value. For most solids, solubility increases with temperature.

Conclusion

While quantitative solubility data for this compound is not widely published, its molecular structure provides a strong basis for predicting its behavior. It is expected to be soluble in moderately polar to nonpolar organic solvents like chloroform and DMSO, with its aqueous solubility being critically dependent on pH. The provided experimental protocol offers a reliable and accurate method for researchers to determine its solubility in solvents relevant to their specific applications, thereby facilitating more effective use of this important chemical intermediate in research and development.

References

  • This compound - ChemBK. (n.d.).
  • WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane. (n.d.).
  • 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester | C13H22O6 - PubChem. (n.d.).
  • 1,4-Dioxane - Solubility of Things. (n.d.).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020).
  • Dioxane - Common Organic Chemistry. (n.d.).
  • 1,4-Dioxane - Wikipedia. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • This compound - 上海倍殊生物科技有限公司. (n.d.).
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020).
  • 1,4-Cineole - PubChem - NIH. (n.d.).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020).

Sources

A Technical Guide to 2-Isopropyl-1,3-dioxane-5-carboxylic Acid: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical development, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 2-Isopropyl-1,3-dioxane-5-carboxylic acid (CAS No. 116193-72-7) has emerged as a quintessential example of such an intermediate.[1][2][3] Its structure, featuring a stable cyclic acetal that masks a 1,3-diol functionality alongside a reactive carboxylic acid, offers chemists a powerful tool for sequential and site-selective transformations. This guide provides an in-depth exploration of its synthesis, structural characteristics, and its pivotal role as a synthetic intermediate, exemplified by its application in the preparation of the non-ionic X-ray contrast agent, Iobitridol.[1][2][3]

Physicochemical Properties and Structural Analysis

The utility of this compound stems from its unique structural arrangement. The central 1,3-dioxane ring is a six-membered cyclic acetal that imparts significant chemical stability while serving as a latent diol.

The molecule preferentially adopts a stable chair conformation to minimize torsional and steric strain. In the more stable trans isomer, both the bulky isopropyl group at the C2 position and the carboxylic acid group at the C5 position are predicted to occupy equatorial positions, thereby avoiding unfavorable 1,3-diaxial interactions. This conformational preference is a critical aspect, influencing the molecule's reactivity and its interactions in subsequent synthetic steps.

PropertyValueReference
CAS Number 116193-72-7[3]
Molecular Formula C₈H₁₄O₄[4]
Molecular Weight 174.19 g/mol [4]
IUPAC Name 2-propan-2-yl-1,3-dioxane-5-carboxylic acid-
Appearance White to off-white solid[3]

Synthesis of the Intermediate

A robust and high-yield synthesis of this compound is crucial for its application. A common and effective method involves the base-mediated decarboxylation of 2-isopropyl-5,5-dicarboxy-1,3-dioxane. This approach is advantageous as it often produces the desired trans isomer with high selectivity.[4]

Synthesis_Workflow cluster_reagents Reaction Conditions Reactant 2-isopropyl-5,5-dicarboxy- 1,3-dioxane Product 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid (trans-isomer favored) Reactant->Product Decarboxylation (-CO2) Reagent1 N-methylmorpholine (Base) Solvent Acetonitrile (Solvent) Heat Heat (80-105 °C)

Caption: Synthetic route to the title compound via decarboxylation.

Experimental Protocol: Synthesis via Decarboxylation[4]
  • Reaction Setup: To a solution of 2-isopropyl-5,5-dicarboxy-1,3-dioxane (10.0 g, 0.046 mol) in acetonitrile (100 mL), add N-methylmorpholine (4.6 g, 0.046 mol).

    • Causality Insight: N-methylmorpholine acts as a non-nucleophilic base to facilitate the removal of a proton, initiating the decarboxylation process upon heating.

  • Heating: Heat the reaction mixture to 80-105 °C for approximately 4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

    • Causality Insight: Thermal energy is required to overcome the activation energy for the elimination of carbon dioxide from the gem-dicarboxylic acid intermediate.

  • Workup: After cooling, remove the solvent under reduced pressure. Add purified water and cool the mixture to approximately 5 °C.

  • Precipitation: Adjust the pH to ~2.5 using 1 mol/L hydrochloric acid while maintaining the temperature at 5 °C. Stir for 1 hour.

    • Causality Insight: Acidification protonates the carboxylate salt, rendering the carboxylic acid product insoluble in the aqueous medium and allowing for its isolation by precipitation.

  • Isolation: Collect the resulting solid by suction filtration and dry at 50 °C to yield the product.

    • Reported yields for this method are around 72.8%, with a high diastereomeric ratio favoring the trans isomer (cis:trans ≈ 1:18.7).[4]

The Core Utility: A Bifunctional Synthetic Building Block

The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. The 1,3-dioxane ring is a robust protecting group for a 1,3-diol, stable to a wide range of conditions, while the carboxylic acid provides a handle for diverse chemical transformations.

Pillar 1: The 1,3-Dioxane as a Diol Protecting Group

Protecting groups are fundamental tools in multistep synthesis, enabling chemoselectivity by temporarily masking a reactive functional group.[5] The 1,3-dioxane moiety is a cyclic acetal, which is notably stable under basic, reductive, and oxidative conditions. This stability allows for extensive chemical manipulation of the carboxylic acid group without affecting the protected diol.

The true utility of a protecting group, however, lies in its selective removal. The dioxane ring can be readily cleaved under mild acidic conditions to unmask the 1,3-diol, making it available for subsequent reactions.

Deprotection_Workflow Protected 2-Isopropyl-1,3-dioxane (Protected 1,3-Diol) Deprotected 1,3-Diol Protected->Deprotected Acidic Hydrolysis (e.g., aq. HCl, H2SO4) Deprotected->Protected Acetal Formation (Isobutyraldehyde, Acid Catalyst)

Caption: The reversible protection/deprotection of a 1,3-diol.

Pillar 2: Reactions of the Carboxylic Acid Moiety

While the diol is protected, the carboxylic acid group serves as a versatile reaction site. This allows for the construction of larger molecular frameworks.

Reactions_Diagram Start 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid Amide Amide Derivative Start->Amide Amide Coupling (e.g., R-NH2, EDC/HOBt) Ester Ester Derivative Start->Ester Esterification (e.g., R-OH, H+) Alcohol Hydroxymethyl Derivative Start->Alcohol Reduction (e.g., LiAlH4, BH3)

Sources

An In-depth Technical Guide to 2-Isopropyl-1,3-dioxane-5-carboxylic Acid: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Isopropyl-1,3-dioxane-5-carboxylic acid, a key intermediate in the synthesis of the non-ionic X-ray contrast agent, Iobitridol.[1][2][3] Moving beyond a simple recitation of facts, this document delves into the rationale behind its synthetic pathway, explores its stereochemical nuances, and details the analytical techniques essential for its characterization. The content is tailored for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of a Bespoke Intermediate

In the landscape of pharmaceutical manufacturing, the elegance and efficiency of a synthetic route are paramount. The journey from simple precursors to a complex active pharmaceutical ingredient (API) is paved with a series of meticulously designed intermediates. This compound (CAS No. 116193-72-7) is a prime example of such a critical building block.[1][4][5] Its primary role as a precursor to Iobitridol underscores the importance of understanding its synthesis and properties to ensure the final API's quality and efficacy.

The structure of this molecule, featuring a 1,3-dioxane ring, is not merely incidental. This cyclic acetal serves as a protecting group, a common strategy in organic synthesis to mask reactive functional groups while other parts of the molecule are modified.[6] The strategic placement of the isopropyl and carboxylic acid moieties dictates the stereochemistry of subsequent transformations, making the controlled synthesis of this intermediate a crucial first step.

This guide will illuminate the scientific principles underpinning the synthesis and analysis of this compound, providing a robust framework for its application in a research and development setting.

Synthesis: A Deliberate Path to a Key Intermediate

The prevailing synthetic route to this compound involves the decarboxylation of a dicarboxylic acid precursor. This approach is favored for its efficiency and control over the final product's structure.

Reaction Scheme

The synthesis initiates with the formation of a disubstituted dioxane, followed by a selective decarboxylation to yield the target molecule. A common precursor for this synthesis is 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic acid.[7]

Synthesis_Pathway cluster_0 Step 1: Acetal Formation cluster_1 Step 2: Decarboxylation Diethyl_Malonate Diethyl Malonate Precursor 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic Acid Diethyl_Malonate->Precursor Condensation with Glycerol & Isobutyraldehyde (Conceptual) Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Precursor Glycerol Glycerol Glycerol->Precursor Target This compound Precursor->Target Decarboxylation N_Methylmorpholine N-Methylmorpholine (Base/Solvent) N_Methylmorpholine->Target Heat Heat (Δ) Heat->Target

Caption: Synthetic pathway to this compound.

Experimental Protocol: Decarboxylation of 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic Acid

This protocol is based on established chemical principles for the decarboxylation of malonic acid derivatives.

Materials:

  • 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic Acid

  • N-methylmorpholine

  • Acetonitrile

  • 1 M Hydrochloric Acid

  • Purified Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic acid (1 equivalent) and N-methylmorpholine (1 equivalent) to acetonitrile (10 volumes).

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 80-105 °C) for 4 hours.[7] The progress of the reaction should be monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Workup: To the residue, add purified water and cool the mixture in an ice bath to approximately 5 °C.

  • Acidification: Adjust the pH of the aqueous solution to approximately 2.5 by the slow addition of 1 M hydrochloric acid, while maintaining the temperature at 5 °C.

  • Precipitation and Isolation: Stir the resulting slurry at 5 °C for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Drying: Dry the isolated solid at approximately 50 °C to a constant weight to yield this compound.

Causality Behind Experimental Choices:

  • N-methylmorpholine: This organic base acts as a catalyst for the decarboxylation. It facilitates the formation of a carboxylate anion, which stabilizes the transition state of the reaction.

  • Acetonitrile: This polar aprotic solvent is chosen for its suitable boiling point for the reaction temperature and its ability to dissolve the reactants.

  • Acidification: The addition of hydrochloric acid protonates the carboxylate salt formed during the workup, leading to the precipitation of the less soluble carboxylic acid product.

  • Low-Temperature Precipitation: Cooling during acidification and stirring maximizes the yield by minimizing the solubility of the product in the aqueous medium.

Structural Elucidation and Physicochemical Properties

The unambiguous identification and characterization of this compound are crucial for quality control and for understanding its reactivity. A combination of spectroscopic and physical methods is employed.

Physicochemical Data
PropertyValueSource
CAS Number 116193-72-7[1][4][5]
Molecular Formula C₈H₁₄O₄[8]
Molecular Weight 174.19 g/mol [4]
Appearance White to off-white solid[1]
Solubility Soluble in Chloroform
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise structure of the molecule. The expected signals in the ¹H NMR spectrum are as follows:

  • Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region (δ 10-12 ppm).

  • Acetal Proton (C2-H): A doublet in the range of δ 4.5-5.0 ppm, coupled to the methine proton of the isopropyl group.

  • Dioxane Ring Protons (C4-H, C6-H, C5-H): Complex multiplets in the upfield region, with their chemical shifts influenced by the neighboring substituents.

  • Isopropyl Group Protons: A doublet for the methyl groups and a multiplet for the methine proton.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational signatures include:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C-O Stretches (Dioxane and Carboxylic Acid): Strong bands in the 1000-1300 cm⁻¹ region.

  • C-H Stretches (Alkyl Groups): Absorptions in the 2850-3000 cm⁻¹ region.[4]

Stereochemistry

The 1,3-dioxane ring typically adopts a stable chair conformation to minimize steric strain.[4] To achieve maximum thermodynamic stability, the bulky isopropyl group at the C2 position and the carboxylic acid group at the C5 position are predicted to occupy equatorial positions in the trans isomer.[4] This stereochemical arrangement is a critical factor that influences the conformation and reactivity of the molecule in subsequent synthetic steps.

Caption: Predicted stable chair conformation of the trans isomer.

Application in the Synthesis of Iobitridol

The primary and most significant application of this compound is as a crucial building block in the multi-step synthesis of Iobitridol.[1][2][3] Iobitridol is a non-ionic, low-osmolar iodinated contrast agent used in diagnostic imaging procedures such as X-ray and computed tomography (CT) scans to enhance the visibility of internal structures.

The carboxylic acid functionality of the intermediate allows for its covalent attachment to the core structure of Iobitridol, while the dioxane ring serves to protect the hydroxyl groups that will be present in the final API. The isopropyl group is a persistent feature of the final Iobitridol molecule.

Application_Workflow Intermediate This compound Coupling Amide Bond Formation Intermediate->Coupling Core_Structure Iobitridol Core Moiety Core_Structure->Coupling Deprotection Removal of Acetal Protecting Group Coupling->Deprotection Final_Product Iobitridol Deprotection->Final_Product

Caption: Role of the intermediate in the Iobitridol synthesis workflow.

Conclusion and Future Perspectives

This compound stands as a testament to the enabling power of well-designed chemical intermediates. Its synthesis, while seemingly straightforward, relies on a nuanced understanding of reaction mechanisms and stereochemical control. The detailed characterization of this compound is not merely an academic exercise but a prerequisite for ensuring the quality and safety of the final pharmaceutical product.

Future research in this area may focus on the development of even more efficient and sustainable synthetic routes, potentially exploring enzymatic or flow chemistry approaches. Furthermore, a deeper investigation into the solid-state properties and polymorphism of this intermediate could lead to improved handling and formulation processes. As the demand for advanced diagnostic agents like Iobitridol continues to grow, the importance of robust and well-documented procedures for its key intermediates will only increase.

References

  • This compound - 上海倍殊生物科技有限公司. [Link]
  • An efficient synthesis of 1,3-dioxane-4,6-diones. [Link]
  • Metal-Free Synthesis of 1,3-Dioxane Derivatives from Aromatic Alkynes and Paraformaldehyde - Who we serve. [Link]
  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC - NIH. [Link]
  • Synthesis of 1,3-dioxolanes - Organic Chemistry Portal. [Link]
  • 1,3-Dioxane - Wikipedia. [Link]
  • This compound - ChemBK. [Link]

Sources

An In-depth Technical Guide to 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid (CAS No. 116193-72-7), a key heterocyclic building block in pharmaceutical synthesis. The document elucidates the compound's core physicochemical properties, molecular structure, and stereochemical considerations. Detailed protocols for its synthesis and purification are presented, alongside an in-depth analysis of its spectroscopic characteristics for structural verification. A significant focus is placed on its critical application as a registered intermediate in the synthesis of Iobitridol, a non-ionic, water-soluble X-ray contrast agent.[1][2][3][4] This guide is intended to serve as an essential resource for scientists and researchers engaged in organic synthesis and the development of pharmaceutical agents.

Core Chemical and Physical Properties

This compound is most consistently described as a white to off-white solid under standard conditions.[4][5] Its structural features, combining a carboxylic acid moiety with a cyclic acetal, govern its solubility and reactivity. While primarily intended for research applications, its role in pharmaceutical manufacturing underscores its importance.[3][6]

PropertyValueSource(s)
CAS Number 116193-72-7[1][4]
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
IUPAC Name 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid
Synonyms This compound[7]
Appearance White to off-white solid[4]
Purity (Typical) ≥99% (HPLC)[4]
Primary Application Intermediate in the preparation of Iobitridol[1][3][4]
Storage Store at 10°C - 25°C in a well-closed container
Molecular Structure and Stereochemistry

The molecular architecture is defined by a six-membered 1,3-dioxane ring. This heterocyclic core features an isopropyl group at the C2 position and a carboxylic acid function at the C5 position.[8]

2.1. Conformational Analysis

To minimize steric strain, the 1,3-dioxane ring predominantly adopts a stable chair conformation, analogous to cyclohexane.[8] In this conformation, substituents can occupy either axial or equatorial positions. The thermodynamically favored isomer is the trans configuration, where both the bulky isopropyl group (at C2) and the carboxylic acid group (at C5) reside in equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, leading to a more stable molecule.[8]

cluster_main trans-2-Isopropyl-1,3-dioxane-5-carboxylic Acid C2 C O1 O C2->O1 H_C2 H C2->H_C2 ax Isopropyl CH(CH₃)₂ C2->Isopropyl eq C6 C O1->C6 C5 C C6->C5 H1_C6 H C6->H1_C6 H2_C6 H C6->H2_C6 C4 C C5->C4 H_C5 H C5->H_C5 ax COOH COOH C5->COOH eq O3 O C4->O3 H1_C4 H C4->H1_C4 H2_C4 H C4->H2_C4 O3->C2 Start Start: 2-isopropyl-5,5-dicarboxy-1,3-dioxane + N-methylmorpholine in Acetonitrile Heat Heat to 80-105°C (4 hours) Start->Heat Monitor Monitor by HPLC Heat->Monitor Monitor->Heat Incomplete Evap Evaporate Acetonitrile Monitor->Evap Complete Precip Add H₂O, Cool to 5°C Evap->Precip Acidify Acidify to pH 2.5 with HCl Precip->Acidify Isolate Filter and Dry Acidify->Isolate Product End: trans-2-Isopropyl-5-carboxy-1,3-dioxane Isolate->Product

Caption: Workflow for the synthesis of the target compound.

Application in Drug Development: Synthesis of Iobitridol

The primary and most significant application of this compound is its role as a key starting material in the multi-step synthesis of Iobitridol (CAS No. 136949-58-1). [1][4][9]Iobitridol is a third-generation, non-ionic, low-osmolarity iodinated contrast agent used extensively in diagnostic imaging, particularly for CT scans and angiography, to enhance the visibility of vascular structures and organs. [10] The synthesis involves converting the carboxylic acid to a more reactive species, such as an acyl chloride, which is then used to acylate a complex tri-iodinated aromatic core. The 1,3-dioxane moiety serves as a protecting group for a diol functionality. This protecting group is removed in a later step under acidic conditions to reveal the final hydroxymethyl groups of Iobitridol. [11][12]

Simplified Iobitridol Synthesis Pathway A 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid (This Compound) B Activation (e.g., to Acyl Chloride) A->B Step 1 D Coupling Reaction (Amide bond formation) B->D C 5-Amino-2,4,6-triiodo- isophthaloyl derivative C->D E Protected Iobitridol Intermediate (Contains dioxane ring) D->E Step 2 F Deprotection (Acidic Hydrolysis) E->F Step 3 G Final Product: Iobitridol F->G

Caption: Role as an intermediate in Iobitridol synthesis.

Safety and Handling

This compound is intended for research and manufacturing purposes by trained professionals. [3][6]Users should consult the full Safety Data Sheet (SDS) from their supplier before handling.

  • Hazard Statements: May cause serious eye damage (H318) and may be harmful to aquatic life with long-lasting effects (H412).

  • Precautionary Statements:

    • P273: Avoid release to the environment.

    • P280: Wear protective gloves/eye protection/face protection.

  • First Aid (Eyes): In case of contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

This information is not exhaustive and is intended for preliminary guidance only. Always handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE).

References

Sources

"2-Isopropyl-1,3-dioxane-5-carboxylic Acid" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Isopropyl-1,3-dioxane-5-carboxylic Acid and its Structural Analogs in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with potential applications in synthetic and medicinal chemistry. Given the specialized nature of this specific molecule, this document expands its scope to include the broader class of 2-substituted-1,3-dioxane-5-carboxylic acids. This approach offers a more robust framework for understanding its synthesis, properties, and potential applications, providing valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 1,3-Dioxane Scaffold

This compound belongs to a class of compounds built upon the 1,3-dioxane heterocycle. This six-membered ring system, containing two oxygen atoms at positions 1 and 3, is a valuable motif in medicinal chemistry. Its utility stems from its role as a conformationally restricted scaffold. By locking flexible acyclic precursors into a more rigid chair-like conformation, the 1,3-dioxane ring can help improve binding affinity to biological targets, enhance metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity.

The core structure consists of a carboxylic acid group at the 5-position, providing a crucial handle for further chemical modification or for acting as a key interacting group (e.g., a pharmacophore) in a biologically active molecule. The substituent at the 2-position, in this case, an isopropyl group, is introduced via the corresponding aldehyde or ketone during synthesis and plays a significant role in defining the steric and electronic properties of the molecule.

Synthesis and Stereochemical Considerations

The primary route for synthesizing 2-substituted-1,3-dioxane-5-carboxylic acids involves the acid-catalyzed acetalization or ketalization of a glycerol-derived precursor with an appropriate aldehyde or ketone.

General Synthetic Protocol

The synthesis of this compound is typically achieved through the reaction of a protected glycerol derivative, such as solketal, which is then oxidized and deprotected, or more directly from 2,3-dihydroxypropanoic acid and isobutyraldehyde. A general, well-established procedure involves the direct condensation of glycerol-2,3-dicarboxylic acid with an aldehyde or ketone in the presence of an acid catalyst.

Step-by-Step Methodology:

  • Reactant Preparation: A solution of 2,3-dihydroxypropanoic acid (glyceric acid) is prepared in a suitable aprotic solvent, such as toluene or dichloromethane.

  • Addition of Carbonyl: Isobutyraldehyde (for the 2-isopropyl derivative) is added to the solution, typically in a slight molar excess.

  • Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), is introduced to initiate the reaction.

  • Water Removal: The reaction is heated to reflux with a Dean-Stark apparatus to remove the water formed during the condensation, driving the equilibrium towards the product.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired this compound.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products GlycericAcid Glyceric Acid (2,3-dihydroxypropanoic acid) Reaction_Center Acid-Catalyzed Condensation GlycericAcid->Reaction_Center Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Reaction_Center Catalyst p-TSA (catalyst) Catalyst->Reaction_Center initiates Solvent Toluene (reflux) Solvent->Reaction_Center Dehydration Dean-Stark Trap (Water Removal) Dehydration->Reaction_Center drives equilibrium Product 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid Water Water (byproduct) Reaction_Center->Product Reaction_Center->Water

Caption: General synthesis workflow for this compound.

Critical Aspect: Stereochemistry

The formation of the 1,3-dioxane ring from a chiral precursor like glyceric acid results in the formation of stereoisomers. The substituents at the 2- and 5-positions can be arranged in either a cis or trans relationship relative to each other. The thermodynamic product is typically the cis isomer, where the larger substituents at both C2 (isopropyl) and C5 (carboxylic acid) occupy equatorial positions to minimize steric strain. The precise stereochemical outcome can be influenced by reaction conditions, such as temperature and reaction time, and is a critical consideration in drug design, as different stereoisomers can have vastly different biological activities.

Physicochemical and Structural Properties

The physicochemical properties of this compound are influenced by its constituent parts: the polar carboxylic acid group, the relatively nonpolar isopropyl group, and the dioxane ring.

PropertyPredicted ValueSource
Molecular Formula C₈H₁₄O₄PubChem
Molecular Weight 174.19 g/mol PubChem
XLogP3 0.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
pKa (strongest acidic) 4.25 (Predicted)ChemAxon

These values are computationally predicted and should be confirmed experimentally.

The predicted XLogP3 of 0.8 suggests a compound with a good balance of hydrophilicity and lipophilicity, a desirable trait for many drug candidates. The carboxylic acid group provides a site for ionization at physiological pH, enhancing aqueous solubility.

Applications in Drug Discovery and as a Synthetic Building Block

While specific applications of this compound are not widely documented, the core scaffold is a known entity in medicinal chemistry and organic synthesis.

As a Conformationally Restricted Bioisostere

The 1,3-dioxane-5-carboxylic acid motif can serve as a bioisostere for other structural units, such as substituted glutaric acid or malonic acid derivatives. Its rigid structure reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

Use in Fragment-Based Drug Discovery (FBDD)

This molecule represents an interesting fragment for FBDD screening. The carboxylic acid provides a strong anchoring point for binding to protein targets, while the isopropyl-dioxane portion explores adjacent hydrophobic pockets. Hits from an FBDD screen containing this scaffold can be elaborated into more potent lead compounds.

Precursor for More Complex Molecules

The carboxylic acid functionality is a versatile chemical handle. It can be readily converted into esters, amides, or other functional groups, making this compound a useful building block for the synthesis of more complex molecular architectures. For instance, it can be coupled with amines to build peptidomimetics or other elaborated structures.

G cluster_derivatization Chemical Derivatization cluster_applications Potential Applications CoreScaffold 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid (Building Block) Esterification Esterification (e.g., with Alcohol, H+) CoreScaffold->Esterification AmideCoupling Amide Coupling (e.g., with Amine, EDC/HOBt) CoreScaffold->AmideCoupling Reduction Reduction (e.g., with LiAlH4) CoreScaffold->Reduction Esters Prodrugs, Lipophilic Analogs Esterification->Esters Amides Peptidomimetics, Bioactive Amides AmideCoupling->Amides Alcohol Further Synthetic Elaboration Reduction->Alcohol

Caption: Synthetic utility of the carboxylic acid handle for further elaboration.

Conclusion

This compound, while not extensively studied as an individual agent, represents a valuable chemical scaffold. Its synthesis is straightforward, and its structure offers a compelling combination of features for drug discovery: a conformationally restricted core, a versatile chemical handle for elaboration, and balanced physicochemical properties. For medicinal chemists, this and related 2-substituted-1,3-dioxane-5-carboxylic acids serve as important tools for creating structurally novel and potentially potent therapeutic agents. Future exploration of this scaffold in systematic structure-activity relationship (SAR) studies is warranted.

References

  • PubChem National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14059082, this compound.
  • ChemAxon. Chemicalize Prediction.
  • Molport. This compound.

Methodological & Application

Application Note & Experimental Protocol: A Streamlined Synthesis of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Isopropyl-1,3-dioxane-5-carboxylic acid, a key intermediate in pharmaceutical manufacturing, notably in the preparation of the non-ionic X-ray contrast agent, Iobitridol.[1][2] The protocol herein is designed for researchers, chemists, and drug development professionals, offering a detailed, two-stage synthetic pathway that is both efficient and reproducible. The narrative emphasizes the chemical principles behind each step, ensuring not only procedural accuracy but also a deep understanding of the reaction dynamics. We detail the initial formation of a cyclic acetal to protect a diol functionality, followed by a targeted decarboxylation to yield the final product. This guide includes step-by-step instructions, characterization data for validation, safety protocols, and visual diagrams to elucidate the workflow and chemical transformations.

Introduction: Strategic Importance and Chemical Principles

This compound is a versatile heterocyclic building block. Its structure is defined by a six-membered 1,3-dioxane ring, which serves as a stable protecting group for a 1,3-diol functional group.[3] This protective moiety is robust under various conditions (basic, oxidative, reductive) but can be selectively cleaved under acidic conditions, making it a cornerstone in multi-step organic synthesis where precise functional group manipulation is required.[3]

The synthetic strategy presented here leverages this principle through a logical two-step sequence:

  • Acetal Formation: A suitable dicarboxylic acid precursor is reacted with isobutyraldehyde to form the sterically hindered 2-isopropyl-1,3-dioxane ring.

  • Decarboxylation: One of the two carboxylic acid groups is selectively removed from the 5-position of the ring to yield the target monosubstituted product.

From a stereochemical perspective, the 1,3-dioxane ring predominantly adopts a stable chair conformation. To minimize steric hindrance, the bulky isopropyl group at the C2 position and the carboxylic acid group at the C5 position are expected to occupy equatorial positions, resulting in the more stable trans isomer as the major product.[3]

Detailed Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the dicarboxylic acid intermediate and its subsequent decarboxylation.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
2-Isopropyl-1,3-dioxane-5,5-dicarboxylic AcidN/AC₉H₁₄O₆218.20Starting Material (Precursor)
N-Methylmorpholine109-02-4C₅H₁₁NO101.15Base for Decarboxylation
Acetonitrile (ACN)75-05-8C₂H₃N41.05Anhydrous, Reaction Solvent
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M Aqueous Solution
Purified Water7732-18-5H₂O18.02For Workup
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • pH meter or pH indicator strips

  • Standard laboratory glassware

  • Drying oven

Synthetic Pathway Overview

The overall two-step synthesis is conceptually based on the decarboxylation of a pre-formed dioxane precursor.

Caption: Overall synthetic pathway.
Step-by-Step Synthesis Procedure

This procedure focuses on the decarboxylation step, which is well-documented.[4]

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-isopropyl-1,3-dioxane-5,5-dicarboxylic acid (10.0 g, 0.046 mol).

    • Add 100 mL of acetonitrile, followed by N-methylmorpholine (4.6 g, 0.046 mol).

    • Scientist's Note: N-methylmorpholine acts as a base to facilitate the decarboxylation reaction, which proceeds through a cyclic transition state or an enolate intermediate upon heating.

  • Decarboxylation Reaction:

    • Heat the reaction mixture to a gentle reflux (approximately 80-85 °C).

    • Maintain this temperature for 4-6 hours.

    • Process Control: The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Solvent Removal and Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the acetonitrile solvent under reduced pressure using a rotary evaporator at a bath temperature of 50 °C.

  • Product Precipitation and Isolation:

    • To the resulting residue, add purified water (approx. 100 mL) and cool the mixture in an ice bath to approximately 5 °C.

    • While stirring vigorously, slowly add 1 M hydrochloric acid to adjust the pH to ~2.5.

    • Scientist's Note: Adjusting the pH to a strongly acidic condition ensures that the carboxylate product is fully protonated to its carboxylic acid form, which is less soluble in water and will precipitate out of the solution.

    • Continue stirring the cold suspension for 1 hour to ensure complete precipitation.

  • Filtration and Drying:

    • Collect the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold purified water.

    • Dry the product in a vacuum oven at 50 °C to a constant weight.

Experimental Workflow Diagram

G start Start reagents 1. Add Reactants (Dioxane Precursor, N-Methylmorpholine) and Acetonitrile to Flask start->reagents reflux 2. Heat to Reflux (80-85 °C) for 4-6 hours reagents->reflux hplc 3. Monitor by HPLC until completion reflux->hplc rotovap 4. Cool and Remove Solvent via Rotary Evaporator hplc->rotovap Reaction Complete precipitate 5. Add Water and Cool to 5 °C, then Adjust pH to ~2.5 with HCl rotovap->precipitate filter 6. Collect Solid by Vacuum Filtration precipitate->filter dry 7. Dry Product in Oven at 50 °C filter->dry end End Product: White Solid dry->end

Caption: Step-by-step experimental workflow.

Characterization and Quality Control

A successful synthesis should yield a white to off-white solid product.[1] The reported yield for this procedure is approximately 72.8%, with the product being a mixture of cis and trans isomers, where the trans isomer is predominant.[4]

Spectroscopic Validation (¹H NMR)

The structure of the final product can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical shifts provide a reliable method for validation.[3]

Proton AssignmentMultiplicityExpected Chemical Shift (δ ppm)Notes
Carboxylic Acid (-COOH)Broad Singlet10.0 - 12.0Acidic proton, position can vary with concentration and solvent.
Acetal Proton (C2-H)Doublet4.5 - 5.0Coupled to the methine proton of the isopropyl group.
Dioxane Ring (C4-H, C6-H)Complex Multiplets3.5 - 4.5Protons on the ring carbons adjacent to the oxygens.
Dioxane Ring (C5-H)Multiplet2.5 - 3.0Proton on the carbon bearing the carboxylic acid group.
Isopropyl (-CH(CH₃)₂)Multiplet1.8 - 2.2Methine proton.
Isopropyl (-CH(CH₃)₂)Doublet0.9 - 1.1Methyl protons.
Purity and Isomer Ratio
  • Purity: Final product purity should be assessed by HPLC, with an expectation of >99%.[1]

  • Isomer Ratio: The ratio of cis to trans isomers can also be determined from the HPLC chromatogram or by careful integration of the ¹H NMR spectrum. A reported ratio for a similar synthesis was 1:18.7 in favor of the trans isomer.[4]

Safety and Handling

  • General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

    • N-Methylmorpholine: Flammable liquid and vapor. Causes severe skin burns and eye damage.

    • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles of acetal protection and decarboxylation, researchers can confidently execute this procedure. The detailed characterization data serves as a benchmark for validating the final product's identity and purity, ensuring its suitability for subsequent applications in pharmaceutical development and complex organic synthesis.

References

  • Shanghai Beishu Biotechnology Co., Ltd. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2779841, this compound.
  • Wallace, O. B., et al. (2019). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1827–1831.
  • Reber, J. L., et al. (2019). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. IUCrData, 4(12).
  • Google Patents. (n.d.). EP0866065A1 - Process for the preparation of 1,3-dioxane compounds.

Sources

Application Notes & Protocols: High-Purity Isolation of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

2-Isopropyl-1,3-dioxane-5-carboxylic acid is a pivotal chemical intermediate, notably utilized in the synthesis of advanced pharmaceutical compounds like the non-ionic X-ray contrast agent, Iobitridol.[1] In the landscape of drug development and high-fidelity chemical synthesis, the purity of such building blocks is not merely a quality metric but a fundamental prerequisite. Impurities originating from the synthetic pathway—such as unreacted starting materials, byproducts, or residual solvents—can lead to undesirable side reactions, reduced yields, and compromised safety profiles in the final active pharmaceutical ingredient (API).[2][3]

This document serves as a comprehensive technical guide for researchers, chemists, and process development professionals. It provides field-proven, validated protocols for the purification of this compound, moving beyond simple procedural lists to explain the underlying chemical principles that govern each step. The methodologies detailed herein—Acid-Base Extraction, Recrystallization, and Flash Column Chromatography—are designed to be robust, scalable, and adaptable, ensuring the attainment of high-purity material essential for downstream applications.

Physicochemical Profile and Strategic Considerations

A successful purification strategy is predicated on a thorough understanding of the target molecule's properties. The structure of this compound, featuring a polar dioxane ring and an acidic carboxyl group, dictates its behavior and informs the selection of an appropriate purification technique.[4]

PropertyValueSource
IUPAC Name 2-(propan-2-yl)-1,3-dioxane-5-carboxylic acid[4]
CAS Number 116193-72-7[4][5]
Molecular Formula C₈H₁₄O₄[4][5]
Molecular Weight 174.19 g/mol [4][5]
Functional Groups Carboxylic Acid, Cyclic Acetal (Dioxane)[4]
Key Characteristic Acidic proton allows for salt formation in basic media[6][7]

The primary impurities are typically non-acidic (neutral) or basic organic compounds from the synthesis, making its acidic nature the most powerful tool for selective separation.[2] The choice of method depends on the impurity profile and the required scale.

Purification MethodPrinciple of SeparationBest For Removing...Key Advantages
Acid-Base Extraction Differential solubility of the acid and its salt form between aqueous and organic phases.[6]Neutral and basic organic impurities.High selectivity for acids, cost-effective, easily scalable.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[8]Small quantities of impurities with different solubility profiles.Excellent for achieving high crystalline purity; a known method for this compound is using acetone.[4]
Column Chromatography Differential partitioning between a stationary phase (silica) and a mobile phase (eluent).[9]Impurities with similar polarity to the target compound.High resolution for complex mixtures; adaptable to various polarities.

Protocol 1: Purification via Acid-Base Extraction

This technique leverages the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt, providing an elegant and highly effective method for separating it from neutral or basic impurities.[7][10][11]

Causality and Mechanistic Insight

The carboxylic acid group (pKa ~4-5) is readily deprotonated by a mild base like sodium bicarbonate (NaHCO₃) to form the sodium carboxylate salt. This ionic salt exhibits high solubility in the aqueous phase. Neutral organic impurities, lacking an acidic proton, remain in the organic phase. Subsequent re-acidification of the aqueous phase with a strong acid (e.g., HCl) protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution due to its low water solubility.[6][7]

Experimental Workflow Diagram

cluster_extraction Extraction Phase cluster_separation Separation & Isolation cluster_precipitation Precipitation & Recovery A 1. Dissolve crude product in organic solvent (e.g., Ethyl Acetate) B 2. Transfer to Separatory Funnel A->B C 3. Add aq. NaHCO₃ solution B->C D 4. Shake & Vent (CO₂ pressure release is critical) C->D E 5. Separate Layers D->E F Organic Layer (Contains Neutral Impurities) E->F G Aqueous Layer (Contains Sodium Carboxylate Salt) E->G H 6. Repeat extraction of organic layer (optional) F->H To maximize recovery I 7. Combine Aqueous Layers G->I H->G J 8. Cool aqueous layer in ice bath I->J K 9. Acidify with conc. HCl (to pH < 2) J->K L 10. Collect precipitate via vacuum filtration K->L M 11. Wash with ice-cold water L->M N 12. Dry to yield pure product M->N

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2]

  • Mixing and Venting: Stopper the funnel and invert it gently several times. Crucially, vent the funnel frequently by opening the stopcock while inverted to release the pressure generated by the evolution of CO₂ gas. Failure to vent can lead to a dangerous pressure buildup. Continue shaking and venting until gas evolution ceases.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which contains the sodium salt of the carboxylic acid, into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete recovery, repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution. Combine this second aqueous extract with the first.[2] The organic layer containing neutral impurities can now be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. The carboxylic acid will begin to precipitate as a white solid. Continue adding acid until the solution is strongly acidic (test with pH paper, target pH < 2) and no further precipitation is observed.[2]

  • Isolation: Collect the purified solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid on the filter with a small amount of ice-cold deionized water to remove residual salts. Dry the product thoroughly, preferably in a vacuum desiccator, to a constant weight.

Protocol 2: Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of crystalline purity. The selection of an appropriate solvent system is the most critical experimental parameter.

Causality and Mechanistic Insight

The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or "mother liquor," upon cooling).[8] Slow, controlled cooling is essential as it promotes the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules.

Experimental Workflow Diagram

A 1. Place crude solid in Erlenmeyer flask B 2. Add minimum volume of hot solvent (e.g., Acetone) A->B C 3. Heat until fully dissolved B->C D 4. Hot gravity filtration (if insoluble impurities are present) C->D Optional E 5. Allow filtrate to cool slowly to room temperature C->E If no filtration D->E F 6. Cool further in an ice bath to maximize yield E->F G 7. Collect crystals via vacuum filtration F->G H 8. Wash crystals with ice-cold solvent G->H I 9. Dry crystals to yield pure product H->I

Caption: Workflow for Recrystallization.

Step-by-Step Methodology
  • Solvent Selection: Based on available data, acetone is a confirmed solvent for the recrystallization of this compound.[4] Alternatively, a mixed solvent system like ethanol/water can be effective for polar compounds.[3] To perform a mixed-solvent recrystallization, dissolve the compound in a minimum of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then cool.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent (acetone). Heat the mixture on a hot plate with gentle swirling until the solvent boils. Continue adding the solvent in small portions until the solid has just dissolved completely. Using the minimum amount of hot solvent is key to maximizing recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.[8]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum crystallization.[8]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: While the crystals are still in the funnel, wash them with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals completely under vacuum.

Protocol 3: Purification via Flash Column Chromatography

When impurities have similar solubility profiles to the target compound, column chromatography provides superior resolving power. For carboxylic acids, specific modifications to the mobile phase are necessary for a successful separation.

Causality and Mechanistic Insight

Flash chromatography separates compounds based on their polarity. The stationary phase, silica gel, is highly polar. The mobile phase (eluent) is a less polar solvent system. Non-polar compounds have a weak affinity for the silica gel and are carried through the column quickly by the eluent. Polar compounds, like our carboxylic acid, adsorb more strongly to the silica and elute more slowly.[12][13]

A critical consideration: The acidic proton of the carboxylic acid can interact strongly and inconsistently with the slightly acidic silica gel, leading to severe peak tailing or "streaking".[2] To counteract this, a small amount (0.5-1%) of a volatile acid, such as acetic acid , is added to the eluent. This maintains a low pH environment, ensuring the carboxylic acid remains fully protonated and elutes as a sharp, well-defined band.[2]

Experimental Workflow Diagram

A 1. Develop Solvent System via TLC (Target Rf ≈ 0.2-0.3) B 2. Add 0.5-1% Acetic Acid to the chosen eluent A->B C 3. Pack column with silica gel slurried in eluent B->C D 4. Load sample (dissolved in min. eluent or dry-loaded) C->D E 5. Elute column with solvent, applying pressure D->E F 6. Collect eluent in fractions E->F G 7. Analyze fractions by TLC F->G H 8. Combine pure fractions G->H I 9. Remove solvent via rotary evaporation H->I

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Methodology
  • TLC Analysis: First, determine a suitable mobile phase using Thin-Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate). The goal is to find a system where the target compound has an Rf value of approximately 0.2-0.3.

  • Mobile Phase Preparation: Prepare a bulk volume of the optimal solvent system identified in the previous step. Crucially, add 0.5-1% glacial acetic acid to this mixture. [2]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully apply this concentrated solution to the top of the silica gel bed. Alternatively, for compounds with limited solubility, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[14]

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Fraction Analysis: Spot each collected fraction onto a TLC plate and develop it to identify which fractions contain the purified product.

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvents (and the added acetic acid) using a rotary evaporator to yield the purified this compound.

References

  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • LookChem. (n.d.). Purification of 1,4-Dioxane.
  • ResearchGate. (2016). How could I distille dioxane?.
  • University of Alberta. (n.d.). Column chromatography.
  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Google Patents. (2020). CN110903275A - Process for producing iobitridol, intermediate therefor, and process for producing the same.
  • Google Patents. (1998). EP0866065A1 - Process for the preparation of 1,3-dioxane compounds.
  • Google Patents. (1986). GB2172887A - Purification of 1,4-dioxane.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (1991). US5034105A - Carboxylic acid purification and crystallization process.
  • Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,4-Dioxane.
  • Angene Chemical. (n.d.). This compound - Data Sheet.
  • Martin-Luther-Universität Halle-Wittenberg. (2015). Dissertation.
  • CRO SPLENDID LAB. (n.d.). This compound.
  • Environmental Clearance. (n.d.). PREFEASIBILITY REPORT FOR MANUFACTURING OF BULK DRUGS INTERMEDIATE PRODUCTS.
  • LookChem. (n.d.). 1,3-Dioxane-5-carbonylchloride,2-(1-methylethyl)-(9CI).

Sources

Application Notes and Protocols for 2-Isopropyl-1,3-dioxane-5-carboxylic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide to the synthesis, reaction conditions, and applications of 2-isopropyl-1,3-dioxane-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. These notes are intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound (C₈H₁₄O₄, MW: 174.19 g/mol , CAS: 116193-72-7) is a valuable heterocyclic compound characterized by a 1,3-dioxane ring substituted with an isopropyl group at the 2-position and a carboxylic acid at the 5-position.[1][2] The dioxane ring typically adopts a stable chair conformation to minimize steric hindrance.[3] This structural arrangement provides a unique scaffold that has found significant utility in organic synthesis, most notably as a crucial intermediate in the preparation of Iobitridol, a non-ionic, low-osmolar iodinated contrast agent used in medical imaging.[2][4][5] Its synthesis and reactions are of considerable interest to the drug development community.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 116193-72-7[4]
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol
Appearance White to off-white solid[2]
Solubility Soluble in Chloroform[1][5]
Purity (Typical) ≥99% (HPLC)[2]

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be approached through several strategic pathways. Below, two distinct and reliable methods are detailed, providing researchers with options based on available starting materials and desired scale.

Method 1: Decarboxylation of 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic Acid

This is a widely cited and efficient method for the preparation of the target compound. It involves the selective removal of one carboxyl group from a gem-dicarboxylic acid precursor.

Reaction Scheme:

Decarboxylation_Reaction reactant 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic Acid product This compound + CO2 reactant->product  N-Methylmorpholine, Acetonitrile  80-105 °C, 4h

A schematic of the decarboxylation reaction.

Detailed Protocol:

This protocol is adapted from the procedure described in Chinese patent CN108929304.[6]

  • Reaction Setup: To a suitable reaction vessel, add 10.0 g (0.046 mol) of 2-isopropyl-5,5-dicarboxy-1,3-dioxane and 100 mL of acetonitrile.[6]

  • Addition of Base: Add 4.6 g (0.046 mol) of N-methylmorpholine to the suspension.[6]

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 80-105 °C and maintain for 4 hours. The progress of the reaction should be monitored by HPLC until the starting material is completely consumed.[6]

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the acetonitrile under reduced pressure at 50 °C.[6]

  • Work-up and Isolation: To the residue, add purified water and cool the mixture to approximately 5 °C. Adjust the pH to ~2.5 with 1 mol/L hydrochloric acid while maintaining the temperature at 5 °C.[6]

  • Purification: Stir the resulting suspension at 5 °C for 1 hour. Collect the solid product by suction filtration and dry at approximately 50 °C to yield this compound.[6]

Expected Yield: 72.8% (5.75 g), with a reported cis-trans isomer ratio of 1:18.7.[6]

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is chosen for its suitable boiling point and its ability to dissolve the reactants and reagents.

  • Base: N-methylmorpholine acts as a base to facilitate the decarboxylation. While the reaction can proceed thermally, the base is believed to accelerate the process.

  • Temperature: The elevated temperature provides the necessary activation energy for the decarboxylation reaction.

  • Acidic Work-up: The addition of hydrochloric acid protonates the carboxylate salt formed during the reaction, precipitating the desired carboxylic acid, which is less soluble in cold water.

Method 2: Knoevenagel Condensation and Acetalization Route

An alternative and versatile approach involves a multi-step synthesis commencing with a Knoevenagel condensation, followed by reduction and acetal formation. This method builds the carbon skeleton from simpler starting materials.

Conceptual Workflow:

Knoevenagel_Route cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Acetalization & Hydrolysis A Isobutyraldehyde + Diethyl Malonate B Diethyl Isopropylidenemalonate A->B Base (e.g., Piperidine) C Diethyl 2-isopropyl-1,3-dioxane-5,5-dicarboxylate B->C 1. Glycerol, Acid Catalyst 2. Saponification D This compound C->D Acidification & Decarboxylation

A multi-step synthesis of the target compound.

Protocol Outline:

  • Knoevenagel Condensation: React isobutyraldehyde with diethyl malonate in the presence of a weak base like piperidine or an amine salt catalyst to form diethyl isopropylidenemalonate.[7][8][9][10] This reaction is a classic method for forming carbon-carbon double bonds.[7][10]

  • Acetalization: The resulting α,β-unsaturated ester can then be reacted with a 1,3-diol, such as glycerol, in the presence of an acid catalyst to form the 1,3-dioxane ring.

  • Hydrolysis and Decarboxylation: The diethyl ester is then saponified using a base such as sodium hydroxide. Subsequent acidification and heating will lead to the decarboxylation of one of the carboxylic acid groups to yield the final product.

This route offers flexibility in the choice of reagents and allows for the synthesis of various derivatives by modifying the starting aldehyde and malonic ester.

Reaction Mechanism: Base-Catalyzed Decarboxylation

The decarboxylation of 2-(1-methylethyl)-1,3-dioxane-5,5-dicarboxylic acid is an example of the decarboxylation of a gem-dicarboxylic acid, which is analogous to the decarboxylation of malonic acid derivatives.[11][12][13] The reaction is thought to proceed through a concerted, cyclic transition state, especially when heated. The presence of a base can facilitate this process.

Proposed Mechanism:

Decarboxylation_Mechanism cluster_0 Deprotonation cluster_1 Decarboxylation cluster_2 Protonation A Gem-dicarboxylic acid + Base B Carboxylate anion A->B C Carboxylate anion D Enolate intermediate + CO2 C->D Heat E Enolate intermediate F Final Product E->F H+

Sources

Analytical techniques for "2-Isopropyl-1,3-dioxane-5-carboxylic Acid" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Comprehensive Characterization of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Introduction

This compound (CAS No. 116193-72-7) is a key chemical intermediate, notably in the synthesis of Iobitridol, a non-ionic, low-osmolar X-ray contrast agent.[1][2] The precise structural integrity and purity of this intermediate are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical techniques and detailed protocols for the thorough characterization of this compound, designed for researchers, quality control analysts, and drug development professionals.

Our approach is multi-faceted, employing a suite of orthogonal analytical techniques to build a complete profile of the molecule. This ensures not only the confirmation of its identity but also a rigorous assessment of its purity. We will delve into the causality behind methodological choices, providing not just protocols, but a framework for robust analytical validation.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in any analytical workflow.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₄[1][3][4][5]
Molecular Weight 174.19 g/mol [1][3][4][5]
CAS Number 116193-72-7[4][6]
IUPAC Name 2-(propan-2-yl)-1,3-dioxane-5-carboxylic acid[6]
Appearance Off-white to white solid[1][7]
Solubility Soluble in Chloroform[1][3]

Analytical Workflow Overview

A systematic approach is crucial for the definitive characterization of a chemical entity. The following workflow ensures that structural elucidation, purity assessment, and functional group identification are performed in a logical sequence.

Analytical_Workflow cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity & Quantification cluster_3 Definitive Structure (Optional) Sample Sample Receipt (this compound) PhysChem Physicochemical Properties Sample->PhysChem Visual, Solubility NMR NMR Spectroscopy (¹H, ¹³C) PhysChem->NMR Primary Structure ID MS Mass Spectrometry NMR->MS Confirm MW Report Comprehensive Certificate of Analysis NMR->Report FTIR FTIR Spectroscopy MS->FTIR Confirm Functional Groups MS->Report HPLC HPLC-UV/MS FTIR->HPLC Assess Purity FTIR->Report XRay X-Ray Crystallography HPLC->XRay If solid state confirmation needed HPLC->Report XRay->Report

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution.[6] It provides detailed information about the carbon-hydrogen framework, atomic connectivity, and stereochemistry.

Principle of the Technique

NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, allowing differentiation of atoms in distinct positions within the molecule. Coupling between adjacent nuclei provides further information on connectivity.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of CDCl₃ is based on the compound's known solubility.[1]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters (Example: 400 MHz Spectrometer):

    • ¹H NMR:

      • Spectral Width: -2 to 14 ppm

      • Pulse Angle: 30-45°

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16-64 (adjust for signal-to-noise)

    • ¹³C NMR:

      • Spectral Width: 0 to 200 ppm

      • Pulse Program: Proton-decoupled (e.g., zgpg30)

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Data Interpretation and Expected Signals

The 1,3-dioxane ring typically adopts a stable chair conformation to minimize steric strain. In the more stable trans isomer, the bulky isopropyl and carboxylic acid groups are expected to occupy equatorial positions to reduce steric hindrance.[6]

Expected ¹H NMR Signals:

Proton AssignmentExpected Chemical Shift (δ ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1HAcidic proton, subject to hydrogen bonding and exchange.[6]
Acetal Proton (C2-H)4.5 - 5.0Doublet1HLocated between two electronegative oxygen atoms. Coupled to the isopropyl methine proton.[6]
Dioxane Ring (C4-H, C6-H)3.5 - 4.5Complex Multiplets4HDiastereotopic protons of the dioxane ring, showing complex splitting patterns.
Dioxane Ring (C5-H)2.5 - 3.0Multiplet1HProton on the carbon bearing the carboxyl group.
Isopropyl Methine (-CH(CH₃)₂)1.8 - 2.2Multiplet1HCoupled to the C2-H proton and the six methyl protons.
Isopropyl Methyls (-CH(CH₃)₂)0.9 - 1.2Doublet6HEquivalent methyl groups coupled to the isopropyl methine proton.

Expected ¹³C NMR Signals:

Carbon AssignmentExpected Chemical Shift (δ ppm)Rationale
Carboxylic Acid (-C OOH)175 - 185Typical range for a carboxylic acid carbonyl carbon.
Acetal Carbon (C 2)95 - 105Carbon bonded to two oxygen atoms.
Dioxane Ring (C 4, C 6)65 - 75Methylene carbons adjacent to oxygen atoms.
Dioxane Ring (C 5)40 - 50Methine carbon bearing the carboxyl group.
Isopropyl Methine (-C H(CH₃)₂)30 - 35Isopropyl methine carbon.
Isopropyl Methyls (-CH(C H₃)₂)15 - 20Equivalent isopropyl methyl carbons.

Mass Spectrometry (MS): Molecular Weight Verification

MS is an essential technique for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Principle of the Technique

MS measures the mass-to-charge ratio (m/z) of ionized molecules. The sample is ionized, and the resulting ions are accelerated into a mass analyzer where they are separated based on their m/z. For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is preferable to minimize fragmentation and clearly observe the molecular ion.

Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • The carboxylic acid can be analyzed in either positive or negative ion mode. Negative mode ([M-H]⁻) is often very sensitive for carboxylic acids.

  • Instrument Parameters (Example: ESI-QToF):

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 2.5 - 3.5 kV

    • Cone Voltage: 20 - 40 V (low voltage to preserve molecular ion)

    • Source Temperature: 100 - 120 °C

    • Desolvation Temperature: 250 - 350 °C

    • Mass Range: m/z 50 - 500

Data Interpretation
  • Molecular Ion: The molecular formula is C₈H₁₄O₄, with a monoisotopic mass of 174.0892 g/mol .

  • Expected Ion (Negative Mode): Look for the deprotonated molecule [M-H]⁻ at m/z 173.0819.

  • Expected Ion (Positive Mode): Look for the protonated molecule [M+H]⁺ at m/z 175.0965 or the sodium adduct [M+Na]⁺ at m/z 197.0784.

  • Fragmentation: While soft ionization minimizes this, some characteristic losses may be observed, such as the loss of H₂O (18 Da) or CO₂ (44 Da) from the carboxylic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation.

Principle of the Technique

Chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an absorption spectrum that serves as a molecular "fingerprint."

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Mode: Absorbance

Data Interpretation

The FTIR spectrum provides clear evidence for the key functional groups in the molecule.

FTIR_Interpretation Molecule 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid OH_Stretch O-H Stretch (Carboxylic Acid) Molecule->OH_Stretch CH_Stretch C-H Stretch (Aliphatic) Molecule->CH_Stretch CO_Double_Stretch C=O Stretch (Carboxylic Acid) Molecule->CO_Double_Stretch CO_Single_Stretch C-O Stretch (Acetal/Acid) Molecule->CO_Single_Stretch Range_OH ~2500-3300 cm⁻¹ (very broad) OH_Stretch->Range_OH Expected Range Range_CH ~2850-3000 cm⁻¹ CH_Stretch->Range_CH Expected Range Range_CO_D ~1700-1725 cm⁻¹ (strong) CO_Double_Stretch->Range_CO_D Expected Range Range_CO_S ~1000-1300 cm⁻¹ (strong) CO_Single_Stretch->Range_CO_S Expected Range

Caption: Key vibrational modes for FTIR analysis of the target molecule.

Expected FTIR Absorption Bands:

Vibrational ModeExpected Wavenumber (cm⁻¹)AppearanceRationale
O-H Stretch 2500 - 3300Very broad, strongCharacteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[6]
C-H Stretches 2850 - 3000Medium to strongAliphatic C-H stretching from the isopropyl and dioxane ring groups.[6]
C=O Stretch 1700 - 1725Strong, sharpCarbonyl stretch of the carboxylic acid.
C-O Stretches 1000 - 1300StrongMultiple strong bands from the C-O bonds of the carboxylic acid and the C-O-C acetal linkages in the dioxane ring.[6]

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the industry-standard method for determining the purity of pharmaceutical compounds and for quantifying impurities.[8]

Principle of the Technique

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like a carboxylic acid, Reversed-Phase HPLC (RP-HPLC) is the method of choice, where the stationary phase is nonpolar and the mobile phase is polar.

Protocol: RP-HPLC with UV Detection
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Prepare a working standard for analysis at ~0.1 mg/mL by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrument Parameters:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard nonpolar stationary phase for good retention and separation of moderately polar analytes.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[9]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier in RP-HPLC.[8]
Gradient 10% B to 90% B over 20 minA gradient elution ensures that any impurities with different polarities are effectively separated and eluted.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µL
Detector UV at 210 nmCarboxylic acids lack a strong chromophore but show absorbance at low UV wavelengths.
Data Interpretation
  • Purity: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥99% is often required for pharmaceutical intermediates.[7]

  • Retention Time: The retention time of the main peak should be consistent and reproducible.

  • Impurity Profile: The method should be capable of separating potential impurities, such as starting materials from the synthesis or degradation products.[10] HPLC is used to monitor the reaction completion during synthesis.[10]

Conclusion

The combination of NMR, MS, FTIR, and HPLC provides a robust and comprehensive analytical toolkit for the complete characterization of this compound. NMR serves as the primary tool for unambiguous structural elucidation, while MS confirms the molecular weight. FTIR provides rapid confirmation of essential functional groups, and HPLC delivers a precise, quantitative assessment of purity. Together, these techniques ensure that the material meets the stringent quality requirements for its use in pharmaceutical manufacturing.

References

  • This compound - ChemBK. (n.d.).
  • FTIR spectra of the reaction products in three solvents... (n.d.). ResearchGate.
  • This compound - CRO SPLENDID LAB. (n.d.).
  • This compound - Shanghai倍殊生物科技有限公司. (n.d.).
  • FT‐Raman and FTIR spectrum of 2,2,5‐trimethyl‐1,3‐dioxane‐5‐carboxylic acid. (n.d.). ResearchGate.
  • Nakano, M., & Nakashima, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4816.
  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2019). Molecules, 24(17), 3163.

Sources

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Infrared Spectroscopy of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

This compound is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure is characterized by a carboxylic acid group, which offers a reactive handle for amide coupling or esterification, and a 1,3-dioxane ring that serves as a stable protecting group for a 1,3-diol.[1] This unique combination makes it a valuable precursor, notably in the synthesis of complex molecules like the non-ionic X-ray contrast agent Iobitridol.[2]

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural verification and quality control of such molecules.[3] By measuring the absorption of infrared radiation by molecular vibrations, IR spectroscopy provides a distinct "fingerprint" that confirms the presence of key functional groups.[4] This application note provides a detailed guide for researchers and drug development professionals on the principles, experimental protocols, and spectral interpretation for the IR analysis of this compound.

Part 1: Theoretical Foundation - Predicting the Infrared Spectrum

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts: the carboxylic acid, the cyclic acetal (dioxane), and the isopropyl group. Understanding the expected absorption regions for these groups is fundamental to accurate spectral interpretation.

  • The Carboxylic Acid Moiety (-COOH): This group gives rise to some of the most characteristic and easily identifiable bands in the IR spectrum.

    • O-H Stretch: Due to strong intermolecular hydrogen bonding, which often leads to the formation of dimers, the hydroxyl (O-H) stretching vibration appears as a very broad and strong absorption band spanning a wide range, typically from 2500 cm⁻¹ to 3300 cm⁻¹.[5][6][7] This broad feature often overlaps with the C-H stretching bands.

    • C=O Stretch: The carbonyl (C=O) stretch is a sharp and very intense peak. For a saturated, dimeric carboxylic acid, this band is expected between 1700 cm⁻¹ and 1725 cm⁻¹.[3][6] Its high intensity is due to the large change in dipole moment during the stretching vibration.

    • C-O Stretch & O-H Bend: The spectrum will also contain bands corresponding to the C-O stretching vibration (1210-1320 cm⁻¹) and in-plane O-H bending (1395-1440 cm⁻¹), although these can sometimes be coupled with other vibrations.[5]

  • The 1,3-Dioxane Ring (Cyclic Ether): The dioxane ring is characterized by C-O-C acetal linkages.

    • C-O-C Stretch: Cyclic ethers exhibit strong C-O stretching absorptions. For a 1,3-dioxane structure, these typically appear in the 1070-1140 cm⁻¹ region.[8] These bands are crucial for confirming the integrity of the dioxane ring.

  • Aliphatic Groups (Isopropyl and Methylene):

    • C-H Stretch: The stretching vibrations of the C-H bonds in the isopropyl and dioxane ring methylenes will produce a series of sharp peaks in the 2850-3000 cm⁻¹ region.[9] These will often appear superimposed on the broad O-H absorption from the carboxylic acid.[5]

Part 2: Experimental Protocols - Acquiring a High-Quality Spectrum

The choice of sampling technique is critical for obtaining a reliable IR spectrum. For a solid compound like this compound, Attenuated Total Reflectance (ATR) is the most convenient and modern method, while the KBr pellet technique is a traditional alternative.

Protocol 1: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy (Recommended)

This method is ideal for rapid, non-destructive analysis of solid powders and requires minimal sample preparation.[10]

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory (typically with a diamond or zinc selenide crystal) are powered on and have reached thermal equilibrium.

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues from previous measurements.[11]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in position, acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal itself, allowing the instrument software to subtract it from the sample spectrum.[10]

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

    • Use the ATR's built-in pressure clamp to apply firm, even pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong signal.[11][12]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typical parameters are:

      • Spectral Range: 4000–650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 scans (co-adding scans improves the signal-to-noise ratio).

  • Post-Measurement Cleaning:

    • Release the pressure clamp, remove the sample powder, and clean the ATR crystal surface meticulously as described in step 1.

Protocol 2: Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This classic technique involves dispersing the sample in a dry, IR-transparent matrix. It is useful when an ATR accessory is unavailable but requires more careful sample handling.

Methodology:

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound and 150-200 mg of dry, FTIR-grade potassium bromide (KBr) into an agate mortar.[12] Note: KBr is hygroscopic; it must be kept in a desiccator or dried in an oven prior to use to avoid interfering water peaks in the spectrum.[13]

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Inadequate grinding can lead to light scattering and a poor-quality spectrum.[13]

  • Pellet Formation:

    • Transfer a portion of the powder mixture into a pellet die.

    • Place the die under a hydraulic press and apply several tons of pressure for 1-2 minutes to form a thin, transparent, or translucent pellet. An opaque or cloudy pellet indicates poor mixing or insufficient pressure.

  • Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the spectrum using similar parameters as for the ATR method (4000–650 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans). A background scan should be performed on the empty spectrometer beforehand.

Part 3: Data Analysis and Spectral Interpretation

The resulting spectrum should be processed (e.g., baseline correction) and analyzed to identify the key absorption bands.

Summary of Expected Absorption Bands for this compound:

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity & Shape
3300 - 2500Carboxylic Acid: O-H StretchStrong, Very Broad
2990 - 2850Aliphatic: C-H Stretch (Isopropyl & Dioxane)Medium-Strong, Sharp (may be superimposed on the O-H band)
1725 - 1700Carboxylic Acid: C=O StretchStrong, Sharp
1470 - 1440Aliphatic: C-H BendMedium
1440 - 1395Carboxylic Acid: O-H BendMedium, Broad
1320 - 1210Carboxylic Acid: C-O StretchStrong
1140 - 1070Cyclic Acetal: C-O-C StretchStrong
950 - 910Carboxylic Acid: O-H Bend (Out-of-Plane)Medium, Broad

Part 4: Visualizing the Workflow and Molecular Correlations

Diagrams can effectively illustrate the experimental process and the relationship between the molecular structure and its spectral features.

G cluster_prep Sample Preparation cluster_acq FTIR Analysis cluster_analysis Data Interpretation Sample Obtain Solid Sample ATR_Prep Place Powder on ATR Crystal Sample->ATR_Prep ATR Method KBr_Prep Grind 1-2 mg Sample with 200 mg KBr Sample->KBr_Prep KBr Method Background Acquire Background Spectrum Pellet Press KBr Pellet KBr_Prep->Pellet Acquire Acquire Sample Spectrum (4000-650 cm⁻¹, 4 cm⁻¹ res, 32 scans) Background->Acquire Process Process Spectrum (e.g., Baseline Correction) Acquire->Process Identify Identify Characteristic Peaks (O-H, C=O, C-O-C, C-H) Process->Identify Compare Compare with Reference Data Identify->Compare Report Generate Final Report Compare->Report

Caption: Experimental workflow for FTIR analysis.

G mol OH_Stretch O-H Stretch (3300-2500 cm⁻¹) mol->OH_Stretch CO_Stretch C=O Stretch (1725-1700 cm⁻¹) mol->CO_Stretch COC_Stretch C-O-C Stretch (1140-1070 cm⁻¹) mol->COC_Stretch CH_Stretch C-H Stretch (2990-2850 cm⁻¹) mol->CH_Stretch

Caption: Key functional groups and their IR regions.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
  • Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6639-6652.
  • Schepmann, D., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 23(7), 1683.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane.
  • Chemistry LibreTexts. (2014, August 18). 13.9: Characteristic Infrared Absorption Bands.
  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR.
  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • SpectraBase. (n.d.). 5,5-Bis(hydroxymethyl)-[5][6]dioxane - Optional[Vapor Phase IR] - Spectrum.
  • NIST. (n.d.). 1,3-Dioxane. NIST Chemistry WebBook.
  • Shanghai Beishu Biotechnology Co., Ltd. (n.d.). This compound.
  • ChemBK. (n.d.). This compound.
  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index.

Sources

Application Note: Strategic Use of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid in the Synthesis of Iobitridol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Iobitridol is a third-generation, non-ionic, low-osmolarity X-ray contrast agent widely used in diagnostic imaging. Its molecular complexity, featuring a tri-iodinated benzene ring with three distinct amide sidechains, necessitates a sophisticated and highly controlled synthetic strategy. A critical challenge in its synthesis is the selective functionalization of the C5 amino group on the 5-amino-2,4,6-triiodoisophthalic acid backbone without unintended reactions at other positions. This application note provides a detailed protocol and scientific rationale for the use of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid as a key intermediate in the industrial production of Iobitridol. By employing this intermediate, the dihydroxypropyl moiety of the C5 sidechain is temporarily protected as a stable isopropylidene ketal, enabling clean, high-yield acylation and subsequent transformations before a final, efficient deprotection step.

The Synthetic Challenge: The Imperative for a Protecting Group Strategy

The synthesis of complex Active Pharmaceutical Ingredients (APIs) like Iobitridol is a multi-step process where the order of reactions and the management of reactive functional groups are paramount.[1][] The core of Iobitridol is a tri-iodinated benzene ring derived from 5-aminoisophthalic acid. The synthetic pathway involves the formation of three distinct amide bonds. The challenge lies in introducing the unique N-(2-(hydroxymethyl)-1,3-dihydroxypropan-2-yl)propionamide sidechain at the C5 position.

Directly using the unprotected sidechain precursor, 2,3-dihydroxypropanoic acid, would lead to multiple side reactions during the activation of its carboxylic acid (e.g., to an acyl chloride), as the free hydroxyl groups would interfere. Therefore, a robust protecting group strategy is not merely advantageous; it is essential for an efficient and scalable synthesis. The isopropylidene ketal offered by this compound provides an ideal solution: it is stable under the conditions required for acyl chloride formation and amidation but can be cleanly removed in the final step under mild acidic conditions.[3][4]

Overview of the Iobitridol Synthetic Pathway

The industrial synthesis of Iobitridol begins with the readily available 5-nitroisophthalic acid.[5][6] The overall process can be segmented into three major stages: core formation, sidechain installation, and final deprotection/purification.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Sidechain Installation cluster_2 Stage 3: Final Product A 5-Nitroisophthalic Acid B 5-Aminoisophthalic Acid A->B Reduction C 5-Amino-2,4,6-triiodoisophthalic Acid B->C Iodination D 5-Amino-2,4,6-triiodoisophthaloyl dichloride C->D Chlorination F Protected Iobitridol Intermediate (M3) D->F E 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid E->F Acylation & Amidation G Iobitridol (Final API) F->G Deprotection & Purification

Diagram 1: High-level synthetic workflow for Iobitridol.

The Key Intermediate: this compound

This intermediate serves as the carrier for the protected C5 sidechain. Its structure effectively masks the two hydroxyl groups of what will become the N-(2-(hydroxymethyl)-1,3-dihydroxypropan-2-yl) moiety.

PropertyValueSource
CAS Number 116193-72-7[7]
Molecular Formula C₈H₁₄O₄[8]
Molecular Weight 174.19 g/mol [7]
Appearance White to off-white solid[9]
Purity (Typical) ≥99% (HPLC)[9]
Primary Application Intermediate in Iobitridol synthesis[7][10]
Protocol 1: Synthesis of this compound

While often commercially procured, this intermediate can be synthesized via the decarboxylation of 2-isopropyl-1,3-dioxane-5,5-dicarboxylic acid.[11]

  • Reaction Setup: To a suitable reaction vessel, add 2-isopropyl-5,5-dicarboxy-1,3-dioxane (1.0 eq) and acetonitrile.

  • Base Addition: Add N-methylmorpholine (1.0 eq).

  • Decarboxylation: Heat the mixture to 80-105 °C and maintain for approximately 4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Workup: Cool the reaction and remove the solvent under reduced pressure.

  • Isolation: Add purified water and cool the solution to ~5 °C. Adjust the pH to ~2.5 with 1 M hydrochloric acid to precipitate the product.

  • Purification: Stir the slurry at 5 °C for 1 hour, then isolate the solid product by filtration. Dry the product at ~50 °C.

    • Scientific Rationale: The heating in the presence of a base facilitates the elimination of one of the carboxylic acid groups as CO₂. The acidic workup ensures the final product is in its protonated carboxylic acid form, causing it to precipitate from the aqueous solution for easy isolation.

Core Protocol: Acylation and Amidation Using the Protected Intermediate

This stage represents the central transformation where the key intermediate is coupled to the tri-iodinated aromatic core. The process involves activating the carboxylic acid, followed by sequential amidations.

G A 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid (SM2) C Activated Acyl Chloride Intermediate A->C Activation in DMAc/DCM Temp < 0°C B Triphosgene B->C E Acylated Intermediate C->E D 5-Amino-2,4,6-triiodo- isophthaloyl dichloride (M1) D->E Acylation at C5-amino G Protected Iobitridol Intermediate (M3) E->G Amidation at C1, C3 Temp 40-60°C F 3-(Methylamino)- 1,2-propanediol F->G

Diagram 2: Workflow for the acylation and amidation steps.

Protocol 2: Synthesis of Protected Iobitridol Intermediate (M3)

This protocol is adapted from methodologies described in patent literature for its high efficiency and suitability for industrial scale-up.[3]

  • Activation of the Intermediate:

    • Charge a reactor with this compound (SM2, 3.0 eq) and N,N-Dimethylacetamide (DMAc).

    • Cool the system to below 0 °C using an ice bath.

    • Separately, dissolve triphosgene (1.2 eq) in dichloromethane (DCM).

    • Slowly add the triphosgene solution to the reactor, ensuring the temperature is maintained at ≤ 0 °C.

    • Allow the activation reaction to proceed for 30 minutes.

    • Scientific Rationale: Triphosgene is a safe, solid substitute for phosgene gas and serves as an excellent activating agent, converting the carboxylic acid into a highly reactive acyl chloride. The reaction is performed at low temperatures to minimize potential side reactions and decomposition of the activating agent.

  • Acylation of the Core:

    • To the solution containing the activated intermediate, add 5-amino-2,4,6-triiodoisophthaloyl dichloride (M1, 1.0 eq).

    • Maintain the reaction temperature below 0 °C during this addition.

    • Scientific Rationale: The primary amino group at the C5 position of the core (M1) is more nucleophilic than the amide nitrogens that will be formed later, allowing for selective acylation at this site.

  • Amidation:

    • Following the acylation, add 3-(methylamino)-1,2-propanediol to the reaction mixture.

    • Increase the temperature to 40-60 °C to drive the amidation reaction to completion. This step forms the two N,N'-dimethyl-N,N'-di-(2,3-dihydroxypropyl) amide groups at the C1 and C3 positions.

    • Scientific Rationale: The remaining two acyl chloride groups on the benzene ring react with the secondary amine to form the final two amide bonds. A moderate increase in temperature is required to overcome the activation energy for this amidation step.

Final Deprotection and Purification

The final chemical transformation is the removal of the isopropylidene protecting group to reveal the two hydroxyl groups on the C5 sidechain, yielding Iobitridol.

Protocol 3: Acid-Catalyzed Deprotection of Intermediate M3
  • Reaction Setup: Dissolve the protected Iobitridol intermediate (M3) in an aqueous solution.

  • Acid Treatment: Add a strongly acidic ion exchange resin (e.g., D001 hydrogen ion type) to the solution.[4] Alternatively, inorganic acids such as hydrochloric acid or sulfuric acid can be used.[3][4]

  • Deprotection: Stir the mixture. The reaction proceeds readily at ambient or slightly elevated temperatures.

  • Neutralization and Isolation:

    • If using an ion exchange resin, simply filter off the resin.

    • If using a mineral acid, neutralize the solution to pH 7 with a base (e.g., sodium hydroxide solution) under cooling.[4]

    • Evaporate the solvent (water) to obtain the crude Iobitridol.

    • Scientific Rationale: The isopropylidene ketal is labile under acidic conditions. The acid protonates one of the dioxane oxygens, initiating a ring-opening cascade that releases acetone and the desired diol. Strongly acidic ion exchange resins are preferred in industrial settings as they are easily removed by filtration, simplifying the workup and avoiding the addition of inorganic salts that would need to be removed later.

  • Purification:

    • The crude product is often treated with ethanol to precipitate and remove inorganic salts.[4]

    • Further purification involves passing an aqueous solution of the crude product through a sequence of cation and anion exchange resins to remove any remaining ionic impurities.[4]

    • The final pure Iobitridol is obtained after evaporation of the water and recrystallization.

Summary of Key Reaction Parameters

StepKey ReagentsSolvent(s)TemperatureTypical YieldSource(s)
Reduction 5-Nitroisophthalic acid, Iron powder, HClWaterReflux>97%[6]
Iodination 5-Aminoisophthalic acid, KI, DMSO, HClWater100 °CHigh[12]
Activation & Acylation This compound, Triphosgene, M1DMAc, DCM≤ 0 °CHigh[3]
Amidation Acylated Intermediate, 3-(methylamino)-1,2-propanediolDMAc40-60 °CHigh[3]
Deprotection Protected Intermediate (M3), Strong Acid Ion Exchange ResinWaterAmbientHigh[3][4]

Conclusion

The synthesis of Iobitridol is a testament to the power of strategic chemical design in pharmaceutical manufacturing. The use of This compound is a critical element of this strategy. It provides a robust and efficient method for introducing a complex, functionalized sidechain onto an aromatic core by temporarily masking reactive hydroxyl groups. The protocols detailed herein, derived from authoritative patent literature, demonstrate a scalable and high-yield pathway suitable for industrial production. This approach minimizes side reactions, simplifies purification, and ultimately ensures the consistent and cost-effective manufacturing of a vital diagnostic agent.

References

  • EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)
  • EP1131280B1 - Preparation of 5-amino-isophthalamides - Google P
  • Synthesis of 5-(N-2,3-Dihydroxypropylacetamido)-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide - PrepChem.com
  • US6441235B1 - Preparation of 5-amino-isophthalamides - Google P
  • JPH10306067A - Production of 5-aminoisophthalic acid - Google P
  • This compound | 116193-72-7 - Biosynth
  • United States P
  • A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)
  • 5-Acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Guidechem
  • Comprehensive Overview of 5-Nitroisophthalic Acid: Applic
  • CN110903275A - Process for producing iobitridol, intermediate therefor, and process for producing the same - Google P
  • Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)
  • trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis - ChemicalBook
  • Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid - TSI Journals
  • JP2004300041A - Method for producing high-purity 5-aminoisophthalic acid - Google P
  • Process for preparing 5-acetamino-N,N'-bis (2,3-dihydroxypropyl)
  • CN103254095B - Separating and purifying method in iobitridol preparation process - Google P
  • This compound - ChemBK
  • 015104 this compound CAS: 116193-72-7 - BioservUK
  • This compound - Shanghai Beist Biotechnology Co., Ltd.
  • This compound biochemical - MyBioSource
  • This compound - Excenen Pharm
  • 116193-72-7|this compound - BLDpharm
  • 5-Aminoisophthalic acid | C8H7NO4 - PubChem
  • CN101234993B - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google P
  • Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - NIH
  • Synthesis of a potential water-soluble radiographic contrast medium, 2, 4, 6-triiodo-3-acetamido-5-N-methylcarboxamidophenyl beta-D-glucopyranoside - PubMed
  • Antipsychotic Drug Intermediates
  • Pharmaceutical Intermedi
  • AN IMPROVED AND COST EFFECTIVE PROCESS FOR THE PREPARATION OF IOPAMIDOL-AN X-RAY CONTRAST MEDIUM - Intern
  • Comprehensive Guide to Pharmaceutical Intermedi
  • Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google P

Sources

"2-Isopropyl-1,3-dioxane-5-carboxylic Acid": A Versatile Protecting Group for Diols in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Diol Protection in Modern Organic Synthesis

In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of functional groups is a cornerstone of success. Among the most ubiquitous functional groups, the diol moiety presents a unique challenge due to the presence of two adjacent hydroxyl groups. Their protection is often essential to prevent unwanted side reactions during transformations elsewhere in the molecule. Acetal protecting groups have long been a reliable choice for 1,2- and 1,3-diols, offering robust stability under basic and nucleophilic conditions while allowing for mild removal under acidic conditions.[1]

This application note introduces 2-Isopropyl-1,3-dioxane-5-carboxylic Acid as a specialized protecting group for diols. This reagent offers the classic stability of a cyclic acetal with the added advantage of a carboxylic acid "handle." This functional handle opens up unique opportunities for purification, immobilization on solid supports, and influencing reaction stereoselectivity, thereby expanding the synthetic chemist's toolkit for complex molecule construction.

The Strategic Advantage of a Carboxylic Acid Handle

While traditional acetal protecting groups like acetonides (from acetone) or benzylidene acetals (from benzaldehyde) are effective, they lack a versatile functional group for further manipulation or strategic anchoring. The presence of a carboxylic acid on the 2-Isopropyl-1,3-dioxane backbone provides several distinct advantages:

  • Enhanced Purification: The acidic nature of the protecting group allows for straightforward purification of the protected substrate through acid-base extraction, separating it from non-acidic impurities.

  • Solid-Phase Synthesis: The carboxylic acid can be anchored to a solid support, enabling the use of the protected diol in solid-phase organic synthesis (SPOS). This is particularly valuable for the construction of libraries of compounds or for simplifying purification by allowing for filtration-based removal of excess reagents and by-products.

  • Chiral Resolution and Stereochemical Control: When prepared from chiral precursors, the carboxylic acid can serve as a handle for chiral resolving agents. Furthermore, the stereochemistry of the dioxane ring can influence subsequent reactions on the protected substrate.

  • Increased Solubility: The isopropyl group on the acetal can enhance the solubility of the protected molecule in organic solvents, which is beneficial for homogeneous reaction conditions.[2]

Synthesis of the Protecting Group: trans-2-Isopropyl-1,3-dioxane-5-carboxylic Acid

The trans isomer of this compound is typically synthesized from 2-isopropyl-5,5-dicarboxy-1,3-dioxane. The process involves a decarboxylation reaction, often facilitated by a base in an appropriate solvent.

Experimental Protocol: Synthesis of trans-2-Isopropyl-1,3-dioxane-5-carboxylic Acid[3]

Materials:

  • 2-isopropyl-5,5-dicarboxy-1,3-dioxane (1.0 eq)

  • N-methylmorpholine (1.0 eq)

  • Acetonitrile (solvent)

  • 1 M Hydrochloric acid

  • Purified water

Procedure:

  • To a solution of 2-isopropyl-5,5-dicarboxy-1,3-dioxane (e.g., 10.0 g, 0.046 mol) in acetonitrile (100 mL), add N-methylmorpholine (4.6 g, 0.046 mol).

  • Heat the reaction mixture to 80-105 °C and monitor the reaction progress by HPLC until the starting material is completely consumed (approximately 4 hours).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure at 50 °C.

  • Add purified water to the residue and cool to approximately 5 °C.

  • Adjust the pH of the solution to ~2.5 with 1 M hydrochloric acid while maintaining the temperature at 5 °C.

  • Stir the mixture at 5 °C for 1 hour to allow for precipitation of the product.

  • Collect the solid product by suction filtration and dry at approximately 50 °C to yield trans-2-isopropyl-5-carboxy-1,3-dioxane.

Expected Yield: ~73%

Mechanism of Diol Protection and Deprotection

The protection of a diol using an aldehyde or ketone equivalent proceeds via an acid-catalyzed formation of a cyclic acetal. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction.

Protection Mechanism:

  • Protonation of the carbonyl group of the aldehyde (or its equivalent) by an acid catalyst activates it towards nucleophilic attack.

  • One of the hydroxyl groups of the diol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

  • Protonation of the remaining hydroxyl group on the former carbonyl carbon, followed by the elimination of a water molecule, generates a resonance-stabilized oxocarbenium ion.

  • The second hydroxyl group of the diol attacks the oxocarbenium ion in an intramolecular fashion.

  • Deprotonation of the resulting cyclic oxonium ion yields the stable 1,3-dioxane protected diol.

Deprotection Mechanism:

Deprotection is the reverse of the protection mechanism and is achieved by treating the protected diol with aqueous acid. The presence of excess water drives the equilibrium back towards the diol and the original carbonyl compound.

Experimental Protocols

Protocol 1: Protection of a Generic 1,3-Diol

While direct acetal formation from a carboxylic acid is not a standard procedure, the "this compound" can be conceptually utilized by first forming the dioxane ring with a diol substrate from a suitable precursor like isobutyraldehyde and a diol bearing the carboxylic acid precursor. A more direct, though less common, approach would involve the activation of the carboxylic acid. However, the most plausible application involves using a precursor aldehyde. For the purpose of this guide, we will outline a general procedure based on standard acetal formation principles, assuming the use of an appropriate aldehyde precursor.

Materials:

  • 1,3-Diol (1.0 eq)

  • Isobutyraldehyde (1.2 eq)

  • A suitable diacid precursor for the dioxane ring (e.g., 2-carboxy-1,3-propanediol derivative)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA))

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene)

  • Dean-Stark apparatus (for toluene) or molecular sieves (for DCM)

Procedure:

  • To a solution of the 1,3-diol in the chosen anhydrous solvent, add isobutyraldehyde.

  • Add a catalytic amount of the acid catalyst (e.g., 0.05 eq of p-TsOH).

  • If using toluene, heat the mixture to reflux with a Dean-Stark trap to remove water azeotropically. If using DCM, add activated molecular sieves.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting diol is consumed.

  • Upon completion, cool the reaction mixture and quench with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the protected diol.

Protocol 2: Deprotection of the 2-Isopropyl-1,3-dioxane Acetal

The removal of the acetal protecting group is typically achieved under mild acidic conditions.

Materials:

  • Protected diol (1.0 eq)

  • Aqueous acid (e.g., 1 M HCl, 80% acetic acid in water)

  • Solvent (e.g., tetrahydrofuran (THF), acetone)

Procedure:

  • Dissolve the protected diol in a suitable solvent.

  • Add the aqueous acid solution.

  • Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be required for more stable acetals.

  • Once deprotection is complete, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the deprotected diol, which can be further purified if necessary.

Data Summary and Comparison with Other Protecting Groups

Protecting GroupFormation ConditionsStabilityCleavage ConditionsKey Advantages
This compound Acid-catalyzed reaction with an aldehyde precursorStable to bases, nucleophiles, and mild oxidants/reductantsMild aqueous acidCarboxylic acid handle for purification, solid-phase synthesis, and potential for stereocontrol.
Isopropylidene (Acetonide) Acetone or 2,2-dimethoxypropane, acid catalystStable to bases, reducing agents, and mild oxidants[1]Acidic hydrolysis (e.g., aq. HCl, p-TsOH)[1]Readily available reagents, generally easy to form and remove.
Benzylidene Acetal Benzaldehyde or benzaldehyde dimethyl acetal, acid catalystStable to bases and nucleophiles; more stable to acid than acetonides[1]Acidic hydrolysis; hydrogenolysis (Pd/C, H₂)[1]Can be regioselectively opened to a benzyl ether and an alcohol.
Di-tert-butylsilylene (DTBS) Di-tert-butylsilyl bis(trifluoromethanesulfonate)High stability due to bulky groupsFluoride ionsUseful for influencing stereoselectivity in subsequent reactions.
Tetraisopropyldisiloxanylidene (TIPDS) 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxaneVery stable, often used for 1,3-diols[1]Fluoride ionsExcellent for simultaneous protection of 3'- and 5'-hydroxyls in nucleosides.[3]

Visualizing the Workflow

Protection Workflow

protection_workflow Diol 1,3-Diol Reaction Acetal Formation (Water Removal) Diol->Reaction Aldehyde Isobutyraldehyde Aldehyde->Reaction Catalyst Acid Catalyst (p-TsOH) Catalyst->Reaction Protected_Diol Protected Diol (2-Isopropyl-1,3-dioxane derivative) Reaction->Protected_Diol

Caption: Diol protection workflow.

Deprotection Workflow

deprotection_workflow Protected_Diol Protected Diol (2-Isopropyl-1,3-dioxane derivative) Reaction Acetal Hydrolysis Protected_Diol->Reaction Aqueous_Acid Aqueous Acid (e.g., HCl/H₂O) Aqueous_Acid->Reaction Diol 1,3-Diol Reaction->Diol

Caption: Diol deprotection workflow.

Conclusion

"this compound" represents a sophisticated tool for the protection of diols in complex organic synthesis. While its application may require a nuanced approach, potentially involving precursor molecules, the strategic incorporation of a carboxylic acid handle onto a stable acetal framework offers significant advantages in purification, solid-phase applications, and potential stereochemical control. For researchers and drug development professionals tackling challenging synthetic targets, this protecting group provides a valuable option to enhance efficiency and enable novel synthetic strategies.

References

  • GKS Chemistry. (2020, May 23). Protection of 1, 2- & 1, 3-Diols [Video]. YouTube.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Synthesis Workshop. (2024, January 19). Advanced Organic Chemistry: Protecting Groups [Video]. YouTube.
  • Shanghai Baishu Biotechnology Co., Ltd. (n.d.). This compound.
  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES.
  • ChemBK. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • Google Patents. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group.
  • University of Calgary. (n.d.). Protecting Groups.

Sources

Application Notes & Protocols: 2-Isopropyl-1,3-dioxane-5-carboxylic Acid as a Versatile Precursor for Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-isopropyl-1,3-dioxane-5-carboxylic acid, a versatile building block in modern organic synthesis. The strategic placement of a carboxylic acid moiety and a protected 1,3-diol within a single molecular framework makes it an invaluable precursor for the synthesis of complex molecules, particularly diverse heterocyclic systems. This document outlines the synthesis of the precursor itself, its prominent application in amide bond formation, and detailed protocols for its conversion into key intermediates for the synthesis of various heterocycles, including 1,3,4-oxadiazoles and nitrogen-containing systems via functional group transformations. The protocols are presented with a focus on the underlying mechanistic principles to empower researchers in their experimental design and execution.

Introduction: The Strategic Advantage of a Bifunctional Precursor

In the landscape of medicinal and materials chemistry, the efficient construction of complex molecular architectures is paramount. This compound emerges as a building block of significant interest due to its inherent bifunctionality. The molecule features a carboxylic acid, a versatile handle for a myriad of chemical transformations, and a 1,3-dioxane ring. This cyclic acetal serves as a robust protecting group for a 1,3-diol, which can be selectively deprotected under acidic conditions to reveal further reactive sites.[1] The isopropyl group at the C2 position of the dioxane ring enhances solubility in common organic solvents, a practical advantage in many synthetic procedures.[1]

The true synthetic potential of this precursor lies in the orthogonal reactivity of its two key functional groups. The carboxylic acid can be selectively manipulated while the diol remains protected, and vice-versa. This allows for a stepwise and controlled approach to the synthesis of highly functionalized molecules. This guide will explore the synthesis of this precursor and its subsequent elaboration into various heterocyclic frameworks, which are foundational motifs in a vast array of pharmacologically active compounds.

Synthesis of the Precursor: this compound

The synthesis of this compound is efficiently achieved from 2-isopropyl-5,5-dicarboxy-1,3-dioxane through a selective decarboxylation reaction. The following protocol is based on established procedures and provides a reliable method for obtaining the target precursor.[2][3]

Experimental Protocol 2.1: Synthesis of this compound

Materials:

  • 2-isopropyl-5,5-dicarboxy-1,3-dioxane

  • N-methylmorpholine

  • Acetonitrile

  • 1 M Hydrochloric acid

  • Purified water

Procedure:

  • To a 250 mL round-bottom flask, add 2-isopropyl-5,5-dicarboxy-1,3-dioxane (10.0 g, 0.046 mol) and acetonitrile (100 mL).

  • Add N-methylmorpholine (4.6 g, 0.046 mol) to the suspension.

  • Heat the reaction mixture to 80-105 °C and maintain for 4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure at 50 °C.

  • To the residue, add purified water and cool to approximately 5 °C in an ice bath.

  • Adjust the pH of the aqueous solution to ~2.5 with 1 M hydrochloric acid while maintaining the temperature at 5 °C.

  • Stir the resulting slurry at 5 °C for 1 hour.

  • Collect the precipitate by suction filtration and dry at 50 °C to obtain this compound.

Expected Yield: ~72.8%[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 116193-72-7[4][5]
Molecular Formula C₈H₁₄O₄[2][4]
Molecular Weight 174.19 g/mol [2][4]
Appearance White to off-white solid[5]
Purity (HPLC) ≥99%[5]
Diagram: Synthetic Workflow for the Precursor

G A 2-isopropyl-5,5-dicarboxy- 1,3-dioxane B N-methylmorpholine, Acetonitrile, 80-105 °C A->B 1. C Decarboxylation B->C 2. D Work-up (Solvent removal, acidification) C->D 3. E 2-isopropyl-1,3-dioxane- 5-carboxylic Acid D->E 4.

Caption: Workflow for the synthesis of the precursor.

Application in Amide Bond Formation: A Gateway to Bioactive Molecules

The most prominent application of this compound is in amide bond formation. This is exemplified by its use as a key intermediate in the synthesis of Iobitridol, a non-ionic, water-soluble X-ray contrast agent.[4][5][6] The carboxylic acid is typically activated, for example, by conversion to an acyl chloride, before reaction with an amine.

Experimental Protocol 3.1: General Procedure for Amide Coupling

Part A: Acyl Chloride Formation

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-isopropyl-1,3-dioxane-5-carbonyl chloride, which is typically used immediately in the next step.

Part B: Amide Formation

  • Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in anhydrous DCM in a separate flask under an inert atmosphere and cool to 0 °C.

  • Dissolve the crude acyl chloride from Part A in anhydrous DCM and add it dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Diagram: Amide Bond Formation Workflow

G A 2-isopropyl-1,3-dioxane- 5-carboxylic Acid B Oxalyl Chloride, cat. DMF A->B Activation C Acyl Chloride Intermediate B->C D Amine (R-NH2), Base C->D Coupling E Amide Product D->E

Caption: General workflow for amide bond formation.

Synthesis of 1,3,4-Oxadiazoles: A Versatile Heterocyclic Core

1,3,4-Oxadiazoles are a class of five-membered heterocycles that are prevalent in medicinal chemistry due to their diverse biological activities.[7] this compound can serve as a precursor to these systems through a well-established synthetic route involving the formation of an acyl hydrazide intermediate followed by cyclodehydration.[8][9]

Experimental Protocol 4.1: Synthesis of 2-(2-Isopropyl-1,3-dioxan-5-yl)-5-aryl-1,3,4-oxadiazole

Part A: Synthesis of 2-Isopropyl-1,3-dioxane-5-carbohydrazide

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude acyl hydrazide can often be used in the next step without further purification.

Part B: Cyclodehydration to form the 1,3,4-Oxadiazole

  • To the crude acyl hydrazide from Part A (1.0 eq), add an aromatic carboxylic acid (1.0 eq).

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (3-5 eq) portion-wise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield the 2,5-disubstituted 1,3,4-oxadiazole.[10][11]

Diagram: 1,3,4-Oxadiazole Synthesis Pathway

G A 2-isopropyl-1,3-dioxane- 5-carboxylic Acid B Hydrazine Hydrate A->B 1. Hydrazinolysis C Acyl Hydrazide Intermediate B->C D Aromatic Carboxylic Acid, POCl3 C->D 2. Cyclodehydration E 2,5-disubstituted 1,3,4-Oxadiazole D->E

Caption: Pathway to 1,3,4-oxadiazoles.

Functional Group Transformations for Further Heterocyclic Synthesis

The carboxylic acid moiety of this compound can be transformed into other key functional groups, such as amines and alcohols, which are versatile precursors for a wide range of heterocyclic systems.

Conversion to an Amino Group via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[12][13] The process involves the formation of an acyl azide, which then rearranges to an isocyanate that can be trapped by a nucleophile.

Protocol 5.1.1: Synthesis of 5-Aminomethyl-2-isopropyl-1,3-dioxane

  • To a solution of this compound (1.0 eq) in an inert solvent like toluene, add triethylamine (3.0 eq).

  • Add diphenylphosphoryl azide (DPPA) (1.5 eq) at room temperature and stir for 30 minutes.

  • Heat the mixture to reflux for 2-3 hours to facilitate the rearrangement to the isocyanate.

  • Cool the reaction mixture and add an alcohol (e.g., tert-butanol for Boc-protection or benzyl alcohol for Cbz-protection) to trap the isocyanate as a carbamate.

  • After the reaction is complete, remove the solvent under reduced pressure and purify the carbamate intermediate.

  • Deprotection of the carbamate (e.g., with acid for Boc or hydrogenolysis for Cbz) will yield the desired primary amine.

Reduction to a Primary Alcohol

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[14][15][16] This transformation yields 5-(hydroxymethyl)-2-isopropyl-1,3-dioxane, a valuable diol synthon.

Protocol 5.2.1: Synthesis of (2-Isopropyl-1,3-dioxan-5-yl)methanol

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and quench it carefully by the sequential addition of water, 15% NaOH solution, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash it with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by distillation or column chromatography.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its utility extends beyond its role as a protected diol, offering a reactive handle for the construction of a variety of molecular scaffolds. The protocols detailed in this guide for its synthesis and subsequent transformation into amides, 1,3,4-oxadiazoles, and other key synthetic intermediates provide a solid foundation for researchers to explore its full potential in the development of novel heterocyclic systems for pharmaceutical and materials science applications. The strategic application of this bifunctional building block can significantly streamline synthetic routes to complex target molecules.

References

  • Shanghai Baishu Biotechnology Co., Ltd. (n.d.). This compound.
  • Google Patents. (n.d.). CN110903275A - Process for producing iobitridol, intermediate therefor, and process for producing the same.
  • Jadhav, S. D., et al. (2015). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of Applied Pharmaceutical Science, 5(9), 069-074.
  • Singh, N., et al. (2013). Synthesis and biological evaluation of some new 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives.
  • ResearchGate. (n.d.). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole.
  • Kareem, H. S., et al. (2019). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Physics: Conference Series, 1294(5), 052042.
  • Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Serbian Chemical Society, 81(10), 1145-1158.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
  • Eurekajournals. (n.d.). Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives.
  • Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 256-277.
  • NROChemistry. (n.d.). Curtius Rearrangement.
  • Organic Chemistry Portal. (n.d.). Thiazoline synthesis.
  • Indian Journal of Chemistry. (1990). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity.
  • Wikipedia. (n.d.). Curtius rearrangement.
  • Said, S. A. (2006). Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5-Aryl-1,3,4-Oxadiazoles. Chemistry, Special Issue, 52-58.
  • Kumar, S., et al. (2024).
  • L.S. College, Muzaffarpur. (2020, August 3). Curtius rearrangement.
  • Al-Zoubi, R. M., et al. (2020). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(22), 5344.
  • ResearchGate. (n.d.). Novel synthesis of 2-thiazolines.
  • YouTube. (2018, April 19). Reduction of carboxylic acids.
  • Química Orgánica. (n.d.). Reduction of carboxylic acids to alcohols.
  • Khan Academy. (n.d.). Reduction of carboxylic acids.
  • PubMed. (2018). Synthesis and anti-staphylococcal activity of novel bacterial topoisomerase inhibitors with a 5-amino-1,3-dioxane linker moiety. Bioorganic & Medicinal Chemistry Letters, 28(14), 2477-2480.

Sources

Application Note & Protocols: Derivatization of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Isopropyl-1,3-dioxane-5-carboxylic acid is a key synthetic intermediate characterized by a stable 1,3-dioxane ring and a versatile carboxylic acid functional group.[1] The dioxane moiety, a cyclic acetal, serves as a robust protecting group for a 1,3-diol, stable under a variety of reaction conditions, particularly basic ones.[1] This structural feature, combined with the reactive potential of the carboxylic acid, makes this molecule a valuable building block in medicinal chemistry and complex organic synthesis.

Its most notable application is as a precursor in the synthesis of non-ionic X-ray contrast agents, such as Iobitridol.[2][3] The derivatization of the carboxylic acid, typically through amide bond formation, is a critical step in these multi-step synthetic pathways. This application note provides a detailed guide for researchers, outlining the primary strategies for derivatizing this compound, with a focus on activating the carboxyl group and subsequent coupling reactions. We present field-proven protocols, explain the rationale behind methodological choices, and provide guidance for the analytical characterization of the resulting derivatives.

Physicochemical & Structural Context

Understanding the molecule's properties is fundamental to designing successful derivatization strategies. The 1,3-dioxane ring typically adopts a stable chair conformation to minimize steric strain, with the bulky isopropyl and carboxylic acid groups preferentially occupying equatorial positions.[1]

PropertyValueSource(s)
IUPAC Name 2-propan-2-yl-1,3-dioxane-5-carboxylic acid[4]
CAS Number 116193-72-7[1][4]
Molecular Formula C₈H₁₄O₄[1][4]
Molecular Weight 174.19 g/mol [1][4]
Primary Reactive Site Carboxylic Acid (-COOH)[1]
Key Structural Moiety 1,3-Dioxane (cyclic acetal)[1]

Core Derivatization Workflow: An Overview

The primary route for derivatizing this compound involves a two-stage process: (1) Activation of the carboxylic acid to enhance its electrophilicity, followed by (2) Nucleophilic Acyl Substitution with a suitable nucleophile (e.g., an amine or alcohol). The most common and industrially relevant activation method is the conversion to an acyl chloride.

G A Starting Material 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid B Intermediate Acyl Chloride A->B Activation (e.g., (COCl)₂, SOCl₂, Triphosgene) C Derivative Amide B->C Amide Coupling (+ Amine, Base) D Derivative Ester B->D Esterification (+ Alcohol, Base)

Sources

Application Notes and Protocols for the Esterification of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the esterification of 2-isopropyl-1,3-dioxane-5-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals such as the non-ionic contrast agent Iobitridol.[1][2][3] These application notes are intended for researchers, medicinal chemists, and process development scientists. We will explore a range of esterification methodologies, from classic acid catalysis to modern coupling-agent-mediated reactions, providing detailed protocols and insights into the selection of the appropriate method based on the steric and electronic properties of the alcohol substrate. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical utility.

Introduction: The Strategic Importance of 2-Isopropyl-1,3-dioxane-5-carboxylate Esters

This compound is a valuable building block in organic synthesis, characterized by a sterically encumbered carboxylic acid functional group attached to a rigid dioxane backbone. The dioxane moiety often serves as a protected diol, allowing for selective transformations at the carboxyl group. The esters derived from this acid are crucial intermediates in the synthesis of complex molecules, most notably in the pharmaceutical industry.

The inherent steric hindrance around the carboxyl group necessitates careful consideration of the esterification method. Standard Fischer esterification conditions may prove sluggish or require harsh conditions, potentially compromising the integrity of the dioxane ring. Therefore, milder and more efficient methods, such as those employing carbodiimide or phosphonium-based coupling agents, are often preferred. This guide will provide a comparative overview of suitable esterification strategies.

Chemical Structure and Reactivity Considerations

The structure of this compound presents unique challenges and opportunities in its esterification. The bulky isopropyl group at the 2-position of the dioxane ring, ortho to the carboxyl group, sterically hinders the approach of nucleophiles to the carbonyl carbon. This steric hindrance is a key factor influencing the choice of esterification method.

Furthermore, the dioxane ring is an acetal, which is sensitive to strongly acidic conditions, particularly in the presence of water, which can lead to ring-opening. This lability necessitates the use of mild reaction conditions to maintain the structural integrity of the molecule.

Comparative Overview of Esterification Methodologies

The selection of an appropriate esterification method is contingent on the nature of the alcohol (primary, secondary, or tertiary), the desired scale of the reaction, and the functional group tolerance of the substrates. Below is a summary of the methods detailed in this guide.

Method Activating Agent Key Reagents Ideal for Potential Drawbacks
Fischer-Speier Esterification Acid CatalystH₂SO₄, HCl, TsOHSimple, primary alcohols in large excessHarsh conditions, equilibrium-limited, not suitable for sensitive substrates
Steglich Esterification CarbodiimideDCC, EDC, DMAPSterically hindered acids and alcohols, acid-sensitive substratesFormation of urea byproducts, potential for side reactions
Yamaguchi Esterification Mixed Anhydride2,4,6-Trichlorobenzoyl chloride (TCBC), DMAPSterically demanding substrates, macrolactonizationRequires stoichiometric activating agent and base
Mitsunobu Reaction PhosphoraneTriphenylphosphine (PPh₃), DEAD or DIADMild conditions, inversion of stereochemistry at the alcoholStoichiometric phosphine oxide byproduct, requires acidic nucleophile

Experimental Protocols

The following protocols are presented as starting points for the esterification of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Fischer-Speier Esterification: For Simple Primary Alcohols

This method is most effective when the alcohol can be used as the solvent to drive the equilibrium towards the product.[4][5]

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add the primary alcohol (e.g., methanol or ethanol) in large excess (10-20 eq or as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

  • Excess Alcohol: Le Châtelier's principle dictates that using a large excess of one reactant (the alcohol) will shift the equilibrium towards the formation of the ester and water.[5]

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Aqueous Workup: The washing steps are crucial to remove the acid catalyst, unreacted carboxylic acid, and water-soluble byproducts. The sodium bicarbonate wash neutralizes the acidic components.

Workflow Diagram: Fischer-Speier Esterification

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Mix Carboxylic Acid & Excess Alcohol add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC/GC reflux->monitor Until complete cool Cool to RT monitor->cool evaporate Remove Excess Alcohol cool->evaporate extract Aqueous Extraction (H₂O, NaHCO₃, Brine) evaporate->extract dry Dry & Concentrate extract->dry purify Purify (Distillation/ Chromatography) dry->purify product Pure Ester purify->product

Caption: Fischer-Speier Esterification Workflow.

Steglich Esterification: For Sterically Hindered Alcohols

The Steglich esterification is a mild and efficient method for the formation of esters from sterically demanding carboxylic acids and alcohols, utilizing a carbodiimide coupling agent and a nucleophilic catalyst.[6][7]

Protocol:

  • To a flame-dried, inert-atmosphere-purged round-bottom flask, add this compound (1.0 eq), the alcohol (1.0-1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq).

  • Dissolve the components in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.3 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed if DCC was used.

  • Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • If EDC was used, the urea byproduct is water-soluble and will be removed during the aqueous workup.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Causality of Experimental Choices:

  • DCC/EDC: These carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6]

  • DMAP: DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive acylpyridinium intermediate, which is then readily attacked by the alcohol.[8] This also suppresses the formation of the N-acylurea byproduct.[6]

  • Anhydrous Conditions: The reagents are moisture-sensitive, and water can hydrolyze the activated intermediates, reducing the yield.

Mechanism Diagram: Steglich Esterification

Steglich_Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea Acylpyridinium Acylpyridinium Intermediate O_acylisourea->Acylpyridinium DCU DCU O_acylisourea->DCU DMAP DMAP DMAP->Acylpyridinium Acylpyridinium->DMAP regenerated Ester R-COOR' Acylpyridinium->Ester ROH R'-OH ROH->Ester

Caption: Simplified Steglich Esterification Mechanism.

Yamaguchi Esterification: For Highly Sterically Demanding Substrates

The Yamaguchi esterification is particularly effective for the synthesis of highly functionalized and sterically hindered esters.[9][10] It proceeds via a mixed anhydride intermediate.[9]

Protocol:

  • In a flame-dried, inert-atmosphere-purged round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene or THF.

  • Add triethylamine (Et₃N) (1.1 eq) and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.05 eq) and stir the mixture for 1-2 hours at room temperature to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.5-2.0 eq) and DMAP (3.0 eq) in the same anhydrous solvent.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution via cannula.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • TCBC: This sterically hindered acid chloride reacts with the carboxylate to form a mixed anhydride. The electronic and steric properties of the trichlorobenzoyl group make the carboxylic acid's carbonyl group more susceptible to nucleophilic attack.[11]

  • DMAP: DMAP acts as a potent nucleophilic catalyst, attacking the less hindered carbonyl of the mixed anhydride to form a highly reactive acylpyridinium species.[10]

  • Triethylamine: A non-nucleophilic base used to deprotonate the carboxylic acid, facilitating its reaction with TCBC.

Mitsunobu Reaction: For Mild Conditions and Stereochemical Inversion

The Mitsunobu reaction is an exceptionally mild method for esterification that proceeds with inversion of configuration at the alcohol's stereocenter.[12][13]

Protocol:

  • In a flame-dried, inert-atmosphere-purged round-bottom flask, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

Causality of Experimental Choices:

  • PPh₃ and DEAD/DIAD: This redox couple activates the alcohol by forming an alkoxyphosphonium salt, which is an excellent leaving group.[13]

  • Inversion of Stereochemistry: The reaction proceeds via an SN2 mechanism where the carboxylate displaces the activated alcohol, resulting in a complete inversion of stereochemistry at the chiral center of the alcohol.[12]

  • Mild Conditions: The reaction is typically performed at or below room temperature, making it suitable for sensitive substrates.

Purification and Characterization

Purification:

The purification strategy for the resulting esters will depend on their physical properties and the impurities present.

  • Aqueous Workup: As described in the protocols, a standard aqueous workup is generally effective for removing water-soluble impurities and catalysts/reagents.[14]

  • Column Chromatography: For non-volatile esters, column chromatography on silica gel is the most common method for achieving high purity. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.

  • Distillation: For volatile esters, vacuum distillation can be an effective purification method.

Characterization:

The structure and purity of the synthesized esters should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

    • Expected ¹H NMR Chemical Shifts:

      • Dioxane Ring Protons: Complex multiplets between δ 3.5-4.5 ppm.

      • Acetal Proton (C2-H): A doublet around δ 4.5-5.0 ppm.

      • Isopropyl Group: A multiplet for the CH and two doublets for the CH₃ groups in their characteristic regions.

      • Ester Alkoxy Group: The chemical shifts of the protons on the alcohol moiety will be shifted downfield upon esterification. For example, a -CH₂-O- group in an alcohol at ~δ 3.6 ppm will shift to ~δ 4.1 ppm in the ester.

  • Mass Spectrometry (MS): To confirm the molecular weight of the ester.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group.

Conclusion

The esterification of this compound can be successfully achieved using a variety of methods. The choice of method should be guided by the steric and electronic properties of the alcohol, with milder, coupling-agent-based methods such as Steglich, Yamaguchi, or Mitsunobu reactions being generally preferred for this sterically hindered carboxylic acid, especially with more complex alcohols. The protocols and insights provided in this guide are intended to serve as a valuable resource for the synthesis of important ester intermediates in research and development settings.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-Ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Wikipedia. (2023). Steglich esterification.
  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • CN110903275A - Process for producing iobitridol, intermediate therefor, and process for producing the same. Google Patents.
  • PharmaCompass. (n.d.). Iobitridol.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Wikipedia. (2023). Mitsunobu reaction.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Royal Society of Chemistry. (2021). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information.
  • National Institutes of Health. (2018). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach.
  • Studylib. (n.d.). Esterification Lab Procedure: Design & Synthesis.
  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • ResearchGate. (2014). A Method for Esterification Reaction Rate Prediction of Aliphatic Monocarboxylic Acids with Primary Alcohols in 1,4-Dioxane Based on Two Parametrical Taft Equation.
  • National Institutes of Health. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units.
  • The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents.
  • PharmaCompass. (n.d.). Iobitridol.
  • Google Patents. (n.d.). US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.
  • Google Patents. (n.d.). US20080227994A1 - Process For the Production of Carboxylic Acid Esters.
  • World Intellectual Property Organization. (2012). WO 2012/069948 A1.
  • National Institutes of Health. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation.
  • École Polytechnique Fédérale de Lausanne. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

Sources

Application Notes and Protocols for the Amidation of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amide bond formation is a cornerstone reaction in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The amide functional group is a key structural motif in a vast array of biologically active molecules.[1] 2-Isopropyl-1,3-dioxane-5-carboxylic acid is a valuable building block, incorporating a protected dihydroxyacetone moiety that can be deprotected under acidic conditions. Its amide derivatives are important intermediates in the synthesis of various compounds, including contrast agents like Iobitridol.[2]

This document provides a comprehensive guide to the amidation of this compound, detailing several robust protocols. As a Senior Application Scientist, this guide is structured to provide not only step-by-step instructions but also the underlying chemical principles and practical insights to empower researchers to select and optimize the most suitable method for their specific needs. A key consideration for this substrate is the stability of the 1,3-dioxane ring, which is generally stable to basic and nucleophilic conditions but sensitive to strong acids.[3]

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring the activation of the carboxylic acid.[4][5] This is typically achieved by converting the carboxylic acid's hydroxyl group into a better leaving group. The choice of coupling reagent and reaction conditions is critical and depends on factors such as the steric and electronic properties of both the carboxylic acid and the amine, the potential for racemization if chiral centers are present, and the overall functional group tolerance of the substrates.[1]

Below is a generalized workflow for amide bond formation, illustrating the key stages from starting materials to the purified product.

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification Carboxylic_Acid 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Coupling Reagent Amine Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Activation->Coupling Product_Formation Amide Formation Coupling->Product_Formation Workup Aqueous Workup Product_Formation->Workup Purification Chromatography or Recrystallization Workup->Purification Final_Product Purified Amide Purification->Final_Product

Caption: Generalized workflow for the amidation of a carboxylic acid.

Recommended Amidation Protocols

Several reliable methods can be employed for the amidation of this compound. The choice of protocol will often depend on the nature of the amine coupling partner (e.g., primary, secondary, electron-rich, electron-poor, or sterically hindered).

Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This is one of the most common and versatile methods for amide bond formation.[1] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[4][6] The subsequent reaction with the amine yields the desired amide.

Expertise & Experience:

The major advantage of using EDC is that its urea byproduct is water-soluble, simplifying purification through a simple aqueous workup.[6] This method is generally effective for a wide range of primary and secondary amines. For electron-deficient or sterically hindered amines, the reaction may be sluggish and require longer reaction times or elevated temperatures.[1] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the coupling with challenging amines.[1]

Detailed Experimental Protocol (EDC/HOBt):
  • To a stirred solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF), 10 volumes) at 0 °C, add the amine (1.0–1.2 equiv.), HOBt (1.1–1.5 equiv.), and a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equiv.).[6]

  • Add EDC·HCl (1.1–1.5 equiv.) portion-wise to the mixture.[4]

  • Allow the reaction to warm to room temperature and stir for 8–24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.[4]

Protocol 2: Uronium/Aminium Salt-Mediated Coupling (HATU)

Uronium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are highly efficient and are often the reagents of choice for difficult couplings, including those involving sterically hindered substrates or for minimizing racemization.[7][8] HATU activates the carboxylic acid by forming a highly reactive OAt-active ester.[7] This reaction requires a non-nucleophilic base, typically DIPEA, to deprotonate the carboxylic acid.[9]

Expertise & Experience:

HATU is known for its rapid reaction kinetics and high coupling efficiency.[7] It is particularly effective for coupling sterically demanding secondary amines or electron-poor anilines where other methods may fail.[10] Although more expensive than carbodiimides, its effectiveness often justifies the cost, especially in late-stage syntheses or when dealing with precious materials. The byproducts of the reaction, tetramethylurea and HOAt, are generally removed during the aqueous workup.[7]

Detailed Experimental Protocol (HATU):
  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) and HATU (1.0–1.2 equiv.) in an anhydrous polar aprotic solvent such as DMF.[7][9]

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0–3.0 equiv.) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15–30 minutes for pre-activation.[7]

  • Add the amine (1.1 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1–18 hours, monitoring by TLC or LC-MS.[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove byproducts and unreacted starting materials.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography or recrystallization.[7]

Protocol 3: Acid Chloride Formation Followed by Amination

For robust and less sensitive amines, a two-step approach via an acid chloride intermediate is a powerful and cost-effective method. The carboxylic acid is first converted to the more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] The crude acid chloride is then reacted with the amine, typically in the presence of a base to neutralize the HCl byproduct.[13]

Expertise & Experience:

This method is highly effective but requires careful handling of the reagents, as thionyl chloride and oxalyl chloride are corrosive and react with moisture. The formation of the acid chloride is often performed neat or in a non-polar solvent.[14] The subsequent amidation is rapid and often exothermic.[11] This protocol is generally not suitable for substrates with acid-sensitive functional groups, although the dioxane acetal in the starting material is expected to be stable to the conditions of acid chloride formation with SOCl₂ or (COCl)₂.[3]

Detailed Experimental Protocol (Acid Chloride):

Step A: Acid Chloride Formation

  • In a fume hood, add this compound (1.0 equiv.) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.

  • Add thionyl chloride (2.0–5.0 equiv., can be used as solvent) and a catalytic amount of DMF (1-2 drops).[14]

  • Heat the mixture to reflux for 1–3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation or careful rotary evaporation (use a base trap).[14] The resulting crude acid chloride is often used directly in the next step without further purification.

Step B: Amidation

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM or THF.

  • In a separate flask, dissolve the amine (1.0–1.2 equiv.) and a base such as triethylamine or pyridine (1.5–2.0 equiv.) in the same solvent.[11]

  • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.[13]

  • Allow the reaction to warm to room temperature and stir for 1–4 hours.

  • Perform an aqueous workup as described in the previous protocols (wash with dilute acid, base, and brine).

  • Dry, concentrate, and purify the product as necessary.

Protocol 4: Mixed Anhydride Method

The mixed anhydride method is a classic, efficient, and often high-yielding procedure for amide synthesis, particularly suitable for scaling up.[15] The carboxylic acid is activated by reacting it with an alkyl chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM) or triethylamine.[15][16] This forms a reactive mixed carbonic-carboxylic anhydride, which is then treated in situ with the amine.

Expertise & Experience:

This method is advantageous due to the use of inexpensive reagents and typically rapid reaction times at low temperatures, which helps to minimize side reactions and racemization.[15] The choice of base is important; NMM is often preferred for chiral substrates as it is less likely to cause epimerization than TEA. The key to success is the careful control of temperature during the formation of the mixed anhydride, which is typically done at -15 °C.[17]

Detailed Experimental Protocol (Mixed Anhydride):
  • Dissolve this compound (1.0 equiv.) in an anhydrous solvent such as THF or DCM (10 volumes).

  • Cool the solution to -15 °C (e.g., in a dry ice/acetone bath).

  • Add N-methylmorpholine (1.0 equiv.) and stir for a few minutes.[17]

  • Add isobutyl chloroformate (1.0 equiv.) dropwise, ensuring the temperature remains below -10 °C.[17]

  • Stir the reaction mixture for 5-15 minutes to allow for the formation of the mixed anhydride.

  • In a separate flask, prepare a solution or slurry of the amine (1.0 equiv.) in the same solvent.

  • Add the amine solution to the pre-formed mixed anhydride solution at -15 °C.[17]

  • Allow the reaction to proceed at -15 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Filter off the precipitated N-methylmorpholine hydrochloride.

  • Concentrate the filtrate and perform a standard aqueous workup (e.g., wash with NaHCO₃ solution and brine).

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Data Summary and Comparison

The following table provides a comparative summary of the discussed amidation protocols. The choice of the optimal protocol depends on the specific requirements of the synthesis, including the nature of the amine, cost, scale, and desired purity.

ProtocolCoupling ReagentAdditive/BaseTypical SolventTemperature (°C)Key AdvantagesPotential Drawbacks
Carbodiimide EDC·HCl[4]HOBt, DIPEA/TEA[4]DCM, DMF[4]0 to RTVersatile, water-soluble byproducts[6]Potential for N-acylurea formation, may be slow for hindered substrates[6]
Uronium Salt HATU[7]DIPEA[7]DMF[7]0 to RTHigh efficiency, fast, good for hindered substrates[7][10]Higher cost[18]
Acid Chloride SOCl₂ or (COCl)₂[11]TEA, Pyridine[11]DCM, THFReflux (formation), 0 to RT (amidation)Cost-effective, highly reactive intermediate[11]Harsh reagents, potential for side reactions, moisture sensitive[14]
Mixed Anhydride Isobutyl Chloroformate[15]NMM[17]THF, DCM-15 to RTScalable, inexpensive, low racemization[15]Requires low temperatures, sensitive to moisture[17]

Protocol Selection Guide

Choosing the right protocol is critical for a successful amidation. The following decision tree, presented as a DOT graph, provides a logical framework for selecting a suitable method based on the properties of the amine substrate and other experimental considerations.

Protocol_Selection Start Start: Amine Substrate Steric_Hindrance Sterically Hindered? Start->Steric_Hindrance Electron_Deficient Electron Deficient? Steric_Hindrance->Electron_Deficient No HATU_Protocol Use HATU Protocol Steric_Hindrance->HATU_Protocol Yes Scale Large Scale Synthesis? Electron_Deficient->Scale No Electron_Deficient->HATU_Protocol Yes Cost_Sensitive Cost is a Major Factor? Scale->Cost_Sensitive No MixedAnhydride_Protocol Use Mixed Anhydride Protocol Scale->MixedAnhydride_Protocol Yes EDC_Protocol Use EDC/HOBt Protocol (Consider extended time/heat) Cost_Sensitive->EDC_Protocol No AcidChloride_Protocol Use Acid Chloride or Mixed Anhydride Protocol Cost_Sensitive->AcidChloride_Protocol Yes

Caption: Decision tree for selecting an appropriate amidation protocol.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Boc Sciences. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • Kamal, A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
  • BenchChem. (n.d.). Application Notes: Standard Protocol for HATU Coupling in Solution Phase.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ChemHelp ASAP. (2019). Synthesis of amides from acid chlorides. YouTube.
  • OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH).
  • LibreTexts. (2023). Making Amides from Acyl Chlorides.
  • Wikipedia. (n.d.). HATU.
  • Reddit. (2016). Acid chloride Formation.
  • Sharma, G. V., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. American Chemical Society.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • BenchChem. (n.d.). Application Notes: Scale-Up Synthesis of Amides via the Mixed Anhydride Method Using Isobutyl Chloroformate.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (n.d.). An In-Depth Technical Guide to Mixed Anhydrides in Organic Chemistry.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Common Organic Chemistry. (n.d.). Amine to Amide - Mixed Anhydrides.
  • Schäfer, G., & Bode, J. W. (2025). The Synthesis of Sterically Hindered Amides. ResearchGate.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ChemicalBook. (n.d.). trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis.
  • Biosynth. (n.d.). This compound.
  • ChemBK. (n.d.). This compound.
  • Charville, H., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • MyBioSource. (n.d.). This compound biochemical.

Sources

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Quantitative Analysis of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

This compound (CAS No. 116193-72-7) is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor in the preparation of Iobitridol, a non-ionic, low-osmolar X-ray contrast agent[1][2]. With a molecular formula of C₈H₁₄O₄ and a molecular weight of 174.19 g/mol , this off-white solid's structural integrity and purity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API)[1][3]. The presence of a carboxylic acid group and a protected diol within the dioxane ring makes it a versatile synthetic building block[4].

The quantitative analysis of this molecule is a critical step in quality control (QC) and process development within the pharmaceutical industry. Accurate and precise measurement ensures batch-to-batch consistency, verifies reaction completion, and quantifies impurities. This document, intended for researchers, scientists, and drug development professionals, provides detailed application notes and validated protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Analysis

This method leverages reversed-phase chromatography to separate the analyte from non-polar and polar impurities. While the target compound lacks a strong chromophore, the carboxylic acid group provides sufficient UV absorbance at low wavelengths (around 210 nm) for quantification[5]. The choice of a C18 stationary phase is based on its ability to retain the molecule through hydrophobic interactions with its alkyl and dioxane backbone, while an acidified aqueous-organic mobile phase ensures the carboxylic acid is in its neutral, less polar form, leading to better peak shape and retention.

Experimental Workflow: HPLC-UV

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard 1. Prepare Stock Standard (1 mg/mL in Mobile Phase) Working 2. Create Working Standards (Calibration Curve) Sample 3. Prepare Sample (Dissolve in Mobile Phase, filter through 0.45 µm) Equilibrate 4. Equilibrate HPLC System Sample->Equilibrate Proceed to Analysis Inject 5. Inject Standards & Samples Detect 6. Data Acquisition (UV at 210 nm) Integrate 7. Integrate Peak Area Detect->Integrate Process Data CalCurve 8. Generate Calibration Curve (Area vs. Concentration) Quantify 9. Quantify Sample Concentration

Caption: Workflow for HPLC-UV quantitative analysis.

Detailed Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Reference Standard: this compound (≥99% purity).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (or Phosphoric acid).

2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of Acetonitrile and Water (e.g., 40:60 v/v) containing 0.1% Formic Acid. Filter through a 0.45 µm membrane and degas before use. The organic-to-aqueous ratio may require optimization based on the specific column and system.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in the mobile phase in a 25 mL volumetric flask.

  • Calibration Standards: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the mobile phase.

3. Sample Preparation

  • Accurately weigh a sample expected to contain the analyte and dissolve it in the mobile phase to a target concentration within the calibration range (e.g., 250 µg/mL).

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Instrumental Conditions

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm

| Run Time | 10 minutes (or until analyte elutes) |

5. System Suitability and Quantification

  • System Suitability: Inject a mid-range standard (e.g., 100 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be between 0.8 and 1.5.

  • Calibration: Inject the calibration standards in ascending order of concentration. Plot the peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Inject the prepared sample(s). Determine the concentration using the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Analysis

Due to the high polarity and low volatility of the carboxylic acid, direct GC analysis is not feasible. This protocol requires a derivatization step to convert the analyte into a more volatile and thermally stable form. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. This allows the compound to be analyzed by GC. Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the derivatized molecule and its fragments, offering high selectivity and sensitivity.[6][7]

Experimental Workflow: GC-MS

cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Standard 1. Prepare Stock Standard (in dry solvent like Pyridine) Working 2. Aliquot Standards & Samples (to reaction vials) Dry 3. Evaporate to Dryness (under Nitrogen stream) Deriv 4. Add Derivatization Reagent (e.g., BSTFA) & Heat (e.g., 70°C) Inject 5. Inject Derivatized Sample into GC-MS Deriv->Inject Proceed to Analysis Separate 6. Chromatographic Separation Detect 7. Mass Spectrometric Detection (Scan or SIM mode) Integrate 8. Integrate Ion Chromatogram Detect->Integrate Process Data CalCurve 9. Generate Calibration Curve (Response vs. Concentration) Quantify 10. Quantify Sample

Caption: Workflow for GC-MS quantitative analysis.

Detailed Protocol: GC-MS

1. Instrumentation and Materials

  • GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler and data system.

  • Heating block or oven for derivatization.

  • Nitrogen evaporator.

  • Reference Standard and derivatization reagent (e.g., BSTFA with 1% TMCS).

  • Anhydrous solvents (e.g., Pyridine, Acetonitrile).

2. Preparation and Derivatization

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of reference standard and dissolve in 25 mL of anhydrous pyridine in a volumetric flask.

  • Calibration Standards: Prepare working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with pyridine.

  • Derivatization Procedure:

    • Pipette 100 µL of each standard and sample solution into separate 2 mL glass reaction vials.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. The removal of all water is critical for successful derivatization.

    • Add 100 µL of BSTFA (with 1% TMCS) and 100 µL of anhydrous pyridine to each vial.

    • Cap the vials tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

3. Instrumental Conditions

Parameter Setting
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
MS Mode Electron Ionization (EI) at 70 eV

| Detection Mode | Scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification |

4. Quantification

  • SIM Mode: For high sensitivity, monitor characteristic ions of the TMS-derivatized analyte. The expected molecular ion [M]⁺ for C₁₁H₂₂O₄Si would be at m/z 246. Key fragments should be chosen for quantification and qualification.

  • Calibration: Generate a calibration curve by plotting the peak response (area) of the primary quantification ion against the concentration of the derivatized standards.

  • Analysis: Calculate the concentration in the sample from the calibration curve.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Analysis

LC-MS/MS offers the highest level of sensitivity and selectivity, making it the gold standard for trace-level quantification.[8] The method combines the separation power of HPLC with the specificity of tandem mass spectrometry. The analyte is ionized, typically using electrospray ionization (ESI) in negative mode to deprotonate the carboxylic acid. The resulting precursor ion ([M-H]⁻) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by filtering out background noise, and the use of a stable isotope-labeled internal standard can correct for matrix effects and variations in instrument response.[8][9]

Experimental Workflow: LC-MS/MS

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard 1. Prepare Analyte & Internal Standard (IS) Stocks Working 2. Create Calibration Standards (spiked with fixed IS conc.) Sample 3. Prepare Sample (dilute and spike with IS) Inject 4. Inject into LC-MS/MS Sample->Inject Proceed to Analysis Separate 5. Chromatographic Separation Detect 6. MRM Detection (Precursor -> Fragment Ions) Integrate 7. Integrate Analyte & IS Peaks Detect->Integrate Process Data CalCurve 8. Generate Calibration Curve (Peak Area Ratio vs. Conc.) Quantify 9. Quantify Sample Concentration

Caption: Workflow for LC-MS/MS quantitative analysis.

Detailed Protocol: LC-MS/MS

1. Instrumentation and Materials

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Reference Standard and a suitable stable isotope-labeled internal standard (e.g., D₄-labeled analyte, if available).

  • LC-MS grade solvents (acetonitrile, methanol, water) and reagents (formic acid or ammonium acetate).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard & Internal Standard (IS) Stocks: Prepare separate 1000 µg/mL stock solutions in methanol.

  • Calibration Standards: Prepare working standards by serially diluting the analyte stock and spiking each with a constant concentration of the IS (e.g., 100 ng/mL).

  • Sample Preparation: Dilute the sample to an appropriate concentration and spike with the same constant concentration of IS.

3. Instrumental Conditions

LC Parameters

Parameter Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase Gradient elution with A and B
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Column Temperature | 40 °C |

MS/MS Parameters

Parameter Setting
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions To be determined by infusion
Analyte [M-H]⁻ Precursor ion: m/z 173.1 -> Quantifier/Qualifier ions

| Internal Std. | Precursor ion -> Quantifier/Qualifier ions |

4. MRM Transition Optimization and Quantification

  • Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion ([M-H]⁻, m/z 173.1) and its most abundant, stable fragment ions for the MRM transitions. The collision energy for each transition must be optimized.

  • Calibration and Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. The use of an internal standard corrects for variability. Calculate the concentration in the unknown sample using the regression equation from the curve.

Summary of Quantitative Methods

MethodSelectivitySensitivityThroughputCost/ComplexityKey Consideration
HPLC-UV ModerateLow (µg/mL)HighLowRequires analyte to have UV absorbance; best for purity assays.
GC-MS HighModerate (ng/mL)ModerateModerateRequires chemical derivatization; sample must be volatile.
LC-MS/MS Very HighHigh (pg/mL)HighHighGold standard for trace analysis; requires internal standard.

References

  • Funakoshi, T., Ino, R., & Ohashi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Funakoshi, T., Ino, R., & Ohashi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Encyclopedia.pub. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids.
  • Alonso, A. P., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1028, 165-174.
  • Chan, M., & Chan, S. (2005). Method of quantification of carboxylic acids by mass spectrometry. U.S. Patent No. 7,494,822 B2.
  • Kaysheva, A. L., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(23), 15307.
  • ChemBK. (n.d.). This compound.
  • ResearchGate. (n.d.). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
  • Padarauskas, A., & Judzentiene, A. (2010). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 21(2-3).
  • Schwaiger, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in "2-Isopropyl-1,3-dioxane-5-carboxylic Acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to address specific issues you may face in the laboratory.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, including the non-ionic X-ray contrast agent Iobitridol. The successful synthesis of this molecule is crucial for the overall efficiency of the subsequent manufacturing process. This guide will focus on troubleshooting low yields, a common challenge in its preparation.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields can arise from various factors, from suboptimal reaction conditions to challenges in purification. This section will address the most common issues encountered during the synthesis.

Scenario 1: Synthesis via Decarboxylation of 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic Acid

This is a widely used method for the preparation of the target molecule. A typical procedure involves the mono-decarboxylation of a dicarboxylic acid precursor.

Q1: My yield is significantly lower than the reported ~73%. What are the likely causes?

A1: Several factors could be contributing to a lower-than-expected yield in the decarboxylation of 2-isopropyl-1,3-dioxane-5,5-dicarboxylic acid. Let's break down the possibilities:

  • Incomplete Decarboxylation: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperature. It is crucial to monitor the reaction progress, for instance by HPLC, to ensure the complete consumption of the starting material.[1]

  • Double Decarboxylation: Excessive heating or prolonged reaction times can lead to the loss of both carboxyl groups, resulting in the formation of 2-isopropyl-1,3-dioxane, a volatile and difficult-to-isolate byproduct.

  • Side Reactions: The basic conditions employed (e.g., using N-methylmorpholine) can potentially lead to other side reactions, although in this specific case, the primary concern is the extent of decarboxylation.

  • Hydrolysis of the Dioxane Ring: The acidic workup (e.g., with hydrochloric acid) to protonate the carboxylate and precipitate the product must be carefully controlled.[1] Harsh acidic conditions or prolonged exposure can lead to the hydrolysis of the acetal, opening the dioxane ring and resulting in the formation of isobutyraldehyde and 2,3-dihydroxypropanoic acid.

  • Purification Losses: The final product is a solid that is typically isolated by filtration. Significant losses can occur during this step if the product is not fully precipitated or if it has some solubility in the mother liquor. Washing the filtered solid with an appropriate cold solvent is crucial to remove impurities without dissolving the product.

Q2: How can I optimize the decarboxylation reaction to improve the yield?

A2: Optimization should focus on achieving selective mono-decarboxylation while minimizing side reactions. Here are some key parameters to consider:

  • Temperature Control: The reaction temperature is a critical parameter. It should be high enough to induce decarboxylation but not so high as to cause double decarboxylation. A temperature range of 80-105 °C has been reported to be effective.[1] Careful optimization within this range for your specific setup is recommended.

  • Reaction Time: As mentioned, monitoring the reaction is key. Running small-scale trials with varying reaction times can help determine the optimal duration for complete mono-decarboxylation without significant byproduct formation.

  • Choice of Base and Solvent: While N-methylmorpholine in acetonitrile is a reported system, other non-nucleophilic bases and high-boiling aprotic solvents could be explored. The choice of solvent can influence the reaction rate and selectivity.

  • Controlled Acidic Workup: During the workup, add the acid slowly and at a low temperature (e.g., 5 °C) to minimize the risk of dioxane ring hydrolysis.[1] The pH should be carefully adjusted to ensure complete protonation of the carboxylic acid for precipitation.

Scenario 2: Hypothetical Synthesis via Direct Acetal Formation

An alternative, though less commonly reported, approach would be the direct acid-catalyzed reaction of 2,3-dihydroxypropanoic acid with isobutyraldehyde.

Q3: I am attempting a direct acetal formation and observing a very low yield. What are the potential issues?

A3: Direct acetal formation in the presence of a free carboxylic acid presents several challenges:

  • Aldol Condensation of Isobutyraldehyde: Under acidic conditions, isobutyraldehyde can undergo self-condensation reactions, such as the aldol condensation, leading to the formation of various byproducts and reducing the amount of aldehyde available for the desired reaction.[2][3]

  • Esterification Side Reaction: The carboxylic acid group of 2,3-dihydroxypropanoic acid can react with the hydroxyl groups of another molecule of the dihydroxy acid or the alcohol solvent (if used) under acidic catalysis to form esters. This competitive reaction can significantly reduce the yield of the desired acetal.

  • Steric Hindrance: Isobutyraldehyde is a somewhat sterically hindered aldehyde, which can slow down the rate of acetal formation.

  • Equilibrium Position: Acetal formation is a reversible reaction. The removal of water is crucial to drive the equilibrium towards the product side.[4] Inefficient water removal will result in low conversion.

  • Stability of the Dioxane Ring: As with the decarboxylation route, the dioxane ring is susceptible to hydrolysis under the acidic conditions required for its formation. Finding a balance between acid catalysis for formation and preventing hydrolysis is key.

Q4: What strategies can I employ to improve the yield of a direct acetal formation?

A4: To favor the formation of this compound via this route, consider the following:

  • Protection of the Carboxylic Acid: A more robust strategy would be to first protect the carboxylic acid of 2,3-dihydroxypropanoic acid as an ester (e.g., methyl or ethyl ester). The acetal formation can then be carried out on the esterified diol, followed by hydrolysis of the ester to yield the final product. This multi-step approach avoids the complications of the free carboxylic acid.

  • Efficient Water Removal: Use of a Dean-Stark apparatus or the addition of a dehydrating agent (e.g., molecular sieves) is essential to remove water and drive the reaction to completion.

  • Choice of Acid Catalyst: Milder acid catalysts, such as p-toluenesulfonic acid (p-TSA) or an acidic resin, might be preferable to strong mineral acids like sulfuric acid to minimize side reactions and degradation.

  • Control of Reactant Stoichiometry: Using a slight excess of the diol can help to ensure the complete conversion of the aldehyde.

Frequently Asked Questions (FAQs)

Q5: What is the ideal purification method for this compound?

A5: The product is a white to off-white solid.[5] The most common and effective purification method is recrystallization . The choice of solvent is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures. A mixed solvent system may also be effective. After recrystallization, the pure crystals can be collected by vacuum filtration and washed with a small amount of cold solvent.

Q6: How can I confirm the identity and purity of my final product?

A6: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. The expected proton NMR signals include a broad singlet for the carboxylic acid proton, complex multiplets for the dioxane ring protons, and signals corresponding to the isopropyl group.[6]

  • HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the compound and to quantify any remaining starting materials or byproducts. A purity of ≥99% is often desired for pharmaceutical intermediates.[5]

  • FT-IR Spectroscopy: The presence of a broad O-H stretch and a C=O stretch for the carboxylic acid, along with C-O stretches for the dioxane ring, will be characteristic.[6]

Q7: The final product appears as an oil instead of a solid. What could be the reason?

A7: If the product is an oil, it is likely impure. The presence of residual solvent or byproducts can lower the melting point and prevent crystallization. In this case, further purification is necessary. Techniques to consider include:

  • Column Chromatography: While more laborious for large quantities, silica gel chromatography can be effective for removing impurities.

  • Re-precipitation: Dissolving the oil in a suitable solvent and then adding an anti-solvent to precipitate the product can be an effective purification method.

  • Drying under High Vacuum: Ensure all residual solvent is removed by drying the product under high vacuum for an extended period.

Experimental Protocols

Protocol 1: Synthesis via Decarboxylation of Diethyl 2-Isopropyl-1,3-dioxane-5,5-dicarboxylate

This two-step protocol involves the hydrolysis of the diethyl ester followed by decarboxylation.

Step 1: Hydrolysis of Diethyl 2-Isopropyl-1,3-dioxane-5,5-dicarboxylate

  • To a solution of diethyl 2-isopropyl-1,3-dioxane-5,5-dicarboxylate in a suitable solvent (e.g., ethanol), add an aqueous solution of a base (e.g., sodium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or HPLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the dicarboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Decarboxylation to this compound

  • Suspend the dried 2-isopropyl-1,3-dioxane-5,5-dicarboxylic acid in a high-boiling solvent such as acetonitrile.

  • Add a catalytic amount of a base, such as N-methylmorpholine.

  • Heat the mixture to reflux (80-105 °C) and monitor the reaction by HPLC until mono-decarboxylation is complete.[1]

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with 1 M HCl to a pH of approximately 2.5 at a low temperature (around 5 °C).[1]

  • Stir the mixture for a period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Data Summary Table
ParameterValueReference
Molecular FormulaC₈H₁₄O₄[1]
Molecular Weight174.19 g/mol [1]
AppearanceWhite to off-white solid[5]
Purity (HPLC)≥99%[5]
Reported Yield72.8% (from dicarboxylic acid)[1]

Visualizations

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions hydrolysis Dioxane Ring Hydrolysis? start->hydrolysis purification_loss Purification Losses? start->purification_loss solution_incomplete Optimize Reaction Time & Temperature incomplete_reaction->solution_incomplete Yes solution_side_reactions Adjust Catalyst/Reagents Control Stoichiometry side_reactions->solution_side_reactions Yes solution_hydrolysis Controlled Acid Addition (Low Temp.) Milder Acid hydrolysis->solution_hydrolysis Yes solution_purification Optimize Recrystallization Solvent Careful Washing purification_loss->solution_purification Yes

Caption: A logical workflow for diagnosing and addressing common causes of low yield.

Reaction Scheme: Decarboxylation Route

Decarboxylation_Route reactant 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic Acid product This compound reactant->product Heat, Base (e.g., N-methylmorpholine) - CO₂

Sources

Identification of byproducts in "2-Isopropyl-1,3-dioxane-5-carboxylic Acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid. This molecule is a crucial building block, notably serving as a key intermediate in the preparation of the X-ray contrast agent Iobitridol.[1][2] Given its application in pharmaceuticals, achieving high purity and understanding the impurity profile is of paramount importance.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter during synthesis and purification. We will delve into the origins of common byproducts, provide systematic identification protocols, and explain the chemical principles behind these observations.

Frequently Asked Questions & Troubleshooting Guide
Q1: I am starting the synthesis of this compound. What is the general synthetic route and what are the most common byproducts I should anticipate?

A1: The synthesis of this compound is typically an acid-catalyzed acetalization reaction.[3] The core reaction involves the condensation of a suitable 1,3-diol with isobutyraldehyde. A common precursor for the diol component is derived from 2,2-bis(hydroxymethyl)propionic acid.

Impurities can arise from various sources, including the starting materials, side reactions, and subsequent degradation.[4][5] They are best categorized as follows:

Table 1: Common Byproducts and Their Origins

Byproduct CategorySpecific Example(s)Origin & Rationale
Process-Related (Side Reactions) cis-isomer of the productThe formation of the dioxane ring can result in both cis and trans diastereomers. The trans isomer, with both bulky groups (isopropyl and carboxylic acid) in equatorial positions, is generally the thermodynamically more stable product.[6] However, kinetic control or reaction conditions can lead to significant amounts of the cis isomer.
Isobutyraldehyde aldol adductsUnder acidic conditions, isobutyraldehyde can undergo self-condensation, leading to dimers and other oligomeric impurities.
Hydrolysis products (starting materials)The acetal formation is a reversible reaction.[7] The presence of water, especially under acidic conditions, can hydrolyze the dioxane ring back to isobutyraldehyde and the 1,3-diol precursor.
Process-Related (Starting Materials) Unreacted IsobutyraldehydeIncomplete reaction or unfavorable equilibrium can leave residual starting aldehyde.
Unreacted 1,3-diol precursorIncomplete reaction.
Reagent-Related Residual Solvents (e.g., Toluene, Acetonitrile)Solvents used during the reaction or workup that are not completely removed.[4]
Catalyst Residues (e.g., p-TsOH)Traces of the acid catalyst used to promote the reaction.[5]
Inorganic Impurities Inorganic Salts (e.g., NaCl, Na₂SO₄)Remnants from aqueous workup and drying steps.[5]

Synthesis and Byproduct Formation Pathway

The diagram below illustrates the main reaction pathway and the points at which key byproducts can form.

G cluster_main Main Synthesis Pathway cluster_side Side Reactions & Impurities A 1,3-Diol Precursor C H+ (Catalyst) A->C I Unreacted Starting Materials A->I B Isobutyraldehyde B->C G Aldol Adducts B->G Self-condensation B->I D Hemiacetal Intermediate C->D -H2O E trans-Product (Desired) D->E F cis-Product (Byproduct) D->F H Hydrolysis E->H F->H H->A +H2O H->B +H2O

Caption: Synthesis pathway and origin of byproducts.

Q2: My reaction is sluggish, and the final yield is low. TLC analysis shows multiple spots. What are the likely causes and how can I troubleshoot this?

A2: This is a common issue stemming from the equilibrium nature of acetal formation. Several factors could be at play:

  • Unfavorable Equilibrium: The reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of water will shift the equilibrium back towards the starting materials, reducing your yield.

    • Solution: Actively remove water as it forms. If using a solvent like toluene, a Dean-Stark apparatus is highly effective.[8] Alternatively, adding a chemical dehydrating agent can also drive the reaction forward.

  • Catalyst Issues: The type and amount of acid catalyst are critical.

    • Too little catalyst: The reaction rate will be impractically slow.

    • Too much or too strong a catalyst: This can promote side reactions, such as the self-condensation of isobutyraldehyde or degradation of the product.

    • Solution: Start with a catalytic amount of a moderately strong acid like p-toluenesulfonic acid (p-TsOH). Perform small-scale optimization studies to find the ideal catalyst loading.

  • Hydrolysis During Workup: The 1,3-dioxane product is stable under basic or neutral conditions but is labile to acid.[9] If your workup involves an acidic aqueous wash while the product is still in an organic solvent, you risk hydrolyzing it back to the starting materials.

    • Solution: Quench the reaction by neutralizing the acid catalyst with a mild base (e.g., triethylamine or a sodium bicarbonate wash) before extensive contact with water.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving low-yield issues.

G start Problem: Low Yield & Multiple TLC Spots q1 Is water being effectively removed? start->q1 sol1 Implement Dean-Stark trap or add dehydrating agent. q1->sol1 No q2 Is catalyst concentration optimal? q1->q2 Yes sol1->q2 sol2 Titrate catalyst loading. Avoid excess acid. q2->sol2 No q3 Is workup procedure acidic? q2->q3 Yes sol2->q3 sol3 Neutralize reaction mixture before aqueous wash. q3->sol3 Yes end Analyze Byproducts via HPLC/NMR q3->end No sol3->end

Caption: A systematic troubleshooting workflow for low-yield synthesis.

Q3: How can I definitively identify the byproducts in my crude reaction mixture?

A3: A multi-technique analytical approach is essential for robust impurity profiling.[10][11] No single method provides all the answers, but a combination of chromatography and spectroscopy is very powerful.

Table 2: Analytical Techniques for Byproduct Identification

TechniquePurpose & Information GainedExpected Observations & Interpretation
HPLC-UV/MS Primary tool for quantification and identification. Separates components based on polarity. Provides molecular weights of the product and impurities.[12]The desired product will be the major peak. The cis isomer will likely elute close to the main peak. MS analysis (in both positive and negative ion modes) can confirm the molecular weight (174.19 g/mol for the product and isomers) and help identify peaks corresponding to starting materials or aldol adducts.
GC-MS Identifies volatile impurities. Ideal for detecting residual starting materials like isobutyraldehyde and residual solvents.[13][14]A peak matching the retention time and mass spectrum of isobutyraldehyde confirms its presence. Other peaks can be matched to common solvent libraries.
¹H and ¹³C NMR Provides definitive structural information. Confirms the structure of the main product and helps identify the structure of major impurities if they can be isolated or are present in sufficient quantity.[15][16]The ¹H NMR of the pure trans product should show characteristic signals for the dioxane ring protons, with the isopropyl and carboxylic acid groups in equatorial positions leading to specific coupling patterns.[6] The presence of the cis isomer will introduce a second set of similar, but shifted, signals. An aldehyde proton signal (~9.6 ppm) would indicate residual isobutyraldehyde.
FTIR Confirms functional groups. A strong C=O stretch (~1700-1730 cm⁻¹) and broad O-H stretch (~2500-3300 cm⁻¹) confirm the carboxylic acid. The presence of C-O-C stretches (~1000-1200 cm⁻¹) indicates the dioxane ring. The absence of a sharp aldehyde C-H stretch (~2720 cm⁻¹) suggests complete consumption of isobutyraldehyde.
Experimental Protocols
Protocol 1: Byproduct Analysis by HPLC-MS

This protocol provides a general method for separating the target compound from its common impurities.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude reaction mixture.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection:

      • UV/Vis Detector at 210 nm.

      • Mass Spectrometer with Electrospray Ionization (ESI), scanning in both positive and negative modes.

  • Data Analysis:

    • Integrate the peaks in the UV chromatogram to determine relative purity.

    • Extract the mass spectra for each peak.

    • Look for masses corresponding to the product (m/z 175 [M+H]⁺, 173 [M-H]⁻) and potential byproducts (e.g., unreacted diol, aldol adducts).

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol is for confirming the structure of the final product and identifying key impurities.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample (or crude mixture) in ~0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Expected Chemical Shifts (Approximate, in CDCl₃):

    • -COOH: A very broad singlet, δ 10-12 ppm.

    • C2-H (acetal proton): Doublet, δ ~4.5-5.0 ppm.

    • C4/C6-H (dioxane ring): Complex multiplets, δ ~3.5-4.5 ppm.

    • C5-H (dioxane ring): Multiplet, δ ~2.5-3.0 ppm.

    • -CH(CH₃)₂ (isopropyl methine): Multiplet, δ ~1.8-2.2 ppm.

    • -CH(CH₃)₂ (isopropyl methyls): Two doublets, δ ~0.9-1.1 ppm.

  • Analysis:

    • Confirm the presence of all expected signals and check that their integration ratios match the number of protons.

    • Look for a second, smaller set of similar signals, which would indicate the presence of the cis isomer.

    • A sharp signal around δ 9.6 ppm would confirm the presence of residual isobutyraldehyde.

References
  • Simson Pharma Limited. (2024). Sources Of Impurities In Pharmaceutical Substances.
  • Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals.
  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances.
  • BOC Sciences. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). IMPURITIES AND ITS IMPORTANCE IN PHARMACY.
  • Biosynth. (n.d.). This compound | 116193-72-7.
  • ChemicalBook. (n.d.). trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing 1,3-Dioxan-4-one Reactions Through Solvent Selection.
  • Salomaa, P., et al. (1989).
  • American Chemical Society. (n.d.).
  • ResearchGate. (n.d.). 1H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5.
  • Benchchem. (n.d.). Comparative analysis of the stability of cyclic versus acyclic acetals.
  • Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • Benchchem. (n.d.). This compound | 116193-72-7.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). NMR parameters for 1,3-dioxanes: evidence for a homoanomeric interaction.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane C4H8O2.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • PubMed. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides.
  • ResearchGate. (n.d.).
  • AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Analytical Techniques in Pharmaceutical Analysis. (2024).
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • YouTube. (2023). Making 1,3-Dioxolane.
  • ResearchGate. (n.d.).
  • Shanghai beishu biotechnology co., LTD. (n.d.). This compound.
  • Sthem. (n.d.). 015104 this compound CAS: 116193-72-7.
  • ResearchGate. (n.d.).
  • IUCr Journals. (2019). 1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl.
  • Google Patents. (n.d.). JP6405443B2 - Process for producing 1,3-dioxane-5-ones.
  • PMC - NIH. (n.d.). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride.
  • Wikipedia. (n.d.). 1,3-Dioxane.
  • Chemsrc. (n.d.). 5-Acetamido-2,2-dimethyl-1,3-dioxane-5-carboxylic acid.
  • Benchchem. (n.d.). Technical Support Center: Acetal Exchange Reactions with 4,6-Dineopentyl-1,3-dioxane.
  • ChemShuttle. (n.d.). 2,2-dimethyl-5-vinyl-1,3-dioxane-5-carboxylic acid.
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). 1,3-Dioxolane formation via Lewis acid-catalyzed reaction of ketones with oxiranes.
  • ACS Publications. (2022).
  • Chemistry Steps. (n.d.).
  • ACS Publications. (n.d.). Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride).
  • Master Organic Chemistry. (2010).
  • PMC - NIH. (n.d.).
  • YouTube. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism.
  • Organic Syntheses Procedure. (n.d.). Bicyclo[2.2.2]octane-2-carboxylic acid, 1,3-dimethyl-5-oxo.
  • PubMed. (2024). Cyclic Acetals as Expanding Monomers to Reduce Shrinkage.

Sources

Technical Support Center: Optimizing the Synthesis of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and yield optimization of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid (CAS No. 116193-72-7). As a key intermediate in the preparation of pharmaceuticals like Iobitridol, achieving a high-yield, high-purity synthesis is critical.[1] This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights to address common challenges encountered during its preparation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the primary synthetic pathway for this compound?

The most fundamental and common synthesis involves the acid-catalyzed acetalization of a 1,3-diol precursor with isobutyraldehyde (2-methylpropanal). The core of this synthesis is the formation of the six-membered 1,3-dioxane ring, which serves to protect the diol functionality. The starting diol is typically a derivative of glyceric acid (2,3-dihydroxypropanoic acid), where the two hydroxyl groups constitute the 1,3-diol system required for ring formation.

Q2: Can you illustrate the core reaction mechanism?

Certainly. The reaction is a classic acid-catalyzed acetal formation. It proceeds in several equilibrium steps, beginning with the protonation of the aldehyde's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the diol's hydroxyl groups to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group, elimination of water, and attack by the second hydroxyl group of the diol leads to the final cyclic acetal.

Acetalization_Mechanism Figure 1: Acid-Catalyzed Acetalization Mechanism Start 1,3-Diol + Isobutyraldehyde (Starting Materials) Protonation Protonation of Carbonyl Oxygen (H+ Catalyst) Start->Protonation H+ ActivatedCarbonyl Activated Carbonyl (Oxonium Ion) Protonation->ActivatedCarbonyl NucleophilicAttack1 Nucleophilic Attack by first -OH group ActivatedCarbonyl->NucleophilicAttack1 + Diol Hemiacetal Hemiacetal Intermediate NucleophilicAttack1->Hemiacetal ProtonateOH Protonation of Hemiacetal -OH Hemiacetal->ProtonateOH H+ WaterElimination Elimination of H2O (Rate-Limiting Step) ProtonateOH->WaterElimination Carbocation Resonance-Stabilized Carbocation WaterElimination->Carbocation - H2O RingClosure Intramolecular Nucleophilic Attack (Ring Closure) Carbocation->RingClosure Deprotonation Deprotonation RingClosure->Deprotonation Product 2-Isopropyl-1,3-dioxane (Final Product) Deprotonation->Product - H+

Caption: Figure 1: Acid-Catalyzed Acetalization Mechanism.

Q3: Why is acid catalysis critical, and what are the recommended catalysts?

Acid catalysis is essential to activate the carbonyl group of the aldehyde for nucleophilic attack by the alcohol.[2][3] Without a catalyst, the reaction is impractically slow. However, the choice and amount of catalyst are critical. Excess acid can lead to side reactions or promote the reverse reaction (hydrolysis).[2][3]

Catalyst TypeRecommended Loading (mol%)Key Advantages & Considerations
p-Toluenesulfonic acid (PTSA) 0.1 - 1.0 mol%Highly effective, crystalline solid, easy to handle. Standard choice for this transformation.[4]
Sulfuric Acid (H₂SO₄) 0.1 - 0.5 mol%Strong and effective, but can be corrosive and lead to charring if not controlled.[4]
Dry HCl (gas or in dioxane)Very effective but requires specialized handling due to its gaseous nature and corrosivity.
Lewis Acids (e.g., BF₃·OEt₂) 0.5 - 2.0 mol%Can be effective but may be more expensive and sensitive to moisture.

Q4: How important is water removal for driving the reaction to completion?

It is arguably the most critical factor for achieving high yield. Acetal formation is a reversible equilibrium reaction that produces one equivalent of water.[5] According to Le Châtelier's principle, this water must be removed from the reaction medium to drive the equilibrium toward the product side. Failure to remove water is the most common cause of low yields and stalled reactions.

Effective Water Removal Methods:

  • Azeotropic Distillation (Dean-Stark Apparatus): The gold standard for this reaction. Use a solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane. The water is collected in the trap, while the solvent returns to the reaction flask.

  • Molecular Sieves: Using activated 3Å or 4Å molecular sieves in the reaction flask can effectively sequester the water produced. This is useful for smaller-scale reactions or when a Dean-Stark setup is not feasible.

Q5: What analytical methods are best for monitoring reaction progress and characterizing the final product?

A multi-pronged approach ensures a self-validating protocol:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the appearance of the product spot.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of the product, allowing for precise determination of reaction completion.[6]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, including the presence of the isopropyl group and the dioxane ring protons.[7]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups. Expect to see a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (~1700-1725 cm⁻¹), and strong C-O stretches for the acetal (1000-1300 cm⁻¹).[7]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product (174.19 g/mol ).

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Problem: My reaction yield is consistently below 50%. What are the primary causes and solutions?

Low yield is the most common issue and typically points to problems with the reaction equilibrium or product stability.

Troubleshooting_Low_Yield Start Low Reaction Yield (<50%) CheckWater Is water being effectively removed? Start->CheckWater CheckCatalyst Is the catalyst active and at the correct loading? CheckWater->CheckCatalyst Yes Sol_Water Solution: - Use a Dean-Stark trap with Toluene. - Ensure no leaks in the system. - Use freshly activated molecular sieves. CheckWater->Sol_Water No CheckWorkup Is the workup procedure causing product loss via hydrolysis? CheckCatalyst->CheckWorkup Yes Sol_Catalyst Solution: - Use fresh catalyst (PTSA). - Optimize loading (start at 0.5 mol%). - Avoid excess acid. CheckCatalyst->Sol_Catalyst No CheckPurity Are starting materials pure and dry? CheckWorkup->CheckPurity No Sol_Workup Solution: - Keep all workup steps non-aqueous or cold. - Neutralize catalyst with a mild base (e.g., NaHCO₃) before extraction. - Avoid strong acids during workup. CheckWorkup->Sol_Workup Yes Sol_Purity Solution: - Dry solvents and reagents before use. - Purify starting materials if necessary. CheckPurity->Sol_Purity No

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

  • Cause 1: Inefficient Water Removal. As discussed, this is the most likely culprit. The equilibrium is not being sufficiently shifted towards the products.

    • Solution: Implement a Dean-Stark trap with a suitable azeotropic solvent like toluene. Ensure the system is properly sealed and the solvent is refluxing vigorously enough to carry water over. If using molecular sieves, ensure they are freshly activated by heating under vacuum.

  • Cause 2: Incorrect Catalyst Loading or Activity. Too little catalyst results in a slow or stalled reaction, while too much can promote hydrolysis of the acetal product back to the starting materials, especially if trace water is present.[2][3]

    • Solution: Start with an optimized catalyst loading of ~0.5 mol% PTSA. Use a fresh bottle of catalyst, as older PTSA can absorb atmospheric moisture, reducing its activity.

  • Cause 3: Product Loss During Workup. The 1,3-dioxane ring is sensitive to acid and will readily hydrolyze back to the diol and aldehyde in the presence of aqueous acid.

    • Solution: After the reaction is complete, cool the mixture and quench the acid catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate or triethylamine) before performing any aqueous extractions. Keep extraction temperatures low to minimize hydrolysis.

Problem: I'm observing a significant spot on my TLC that isn't the starting material or product. What could it be?

This is likely an intermediate or a side product.

  • Potential Identity: Hemiacetal Intermediate. This forms when only one of the diol's hydroxyl groups has reacted. It is often less polar than the starting diol but more polar than the final acetal product.

    • Solution: This indicates an incomplete reaction. Increase the reaction time, check the efficiency of your water removal, or add a small, fresh portion of the acid catalyst to drive the reaction to completion.

  • Potential Identity: Intermolecular Esterification. Under harsh acidic conditions and high temperatures, the carboxylic acid of one molecule could esterify with the hydroxyl group of a starting diol molecule, leading to dimers or oligomers.

    • Solution: Avoid excessive temperatures and prolonged reaction times once the formation of the main product has plateaued. Use the recommended catalytic amount of acid, not stoichiometric amounts.

Problem: The reaction stalls after reaching ~60-70% conversion according to HPLC.

  • Cause: This is a classic sign of equilibrium being reached. The rate of the forward reaction (acetal formation) has become equal to the rate of the reverse reaction (hydrolysis).

    • Solution 1 (Water Removal): Your water removal method is not efficient enough. If using a Dean-Stark, check for leaks or insufficient reflux. If using sieves, add a fresh, activated batch.

    • Solution 2 (Catalyst Deactivation): The catalyst may have been neutralized by basic impurities in your starting materials or solvent. Add another small portion (e.g., 0.1 mol%) of fresh catalyst.

Problem: I am struggling to isolate a pure, solid product after workup.

  • Issue: The product may be crashing out as an oil or remaining in solution due to impurities.

    • Solution: Optimized Purification Protocol.

      • After quenching the reaction, perform an aqueous workup to remove water-soluble components.

      • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

      • Concentrate the solvent under reduced pressure to obtain the crude product.

      • Crystallization: The key to obtaining a pure solid is proper crystallization. A mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent in which the product is soluble when hot (like ethyl acetate or isopropyl alcohol) is often effective. Dissolve the crude oil in a minimum amount of the hot polar solvent, then slowly add the hot non-polar solvent until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter and dry the solid product under vacuum.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Acid-Catalyzed Acetalization

This protocol is a representative procedure based on established chemical principles for acetal formation.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2,3-dihydroxypropanoic acid (1 equivalent) and toluene (approx. 2.5 mL per mmol of diol).

  • Reagents: Add isobutyraldehyde (1.1 equivalents) to the flask.

  • Catalyst: Add p-toluenesulfonic acid monohydrate (PTSA, 0.005 equivalents, 0.5 mol%).

  • Reaction: Heat the mixture to a vigorous reflux (oil bath temperature of ~120-130°C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected in the trap (typically 3-5 hours). Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase with a potassium permanganate stain for visualization). The reaction is complete when the starting diol spot has been consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the PTSA catalyst.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Isolation: Purify the crude material by crystallization as described in the troubleshooting section to obtain this compound as a white to off-white solid.[8]

References

  • Stenström, Y. et al. (2019). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. National Institutes of Health (NIH).
  • IUCr Journals (2019). 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride.
  • Shanghai Baishun Biotechnology Co., Ltd. (n.d.). This compound.
  • Organic Syntheses (n.d.). Meldrum's acid.
  • ACS Omega (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. National Institutes of Health (NIH).
  • ChemBK (n.d.). This compound.
  • ACS Omega (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Publications.
  • Chemistry Steps (n.d.). Acetals and Hemiacetals with Practice Problems.
  • Chemistry LibreTexts (2022). 10.4: Acetals and Ketals.
  • Master Organic Chemistry (2010). Hydrates, Hemiacetals, and Acetals.

Sources

Technical Support Center: Synthesis of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of the Desired this compound

Question: I am experiencing a low yield of my target compound. What are the likely causes and how can I improve it?

Answer: A low yield can stem from several factors, primarily incomplete reaction, product degradation, or competing side reactions. Let's break down the possibilities:

  • Incomplete Acetalization: The formation of the 1,3-dioxane ring is an equilibrium process. To drive the reaction to completion, it is crucial to remove the water formed during the reaction.

    • Recommendation: Use a Dean-Stark apparatus to azeotropically remove water. Ensure your solvent (e.g., toluene, heptane) is anhydrous.

  • Acid-Catalyzed Hydrolysis: 1,3-Dioxanes are sensitive to acidic conditions and can hydrolyze back to the starting materials: isobutyraldehyde and the diol precursor.[1]

    • Recommendation: After the reaction is complete, neutralize the acid catalyst promptly during the workup. Use a mild base like sodium bicarbonate solution. Avoid prolonged exposure to acidic conditions, even during purification.

  • Suboptimal Decarboxylation Conditions (if applicable): If you are synthesizing via the decarboxylation of 2-isopropyl-1,3-dioxane-5,5-dicarboxylic acid, incomplete decarboxylation will result in a lower yield of the desired monocarboxylic acid.

    • Recommendation: Ensure the reaction temperature is optimal for decarboxylation (typically 80-105 °C in a solvent like acetonitrile) and monitor the reaction by HPLC to ensure complete consumption of the starting dicarboxylic acid.[2]

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple peaks on HPLC/NMR. What are these impurities and how can I get rid of them?

Answer: The impurities are likely a combination of unreacted starting materials, isomeric byproducts, and side-reaction products.

  • Unreacted Starting Materials: The presence of isobutyraldehyde or the diol precursor indicates an incomplete initial reaction.

    • Troubleshooting: Refer to the recommendations for improving reaction completion in Issue 1 . Purification via recrystallization or column chromatography can remove these impurities.[3]

  • Formation of the cis-Isomer: The synthesis of this compound can produce both cis and trans isomers. The trans isomer, with both the isopropyl and carboxylic acid groups in equatorial positions, is generally the thermodynamically more stable and desired product.[4]

    • Troubleshooting: The ratio of cis to trans isomers can be influenced by reaction conditions. Running the reaction under thermodynamic control (higher temperatures, longer reaction times) can favor the formation of the more stable trans isomer. A reported synthesis shows a high preference for the trans isomer (18.7:1) after 4 hours at 80-105 °C.[2] Purification to remove the cis-isomer can be achieved by careful recrystallization, as the two isomers may have different solubilities.

  • Aldol Condensation of Isobutyraldehyde: Under basic or acidic conditions, isobutyraldehyde can undergo self-condensation to form aldol adducts, which can further dehydrate.[5]

    • Troubleshooting: This is more likely if the isobutyraldehyde is added to a basic solution or if the reaction is run under harsh acidic conditions. Ensure slow addition of the aldehyde and maintain controlled temperature and pH. These byproducts are typically more polar and can be separated by column chromatography.[3]

Issue 3: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate a pure product. It is an oil/waxy solid, and purification is proving difficult.

Answer: Isolation and purification challenges are common. Here are some strategies:

  • Product is an Oil: If the product is an oil, it may be due to the presence of impurities depressing the melting point.

    • Recommendation: Attempt to purify a small sample by column chromatography to see if a solid product can be obtained.[3] If the pure product is indeed an oil at room temperature, Kugelrohr distillation under high vacuum can be an effective purification method for thermally stable oils.

  • Recrystallization Issues: If recrystallization is not yielding a pure product, you may need to optimize the solvent system.

    • Recommendation: Experiment with different solvent systems. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A two-solvent system (one in which the product is soluble and one in which it is not) can also be effective.[3]

  • Emulsion Formation During Workup: The carboxylic acid product can act as a surfactant, leading to emulsions during aqueous workup.

    • Recommendation: Add a small amount of a saturated brine solution to the aqueous layer to break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

A1: A common and effective route involves the reaction of isobutyraldehyde with a suitable 1,3-diol precursor to the 5-carboxylic acid moiety. A highly effective precursor is diethyl bis(hydroxymethyl)malonate, which upon reaction with isobutyraldehyde forms 2-isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester.[6][7] This can then be hydrolyzed to the dicarboxylic acid and subsequently decarboxylated to the desired product.[2] Another potential starting material is 2,2-bis(hydroxymethyl)propionic acid.[8][9]

Q2: What is the best catalyst for the acetalization reaction?

A2: Acid catalysts are typically used for acetalization. Common choices include p-toluenesulfonic acid (pTSA), sulfuric acid, or acidic ion-exchange resins. The choice of catalyst can influence reaction rate and the potential for side reactions. Acidic resins can be advantageous as they are easily filtered out, simplifying the workup.

Q3: Can other aldehydes be used in this reaction?

A3: Yes, the reaction is general for many aldehydes and ketones. The choice of the carbonyl compound determines the substituent at the 2-position of the 1,3-dioxane ring.

Q4: How can I confirm the stereochemistry of my product?

A4: The stereochemistry (cis vs. trans) can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and nuclear Overhauser effect (NOE) signals for the protons on the dioxane ring will be different for the two isomers. In the more stable trans isomer, the proton at C5 is expected to be axial, leading to different coupling with the adjacent methylene protons compared to the equatorial C5 proton in the cis isomer.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: A combination of techniques is recommended. Thin Layer Chromatography (TLC) is useful for rapid reaction monitoring. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of reaction progress and determining the purity of the final product.[10][11] NMR and Mass Spectrometry (MS) are essential for structural confirmation of the final product and identification of any impurities.[11][12]

Visualizing the Synthesis and Side Reactions

To better understand the chemical transformations, the following diagrams illustrate the main synthetic pathway and a key side reaction.

main_reaction cluster_start Starting Materials cluster_product Product Isobutyraldehyde Isobutyraldehyde Acetalization Acid Catalyst (e.g., pTSA) -H2O Isobutyraldehyde->Acetalization Diol_precursor 2,2-bis(hydroxymethyl)propionic acid derivative Diol_precursor->Acetalization Dioxane_acid This compound Acetalization->Dioxane_acid

Caption: Main synthetic pathway to this compound.

side_reaction Dioxane_acid This compound Hydrolysis H3O+ Dioxane_acid->Hydrolysis Equilibrium Starting_materials Isobutyraldehyde + Diol Precursor Hydrolysis->Starting_materials

Caption: Acid-catalyzed hydrolysis as a key side reaction.

Summary of Key Parameters for Optimization

ParameterRecommendationRationale
Water Removal Use of a Dean-Stark trap or molecular sieves.Drives the acetalization equilibrium towards the product.
Catalyst Use of a mild acid catalyst (e.g., pTSA, acidic resin).Promotes the reaction while minimizing acid-catalyzed hydrolysis.
Temperature 80-105 °C for decarboxylation step.Ensures complete conversion of the dicarboxylic acid intermediate.[2]
Workup Prompt neutralization of the acid catalyst.Prevents hydrolysis of the 1,3-dioxane ring.
Purification Recrystallization or column chromatography.To remove unreacted starting materials and isomeric byproducts.[3]

References

  • Digital Commons @ Butler University. Synthesis and resolution of a substituted dioxolane from glycerol.
  • ChemBK. This compound.
  • Shanghai Beishu Biotechnology Co., Ltd. This compound.
  • ResearchGate. New Approach to the Synthesis of 1,3-Dioxolanes.
  • ResearchGate. Highly Regioselective Preparation of 1,3-Dioxolane-4-methanol Derivatives from Glycerol Using Phosphomolybdic Acid.
  • Organic Chemistry Portal. Synthesis of 1,3-dioxolanes.
  • ResearchGate. Conformational Analysis of cis- and trans-Isomers of 2,5-Dimethyl-1,3-dioxane.
  • PMC. Optochemical Control of Therapeutic Agents through Photocatalyzed Isomerization.
  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques.
  • Wikipedia. Aldol condensation.
  • Master Organic Chemistry. Ester to Acid - Common Conditions.
  • PMC. Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols.
  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification.
  • Organic Chemistry Portal. Decarboxylation.
  • Chemguide. hydrolysis of esters.
  • Dovepress. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ResearchGate. Isomerization dynamics of a novel cis/trans-only merocyanine.
  • mzCloud. 2 2 Bis hydroxymethyl propionic acid.
  • Google Patents. CN104418728A - Preparation method of 2,2-bis(hydroxymethyl)butyric acid.
  • ACS Publications. Divergent Total Synthesis of the Harziane Diterpenoids.
  • Google Patents. JPH02292247A - Preparation of 2,2-bis(hydroxymethyl)propionic acid phenylhydrazide.

Sources

Technical Support Center: Purification of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Isopropyl-1,3-dioxane-5-carboxylic Acid" (CAS No. 116193-72-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile chemical intermediate. As an intermediate in the synthesis of Iobitridol, a non-ionic, low-osmolarity iodinated contrast agent, achieving high purity is paramount.[1][2][3] This document provides in-depth, experience-based troubleshooting advice and frequently asked questions to ensure the integrity of your research and development efforts.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound. Each issue is followed by a detailed explanation of the cause and a step-by-step protocol to resolve it.

Issue 1: Persistent Presence of Starting Materials in the Final Product

Symptoms:

  • NMR or HPLC analysis shows peaks corresponding to isobutyraldehyde, 2,2-dimethyl-1,3-propanediol, or other precursors.

  • The melting point of the product is broad and lower than expected.

Root Cause Analysis: The synthesis of this compound typically involves the condensation of isobutyraldehyde with a suitable diol, followed by oxidation. Incomplete reaction or inefficient removal of unreacted starting materials can lead to their carryover into the final product. The similar polarities of the starting materials and the product can make separation by simple extraction challenging.

Resolution Protocol: Enhanced Aqueous Work-up and Crystallization

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move to the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 2.5, causing the purified carboxylic acid to precipitate.[4]

    • Extract the precipitated product back into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallization:

    • Select an appropriate solvent system for recrystallization. A good starting point is a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Toluene, heptane, or a mixture of ethyl acetate and hexanes are often effective.

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: Difficulty in Removing Diastereomeric Impurities

Symptoms:

  • NMR analysis shows multiple sets of peaks for the dioxane ring protons, indicating the presence of both cis and trans isomers.

  • Chiral HPLC analysis confirms the presence of more than one stereoisomer.

Root Cause Analysis: The formation of the 1,3-dioxane ring can result in the formation of diastereomers (cis and trans isomers) depending on the relative orientation of the isopropyl and carboxylic acid groups at the C2 and C5 positions. The thermodynamically more stable trans isomer, where both bulky groups are in the equatorial position, is typically the desired product.[5] However, synthetic conditions can lead to the formation of a mixture of isomers.

Resolution Protocol: Diastereomeric Resolution via Salt Formation or Preparative Chromatography

Method A: Diastereomeric Salt Formation

  • Resolving Agent Selection: Choose a chiral amine (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) to form diastereomeric salts with the racemic carboxylic acid.

  • Salt Formation: Dissolve the mixture of diastereomers in a suitable solvent (e.g., ethanol, methanol). Add an equimolar amount of the chiral amine.

  • Fractional Crystallization: The two diastereomeric salts will have different solubilities. Allow the solution to crystallize slowly. One diastereomer will preferentially crystallize out.

  • Isolation and Liberation: Collect the crystals by filtration. To recover the pure carboxylic acid, dissolve the salt in water and acidify with a strong acid. Extract the liberated carboxylic acid with an organic solvent.

Method B: Preparative Chromatography

For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.

  • Stationary Phase: A chiral stationary phase (CSP) is required for enantiomeric resolution. For diastereomeric separation, a standard silica or C18 column may be sufficient.[6]

  • Mobile Phase: A typical mobile phase for normal phase chromatography would be a mixture of hexane and isopropanol. For reversed-phase, a mixture of water (often with a modifier like 0.1% TFA) and acetonitrile is common.[6]

  • SFC: This technique uses supercritical CO2 as the mobile phase, often with a co-solvent like methanol, and can offer faster and more efficient separations.[7]

Issue 3: Product Degradation - Hydrolysis of the Dioxane Ring

Symptoms:

  • Appearance of peaks corresponding to isobutyraldehyde and the diol starting material in the NMR spectrum after purification or during storage.

  • A decrease in the overall yield and purity over time.

Root Cause Analysis: The 1,3-dioxane is an acetal, which is susceptible to hydrolysis under acidic conditions.[8] Exposure to strong acids, or even residual acidic impurities in the presence of water, can lead to the cleavage of the dioxane ring.

Mitigation and Prevention Strategy

  • Avoid Strong Acids: During work-up, use dilute acids and minimize the contact time. Ensure complete removal of any acid used for neutralization.

  • Anhydrous Conditions: Use anhydrous solvents and drying agents during the final purification steps.

  • Proper Storage: Store the purified product in a tightly sealed container, in a cool, dry, and dark place to minimize exposure to moisture and light.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of pure this compound?

A1: Pure this compound is typically an off-white solid.[1][10] It is soluble in chloroform and DMSO.[1][9]

PropertyValueSource
Appearance Off-White Solid[1][10]
Molecular Formula C8H14O4[1]
Molecular Weight 174.19 g/mol [1]
Solubility Chloroform, DMSO[1][9]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities. Key signals to look for are the carboxylic acid proton (around 10-12 ppm) and the acetal proton (around 4.5-5.0 ppm).[5]

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity and detecting non-volatile impurities. A C18 reversed-phase column with a water/acetonitrile mobile phase is a good starting point.[6][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹).[5]

Q3: How can I remove residual solvent from my final product?

A3: Residual solvents can be removed by drying the product under high vacuum, preferably at a slightly elevated temperature (ensure the temperature is well below the compound's melting point to avoid degradation). If the solvent has a high boiling point, co-evaporation with a more volatile solvent like dichloromethane or diethyl ether can be effective.

Q4: My synthesis resulted in a high ratio of the undesired cis-isomer. Can this be converted to the trans-isomer?

A4: Isomerization from the less stable cis to the more stable trans isomer may be possible through equilibration. This can sometimes be achieved by treating the mixture with a catalytic amount of a strong acid in an inert solvent. However, this approach risks hydrolysis of the dioxane ring. A more practical approach is to separate the isomers as described in the troubleshooting guide and, if necessary, adjust the initial reaction conditions to favor the formation of the trans isomer.

Section 3: Visualized Workflows

Workflow for General Purification

Purification Workflow Crude Crude Product Workup Aqueous Acid-Base Work-up Crude->Workup Remove starting materials Crystallization Recrystallization Workup->Crystallization Further purification Analysis Purity Analysis (NMR, HPLC) Crystallization->Analysis Pure Pure Product (>98%) Analysis->Crystallization Re-crystallize Analysis->Pure Meets Specs

Caption: General purification workflow for this compound.

Decision Tree for Diastereomer Separation

Diastereomer Separation Start Mixture of Diastereomers Check Are diastereomers separable by standard chromatography? Start->Check PrepLC Preparative HPLC/SFC Check->PrepLC No Salt Diastereomeric Salt Formation Check->Salt Yes Isolated Isolated Diastereomers PrepLC->Isolated Salt->Isolated

Caption: Decision tree for selecting a diastereomer separation method.

References

  • Shanghai Baishun Biotechnology Co., Ltd. (n.d.). This compound.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Google Patents. (n.d.). GB2172887A - Purification of 1,4-dioxane.
  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.

Sources

"2-Isopropyl-1,3-dioxane-5-carboxylic Acid" stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Isopropyl-1,3-dioxane-5-carboxylic Acid (CAS 116193-72-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential issues, ensuring the integrity of your experiments.

Core Concepts: Understanding the Molecule's Dual Personality

This compound is a bifunctional molecule, and its stability is dictated by the interplay of its two key functional groups: the 1,3-dioxane ring and the carboxylic acid .

  • The 1,3-Dioxane Ring: This is a cyclic acetal. Acetal chemistry is characterized by its sensitivity to acid and stability in neutral to basic conditions.[1][2] The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of this ring.

  • The Carboxylic Acid: This group makes the molecule acidic and introduces its own set of handling requirements, such as incompatibility with bases and certain metals.[3][4][5]

Understanding these two features is fundamental to diagnosing and preventing stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal long-term stability, the solid powder should be stored under the conditions summarized in the table below. The primary goal is to protect it from moisture and acidic vapors.

Storage DurationTemperatureAtmosphereContainer
Long-Term (> 6 months) -20°CInert gas (Argon or Nitrogen)Tightly sealed, amber glass vial
Short-Term (< 6 months) 2-8°C or 10-25°C[6]DryTightly sealed, amber glass vial
  • Causality: While some suppliers state room temperature storage is acceptable, storage at -20°C minimizes the potential for slow degradation from atmospheric moisture and trace acidic impurities over time. The use of an inert atmosphere is a best practice to prevent any potential long-term oxidative degradation.

Q2: How stable is this compound in solution? What is the recommended storage for solutions?

A2: Solutions are significantly less stable than the solid form. It is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable:

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, Dichloromethane). Avoid protic solvents like methanol or ethanol unless for immediate use, as they can participate in trans-acetalization reactions under acidic conditions. Avoid aqueous solutions unless buffered to a neutral or slightly basic pH.

  • Storage Conditions: Aliquot the solution into single-use volumes and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light or air?

A3: While acetals are generally stable to mild oxidation, it is a best practice to protect the compound from light and air.[1] Carboxylic acids can be susceptible to oxidative decarboxylation under certain conditions. Therefore, storing the solid in an amber vial and flushing with an inert gas before sealing is recommended for long-term storage.

Q4: What are the primary degradation products I should be aware of?

A4: The primary degradation pathway is acid-catalyzed hydrolysis of the dioxane ring. This will yield Isobutyraldehyde and 2-carboxy-1,3-propanediol .

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, linking observations to potential causes and providing actionable solutions.

Issue 1: Inconsistent or Poor Results in Subsequent Experiments Using the Same Stock Solution
  • Observation: A freshly prepared solution yields expected results, but after a few days of storage (even at -20°C), the same solution gives lower yields, side products, or complete reaction failure.

  • Probable Cause: Acid-catalyzed hydrolysis of the 1,3-dioxane ring. This is the most common failure mode. Trace amounts of acid in your solvent, on your glassware, or absorbed from the air (like CO₂) in the presence of moisture can initiate this degradation.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze your stock solution by ¹H NMR. Look for the characteristic signals of the hydrolysis products:

      • Isobutyraldehyde: A doublet for the six methyl protons around δ 1.1 ppm and a sharp singlet for the aldehyde proton between δ 9.5-9.8 ppm.[7][8][9]

    • Solution Protocol:

      • Always prepare solutions fresh.

      • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

      • If using an aqueous buffer, ensure the pH is maintained above 7.0.

      • Consider adding a non-nucleophilic acid scavenger, like a hindered base (e.g., diisopropylethylamine), to your reaction if compatible with your downstream chemistry.

Issue 2: Batch-to-Batch Variability in Analytical Data (NMR, HPLC)
  • Observation: You receive a new batch of the compound, and the ¹H NMR or HPLC profile looks different from the previous batch, showing extra peaks or different peak ratios.

  • Probable Cause: The compound exists as cis and trans isomers due to the substituents at the C2 and C5 positions of the dioxane ring. The ratio of these isomers can vary between synthetic batches.[10][11] The trans isomer, with both the isopropyl and carboxylic acid groups in the more stable equatorial positions, is generally the major component.[12]

  • Troubleshooting Workflow:

    • Identify Isomers: In the ¹H NMR, the chemical shifts of the axial and equatorial protons on the dioxane ring will differ between the cis and trans isomers. Consult literature on substituted 1,3-dioxanes for detailed spectral interpretation.

    • Assess Impact: Determine if the presence of the minor isomer affects your experiment. For many applications, a mixture of isomers is acceptable. However, in stereospecific reactions or crystallography, this may be critical.

    • Purification (If Necessary): If a single isomer is required, you may need to perform chromatographic purification (e.g., column chromatography or preparative HPLC).

    • Communicate with Supplier: Contact the supplier to inquire about the typical isomeric ratio for their product.

Diagram: Isomeric Relationship

G cluster_synthesis Synthesis cluster_product Product Mixture Synthesis Chemical Synthesis Trans trans-Isomer (Major, Thermodynamically Favored) Synthesis->Trans Forms Cis cis-Isomer (Minor) Synthesis->Cis Forms Trans->Cis Equilibration (under acidic conditions) G Start Problem: Inconsistent Results CheckNMR Analyze Stock Solution by ¹H NMR Start->CheckNMR Observe Observation New peaks at ~9.6 ppm (aldehyde)? Broadening of signals? CheckNMR->Observe Conclusion Conclusion: Hydrolysis of Dioxane Ring Confirmed Observe:f0->Conclusion Yes Action {Corrective Actions| - Prepare fresh solutions - Use anhydrous solvents - Maintain pH > 7 in aqueous media - Store aliquots at -80°C } Conclusion->Action

Caption: Workflow for diagnosing and addressing compound degradation in solution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol is designed to minimize the risk of hydrolysis during solution preparation.

  • Pre-treatment of Glassware: Dry all glassware (vial, syringe, etc.) in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.

  • Weighing: Weigh the required amount of this compound directly into the pre-dried vial.

  • Solvent Addition: Using a dry syringe, add the appropriate volume of anhydrous solvent to the vial.

  • Dissolution: Cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Storage (if absolutely necessary): If immediate use is not possible, flush the headspace of the vial with an inert gas (argon or nitrogen), seal tightly with a PTFE-lined cap, and store at -80°C.

Protocol 2: Forced Degradation Study (for Stability Assessment)

This protocol can be used to intentionally degrade the compound to identify its degradation products by LC-MS or NMR, confirming the stability-indicating nature of an analytical method. [13][14]

  • Acid Hydrolysis:

    • Dissolve 1-2 mg of the compound in 1 mL of acetonitrile.

    • Add 100 µL of 0.1 M HCl.

    • Let the solution stand at room temperature for 1-2 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis (Control):

    • Dissolve 1-2 mg of the compound in 1 mL of acetonitrile.

    • Add 100 µL of 0.1 M NaOH.

    • Let the solution stand at room temperature for 1-2 hours. (Minimal degradation is expected).

  • Analysis: Analyze the stressed samples alongside an unstressed control sample by HPLC-UV/MS or ¹H NMR to identify new peaks corresponding to the degradation products.

References

  • Bender, M. L., & Silver, M. S. (1963). The Hydrolysis of Substituted 2-Phenyl-l,3-dioxanes. Journal of the American Chemical Society, 85(19), 3006–3010. [Link]
  • Loba Chemie. (2024). 1,3-DIOXOLANE FOR SYNTHESIS Safety Data Sheet.
  • Rzepa, H. (2015, November 12). How to stop (some) acetals hydrolysing. Henry Rzepa's Blog. [Link]
  • Fife, T. H., & Jao, L. K. (1968). Substituent Effects in Acetal Hydrolysis. The Journal of Organic Chemistry, 33(6), 2375–2379. [Link]
  • Kadyrov, R., & Il'yasov, K. (2009). Conformational Analysis of cis- and trans-Isomers of 2,5-Dimethyl-1,3-dioxane. Russian Journal of General Chemistry, 79, 2673-2677. [Link]
  • Tawfik, A. (2020). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.
  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
  • Emory University Environmental Health and Safety Office. (n.d.). Incompatibility of Common Laboratory Chemicals.
  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • Chemistry LibreTexts. (2019, June 5). 17.8: Acetals as Protecting Groups. [Link]
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
  • ResearchGate. (n.d.). NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI.
  • Journal of the Chemical Society, Perkin Transactions 2. (1981). Kinetics and mechanism of the metal ion-promoted hydrolysis of 2-phenyl-1,3-dithiane in aqueous dioxane solution. [Link]
  • ACS Publications. (1963). The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes. [Link]
  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
  • Utah State University. (n.d.). Incompatible Chemicals.
  • Brainly. (2023). This is an aldehyde called Isobutyraldehyde.
  • Stanford University. (2020). Chemical Incompatibility Guide.
  • St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety.
  • Unknown Source. (n.d.).
  • Desalination and Water Treatment. (2020).
  • Journal of the American Chemical Society. (1959). The Thermal Decomposition of Dioxolane. [Link]
  • Shanghai Baishu Biotechnology Co., Ltd. (n.d.). This compound.
  • Doc Brown's Chemistry. (n.d.). PART 15.3.3 H-1 proton NMR Spectroscopy.
  • National Center for Biotechnology Information. (n.d.). Isobutyraldehyde. PubChem.
  • PubMed. (2018). Degradation of 1,4-dioxane by heterogeneous photocatalysis and a photo-Fenton-like process under fluorescent light. [Link]
  • Desalination and Water Treatment. (2020).
  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. [Link]
  • MDDB. (n.d.). Isobutyraldehyde.
  • International Journal of Pharma Research & Review. (2014).
  • ChemBK. (n.d.). This compound.
  • Chemical Communications. (2020). Dioxane promoted photochemical O-alkylation of 1,3-dicarbonyl compounds beyond carbene insertion into C–H and C–C bonds. [Link]
  • The Royal Society of Chemistry. (2019). The Photoisomerization of cis,trans-1,2-Dideuterio-1,4- diphenyl-1,3-butadiene in Solution. [Link]
  • ACS Publications. (2017). Divergent Total Synthesis of the Harziane Diterpenoids. [Link]

Sources

Preventing decomposition of "2-Isopropyl-1,3-dioxane-5-carboxylic Acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Welcome to the technical support guide for this compound (CAS No. 116193-72-7). This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and successful application of this valuable chemical intermediate. The core challenge in handling this molecule is the inherent acid-lability of the 1,3-dioxane ring, which functions as a cyclic acetal.[1][2] This guide is structured to address common questions and troubleshoot experimental issues related to its decomposition.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound.

Q1: What is the primary cause of decomposition for this compound?

A1: The primary decomposition pathway is the acid-catalyzed hydrolysis of the 1,3-dioxane ring.[3][4][5] The dioxane ring is a cyclic acetal, which is stable under neutral to basic conditions but readily breaks down in the presence of acid and water to yield isobutyraldehyde and 2,3-dihydroxypropanoic acid (glyceric acid).[5][6] Even trace amounts of acid can initiate this process, and the carboxylic acid moiety within the molecule itself can potentially contribute to intramolecular catalysis under certain conditions.

Q2: What are the ideal storage conditions?

A2: To maximize shelf life, the compound should be stored in a cool, dry, and well-ventilated environment, away from direct sunlight and sources of heat.[7] The recommended storage temperature is between 10°C and 25°C. It is crucial to store it in a tightly sealed container to prevent moisture absorption from the atmosphere.[7][8] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to further minimize exposure to moisture and acidic gases.

Q3: In what pH range is the compound most stable?

A3: The compound is most stable in a neutral to slightly basic pH range (approximately pH 7 to 9). Acetal groups are known to be quite stable under basic conditions.[1][5] Acidic conditions (pH < 7) must be strictly avoided, as hydrolysis rates increase significantly with decreasing pH.[5][9]

Q4: Which solvents are recommended for dissolution and reaction?

A4: Aprotic, non-acidic solvents are highly recommended. Suitable options include Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, and Acetonitrile. When using any solvent, ensure it is anhydrous and free from acidic impurities. Protic solvents like methanol or ethanol should be used with caution and must be anhydrous and neutral. Aqueous solutions should always be buffered to a pH > 7.

Q5: Can I heat this compound during my experiments?

A5: Heating should be approached with caution. Elevated temperatures can accelerate the rate of acid-catalyzed hydrolysis, especially if trace moisture or acid is present. If heating is necessary, it should be done under strictly anhydrous conditions. It is advisable to conduct a small-scale stability test at the desired temperature before proceeding with a large-scale reaction.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation.

Problem 1: My NMR/LC-MS analysis shows impurities corresponding to isobutyraldehyde or glyceric acid after my reaction.

  • Root Cause Analysis: This is a definitive sign of acetal hydrolysis. The acidic conditions of your reaction or, more commonly, the workup procedure are the likely cause. Many standard workups involve an "acid wash" (e.g., with 1M HCl), which will instantly degrade the compound.

  • Solution Workflow:

    • Reaction Condition Audit: Scrutinize your reaction for any acidic reagents or byproducts. If an acid catalyst is required for another part of your molecule, this protecting group is unsuitable.

    • Workup Modification: Completely avoid acidic aqueous washes.

    • Implement a Buffered Workup: Quench the reaction with a neutral or basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8) is ideal. See Protocol 1 for a detailed procedure.

    • Minimize Water Contact: During extraction, minimize the contact time with the aqueous layer and ensure any organic solvents used are anhydrous.

Problem 2: My compound is degrading during silica gel chromatography purification.

  • Root Cause Analysis: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) and contains adsorbed water, creating a perfect environment for on-column decomposition of acid-labile compounds.[10]

  • Solution Workflow:

    • Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or ammonia solution. After stirring, the silica can be packed into the column. This neutralizes the acidic sites.

    • Use Alternative Stationary Phases: Consider using neutral alumina or treated stationary phases like deactivated silica gel for your purification.

    • Minimize Purification Time: Run the column as quickly as possible without sacrificing separation to reduce the compound's residence time on the stationary phase.

Problem 3: I observe a significant drop in yield after dissolving the compound and letting it sit on the bench.

  • Root Cause Analysis: This suggests solvent instability. The solvent may be contaminated with acid, or it might be a protic solvent (like methanol) that is participating in hydrolysis or transacetalization. Dissolved CO₂ from the air can also create a weakly acidic environment in unbuffered aqueous or alcohol solutions.

  • Solution Workflow:

    • Solvent Quality Check: Use only high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Avoid Protic Solvents for Storage: Do not store the compound in solution, especially in protic solvents, for extended periods. Prepare solutions fresh for immediate use.

    • Buffer if Necessary: If an aqueous or alcohol solution is absolutely required, add a non-nucleophilic, basic buffer to maintain a neutral pH.

Part 3: Key Experimental Protocols & Data

Data Presentation: Stability & Compatibility
ParameterRecommended ConditionIncompatible / Hazardous ConditionRationale
pH Range 7.0 - 9.0< 6.5Prevents acid-catalyzed hydrolysis of the acetal.[5]
Storage Temp. 10°C - 25°C> 40°CHigh temperatures accelerate decomposition.
Solvents Anhydrous DCM, THF, Ethyl Acetate, AcetoneAqueous acids, non-anhydrous protic solventsAvoids sources of H⁺ and water for hydrolysis.[6]
Reagents Bases, nucleophiles, mild oxidizing/reducing agentsStrong Brønsted or Lewis acids (e.g., HCl, TsOH, BF₃·OEt₂)Acids are catalysts for deprotection/decomposition.[1][11]
Purification Neutralized Silica Gel, Neutral AluminaStandard Silica GelStandard silica is acidic and promotes degradation.
Protocol 1: pH-Controlled Aqueous Workup

This protocol is designed to safely quench a reaction and extract the product without causing hydrolysis.

  • Cool the Reaction: Cool the reaction mixture to 0°C in an ice bath to slow down all reaction rates.

  • Prepare Quench Solution: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure it is saturated by confirming solid is present at the bottom of the flask.

  • Quench Reaction: Slowly add the NaHCO₃ solution to the cooled reaction mixture with vigorous stirring until gas evolution (if any) ceases.

  • Verify pH: Using pH paper or a calibrated pH meter, check the pH of the aqueous layer. It should be between 7.5 and 8.5. If it is still acidic, add more NaHCO₃ solution.

  • Extraction: Proceed with the extraction using an appropriate anhydrous organic solvent (e.g., Ethyl Acetate).

  • Wash: Wash the combined organic layers with a neutral brine solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature (< 40°C).

Visualization of Key Processes

Diagram 1: Acid-Catalyzed Decomposition Pathway

Decomposition Start 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid Protonated Protonated Acetal Start->Protonated + H⁺ Intermediate Resonance-Stabilized Oxocarbenium Ion Protonated->Intermediate Ring Opening Products Products: Isobutyraldehyde & Glyceric Acid Intermediate->Products + H₂O - H⁺ H2O H₂O H_plus H⁺ (Acid Catalyst) H_plus_out H⁺

Caption: The acid-catalyzed hydrolysis mechanism proceeds via protonation and ring-opening.

Diagram 2: Troubleshooting Workflow for Product Degradation

Troubleshooting Start Problem: Impurities Detected (Low Yield) CheckWorkup Was the workup aqueous and acidic? Start->CheckWorkup CheckColumn Was standard silica gel used? CheckWorkup->CheckColumn No Sol_Workup Solution: Use pH-controlled workup (Protocol 1) CheckWorkup->Sol_Workup Yes CheckReagents Are any reagents or solvents acidic? CheckColumn->CheckReagents No Sol_Column Solution: Use neutralized silica or alumina CheckColumn->Sol_Column Yes Sol_Reagents Solution: Use anhydrous, neutral solvents/reagents CheckReagents->Sol_Reagents Yes

Sources

Technical Support Center: Enhancing the Purity of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 2-Isopropyl-1,3-dioxane-5-carboxylic Acid (CAS 116193-72-7). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile synthetic building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Based on typical synthetic routes, such as the decarboxylation of 2-isopropyl-1,3-dioxane-5,5-dicarboxylic acid, the primary impurities include:

  • Unreacted Starting Material: Residual 2-isopropyl-1,3-dioxane-5,5-dicarboxylic acid.[1]

  • Geometric Isomers: The cis-isomer of the target molecule. The trans-isomer, where the bulky isopropyl and carboxylic acid groups are in equatorial positions to minimize steric hindrance, is generally the thermodynamically more stable product.[1][2]

  • Hydrolysis Byproducts: Isobutyraldehyde and 2-carboxypropane-1,3-diol, resulting from the acid-catalyzed cleavage of the dioxane ring.[3]

  • Residual Solvents and Reagents: Solvents like acetonitrile or reagents like N-methylmorpholine used during the synthesis.[1]

Q2: How stable is the 1,3-dioxane ring during workup and purification?

A2: The 1,3-dioxane ring is a cyclic acetal, which makes it a robust protecting group under neutral, basic, and many reductive or oxidative conditions.[4][5] However, its primary liability is sensitivity to acid.[6] Exposure to even mild aqueous acid can catalyze the hydrolysis of the ring, leading to the formation of the corresponding diol and aldehyde. Therefore, maintaining a pH above 6 during aqueous workups is critical to prevent degradation.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a well-sealed container at a cool and dry place, typically between 10°C and 25°C, away from acidic vapors. For extended storage, refrigeration is recommended. As a solid powder, it is generally stable for over two years if stored properly.[7]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification process, offering probable causes and actionable solutions.

Problem 1: Final product purity is low (<95%) after initial isolation.

  • Probable Cause: Incomplete reaction or significant side-product formation. The most common culprits are residual starting materials or the presence of the undesired cis-isomer.[1]

  • Solution Strategy: The first step is to identify the impurity via analytical methods like ¹H NMR or HPLC-MS.[2][8][9] Based on the impurity's identity, a targeted purification strategy can be devised. The workflow below provides a decision-making framework.

purification_workflow start Crude Product (Purity <95%) analyze Analyze Impurity Profile (HPLC, NMR) start->analyze identify Identify Major Impurity analyze->identify sm Unreacted Starting Material (Diacid) identify->sm  Starting Material isomer Cis-Isomer or Other Side Products identify->isomer Isomer / Side Product   degradation Hydrolysis Products (Aldehyde, Diol) identify->degradation Degradation   recrystallize Recrystallization or Acid/Base Extraction sm->recrystallize chromatography Column Chromatography or Prep-HPLC isomer->chromatography rework Review Workup pH & Temperature Control degradation->rework end_product Purified Product (Purity >98%) recrystallize->end_product chromatography->end_product rework->start Re-purify

Caption: Decision workflow for selecting a purification strategy.

Problem 2: The product appears oily or fails to crystallize properly.

  • Probable Cause: The presence of water or hydrolysis byproducts can act as eutectic impurities, depressing the melting point and preventing crystallization. The 1,3-dioxane ring is susceptible to acid-catalyzed hydrolysis, which breaks it down into more polar, often liquid, components.[3][6]

  • Solution Strategy:

    • Ensure Anhydrous Conditions: During the final stages of workup, use a drying agent like anhydrous magnesium sulfate or sodium sulfate to remove all traces of water from the organic solution before solvent evaporation.

    • Acid/Base Extraction: Perform an acid/base extraction to separate the desired carboxylic acid from neutral impurities like isobutyraldehyde. A detailed protocol is provided below.

    • Recrystallization: Use a carefully selected solvent system for recrystallization. A binary solvent system often works best, where the compound is soluble in one solvent (e.g., ethyl acetate) and insoluble in the other (e.g., hexane).

Problem 3: Significant product loss is observed during column chromatography.

  • Probable Cause: The carboxylic acid functional group can strongly interact with the stationary phase (silica gel), leading to peak tailing and poor recovery. Silica gel is slightly acidic, which can also promote on-column degradation of the acid-sensitive dioxane ring.

  • Solution Strategy:

    • Modify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This suppresses the deprotonation of the product's carboxylic acid group, reducing its interaction with the silica surface and leading to sharper peaks and better recovery.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or reverse-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water if the impurities have significantly different polarities.

Detailed Experimental Protocols
Protocol 1: Purification via Acid/Base Extraction

This method is highly effective for separating the target carboxylic acid from neutral or basic impurities.

  • Dissolution: Dissolve the crude product (10 g) in a suitable organic solvent like ethyl acetate (100 mL).

  • Base Wash: Transfer the solution to a separatory funnel and extract with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 50 mL). The target acid will move to the aqueous layer as its sodium salt. Causality: The basic NaHCO₃ deprotonates the carboxylic acid, rendering it ionic and water-soluble, while neutral impurities remain in the organic layer.

  • Combine & Wash: Combine the aqueous layers and wash with fresh ethyl acetate (1 x 30 mL) to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH ~2 by adding 2M hydrochloric acid (HCl) with stirring. The pure carboxylic acid will precipitate as a white solid. Trustworthiness: Monitor the pH with pH paper to ensure complete protonation and precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water (2 x 20 mL), and dry under vacuum at 40-50°C to a constant weight.

Protocol 2: Recrystallization for High Purity

Recrystallization is ideal for removing small amounts of impurities from a solid product.

Solvent System Suitability Notes
Isopropanol/Water ExcellentDissolve in minimal hot isopropanol, then add water dropwise until turbidity persists. Reheat to clarify and cool slowly.
Ethyl Acetate/Hexane Very GoodDissolve in minimal hot ethyl acetate, then add hexane until cloudy. Reheat and cool. Good for removing more polar impurities.
Toluene GoodEffective for removing less polar impurities. Requires higher temperatures.

Step-by-Step Procedure (using Ethyl Acetate/Hexane):

  • Place the crude acid (5 g) in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate (~15-20 mL) to fully dissolve the solid.

  • While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove from heat, cover the flask, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Protocol 3: Analytical Purity Assessment via HPLC

This protocol provides a baseline for assessing the purity of your material.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    18.0 5 95
    18.1 95 5

    | 20.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of acetonitrile.

Mechanistic Insight: Dioxane Ring Instability

Understanding the mechanism of degradation is key to preventing it. The acid-catalyzed hydrolysis of the 1,3-dioxane ring is a reversible process that mirrors its formation.

hydrolysis_mechanism cluster_equilibrium Acid-Catalyzed Equilibrium dioxane This compound p1 dioxane->p1 + H⁺ protonated_dioxane Protonated Dioxane (Oxocarbenium ion intermediate) p2 protonated_dioxane->p2 + H₂O hemiacetal Hemiacetal Intermediate products Isobutyraldehyde + 2-carboxypropane-1,3-diol hemiacetal->products Ring Opening p1->protonated_dioxane - H⁺ p2->hemiacetal - H₂O

Sources

Technical Support Center: HPLC Reaction Monitoring of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist

Welcome to the technical support guide for the HPLC analysis of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid. As drug development professionals and researchers, you understand that robust and reliable analytical methods are the bedrock of successful reaction monitoring. This compound, with its carboxylic acid functionality and dioxane structure, presents unique yet manageable challenges in reversed-phase HPLC. This guide is designed to move beyond simple protocols, offering you in-depth explanations, field-tested troubleshooting advice, and a logical framework for method development. Our goal is to empower you to not only solve common issues but also to understand the underlying chromatographic principles, ensuring the integrity and accuracy of your results.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up an HPLC method for this specific analyte.

Q1: What are the primary challenges when analyzing this compound by HPLC?

The main analytical challenges stem directly from its chemical structure:

  • Peak Tailing: The carboxylic acid group is acidic and can engage in secondary interactions with residual silanol groups on the surface of silica-based HPLC columns.[1] This interaction is a primary cause of peak tailing, which compromises peak integration and reduces accuracy.[2]

  • Poor UV Absorbance: The molecule lacks a strong chromophore. The carboxylic acid group itself provides weak UV absorbance, typically in the low wavelength range of 200-215 nm.[3] This necessitates the use of high-purity mobile phases to minimize baseline noise and ensure adequate sensitivity.[4]

  • Cis/Trans Isomers: The synthesis of this compound can result in both cis and trans isomers, where the isopropyl and carboxylic acid groups are on the same or opposite sides of the dioxane ring, respectively.[5] The trans isomer is generally more stable.[5] Your HPLC method must be able to resolve these isomers if they are present, as they may have different retention times.

Q2: What is a reliable starting point for an HPLC method?

For initial method development, a standard reversed-phase approach is recommended. The key is to control the mobile phase pH to ensure the carboxylic acid is in its neutral, protonated form.

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, 250 x 4.6 mm, 5 µmA standard C18 provides good hydrophobic retention. Use a modern, high-purity, end-capped column to minimize silanol interactions.[6]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile, MS-compatible additive that will lower the pH to ~2.8, ensuring the carboxylic acid is protonated.[7]
Mobile Phase B Acetonitrile (ACN)ACN is preferred over methanol for its lower viscosity and lower UV cutoff, which is critical for low-wavelength detection.[8]
Gradient 10% to 90% B over 20 minutesA broad scouting gradient is essential to determine the elution times of the starting materials, product, and any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak efficiency and reduce viscosity, but start near ambient to protect the column.
Detection UV at 210 nmThis wavelength targets the n→π* transition of the carboxylic acid.[3][9] High-purity solvents are mandatory to avoid high baseline absorbance.
Injection Vol. 10 µLA standard volume; adjust based on sample concentration to avoid column overload.[10]

Q3: Why is the mobile phase pH so critical for this analysis?

The pH of the mobile phase directly controls the ionization state of this compound.

  • Above the pKa: The carboxylic acid group will be deprotonated (negatively charged). This charged species has two major disadvantages: it has less retention on a C18 column and is highly prone to strong ionic interactions with any exposed, positively charged sites on the silica surface, leading to severe peak tailing.

  • Below the pKa: The carboxylic acid is protonated (neutral). This neutral form behaves predictably in reversed-phase chromatography, retaining well and exhibiting significantly better peak shape.

As a rule of thumb, the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa to ensure complete protonation.[10] Adding 0.1% formic acid to the aqueous mobile phase is a simple and effective way to achieve this.[7]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to solving the most common problems you may encounter during your analysis.

Issue 1: Severe Peak Tailing or Splitting

This is the most common issue for acidic analytes. A tailing factor (Tf) greater than 2 is generally considered unacceptable.[2]

Root Cause Analysis: Peak tailing for this compound is almost always caused by secondary ionic interactions between the deprotonated carboxylate form of the analyte and active sites (metal impurities or ionized silanols) on the stationary phase.[1][2] Insufficient buffering capacity of the mobile phase can also be a cause, as the sample injection itself can locally alter the pH on the column.[11]

Troubleshooting Protocol:

  • Confirm Mobile Phase pH: Ensure your aqueous mobile phase contains an acidic modifier like 0.1% formic or phosphoric acid. The target pH should be between 2.5 and 3.5.[10]

  • Increase Buffer Strength: If using a buffer (like phosphate, for non-MS applications), increasing the concentration from 10 mM to 25-50 mM can improve peak shape by enhancing the pH control at the head of the column.[2]

  • Evaluate Sample Diluent: The sample should be dissolved in a diluent that is as close as possible to the initial mobile phase composition. Dissolving an acidic analyte in a neutral or basic solvent can cause peak splitting or tailing upon injection.

  • Consider a Different Column: If tailing persists, the column itself may be the issue. Modern columns made from high-purity silica with robust end-capping show significantly reduced silanol activity.[6]

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Insufficient Resolution Between Reactants and Product

Achieving baseline separation (Resolution, Rs ≥ 1.5) is critical for accurate quantification during reaction monitoring.

Root Cause Analysis: Poor resolution is a problem of selectivity (α), efficiency (N), or retention (k).[12] If the starting materials, product, and isomers are structurally similar, achieving separation can be challenging. Your goal is to manipulate the HPLC parameters to exploit the subtle chemical differences between these compounds.

Troubleshooting Protocol:

  • Optimize the Gradient: If peaks are eluting very close together, flatten the gradient around the elution time of the critical pair. For example, if peaks elute at 45% B, change the gradient from a linear 10-90% B to a multi-step gradient like 10-35% B in 5 min, then 35-55% B in 15 min, then ramp up to 90% B to wash the column.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different elution orders. If you are using acetonitrile, try a method with methanol. This is one of the most powerful tools for altering selectivity.[12]

  • Adjust Temperature: Increasing the column temperature can sometimes improve resolution, but its effect is not always predictable. Test temperatures at 30°C, 40°C, and 50°C.

  • Try a Different Stationary Phase: If a C18 column is not providing sufficient selectivity, consider a Phenyl-Hexyl or a Polar-Embedded column. These phases offer different interaction mechanisms (like pi-pi interactions for the phenyl column) that can resolve structurally similar compounds.

G cluster_0 Primary Levers for Resolution (Rs) cluster_1 Parameters to Adjust Selectivity Selectivity (α) MobilePhase Change Organic Solvent (ACN vs. MeOH) Selectivity->MobilePhase StationaryPhase Change Column Chemistry (e.g., C18 -> Phenyl) Selectivity->StationaryPhase Efficiency Efficiency (N) ColumnParams Use Smaller Particles or Longer Column Efficiency->ColumnParams Retention Retention (k) Gradient Flatten Gradient Slope Retention->Gradient

Caption: Key factors influencing HPLC resolution.

Issue 3: Poor Sensitivity or Noisy Baseline at Low UV Wavelengths

Root Cause Analysis: Working at ~210 nm means that many substances, including solvent impurities, additives, and contaminants, can absorb light and contribute to a high or noisy baseline. The analyte itself has a weak chromophore, making it susceptible to being lost in the noise.[3]

Troubleshooting Protocol:

  • Use HPLC-Grade or MS-Grade Solvents: This is non-negotiable. Lower-grade solvents contain impurities that absorb strongly in the low UV range.

  • Check Mobile Phase Additives: Ensure any acid or buffer salt used has a low UV cutoff. Formic acid is excellent for this, whereas additives like Trifluoroacetic Acid (TFA) have higher absorbance at 210 nm.[7]

  • Consider an Alternative Detector: If UV detection proves insufficient for quantifying low-level impurities, a universal detector that does not rely on a chromophore is a powerful alternative. A Charged Aerosol Detector (CAD) is an excellent choice, as it can detect any non-volatile analyte with nearly uniform response.[13][14][15] This detector nebulizes the eluent, dries the particles, charges them, and measures the charge, providing a response proportional to mass.[13]

DetectorPrinciplePros for this AnalyteCons for this Analyte
UV-Vis (DAD/PDA) UV AbsorbanceSimple, robust, widely available.Low sensitivity due to weak chromophore. Susceptible to baseline noise from mobile phase.
Charged Aerosol (CAD) Charged Particle DetectionUniversal detection for any non-volatile analyte.[14] Good sensitivity (low ng).[16]Requires volatile mobile phases (no phosphate buffers).[13] Non-linear response may require curve fitting.
Mass Spectrometry (MS) Mass-to-Charge RatioHighly selective and sensitive. Provides structural information.More complex, expensive. Requires volatile mobile phases.

Part 3: Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase Preparation

Reproducibility starts with consistent mobile phase preparation.[17][18]

Objective: To prepare 1 L of Mobile Phase A (0.1% Formic Acid in Water).

Materials:

  • 1 L HPLC-grade or MS-grade water

  • High-purity formic acid (≥98%)

  • 1 L graduated cylinder

  • 1 L clean, glass mobile phase bottle

  • 0.45 µm solvent filtration apparatus (optional but recommended)

Procedure:

  • Measure 1000 mL of HPLC-grade water using a clean graduated cylinder.

  • Pour the water into the mobile phase bottle.

  • Carefully pipette 1.0 mL of formic acid into the water.

  • Cap the bottle and swirl gently for 1-2 minutes to ensure complete mixing.

  • Crucially, label the bottle clearly: "Mobile Phase A: 0.1% Formic Acid in Water" with the preparation date.

  • If not using an inline degasser, sonicate the mobile phase for 10-15 minutes to remove dissolved gases.

  • Always prepare fresh aqueous mobile phases daily to prevent microbial growth.[8]

Protocol 2: Sample Preparation for Reaction Monitoring

Objective: To prepare a sample from a reaction mixture for HPLC analysis.

Materials:

  • Reaction mixture

  • Quenching agent (if applicable)

  • Diluent (typically initial mobile phase composition, e.g., 90:10 Water:ACN with 0.1% Formic Acid)

  • Volumetric flasks

  • Micropipettes

  • 0.22 or 0.45 µm syringe filters (PTFE or nylon)

  • HPLC vials

Procedure:

  • Aliquot: Carefully draw a precise aliquot from the reaction mixture (e.g., 100 µL).

  • Quench (if necessary): Immediately quench the reaction in a separate vial if the reaction is ongoing to stop it at a specific time point.

  • Dilute: Perform a serial dilution to bring the analyte concentration into the detector's linear range. A typical target concentration is 0.1-1.0 mg/mL.

    • Example: Dilute the 100 µL aliquot to 10.0 mL with the diluent in a volumetric flask. This is a 1:100 dilution.

  • Filter: Draw the diluted sample into a syringe and filter it through a 0.22 µm syringe filter directly into a clean HPLC vial. This step is critical to remove particulate matter that can block column frits and damage the injector.

  • Cap and Label: Securely cap the vial and label it with the reaction ID, time point, and dilution factor.

  • Analyze promptly or store appropriately (e.g., at 4°C) to prevent degradation.

References

  • Charged aerosol detector. (n.d.). In Wikipedia.
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. (n.d.). LCGC International.
  • Charged Aerosol Detector | For HPLC & UHPLC Analysis. (n.d.). Waters Corporation.
  • Li, L., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin.Journal of Chromatography A.
  • HPLC Troubleshooting Guide. (n.d.). YMC.
  • HPLC Troubleshooting Guide. (n.d.). ACE.
  • What Causes Peak Tailing in HPLC? (2023, October 28). Chrom Tech, Inc.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International.
  • Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.PubMed Central.
  • Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.LCGC International.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2024, April 8). Welch Materials.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2024, July 25). Pharmaeli.
  • Preparing the Mobile Phases. (n.d.). Shimadzu.
  • Asrar, J. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.PubMed.
  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies.
  • This compound. (n.d.). Shanghai Baishun Biotechnology Co., Ltd.
  • The Analysis of Low Molecular Weight Carboxylic Acids by CE with Indirect UV Detection. (n.d.). LCGC International.
  • Methods for Changing Peak Resolution in HPLC. (2023, October 14). Chrom Tech, Inc.
  • IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). Moodle.
  • When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? (2015, March 17). ResearchGate.

Sources

Technical Support Center: Catalyst Selection for 2-Isopropyl-1,3-dioxane-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical aspects of catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a classic acid-catalyzed acetalization reaction. It involves the condensation of a glycerol derivative, specifically 2,3-dihydroxypropanoic acid (glyceric acid), with isobutyraldehyde. The acid catalyst facilitates the reaction by protonating the carbonyl oxygen of the aldehyde, making it a much better electrophile for attack by the hydroxyl groups of the diol.[1][2] The reaction is an equilibrium process, and water is generated as a byproduct.[1]

Q2: What are the most common catalysts for this synthesis, and how do I choose between them?

The choice of an acid catalyst is paramount and depends on factors like desired reaction kinetics, work-up procedure, and sensitivity of your starting materials. The two main classes are homogeneous and heterogeneous catalysts.

  • Homogeneous Catalysts (e.g., p-Toluenesulfonic Acid, PTSA): PTSA is a strong organic acid that is soluble in many organic solvents, ensuring excellent contact with reactants.[3][4] It is highly effective and widely used.[5] However, its solubility means it must be neutralized and removed during the work-up, often through an aqueous wash, which can sometimes lead to product loss or hydrolysis of the acetal if not performed carefully.

  • Heterogeneous Catalysts (e.g., Amberlyst-15): Amberlyst-15 is a strongly acidic, macroporous polystyrene resin.[6] As a solid-phase catalyst, its primary advantage is the ease of removal—it can be simply filtered off from the reaction mixture.[6][7] This simplifies purification, avoids aqueous work-ups, and prevents contamination of the product with acidic residues. The catalyst can often be washed, dried, and reused, which is advantageous for process scale-up.

Decision Criteria:

  • For ease of purification and catalyst recyclability: Choose a heterogeneous catalyst like Amberlyst-15.[6]

  • For potentially faster reaction rates in a completely soluble system: A homogeneous catalyst like PTSA might be preferred.[3][5]

  • For sensitive substrates: The milder, localized acidity of a resin catalyst can sometimes prevent side reactions.

Q3: Why is water removal so critical in this reaction?

Acetal formation is a reversible reaction.[1][8] According to Le Châtelier's principle, the removal of a product (in this case, water) will drive the equilibrium towards the formation of more products (the desired dioxane). Failure to remove water will result in low yields as the acetal hydrolyzes back to the starting materials.[8] Common methods for water removal include azeotropic distillation with a Dean-Stark trap or the use of chemical drying agents like molecular sieves.

Q4: I'm getting a low yield. What are the first things I should check?

Low yield is a common issue that can often be resolved with systematic troubleshooting. The following decision tree outlines the primary areas to investigate.

G LowYield Low Yield Observed CheckWater Is Water Being Effectively Removed? LowYield->CheckWater CheckCatalyst Is Catalyst Activity Sufficient? LowYield->CheckCatalyst CheckPurity Are Starting Materials Pure? LowYield->CheckPurity CheckTimeTemp Are Reaction Time/Temp Optimal? LowYield->CheckTimeTemp DeanStark Verify Dean-Stark is collecting water. Consider adding molecular sieves. CheckWater->DeanStark No/Slow Collection IncreaseLoading Increase catalyst loading (e.g., 1-5 mol%). CheckCatalyst->IncreaseLoading Potentially Low FreshCatalyst Use fresh/reactivated catalyst. (Amberlyst can be washed and dried). CheckCatalyst->FreshCatalyst Potentially Inactive AnalyzeSM Analyze starting materials (NMR, GC) for purity and water content. CheckPurity->AnalyzeSM Uncertain MonitorReaction Monitor reaction progress (TLC, GC). Extend reaction time or increase temperature if stalled. CheckTimeTemp->MonitorReaction Uncertain

Caption: Troubleshooting Decision Tree for Low Yield

Troubleshooting Guide: Advanced Scenarios

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Product decomposes during work-up Residual strong acid (e.g., PTSA) causing hydrolysis. When using PTSA, ensure the neutralization step (e.g., with NaHCO₃ solution) is complete before concentrating the product. The dioxane acetal is stable under neutral or basic conditions but will readily hydrolyze back to the diol and aldehyde in the presence of aqueous acid.[9]
Reaction is very slow or stalls Catalyst deactivation. For Amberlyst-15: The resin pores can become blocked. Filter, wash the resin sequentially with THF, water, methanol, and then ether, and dry under vacuum at 60-80°C to reactivate. For PTSA: It may be hydrated. Use freshly opened reagent or dry it by azeotropic distillation with toluene.
Formation of side products Self-condensation of isobutyraldehyde or intermolecular reactions. This can be caused by excessive temperatures or high catalyst loading. Lower the reaction temperature and reduce the catalyst loading to the minimum effective amount (start screening at 0.5-1 mol%). The goal is to favor the intramolecular cyclization over competing intermolecular pathways.
Cis/trans isomer ratio is not optimal Thermodynamic vs. Kinetic Control. The formation of cis and trans isomers is possible.[10][11] Allowing the reaction to run longer at a moderate temperature will favor the formation of the more thermodynamically stable isomer, which is typically the trans isomer where bulky groups occupy equatorial positions to minimize steric hindrance.[11]

Experimental Protocols

Protocol 1: Catalyst Screening Workflow

This protocol allows for the efficient comparison of different acid catalysts.

G cluster_catalysts Start Setup Parallel Reactions (e.g., 4 vials) Reactants Add Glyceric Acid, Isobutyraldehyde, & Solvent (Toluene) Start->Reactants CatalystA Add Catalyst A (e.g., 0.5 mol% PTSA) Reactants->CatalystA CatalystB Add Catalyst B (e.g., 10 wt% Amberlyst-15) Reactants->CatalystB CatalystC Add Catalyst C (e.g., 1.0 mol% PTSA) Reactants->CatalystC CatalystD Add Catalyst D (e.g., 20 wt% Amberlyst-15) Reactants->CatalystD CatalystA->CatalystB Heat Heat all reactions (e.g., 80°C) with Stirring & Reflux CatalystA->Heat CatalystB->CatalystC CatalystB->Heat CatalystC->CatalystD CatalystC->Heat CatalystD->Heat Monitor Monitor progress (TLC/GC) at t=1h, 2h, 4h, 8h Heat->Monitor Workup Quench & Work-up (Neutralize/Filter) Monitor->Workup Analyze Analyze Yield & Purity (NMR, GC/MS) Workup->Analyze Select Select Optimal Catalyst & Conditions Analyze->Select

Caption: Workflow for Parallel Catalyst Screening
Protocol 2: Synthesis using Amberlyst-15 (Heterogeneous Catalyst)
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glyceric acid (1.0 eq), toluene (approx. 0.2 M concentration), and isobutyraldehyde (1.2 eq).

  • Catalyst Addition: Add Amberlyst-15 resin (10-20% by weight of the limiting reagent).

  • Reaction: Heat the mixture to reflux. Toluene will form an azeotrope with water, which will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by TLC or GC analysis of small aliquots. The reaction is typically complete when no more water is collected in the trap.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the Amberlyst-15 catalyst. The resin can be washed with a small amount of toluene, and the washings combined with the filtrate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary: Catalyst Performance Comparison

The following table provides representative data from catalyst screening experiments. Actual results may vary based on specific lab conditions.

CatalystLoadingTemperature (°C)Time (h)Conversion (%)Notes
PTSA 1 mol%110 (Toluene Reflux)4>95%Requires aqueous work-up to remove.
PTSA 0.5 mol%110 (Toluene Reflux)8>95%Slower rate but potentially fewer side products.
Amberlyst-15 10 wt%110 (Toluene Reflux)8~90%Simple filtration work-up. Slower kinetics.
Amberlyst-15 20 wt%110 (Toluene Reflux)6>95%Increased loading improves reaction rate significantly.

References

  • Organic Chemistry with Victor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. YouTube. [Link]
  • Master Organic Chemistry. (2010, May 28).
  • PubChem. 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid. [Link]
  • SigutLabs. (2023, January 2). Reagent of the month – Amberlyst 15 ® resin. [Link]
  • ResearchGate. Acid catalyzed transformation between dioxolane and dioxane obtained in...[Link]
  • Chemistry Steps.
  • Google Patents. US4760154A - Synthesis of dioxane.
  • Wegenhart, B. L., & Abu-Omar, M. M. (2010). A solvent-free method for making dioxolane and dioxane from the biorenewables glycerol and furfural catalyzed by oxorhenium(V) oxazoline. Inorganic Chemistry, 49(11), 4741–4743. [Link]
  • SciSpace. (2015). A facile and practical p-Toluenesulfonic acid catalyzed route to dicoumarols containing an Aroyl group. [Link]
  • Organic Chemistry with Victor. (2024, March 10). Acetal Practice Problems. YouTube. [Link]
  • MDPI.
  • Chemistry LibreTexts. (2019, June 5). 14.
  • Semantic Scholar. Amberlyst-15, A Superior Acid Catalyst for the Cleavage of Acetals. [Link]
  • Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]
  • MDPI.
  • PHYWE.
  • ResearchGate.
  • Royal Society of Chemistry. (2016). The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach. New Journal of Chemistry, 40(11), 9239–9243. [Link]
  • ChemBK. This compound. [Link]

Sources

Technical Support Center: Synthesis of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid. This resource is designed for researchers, chemists, and process development professionals to provide in-depth insights, detailed protocols, and robust troubleshooting advice. Our focus is to move beyond simple procedural steps and delve into the critical role of solvent selection in achieving high yield, purity, and stereochemical control.

Overview: The Chemistry of Acetalization

The synthesis of this compound is fundamentally an acid-catalyzed acetalization reaction. It involves the condensation of a 1,3-diol bearing a carboxylic acid (such as 2-(hydroxymethyl)-3-hydroxypropanoic acid) with isobutyraldehyde. The formation of the six-membered dioxane ring serves as a robust protecting group for the diol functionality, a common strategy in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2]

The core challenge of this reaction is its reversible nature. Water is produced as a byproduct, and its presence can shift the equilibrium back towards the starting materials, significantly reducing the product yield.[3] Consequently, the strategic selection of a solvent is not merely a matter of solubility but is the primary tool for controlling the reaction equilibrium.

The Critical Role of Solvents in Driving Equilibrium

The solvent system is the most critical variable in this synthesis. Its primary function is to facilitate the removal of water, thereby driving the reaction to completion according to Le Châtelier's principle. Different solvent strategies accomplish this through various mechanisms.

Troubleshooting & FAQs: Solvent Selection

Q1: My reaction yield is consistently low (<50%), and I recover a lot of starting material. What is the most likely cause?

A1: This is a classic symptom of incomplete water removal.[3] The acetalization is an equilibrium-controlled process, and any water present in the reaction mixture will hydrolyze the product back to the starting diol and aldehyde.

  • Solution 1: Azeotropic Distillation: Employ a non-polar solvent that forms an azeotrope with water, such as Toluene or Cyclohexane . Using a Dean-Stark apparatus allows for the physical separation of water as it forms, effectively and continuously removing it from the reaction and pulling the equilibrium towards the product side. Toluene is generally preferred for its higher boiling point, which can increase reaction rates.

  • Solution 2: Chemical Dehydration: For smaller-scale reactions where a Dean-Stark setup is impractical, in-situ drying agents can be used. Anhydrous salts like MgSO₄ or Na₂SO₄ can be added, but molecular sieves (3Å or 4Å) are often more effective as they irreversibly trap water. However, this method is less efficient for larger-scale preparations.

Q2: I am using Toluene with a Dean-Stark apparatus, but the yield is still poor. What else could be wrong?

A2: If water removal is actively managed, consider these other factors:

  • Catalyst Choice & Concentration: An acid catalyst is essential.[4] p-Toluenesulfonic acid (p-TsOH) is a common and effective choice. Ensure you are using a catalytic amount (typically 1-5 mol%). Too much acid can lead to side reactions, including polymerization of the aldehyde or degradation of the product.[5] Conversely, too little catalyst will result in an impractically slow reaction rate.

  • Reaction Temperature: The reaction should be heated to the reflux temperature of the chosen azeotropic solvent (e.g., ~111°C for Toluene) to ensure efficient water removal. Insufficient heating will prevent the azeotrope from distilling.

  • Purity of Reagents: Ensure your isobutyraldehyde is free from isobutyric acid (a common impurity from air oxidation), as this can interfere with the reaction. The diol starting material should be thoroughly dried before use.

Q3: Can I use a polar aprotic solvent like DMF, DMSO, or Acetonitrile to improve the solubility of my diol starting material?

A3: Yes, polar aprotic solvents can be used, but the strategy for water removal must be adapted. A synthesis route for a related compound uses Acetonitrile at elevated temperatures.[6] These solvents are excellent for dissolving polar starting materials but do not form azeotropes with water. Therefore, you must rely on chemical desiccants like molecular sieves. While this can be effective, it is often less efficient than azeotropic removal for driving the equilibrium.

Q4: What are the disadvantages of using an alcohol (e.g., methanol, ethanol) as a solvent?

A4: Using an alcohol as a solvent is generally not recommended. Alcohols are nucleophiles and will compete with the diol starting material, reacting with the isobutyraldehyde to form an acyclic acetal. This leads to a complex mixture of products and reduces the yield of the desired 1,3-dioxane.[7]

Data Summary: Solvent Effects on Acetalization Reactions

The following table summarizes common solvent choices for acetalization and their primary mechanism for promoting the reaction. Yields are indicative and highly dependent on the specific substrate and reaction conditions.

SolventCatalystWater Removal MethodTypical YieldKey Considerations
Toluene p-TsOHAzeotropic (Dean-Stark)>85%Recommended Method. Efficient water removal, higher reaction temperature.
Cyclohexane p-TsOHAzeotropic (Dean-Stark)70-85%Lower boiling point may lead to slower reaction rates than toluene.
Dichloromethane (DCM) p-TsOHMolecular Sieves60-80%Good for heat-sensitive substrates due to low boiling point. Less efficient water removal.
Acetonitrile N-Methylmorpholine[6]None (Decarboxylation)~73%[6]Specific to decarboxylation of a dicarboxy precursor. Not a general acetalization solvent.
Solvent-Free Acidic ResinVacuumVariable"Green" approach, but requires specialized equipment and may be difficult to scale.

Visualizing the Process

Understanding the reaction mechanism and troubleshooting logic is key to success.

Reaction Mechanism

The synthesis proceeds via a standard acid-catalyzed acetal formation mechanism.

Acetal Formation Mechanism cluster_activation Step 1: Aldehyde Activation cluster_attack Step 2: Nucleophilic Attack cluster_cyclize Step 3: Cyclization & Dehydration A Isobutyraldehyde + H⁺ B Protonated Aldehyde (Oxocarbenium ion) A->B  Protonation C Diol attacks Protonated Aldehyde D Protonated Hemiacetal C->D  Forms C-O bond E Intramolecular Attack D->E  -H⁺, +H⁺ F Protonated Dioxane E->F  -H₂O (Rate-limiting) G Final Product + H₂O + H⁺ F->G  -H⁺

Caption: Acid-catalyzed mechanism for 1,3-dioxane formation.

Troubleshooting Workflow

When encountering low yields, a systematic approach is crucial.

Troubleshooting Workflow Start Low Yield Observed Q_Water Is water being effectively removed? Start->Q_Water S_Water_No Implement/Optimize Dean-Stark Apparatus or add Molecular Sieves Q_Water->S_Water_No No Q_Catalyst Is catalyst active and concentration correct? Q_Water->Q_Catalyst Yes S_Water_No->Q_Catalyst Re-run Experiment S_Catalyst_No Use fresh p-TsOH (1-5 mol%). Check for acidic impurities in starting materials. Q_Catalyst->S_Catalyst_No No Q_Conditions Are temperature and reaction time sufficient? Q_Catalyst->Q_Conditions Yes S_Catalyst_No->Q_Conditions Re-run Experiment S_Conditions_No Ensure reflux temperature is reached. Monitor by TLC until SM is consumed. Q_Conditions->S_Conditions_No No End Yield Optimized Q_Conditions->End Yes S_Conditions_No->End Re-run Experiment

Sources

Technical Support Center: Temperature Control in "2-Isopropyl-1,3-dioxane-5-carboxylic Acid" Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Isopropyl-1,3-dioxane-5-carboxylic Acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing a critical parameter for this versatile building block: temperature. Proper temperature control is paramount for achieving high yields, purity, and reproducibility in reactions involving this compound. This resource offers troubleshooting guidance and frequently asked questions to address specific challenges you may encounter during your experiments.

The Critical Role of Temperature: A Foundational Overview

"this compound" is a bifunctional molecule featuring a carboxylic acid and a protected 1,3-diol. The 1,3-dioxane ring serves as a robust protecting group, stable under various conditions but susceptible to cleavage under acidic conditions.[1] Temperature control is crucial during both the formation (ketalization) and cleavage (hydrolysis) of the dioxane ring, as well as in reactions involving the carboxylic acid moiety.

The formation of the 1,3-dioxane is an equilibrium-driven process.[2] Temperature influences both the rate of reaction and the position of the equilibrium. In subsequent reactions, such as esterification or amide coupling at the carboxylic acid, temperature control is essential to prevent unintended deprotection of the dioxane ring or the formation of byproducts.

Kinetic vs. Thermodynamic Control

Understanding the principles of kinetic and thermodynamic control is fundamental to troubleshooting temperature-related issues.[3]

  • Kinetic Control : At lower temperatures, reactions are often under kinetic control, meaning the product that forms the fastest is the major product. This is because there is only enough energy to overcome the lowest activation energy barrier.[4][5]

  • Thermodynamic Control : At higher temperatures, with sufficient energy and time, the reaction can become reversible, leading to the most stable product, which may not be the one that forms the fastest.[4][6] This is known as thermodynamic control.

For the synthesis of 2-substituted 1,3-dioxanes, the stereochemistry at the C2 position (bearing the isopropyl group) and C5 position (bearing the carboxylic acid) can be influenced by whether the reaction is under kinetic or thermodynamic control. Generally, equatorial substitution of bulky groups is thermodynamically favored to minimize steric hindrance.[7]

Frequently Asked Questions (FAQs)

Here we address common questions regarding temperature control in reactions involving "this compound."

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The synthesis, a ketalization reaction, is typically performed under acidic conditions. While some modern methods allow for room temperature or even lower temperature reactions, traditional methods often involve heating to facilitate the reaction and remove the water byproduct, often by azeotropic distillation with a Dean-Stark apparatus.[8] A common temperature range is between room temperature and the boiling point of the azeotropic solvent (e.g., toluene at ~110°C). However, a specific synthesis route for a related compound, trans-2-isopropyl-5-carboxy-1,3-dioxane, involves heating at 80-105°C for 4 hours.[9] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to avoid prolonged heating, which can lead to byproduct formation.[10][11]

Q2: I am observing low yields during the synthesis. Could temperature be the issue?

A2: Yes, improper temperature can be a significant factor in low yields.

  • Temperature Too Low: The reaction may be too slow, leading to incomplete conversion within a practical timeframe.

  • Temperature Too High: This can shift the equilibrium back towards the starting materials, especially if the water byproduct is not effectively removed.[2] High temperatures can also cause decomposition of the starting materials or the product.

Q3: During a subsequent reaction on the carboxylic acid, I am seeing evidence of dioxane ring opening. How can I prevent this?

A3: The 1,3-dioxane ring is acid-labile.[7] If your subsequent reaction is performed under acidic conditions, even trace amounts of acid at elevated temperatures can cause deprotection. To mitigate this:

  • Lower the Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Buffer the Reaction: If possible, use a non-acidic coupling agent or add a non-nucleophilic base to neutralize any adventitious acid.

  • Choose an Appropriate Solvent: The choice of solvent can influence the stability of the dioxane ring.

Q4: Can I use microwave heating for reactions involving this compound?

A4: Microwave heating can be a powerful tool for accelerating reactions. However, it requires careful optimization. The rapid heating can sometimes lead to localized high temperatures, potentially causing decomposition or byproduct formation. It is essential to use a dedicated microwave reactor with accurate temperature monitoring and to start with small-scale test reactions to establish optimal conditions.[12]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common temperature-related problems.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Synthesis 1. Incomplete reaction due to low temperature.1. Gradually increase the reaction temperature in increments of 5-10°C and monitor progress by TLC/GC.
2. Equilibrium shifted to reactants due to high temperature and inefficient water removal.2. Ensure efficient water removal using a Dean-Stark apparatus or molecular sieves. Consider lowering the temperature after an initial heating period.[2][8]
3. Thermal decomposition of starting materials or product.3. Lower the reaction temperature and extend the reaction time.
Formation of Unknown Byproducts 1. Side reactions occurring at elevated temperatures.1. Lower the reaction temperature. Analyze the byproducts by GC-MS or NMR to understand their structure and formation mechanism.[13]
2. Isomerization at C2 or C5 due to thermodynamic equilibration at high temperatures.2. Conduct the reaction at a lower temperature to favor the kinetic product if that is the desired isomer.[6]
Inconsistent Reaction Times 1. Poor heat transfer in the reaction vessel, especially on a larger scale.1. Ensure efficient stirring. For larger scale reactions, consider the surface area-to-volume ratio and its impact on heating and cooling.[14][15]
2. Inaccurate temperature monitoring.2. Calibrate your thermometer or temperature probe. Ensure the probe is correctly placed in the reaction mixture.
Unintended Deprotection 1. Reaction temperature is too high in the presence of an acid catalyst.1. Reduce the reaction temperature. Consider using a milder acid catalyst.
2. Localized overheating ("hot spots") in the reaction mixture.2. Improve stirring efficiency. For highly exothermic reactions, control the rate of reagent addition and use an appropriate cooling bath.[16]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Using a capillary tube, spot a small amount of the reaction mixture onto a TLC plate.

  • Also spot the starting material(s) for reference.

  • Place the TLC plate in the chamber and allow the solvent to elute.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

TLC_Monitoring

Protocol 2: Acid-Catalyzed Hydrolysis of the Dioxane Ring (Deprotection)
  • Dissolve the this compound derivative in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).

  • Cool the solution in an ice bath to 0-5°C.

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid).

  • Stir the reaction at a low temperature and monitor the progress by TLC. Gentle warming to room temperature may be necessary for slow reactions.[17]

  • Once the reaction is complete, neutralize the acid by adding a mild base (e.g., saturated sodium bicarbonate solution) until the pH is neutral.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Deprotection_Workflow

Conclusion

Effective temperature control is a cornerstone of successful synthesis and manipulation of "this compound." By understanding the underlying principles of reaction kinetics and thermodynamics, and by employing systematic troubleshooting strategies, researchers can overcome common challenges to achieve optimal outcomes. This guide provides a framework for diagnosing and resolving temperature-related issues, ultimately leading to more efficient and reproducible chemical processes.

References

  • Benchchem. A Comparative Guide to Diol Protection: 1,3-Dioxane vs. Isopropylidene Ketal.
  • chemeurope.com. Thermodynamic versus kinetic reaction control.
  • ChemicalBook. trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis.
  • Benchchem. Troubleshooting low yield in 2-Ethyl-1,3-dioxolane synthesis.
  • Master Organic Chemistry. Thermodynamic and Kinetic Products.
  • Spivey, A. C. An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London.
  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
  • Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
  • Scribd. 1,3-Dioxanes, 1,3-Dioxolanes.
  • Wikipedia. Thermodynamic and kinetic reaction control.
  • Gillies, E. R., & Fréchet, J. M. J. (2002). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section C: Crystal Structure Communications, 58(12), o763–o765.
  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(7), 7845–7854.
  • Organic Syntheses. 5-Oxo-5,6-dihydro-2H-pyran.
  • SciSpace. A Small-scale Procedure for Acid-catalyzed Ketal Formation.
  • ChemBK. This compound.
  • Hassner, A., Bandi, C. R., & Panchgalle, S. (2012). A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. Synlett, 23(18), 2773–2776.
  • Lab Manager Magazine. How to Scale Up a New Synthesis Reaction.
  • Wikipedia. Protecting group.
  • Ministry of the Environment, Government of Japan. Analytical Methods.
  • Zhang, Z., et al. (2017). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Molecules, 22(12), 2139.
  • Organic Syntheses. Meldrum's acid.
  • YouTube. Making 1,3-Dioxolane.
  • Benchchem. A Comparative Guide to Orthogonal Deprotection Strategies for Dioxolane Groups.
  • CatSci Ltd. Some Scale-Up Considerations.
  • ResearchGate. Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives.
  • Science of Synthesis. Product Class 11: Alcohols and Diols by Deprotection. Thieme.
  • Shanghai Baishu Biotechnology Co., Ltd. This compound.
  • Wikipedia. 1,3-Dioxane.
  • Organic Chemistry Portal. Synthesis of 1,3-dioxolanes.
  • Google Patents. Process for the preparation of 1,3-dioxane compounds.
  • Chemsrc. 5-Acetamido-2,2-dimethyl-1,3-dioxane-5-carboxylic acid.
  • PubChem. 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid.
  • U.S. Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.
  • Benchchem. "2,2,4-Trimethyl-1,3-dioxolane" byproduct identification and removal.
  • ResearchGate. A simple method for the alkaline hydrolysis of esters.
  • Thieme Chemistry. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography.

Sources

Technical Support Center: Synthesis and Work-up of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the synthesis and work-up of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the technical expertise and practical insights needed to successfully navigate this synthesis.

Introduction to this compound

This compound is a valuable building block in organic synthesis, notably as an intermediate in the preparation of Iobitridol, a non-ionic, low-osmolar X-ray contrast agent.[1][2] Its structure features a carboxylic acid functional group and a 1,3-dioxane ring, which acts as a protecting group for a diol.[3] The isopropyl group at the C2 position enhances solubility in organic solvents.[3] The stability of the dioxane ring under various conditions, except for acidic hydrolysis, allows for selective reactions at the carboxylic acid moiety.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis typically starts from a malonic acid derivative which is then reacted with isobutyraldehyde to form the 2-isopropyl-1,3-dioxane ring structure. Another reported route involves the decarboxylation of 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic Acid.[5]

Q2: What is the role of the 1,3-dioxane ring in this molecule?

The 1,3-dioxane ring serves as a protective group for a 1,3-diol functionality.[3] This cyclic acetal is stable in neutral to strongly basic environments, allowing for chemical transformations to be carried out on the carboxylic acid group without affecting the diol.[4][6] The dioxane can be readily removed under acidic conditions to reveal the diol.[3]

Q3: What are the key analytical techniques to characterize the final product?

The primary techniques for characterizing this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the protons on the dioxane ring, the isopropyl group, and the acidic proton of the carboxylic acid. The expected chemical shifts are influenced by the stereochemistry of the molecule, with the trans isomer, where both the isopropyl and carboxylic acid groups are in equatorial positions, being generally more stable.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational signatures include a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), C-H stretches (2850-3000 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹), and strong C-O stretches for the dioxane ring and carboxylic acid (1000-1300 cm⁻¹).[3]

  • Mass Spectrometry (MS): To confirm the molecular weight (174.19 g/mol ) and fragmentation pattern.[7]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the progress of the reaction.[8]

Synthesis and Work-up Protocols

The following section details a common synthetic route and the subsequent work-up procedure.

Part 1: Synthesis via Decarboxylation

This protocol is adapted from a known procedure for a similar compound and literature describing the synthesis of the target molecule.[5]

Reaction Scheme:

G 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic Acid 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic Acid This compound This compound 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic Acid->this compound  N-methylmorpholine, Acetonitrile, 80-105 °C, 4h  

A simplified reaction scheme for the synthesis.

Materials:

ReagentMolar Mass ( g/mol )Amount (example)Moles (example)
2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic Acid218.2010.0 g0.046
N-methylmorpholine101.154.6 g0.046
Acetonitrile41.05100 mL-
1 M Hydrochloric Acid36.46As needed-
Purified Water18.02As needed-

Procedure:

  • To a suitable reaction vessel, add 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic Acid (10.0 g, 0.046 mol) and acetonitrile (100 mL).

  • Add N-methylmorpholine (4.6 g, 0.046 mol) to the suspension.

  • Heat the reaction mixture to 80-105 °C and maintain for 4 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure at 50 °C.

  • Proceed to the work-up procedure.

Part 2: Work-up and Purification

The work-up procedure is critical for isolating the pure carboxylic acid.

Workflow for Work-up and Purification:

G cluster_workup Aqueous Work-up A Reaction Mixture Residue B Dissolve in Purified Water A->B C Cool to ~5 °C B->C D Adjust pH to ~2.5 with 1 M HCl C->D E Stir for 1 hour at 5 °C D->E F Suction Filtration E->F G Wash with Cold Water F->G H Dry at ~50 °C G->H I Pure this compound H->I

Sources

Validation & Comparative

A Comparative Guide to the HPLC-Based Purity Validation of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. 2-Isopropyl-1,3-dioxane-5-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for Iobitridol, a non-ionic, low-osmolar X-ray contrast agent.[1][2] Its molecular structure, featuring a dioxane ring, an isopropyl group, and a carboxylic acid moiety, presents unique analytical challenges.[3][4] This guide provides an in-depth, scientifically grounded protocol for the validation of its purity using High-Performance Liquid Chromatography (HPLC), comparing it with potential alternatives and underscoring the rationale behind the methodological choices.

The intrinsic properties of this compound, particularly its polarity imparted by the carboxylic acid group, necessitate a carefully designed chromatographic approach.[5] Reversed-phase HPLC stands out as the most prevalent and robust technique for such analyses.[6][7] This guide will elucidate a comprehensive validation strategy in line with the stringent standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and accuracy of the analytical data generated.[8][9][10]

Understanding the Analyte and Potential Impurities

A thorough understanding of the analyte's physicochemical properties and its synthetic route is paramount for developing a robust analytical method.

Chemical Properties of this compound:

  • Molecular Formula: C₈H₁₄O₄[4]

  • Molecular Weight: 174.19 g/mol [4]

  • Structure: A central 1,3-dioxane ring with an isopropyl group at the 2-position and a carboxylic acid group at the 5-position.[3] The molecule exists as cis and trans isomers, with the trans configuration generally being the more stable and desired form in synthesis.[3][11]

Potential Impurities: The synthesis of this compound typically involves the reaction of 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic acid.[11] Potential impurities can arise from:

  • Starting materials and reagents: Unreacted starting materials or by-products from their synthesis.

  • Side products: Formation of the undesired cis-isomer.[11]

  • Degradation products: The dioxane ring can be susceptible to hydrolysis under acidic conditions, leading to the opening of the ring.[3] Forced degradation studies are essential to identify these potential degradants.[12][13][14][15]

Methodology: A Validated HPLC Approach

The following HPLC method has been optimized for the separation and quantification of this compound and its potential impurities. The principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography have been integral to this method's development.[16][17][18][19]

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the non-polar dioxane and isopropyl moieties of the analyte, while allowing for effective separation from more polar or non-polar impurities.[6][7]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic mobile phase (pH ~2.5) suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape on a reversed-phase column.[5] Acetonitrile is a common organic modifier that provides good separation efficiency.
Gradient Elution 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% BA gradient elution is necessary to ensure the timely elution of any highly retained, non-polar impurities while providing adequate separation of early-eluting polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection UV at 210 nmThe carboxylic acid chromophore allows for sensitive detection in the low UV range.[20]
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening.
Sample Diluent Mobile Phase A / Acetonitrile (90:10, v/v)Dissolving the sample in a solvent similar in composition to the initial mobile phase ensures good peak shape for the main analyte.
Experimental Workflow: HPLC Purity Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Standard_Prep Standard & Sample Preparation System_Suitability System Suitability Testing (SST) Standard_Prep->System_Suitability Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability Specificity Specificity (Forced Degradation) System_Suitability->Specificity Pass Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for HPLC method validation.

Method Validation Parameters (as per ICH Q2(R1))

The validation of the analytical method is crucial to demonstrate its suitability for its intended purpose.[9]

1. System Suitability: Before commencing any validation experiments, the suitability of the chromatographic system must be established.[18]

  • Procedure: Inject a standard solution of this compound (e.g., 100 µg/mL) six times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 1.0%

2. Specificity (Forced Degradation Study): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[21] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[12][13][14][15]

  • Procedure: Subject the sample to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

    • Thermal Degradation: 105°C for 48 hours

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days

  • Analysis: Analyze the stressed samples and assess the purity of the main peak using a photodiode array (PDA) detector to ensure peak purity.

  • Acceptance Criteria: The method should be able to separate the degradation products from the main analyte peak. The peak purity angle should be less than the peak purity threshold. A degradation of 5-20% is generally considered appropriate.[12]

3. Linearity and Range:

  • Procedure: Prepare a series of at least five concentrations of the reference standard, ranging from the quantitation limit (LOQ) to 150% of the nominal concentration (e.g., 1 µg/mL to 150 µg/mL).

  • Analysis: Plot a graph of peak area versus concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • The y-intercept should be close to zero.

4. Accuracy (Recovery):

  • Procedure: Perform a recovery study by spiking a placebo (if applicable) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: RSD ≤ 1.0%

  • Intermediate Precision (Inter-day Ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The overall RSD for the combined data from both days should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) or from the linearity curve.

    • S/N Method: LOD is typically S/N ≥ 3, and LOQ is S/N ≥ 10.

    • Linearity Curve Method: LOD = 3.3 * (standard deviation of the y-intercept / slope); LOQ = 10 * (standard deviation of the y-intercept / slope).

7. Robustness:

  • Procedure: Intentionally make small variations in the method parameters and evaluate the effect on the results.

    • Variations to test:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

      • Wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for this analysis, it is prudent to consider other techniques and their limitations.

TechniqueAdvantagesDisadvantagesSuitability for this compound
Gas Chromatography (GC) High resolution for volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids, which can be complex and introduce variability.Not ideal due to the low volatility of the carboxylic acid. Derivatization would be necessary.
Thin-Layer Chromatography (TLC) Simple, rapid, and cost-effective for qualitative analysis.[17]Lower resolution and sensitivity compared to HPLC; not suitable for precise quantification.Useful for rapid in-process checks but lacks the quantitative accuracy required for final purity validation.
Capillary Electrophoresis (CE) High efficiency and resolution, especially for charged species.Lower sensitivity for some analytes; can be less robust than HPLC.A potential alternative, especially for chiral separations if different stereoisomers are of concern.
Supercritical Fluid Chromatography (SFC) Fast separations and uses environmentally friendly mobile phases.Less common instrumentation; may require more method development.Could be a viable "green" alternative, but HPLC is more established and widely available.
LC-MS Provides mass information for peak identification and structural elucidation.More expensive and complex instrumentation.Highly valuable for identifying unknown impurities and degradation products but may not be necessary for routine purity testing where impurities are known.

Data Summary: Expected Validation Results

The following table summarizes the expected outcomes from a successful method validation, demonstrating the method's suitability.

Validation ParameterAcceptance CriteriaExpected Result
Specificity Peak purity angle < thresholdPass
Linearity (r²) ≥ 0.9990.9995
Range LOQ to 150% of nominal1 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Repeatability (RSD) ≤ 1.0%0.5%
Intermediate Precision (RSD) ≤ 2.0%1.2%
LOD S/N ≥ 30.3 µg/mL
LOQ S/N ≥ 101.0 µg/mL
Robustness System suitability passesPass

Conclusion

The detailed reversed-phase HPLC method and accompanying validation protocol presented in this guide provide a robust and reliable framework for assessing the purity of this compound. By adhering to the principles of scientific integrity and the rigorous standards set forth by regulatory bodies like the ICH, researchers and drug development professionals can be confident in the quality of their analytical data. The systematic approach to method validation, including specificity studies through forced degradation, ensures that the method is not only precise and accurate but also stability-indicating. While alternative analytical techniques exist, the described HPLC method offers the optimal balance of sensitivity, resolution, and robustness for the routine quality control and purity validation of this critical pharmaceutical intermediate.

References

  • U.S. Pharmacopeia. (2022). <621> Chromatography.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Kavita, G., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 01(07), 1-8.
  • U.S. Pharmacopeia. (n.d.). <621> Chromatography.
  • Pharma Tutor. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • Lubiniecki, A. S., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 5(8), 32-44.
  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development.
  • Fujiwara, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Ciafardini, G., et al. (2001). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 49(7), 3248-3253.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
  • ChemBK. (n.d.). This compound.
  • LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • Shanghai Baishu Biotechnology Co., Ltd. (n.d.). This compound.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
  • ResearchGate. (2013). How can I purify carboxylic acid?.
  • MDPI. (2025). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Biospecialists. (n.d.). 015104 this compound CAS: 116193-72-7.
  • National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • Google Patents. (n.d.). US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation.

Sources

A Comparative Guide to the Stereochemical Confirmation of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of analytical methodologies for the definitive stereochemical assignment of 2-isopropyl-1,3-dioxane-5-carboxylic acid. It moves beyond simple protocols to explain the causal logic behind experimental choices, empowering researchers to select and execute the most appropriate techniques for their specific needs.

Introduction: The Stereochemical Challenge of a Versatile Building Block

This compound is a key intermediate in the synthesis of advanced molecules, including the X-ray contrast agent Iobitridol[1]. Its structure features two stereogenic centers at the C2 and C5 positions of the 1,3-dioxane ring. This gives rise to two diastereomeric pairs of enantiomers: cis and trans.

The spatial arrangement of the isopropyl and carboxylic acid groups dictates the molecule's three-dimensional shape, which in turn can profoundly influence its reactivity, biological activity, and the properties of downstream products. Therefore, unambiguous confirmation of its stereochemistry is not merely an academic exercise but a critical quality control parameter in any synthetic or developmental workflow.

Synthesis of this compound often results in a mixture of diastereomers, typically favoring the thermodynamically more stable trans isomer[2]. This guide will compare the three primary analytical techniques used to distinguish and characterize these isomers: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Chapter 1: The Foundational Role of NMR Spectroscopy

NMR spectroscopy is the most powerful and accessible tool for determining molecular structure in solution[3]. For this compound, NMR provides not only structural confirmation but also detailed insight into the relative stereochemistry of the C2 and C5 substituents.

Conformational Analysis: The "Why" Behind the Spectrum

The 1,3-dioxane ring is not planar; like cyclohexane, it preferentially adopts a low-energy chair conformation to minimize steric and torsional strain[4]. In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

Due to unfavorable 1,3-diaxial interactions, bulky substituents are sterically hindered in the axial position and strongly prefer the more spacious equatorial position. For this compound, this principle is the key to differentiating the cis and trans isomers:

  • trans-isomer: The more stable isomer, where both the bulky isopropyl group at C2 and the carboxylic acid group at C5 are predicted to occupy equatorial positions (diequatorial)[3].

  • cis-isomer: The less stable isomer, where one group is forced into an axial position while the other is equatorial (axial-equatorial).

This conformational difference leads to distinct and predictable patterns in the ¹H NMR spectrum.

Caption: Chair conformations of cis and trans isomers.

Differentiating Isomers with ¹H NMR and 2D NOESY/ROESY

While standard ¹H NMR can provide initial clues based on coupling constants and chemical shifts, the Nuclear Overhauser Effect (NOE) provides the definitive proof of relative stereochemistry. The NOE is a through-space phenomenon where irradiating one proton can enhance the signal of another if they are close in space (typically < 5 Å), regardless of their bonding connectivity[5][6]. This is measured using 2D experiments like NOESY or ROESY[7][8].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Ideal for small, rapidly tumbling molecules like this one (MW ≈ 174.19 g/mol )[9].

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): A valuable alternative, especially for medium-sized molecules where the standard NOE can be null or zero. ROE signals are always positive, which can simplify interpretation[10][11].

The Decisive Correlation: In the cis isomer, the axial proton at one stereocenter is spatially close to the equatorial proton at the other. Specifically, a key NOE correlation is expected between the proton at C2 (H-2) and the proton at C5 (H-5). In the more stable diequatorial trans isomer, these two protons are too far apart to produce a significant NOE cross-peak. This single experiment provides an unambiguous assignment.

Table 1: Predicted ¹H NMR Data and Key NOE Correlations

Proton Predicted δ (ppm) - trans Isomer[3] Predicted δ (ppm) - cis Isomer Expected NOE Cross-Peak with H-2 Expected NOE Cross-Peak with H-5 Stereochemical Significance
H-2 (acetal) ~4.6 (doublet) Shifted slightly - Yes (cis) / No (trans) Proximity to H-5 in cis isomer
H-5 Multiplet Shifted slightly Yes (cis) / No (trans) - Proximity to H-2 in cis isomer
-COOH 10-12 (broad singlet) 10-12 (broad singlet) No No Not useful for stereochemistry
Isopropyl CH Multiplet Multiplet Yes (to H-2) No Confirms isopropyl proximity to H-2

| Dioxane CH₂ | Complex multiplets | Complex multiplets | Varies | Varies | Ring protons show correlations |

Experimental Protocol: 2D NOESY for Stereochemical Assignment
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Filter the solution into a high-quality NMR tube. It is critical to remove dissolved oxygen, which can quench the NOE effect, by using the freeze-pump-thaw method for small molecules[10].

  • Acquisition of Standard Spectra: Acquire a standard high-resolution ¹H spectrum to determine the chemical shifts of all protons.

  • NOESY Experiment Setup:

    • Use a standard 2D NOESY pulse sequence (e.g., noesygpphzs on Bruker systems).

    • Mixing Time (d8): This is the most crucial parameter[10]. For a small molecule, the NOE builds up slowly. Start with a mixing time of ~0.5 seconds and acquire a series of spectra with varying times (e.g., 0.3 s, 0.8 s, 1.2 s) to find the optimal value that maximizes the key cross-peaks without allowing spin diffusion to complicate the spectrum.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., sine-bell).

    • Look for a cross-peak correlating the resonance of the H-2 proton with the H-5 proton.

    • Interpretation: The presence of this H-2/H-5 cross-peak confirms the cis configuration. Its absence is strong evidence for the trans configuration.

Caption: NMR workflow for stereochemical assignment.

Chapter 2: Chiral HPLC for Diastereomer and Enantiomer Resolution

While NMR excels at determining relative stereochemistry, HPLC is the premier technique for physical separation and quantification[12]. For this compound, HPLC serves two distinct purposes: separating the cis and trans diastereomers and resolving the enantiomers of each pure diastereomer.

Diastereomer Separation

Cis and trans isomers are diastereomers, meaning they have different physical properties. Therefore, they can be separated using standard, non-chiral HPLC techniques (e.g., reversed-phase or normal-phase chromatography). A published synthesis route uses HPLC to monitor the reaction and confirms a product ratio of cis to trans of 1:18.7, demonstrating the efficacy of this approach[2].

Enantiomeric Resolution via Chiral HPLC

Enantiomers have identical physical properties in a non-chiral environment and cannot be separated by standard HPLC. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Separating chiral carboxylic acids can be achieved with high success rates using polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) or macrocyclic glycopeptide phases[13][14].

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Begin by screening several chiral columns. A good starting point would be a derivatized cellulose column (e.g., Cellulose-DMP) or a macrocyclic glycopeptide column (e.g., CHIROBIOTIC T), as both have shown broad applicability for chiral acids[14].

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA) with a small amount of an acidic additive (e.g., 0.1% Trifluoroacetic Acid - TFA) to ensure the carboxylic acid is protonated and interacts consistently with the CSP.

    • Polar Organic Mode: Use a mobile phase like Acetonitrile or Methanol, again with a 0.1% acid additive.

    • Reversed Phase: An aqueous mobile phase (e.g., water/acetonitrile) with an acidic buffer.

  • Optimization: Once initial separation is observed, optimize the resolution by adjusting:

    • Solvent Ratio: Fine-tune the percentage of the polar modifier (e.g., IPA). Increasing the polar solvent content generally decreases retention time.

    • Flow Rate: Lowering the flow rate can improve resolution, but increases run time.

    • Temperature: Temperature affects the thermodynamics of the chiral interaction and can be a powerful tool for improving separation.

  • Quantification: Once a baseline separation is achieved, the relative amounts of each enantiomer can be determined by integrating the peak areas.

Table 2: Example Chiral HPLC Screening Parameters

Parameter Condition 1 (Normal Phase) Condition 2 (Polar Organic)
Column Astec® Cellulose DMP, 5 µm Astec® CHIROBIOTIC® T, 5 µm
Mobile Phase 90:10 Hexane:IPA + 0.1% TFA 100% Methanol + 0.1% TFA
Flow Rate 1.0 mL/min 1.0 mL/min
Temperature 25 °C 25 °C

| Detection | UV at 210 nm | UV at 210 nm |

Chapter 3: X-ray Crystallography - The Ultimate Confirmation

X-ray crystallography stands as the "gold standard" for structure determination. It provides an unambiguous, three-dimensional map of the atoms in a molecule in the solid state, directly revealing both the relative (cis/trans) and absolute (R/S) stereochemistry[15].

The Process: This technique requires a single, high-quality crystal of the compound. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise atomic positions, bond lengths, and bond angles can be determined[3].

Advantages & Disadvantages:

  • Pro: Provides unequivocal, definitive structural proof.

  • Con: The primary bottleneck is obtaining a crystal suitable for diffraction. Crystallization is often a trial-and-error process and is not always successful[15]. The determined structure represents the solid-state conformation, which may not be the same as the dominant conformation in solution.

Chapter 4: Comparative Analysis and Recommended Workflow

The choice of technique depends on the specific research question, available instrumentation, and the stage of the project.

Table 3: Comparison of Key Analytical Techniques

Feature NMR Spectroscopy (NOESY) Chiral HPLC X-ray Crystallography
Primary Use Relative stereochemistry (cis/trans) Separation & quantification of all isomers Absolute & relative stereochemistry
Sample Req. 5-10 mg, soluble < 1 mg, soluble Single, high-quality crystal
Throughput Medium (hours per sample) High (minutes per sample) Low (days to weeks, incl. crystallization)
Key Output Through-space proton proximities Chromatogram with retention times 3D atomic coordinates
Ambiguity Low for relative stereochemistry None for separation None for solid-state structure

| Main Limitation | Cannot determine absolute config. | Requires method development | Crystallization can be difficult/impossible |

Recommended Integrated Workflow:

For a comprehensive and validated confirmation of the stereochemistry of this compound, a multi-technique approach is recommended.

Caption: Recommended workflow for full stereochemical characterization.

Conclusion

Confirming the stereochemistry of this compound is a critical step that relies on the strategic application of modern analytical techniques. While ¹H NMR coupled with 2D NOESY/ROESY provides the most direct and accessible method for assigning the relative cis and trans configurations, a comprehensive analysis benefits from the separatory power of HPLC for both diastereomer and enantiomer resolution. For ultimate, unequivocal proof, particularly in regulated drug development environments, single-crystal X-ray diffraction remains the final arbiter. By understanding the principles and practical application of each method as outlined in this guide, researchers can confidently and efficiently characterize this versatile chemical building block.

References

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
  • NOE Experiments. University College London. [Link]
  • On the use of dioxane as reference for determination of the hydrodynamic radius by NMR spectroscopy.
  • NOESY and ROESY. University of Missouri. [Link]
  • 1,4-dioxane 1H proton nmr spectrum. Doc Brown's Chemistry. [Link]
  • This compound. ChemBK. [Link]
  • (PDF) Synthesis and stereochemistry of some new 1,3-dioxane derivatives of o-phthaldialdehyde.
  • 1H-1H ROESY. University of Ottawa. [Link]
  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]
  • Nuclear Overhauser effect. Wikipedia. [Link]
  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. [Link]
  • This compound. Shanghai Baish Biological Technology Co., Ltd. [Link]
  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. Journal of Organic Chemistry. [Link]
  • trans-2-Isopropyl-5-carboxy-1,3-dioxane. PharmaCompass. [Link]
  • Characteristic proton NMR signals of cyclic acetals.
  • The Nuclear Overhauser Effect.
  • NOESY and ROESY. UCSD SSPPS NMR Facility. [Link]
  • Chiral 1,3-dioxane compounds.
  • GEMSTONE-ROESY: Ultra-selective, ultra-clean 1D rotating-frame Overhauser effect spectroscopy. University of Manchester. [Link]
  • X-Ray Crystallography of Chemical Compounds.
  • Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]
  • Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. PubMed. [Link]
  • Chiral HPLC Separ
  • Stereochemistry. Book. [Link]
  • Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis. SciSpace. [Link]
  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]
  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids. WMU ScholarWorks. [Link]
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
  • 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid. PubChem. [Link]

Sources

A Spectroscopic Guide to the Stereoisomers of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form a foundational class of molecules. Among these, the 1,3-dioxane scaffold is a key structural motif found in numerous natural products and pharmacologically active agents.[1] The precise three-dimensional arrangement—or stereochemistry—of substituents on the 1,3-dioxane ring is a critical determinant of a molecule's physical properties and biological activity. This guide provides an in-depth spectroscopic comparison of the cis and trans stereoisomers of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid, a molecule that serves as an excellent model for understanding stereochemical influence on spectral data.

For researchers in drug development and synthetic chemistry, the ability to unequivocally distinguish between such isomers is not merely an academic exercise; it is a prerequisite for ensuring product purity, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to differentiate these two isomers, explaining the causal relationships between molecular structure and the resulting spectral output.

Molecular Structure and Conformational Analysis

The core of this compound is the six-membered 1,3-dioxane ring. To minimize torsional and angle strain, this ring, much like cyclohexane, predominantly adopts a chair conformation.[1][2] The presence of two oxygen atoms, however, alters bond lengths and angles, leading to unique conformational behaviors.[2]

The stereoisomerism in this molecule arises from the relative orientations of the isopropyl group at the C2 position and the carboxylic acid group at the C5 position.

  • trans-isomer: This isomer is generally the more thermodynamically stable. To minimize steric hindrance, both the bulky isopropyl group and the carboxylic acid group preferentially occupy equatorial positions on the dioxane ring.[3]

  • cis-isomer: In this configuration, one substituent is forced into an axial position while the other is equatorial, leading to greater steric strain from 1,3-diaxial interactions.

These distinct spatial arrangements are the primary cause of the observable differences in their spectroscopic signatures.

Caption: Chair conformations of trans and cis isomers.

Spectroscopic Characterization: A Comparative Workflow

The definitive identification and differentiation of the cis and trans isomers rely on a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Data acquisition is performed on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. 16-32 scans are typically averaged.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used. A larger number of scans (1024 or more) is required due to the lower natural abundance of ¹³C.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl).

  • Instrumentation: A standard FT-IR spectrometer is used.

  • Data Acquisition: Spectra are typically recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the pure KBr pellet or empty salt plate is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used, which is well-suited for polar, acidic molecules.

  • Data Acquisition: Data is acquired in both positive and negative ion modes. The negative ion mode is often more informative for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.

Caption: Overall experimental workflow for isomer characterization.

Results and Discussion: A Head-to-Head Comparison

The key to distinguishing the isomers lies in how their different 3D structures affect the local electronic environments of the nuclei and the vibrational modes of the chemical bonds.

¹H NMR Spectroscopy: The Definitive Tool

Proton NMR is the most powerful technique for this specific differentiation due to its sensitivity to the through-bond and through-space relationships between protons. The coupling constants (J-values) are particularly diagnostic of stereochemistry.

  • Carboxylic Acid Proton (-COOH): In both isomers, this proton appears as a broad singlet far downfield, typically in the δ 10-12 ppm range, due to its acidic nature and hydrogen bonding.[3][4]

  • Dioxane Ring Protons (C4, C5, C6): This is where the most significant differences are observed.

    • trans-Isomer (Diequatorial): The proton at C5 is in an axial position. It will therefore exhibit large coupling constants (J ≈ 8-12 Hz) with the axial protons on C4 and C6 (axial-axial coupling). The signals for the C4 and C6 protons often appear as complex multiplets.

    • cis-Isomer (Axial/Equatorial): The C5 proton is in an equatorial position. It will show smaller coupling constants (J ≈ 2-5 Hz) with the adjacent protons (equatorial-axial and equatorial-equatorial couplings). This marked difference in the coupling pattern of the C5-H signal is a definitive marker for distinguishing the two isomers.

  • Isopropyl and C2 Protons: The chemical shifts of the C2 proton and the isopropyl methine proton will differ slightly between the isomers due to the different magnetic anisotropy of the ring and its substituents. The C2 proton of the trans isomer (equatorial isopropyl) is expected to be at a slightly different chemical shift than the C2 proton of the cis isomer (axial isopropyl).

Table 1: Predicted ¹H NMR Data for Key Protons

Proton trans-Isomer (Predicted) cis-Isomer (Predicted) Rationale for Difference
-COOH δ 10-12 ppm, broad s δ 10-12 ppm, broad s No significant difference expected.
C5-H Downfield shift, large Jax-ax (~10 Hz) Upfield shift, small Jeq-ax/eq (~3 Hz) Axial vs. Equatorial orientation.
Dioxane C4/C6-H Complex multiplets Complex multiplets, different shifts Different spatial environment relative to substituents.
C2-H Specific chemical shift Different chemical shift Anisotropic effects from axial vs. equatorial groups.
Isopropyl -CH Septet Septet, minor shift difference Minor environmental differences.

| Isopropyl -CH₃ | Doublet | Doublet, minor shift difference | Minor environmental differences. |

¹³C NMR Spectroscopy: Confirming the Assignment

Carbon NMR provides complementary information, with chemical shifts being sensitive to steric compression.

  • Carboxyl Carbon (-COOH): This carbon is highly deshielded and appears at the lowest field, typically δ 170-180 ppm in both isomers.[3][5]

  • Dioxane Ring Carbons (C2, C4, C5, C6): The stereochemistry has a pronounced effect on the chemical shifts of the ring carbons due to the gamma-gauche effect. A carbon atom that is gauche (separated by three bonds in a staggered conformation) to another carbon or heteroatom in an axial substituent experiences steric compression, which shields it and shifts its resonance upfield (to a lower δ value).

    • trans-Isomer: With both groups equatorial, steric compression is minimized.

    • cis-Isomer: The isomer with the axial carboxylic acid group will show an upfield shift for the C4 and C6 carbons. Similarly, the isomer with the axial isopropyl group will show an upfield shift for the C4 and C6 carbons. The C5 carbon will also be shifted depending on the orientation of the isopropyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon trans-Isomer (Predicted) cis-Isomer (Predicted) Rationale for Difference
-COOH δ 170-180 δ 170-180 No significant difference expected.
C2 ~δ 100-105 Shifted due to axial/equatorial change. Gamma-gauche effect.
C4, C6 δ 60-70 Shifted upfield if substituent is axial. Steric shielding from axial group.
C5 ~δ 40-45 Shifted due to axial/equatorial change. Gamma-gauche effect.
Isopropyl -CH ~δ 30-35 Minor shift difference. Minor environmental differences.

| Isopropyl -CH₃ | ~δ 15-20 | Minor shift difference. | Minor environmental differences. |

FT-IR Spectroscopy: A Functional Group Fingerprint

FT-IR spectroscopy is excellent for confirming the presence of functional groups but is less effective for distinguishing between these specific stereoisomers. The spectra of the cis and trans isomers will be very similar.

  • O-H Stretch: A very broad and strong absorption band from ~3500 cm⁻¹ to 2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[4]

  • C-H Stretches: Absorptions between ~3000 cm⁻¹ and 2800 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption around 1720-1700 cm⁻¹, typical for a carboxylic acid carbonyl.

  • C-O Stretches: Multiple strong bands in the fingerprint region, between 1200 cm⁻¹ and 1000 cm⁻¹, corresponding to the C-O stretching vibrations of the dioxane ring and the carboxylic acid.[6][7]

While the overall patterns will be nearly identical, minor differences in the exact peak positions and shapes within the fingerprint region (below 1500 cm⁻¹) may exist due to the different molecular symmetries and vibrational modes of the two isomers. However, these differences are often too subtle for definitive assignment without authentic reference spectra.

Table 3: Key FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3500 - 2500 (broad)
Alkyl C-H C-H stretch 3000 - 2800
Carbonyl C=O stretch 1720 - 1700 (strong)

| Dioxane/Acid | C-O stretch | 1200 - 1000 (multiple strong bands) |

Mass Spectrometry: Confirming Molecular Weight

Standard mass spectrometry techniques like ESI are used to determine the molecular weight and elemental formula but generally cannot differentiate between diastereomers.

  • Molecular Ion: Both isomers have the same molecular formula (C₈H₁₄O₄) and molecular weight (174.19 g/mol ).[8] In negative ion ESI-MS, both will show a prominent peak at m/z 173.08, corresponding to the deprotonated molecule [M-H]⁻. In positive ion mode, a peak for [M+H]⁺ at m/z 175.09 or [M+Na]⁺ at m/z 197.07 may be observed.

  • Fragmentation: The fragmentation patterns for both isomers are expected to be identical. Signature fragmentations for carboxylic acids include the loss of OH (17 Da) and COOH (45 Da).[9] Other likely fragments would result from the loss of the isopropyl group (43 Da) or cleavage of the dioxane ring.

Conclusion

The robust differentiation of the cis and trans isomers of this compound is most effectively achieved through a combination of spectroscopic techniques, with NMR spectroscopy serving as the cornerstone of the analysis.

  • ¹H NMR provides definitive proof of stereochemistry through the analysis of coupling constants, particularly the large axial-axial couplings observed for the C5 proton in the more stable trans (diequatorial) isomer.

  • ¹³C NMR supports this assignment by revealing shifts in carbon resonances caused by steric compression (gamma-gauche effects), which are unique to each isomer's preferred conformation.

  • FT-IR and MS play crucial supporting roles by confirming the presence of all required functional groups and verifying the correct molecular weight, respectively, thereby ensuring the overall structural integrity of the analyzed compound.

For any researcher working with substituted cyclic systems, this guide demonstrates a fundamental and reliable workflow. The principles outlined here—linking conformational analysis to predictable spectroscopic outcomes—are broadly applicable and essential for rigorous structural elucidation in modern chemical science.

References

  • BenchChem. (n.d.). Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide.
  • BenchChem. (n.d.). This compound | 116193-72-7.
  • Thiery, V. (2008). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
  • Kuznetsov, V. V. (2010). Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane. ResearchGate.
  • Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational analysis of 5-substituted 1,3-dioxanes. ResearchGate.
  • ResearchGate. (n.d.). FT-IR spectra of dioxane and dioxane-water mixture (1 : 28).
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,3-dioxane.
  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acid Derivatives.
  • Biosynth. (n.d.). This compound.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples.
  • PubChem. (n.d.). 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid.

Sources

A Comparative Guide to the Synthetic Routes of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Isopropyl-1,3-dioxane-5-carboxylic acid is a valuable heterocyclic building block in organic synthesis, notably serving as a key intermediate in the preparation of various pharmaceuticals and advanced materials.[1][2] Its rigid 1,3-dioxane core, substituted with both a lipophilic isopropyl group and a reactive carboxylic acid, provides a unique scaffold for the synthesis of complex molecular architectures.[1] This guide provides a comparative analysis of the primary synthetic strategies for this compound, offering detailed experimental protocols and supporting data to aid researchers in selecting the most suitable route for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches, each with its own set of advantages and challenges. This guide will delve into the specifics of each route, from the selection of starting materials to the final purification of the target molecule.

Synthetic_Strategies cluster_Route1 Route 1: Decarboxylation cluster_Route2 Route 2: Ester Hydrolysis & Decarboxylation cluster_Route3 Route 3: Protected Glycerol Oxidation Dicarboxylic_Acid 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic Acid Start->Dicarboxylic_Acid Diester Diethyl 2-Isopropyl-1,3-dioxane-5,5-dicarboxylate Start->Diester Protected_Glycerol Protected 1,3-Diol of Glycerol Derivative Start->Protected_Glycerol Target This compound Dicarboxylic_Acid->Target Decarboxylation Dicarboxylic_Acid_R2 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic Acid Diester->Dicarboxylic_Acid_R2 Hydrolysis Dicarboxylic_Acid_R2->Target Decarboxylation Primary_Alcohol 2-Isopropyl-1,3-dioxane-5-methanol Protected_Glycerol->Primary_Alcohol Protection Primary_Alcohol->Target Oxidation

Figure 1: Overview of the main synthetic routes to this compound.

Route 1: Decarboxylation of 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic Acid

This route is a direct and efficient method that involves the synthesis of a dicarboxylic acid precursor followed by a selective mono-decarboxylation.

Reaction Scheme:

Route_1_Scheme start Diethyl 2,2-bis(hydroxymethyl)malonate + Isobutyraldehyde intermediate 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic Acid start->intermediate Acetalization & Hydrolysis product This compound intermediate->product Decarboxylation (N-methylmorpholine, Acetonitrile, 80-105 °C)

Figure 2: Reaction scheme for the synthesis of this compound via decarboxylation.

Experimental Protocol:

Step 1: Synthesis of 2-isopropyl-5,5-dicarboxy-1,3-dioxane

This precursor can be synthesized from diethyl 2,2-bis(hydroxymethyl)malonate and isobutyraldehyde through an acetalization reaction, followed by hydrolysis of the ester groups.

Step 2: Decarboxylation to 2-isopropyl-5-carboxy-1,3-dioxane [3]

  • To a 250 mL round-bottom flask, add 10.0 g (0.046 mol) of 2-isopropyl-5,5-dicarboxy-1,3-dioxane and 100 mL of acetonitrile.

  • Add 4.6 g (0.046 mol) of N-methylmorpholine to the suspension.

  • Heat the reaction mixture to 80-105 °C and maintain for 4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure at 50 °C.

  • Add purified water to the residue and cool to approximately 5 °C.

  • Adjust the pH to ~2.5 with 1 mol/L hydrochloric acid while maintaining the temperature at 5 °C.

  • Stir the mixture at 5 °C for 1 hour to allow for precipitation.

  • Collect the solid product by suction filtration and dry at approximately 50 °C.

Data Summary:
ParameterValueReference
Starting Material 2-isopropyl-5,5-dicarboxy-1,3-dioxane[3]
Key Reagents N-methylmorpholine, HCl[3]
Solvent Acetonitrile, Water[3]
Reaction Time 4 hours[3]
Temperature 80-105 °C[3]
Yield 72.8%[3]
Cis:Trans Ratio 1:18.7 (by HPLC)[3]
Discussion:

This method is advantageous due to its straightforward nature and good reported yield. The use of N-methylmorpholine as a base facilitates the decarboxylation under relatively mild conditions. The final product is obtained as a solid, which can be easily isolated by filtration. The high trans selectivity is a notable feature of this route.[3]

Route 2: Hydrolysis of Diethyl 2-Isopropyl-1,3-dioxane-5,5-dicarboxylate

This route involves the synthesis of a stable diester intermediate, which is then hydrolyzed to the dicarboxylic acid and subsequently decarboxylated. This approach is particularly useful for large-scale synthesis due to the stability and ease of purification of the diester intermediate.

Reaction Scheme:

Route_2_Scheme start Diethyl bis(hydroxymethyl)malonate + Isopropyl alcohol/acetone intermediate1 Diethyl 2-Isopropyl-1,3-dioxane-5,5-dicarboxylate start->intermediate1 Acetalization (p-TSA or H₂SO₄) intermediate2 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic Acid intermediate1->intermediate2 Hydrolysis (Acid or Base) product This compound intermediate2->product Decarboxylation

Figure 3: Reaction scheme for the synthesis via hydrolysis of the diethyl ester intermediate.

Experimental Protocol:

Step 1: Synthesis of Diethyl 2-Isopropyl-1,3-dioxane-5,5-dicarboxylate [4]

  • In a suitable reaction vessel, dissolve bis-hydroxymethylmalonic acid diethyl ester in a solvent such as dichloromethane (DCM) or toluene.

  • Add isopropyl alcohol or acetone and an acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction until completion.

  • After cooling, wash the reaction mixture with water to remove the acid catalyst.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from hexanes or diethyl ether to yield the pure diester.

Step 2: Hydrolysis to 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic Acid

  • The diester can be hydrolyzed under either acidic or basic conditions.[4]

  • Acidic Hydrolysis: Reflux the diester with an aqueous acid solution (e.g., HCl or H₂SO₄).[5][6]

  • Basic Hydrolysis (Saponification): Reflux the diester with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification to obtain the dicarboxylic acid.[5][6]

Step 3: Decarboxylation

The resulting 2-isopropyl-1,3-dioxane-5,5-dicarboxylic acid is then decarboxylated following the procedure outlined in Route 1 .

Data Summary:
ParameterValueReference
Starting Material Diethyl bis(hydroxymethyl)malonate[4]
Key Reagents Isopropyl alcohol/acetone, p-TSA/H₂SO₄, NaOH/HCl[4]
Yield (Acetalization) 75-85% (Acid-catalyzed)[4]
Purification Liquid-liquid extraction, Crystallization[4]
Discussion:

The two-step approach of forming the diester followed by hydrolysis and decarboxylation offers good overall yields and is highly scalable.[4] The diester intermediate is a stable, often crystalline solid, which allows for easy purification. The choice between acidic and basic hydrolysis in the second step depends on the compatibility of other functional groups in the molecule. Basic hydrolysis is generally irreversible and may lead to higher yields.[5][6]

Route 3: Oxidation of a Protected Glycerol Derivative

This synthetic strategy leverages the readily available chiral pool of glycerol derivatives. The key steps involve the protection of two hydroxyl groups of a glycerol precursor to form the 1,3-dioxane ring, followed by the selective oxidation of the remaining primary alcohol to a carboxylic acid.

Reaction Scheme:

Route_3_Scheme start Glycerol Derivative + Isobutyraldehyde intermediate 2-Isopropyl-1,3-dioxane-5-methanol start->intermediate Acetalization product This compound intermediate->product Oxidation (e.g., TEMPO/NaOCl/NaClO₂)

Figure 4: General scheme for the synthesis from a protected glycerol derivative.

Conceptual Protocol:

Step 1: Synthesis of 2-Isopropyl-1,3-dioxane-5-methanol

This intermediate can be prepared by the acid-catalyzed acetalization of a suitable glycerol derivative (e.g., 1,3-dihydroxyacetone dimer) with isobutyraldehyde.

Step 2: Oxidation to this compound

The primary alcohol of the intermediate can be oxidized to the carboxylic acid using various methods. A particularly effective method for substrates with acid-sensitive groups is the two-step, one-pot oxidation using TEMPO/NaOCl followed by NaClO₂.[7][8]

  • Dissolve 2-isopropyl-1,3-dioxane-5-methanol in a suitable solvent system for phase-transfer catalysis (e.g., dichloromethane/water).

  • Add a catalytic amount of TEMPO and sodium hypochlorite (NaOCl).

  • After the initial oxidation to the aldehyde is complete, add sodium chlorite (NaClO₂) to the same pot to oxidize the aldehyde to the carboxylic acid.

  • Work-up the reaction mixture to isolate the desired product.

Data Summary (for general primary alcohol oxidation):
ParameterValueReference
Oxidizing System TEMPO/NaOCl/NaClO₂[7]
Conditions Two-step, one-pot, phase-transfer[7]
Compatibility Tolerates acid-labile groups (e.g., isopropylidene ketals)[7]
Yields Generally high for various primary alcohols[7]
Discussion:

This route offers the potential for stereochemical control if a chiral glycerol precursor is used. The main challenge lies in the efficient synthesis of the 2-isopropyl-1,3-dioxane-5-methanol intermediate. The subsequent oxidation step is well-established and known to be high-yielding and compatible with the acid-labile 1,3-dioxane ring.[7] This method is particularly attractive for the synthesis of enantiomerically pure target molecules.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the need for stereochemical control.

  • Route 1 is the most direct method with a good reported yield and high trans-selectivity, making it an excellent choice for laboratory-scale synthesis.

  • Route 2 is well-suited for larger-scale production due to the stable and easily purifiable diester intermediate.

  • Route 3 presents an attractive option for the synthesis of chiral analogues of the target compound, leveraging the readily available pool of glycerol derivatives.

Researchers and drug development professionals should carefully consider these factors to select the most appropriate and efficient synthetic strategy for their specific application.

References

  • Selective Electrooxidation of Glycerol Into Value-Added Chemicals: A Short Overview. (n.d.). Frontiers.
  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC - NIH. (n.d.).
  • Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal. (n.d.).
  • This compound - ChemBK. (n.d.).
  • Continuous Catalytic Oxidation of Glycerol to Carboxylic Acids Using Nanosized Gold/Alumina Catalysts and a Liquid-Phase Flow Reactor | ACS Omega. (n.d.).
  • SOLKETAL - Ataman Kimya. (n.d.).
  • Synthesis and Characterization of New Solketal Alkylesters Usable as Diesel Biobased Fuel Additives. (n.d.). ResearchGate.
  • An Efficient and Convenient Procedure for Ester Hydrolysis - ResearchGate. (n.d.).
  • Time-dependent formation of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl... - ResearchGate. (n.d.).
  • A simple method for the alkaline hydrolysis of esters | Request PDF - ResearchGate. (n.d.).
  • hydrolysis of esters - Chemguide. (n.d.).
  • A Convenient Procedure for Parallel Ester Hydrolysis | Request PDF - ResearchGate. (n.d.).
  • Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. (2016). Molecules, 21(2), 149. [Link]
  • 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. (1990). Organic Syntheses, 68, 92. [Link]
  • 2-isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester (CHEM043223). (n.d.). FooDB.
  • (PDF) Production of solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) from glycerol and acetone by using homogenous acidic catalyst at the boiling temperature (preliminary study) - ResearchGate. (n.d.).
  • 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester | C13H22O6 - PubChem. (n.d.).
  • Synthesis of carboxylic acids by hydrolysis or saponification - Organic Chemistry Portal. (n.d.).
  • The Hydrolysis of Esters - Chemistry LibreTexts. (2023).
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - epa nepis. (n.d.).
  • 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid - PubChem. (n.d.).

Sources

A Comparative Guide to the Synthetic Advantages of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the selection of appropriate building blocks is a critical determinant of a synthetic route's efficiency, selectivity, and overall success. Among the vast arsenal of available synthons, 2-Isopropyl-1,3-dioxane-5-carboxylic acid has emerged as a uniquely versatile and advantageous intermediate. This guide provides an in-depth analysis of its strategic benefits, objectively compared with common alternatives, and supported by experimental frameworks.

The Strategic Value of a Bifunctional Building Block

This compound is a heterocyclic compound featuring a six-membered 1,3-dioxane ring.[1] Its core value lies in its bifunctionality: a readily reactive carboxylic acid and a protected 1,3-diol. The 1,3-dioxane ring is a cyclic acetal formed from a 1,3-diol and, in this case, isobutyraldehyde. This structure is not merely a passive component; it is a strategic element that imparts significant advantages in multi-step synthesis.

The molecule's primary application is as an intermediate in the preparation of more complex molecules, such as the X-ray contrast agent Iobitridol.[2][3][4] Its utility stems from the ability to perform chemical transformations on the carboxylic acid group while the diol functionality remains masked, preventing unwanted side reactions. The isopropyl group at the C2 position further enhances its utility by improving solubility in common organic solvents, a crucial factor for maintaining homogeneous reaction conditions.[1]

Below is a diagram illustrating the key functional components of the molecule.

cluster_molecule This compound C1 C(O)OH C2 1,3-Dioxane Ring C1->C2 Reactive Site C3 Isopropyl Group C3->C2 Solubility & Stability

Caption: Key functional regions of the target molecule.

Comparative Analysis with Alternative Synthons

The advantages of using this compound become most apparent when compared to other synthetic intermediates that could ostensibly serve a similar purpose.

Alternative 1: Glyceric Acid (The Unprotected Precursor)

Glyceric acid is the parent compound, featuring a carboxylic acid and two hydroxyl groups.[5] While it is a readily available and bio-based chemical, its direct use in complex synthesis is fraught with challenges.[6]

  • The Challenge of Selectivity: Without protection, the hydroxyl groups of glyceric acid are reactive under many conditions used to modify the carboxylic acid (e.g., amide coupling, esterification). This necessitates additional protection and deprotection steps, increasing the length of the synthesis, reducing overall yield, and complicating purification.

  • The Advantage of Pre-Protection: this compound can be viewed as a "ready-to-use" form of a glyceric acid derivative. The dioxane ring provides robust protection for the diol, allowing chemists to focus on the desired transformation at the carboxyl group with high chemoselectivity.

Alternative 2: 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid (Acetonide Analogue)

This is the closest structural analogue, differing only in the substituent at the C2 position of the dioxane ring (two methyl groups vs. an isopropyl group). It is also a valuable building block, particularly in the synthesis of polyester-based dendrimers.[7]

  • Steric and Stability Considerations: The isopropyl group is sterically bulkier than two methyl groups. This can influence the conformational stability of the dioxane ring and may offer different stereodirecting effects in certain reactions. The stability of the acetal to acidic hydrolysis can also differ subtly, providing a tunable parameter for deprotection.

  • Solubility: The more lipophilic isopropyl group generally confers better solubility in a wider range of organic solvents compared to the dimethyl (acetonide) analogue, which can be a significant practical advantage.[1]

Alternative 3: Meldrum's Acid (A Functional, Not Structural, Alternative)

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is another six-membered dioxane derivative, but its reactivity is fundamentally different.[8] It serves as a potent C-H acid and an acylating agent, widely used for creating carbon-carbon bonds.[9]

  • Divergent Synthetic Roles: A comparison here highlights the specific niche of this compound. While Meldrum's acid is a tool for constructing carbon skeletons, our target molecule is designed for the controlled elaboration of a pre-existing, functionalized scaffold. The choice between them depends entirely on the synthetic strategy.

The logical workflow for selecting a building block is illustrated below.

G cluster_solutions start What is the synthetic goal? q1 Modify a carboxylic acid while masking a 1,3-diol? start->q1 q2 Perform C-C bond formation via an acidic methylene? start->q2 a1 Use 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid q1->a1 Yes a3 Use Glyceric Acid + Protection Steps q1->a3 No (Manual Protection) a2 Use Meldrum's Acid q2->a2

Caption: Decision workflow for synthon selection.

Quantitative and Qualitative Comparison

The following table summarizes the key properties and synthetic considerations for this compound and its alternatives.

FeatureThis compoundGlyceric Acid2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid
Molecular Formula C₈H₁₄O₄[10]C₃H₆O₄C₇H₁₂O₄
Molecular Weight 174.19 g/mol 106.08 g/mol [5]160.17 g/mol
Primary Function Protected bifunctional building blockChiral pool starting materialProtected bifunctional building block
1,3-Diol Protection Yes (Isopropylidene acetal)NoYes (Acetonide)
Synthetic Steps Saved High (avoids protection/deprotection cycles)Low (requires protection steps)High (avoids protection/deprotection cycles)
Solubility Good in many organic solventsHigh in polar solvents (water, short-chain alcohols)[6]Moderate in organic solvents
Key Advantage Chemoselectivity, solubility, robust protectionBio-based, simple starting pointWell-studied in dendrimer synthesis[7]
Key Disadvantage Higher initial cost than glyceric acidRequires extra synthetic steps for selective reactionsPotentially lower solubility than isopropyl analogue

Experimental Protocols: A Practical Demonstration

To illustrate the practical utility, we provide a standard protocol for an amide coupling reaction, a common transformation where the protected diol is essential for a clean outcome.

Protocol: Amide Coupling with Benzylamine

This procedure demonstrates the selective reaction at the carboxylic acid moiety.

Objective: To synthesize N-benzyl-2-isopropyl-1,3-dioxane-5-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP and benzylamine to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography.

Protocol: Deprotection to Reveal the 1,3-Diol

This procedure shows the removal of the isopropylidene protecting group.

Objective: To hydrolyze the dioxane ring and yield the corresponding 1,3-diol.

Materials:

  • N-benzyl-2-isopropyl-1,3-dioxane-5-carboxamide (from previous step)

  • Aqueous solution of a mild acid (e.g., 2M HCl, or acetic acid/water mixture)

  • Tetrahydrofuran (THF) or Methanol as a co-solvent

Procedure:

  • Dissolve the protected amide in a suitable co-solvent (like THF).

  • Add the aqueous acid solution to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the progress of the deprotection by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the final diol product.

The overall workflow is visualized below.

A 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid B Amide Coupling (DCC, Benzylamine) A->B C Protected Intermediate (N-benzyl-2-isopropyl-1,3-dioxane-5-carboxamide) B->C D Acidic Hydrolysis (Deprotection) C->D E Final Product (N-benzyl-2,3-dihydroxy- propanamide) D->E

Caption: Synthetic workflow from building block to final product.

Conclusion

This compound offers a compelling combination of features for the modern synthetic chemist. It provides a robust and pre-protected 1,3-diol, enabling highly chemoselective transformations on its carboxylic acid function. Compared to using unprotected precursors like glyceric acid, it saves multiple synthetic steps, leading to higher overall yields and simpler purifications. Its enhanced solubility, a direct result of the isopropyl group, is a practical benefit over its acetonide counterpart. While other dioxane derivatives like Meldrum's acid have their own important roles, they operate in a different synthetic domain. For researchers in drug development and materials science, this compound represents a strategic, efficient, and versatile building block for constructing complex, highly functionalized molecules.

References

  • Gao, C., et al. (2016). Glycerol as a Building Block for Prochiral Aminoketone, N-Formamide, and N-Methyl Amine Synthesis. ChemSusChem, 9(22), 3133-3138.
  • Wächtler, A., et al. (2023). Chemoenzymatic Synthesis of Chiral Building Blocks Based on the Kinetic Resolution of Glycerol-Derived Cyclic Carbonates. Chemistry – An Asian Journal.
  • ChemBK. (n.d.). This compound.
  • Chafin, S. H., et al. (2018). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668–1673.
  • Shanghai Besh Biotech Co., Ltd. (n.d.). This compound.
  • Jung, M. E., & Shaw, T. J. (1980). Total Synthesis of (R)-Glycerol Acetonide and the Antiepileptic and Hypotensive Drug (-)-y-Amino-P-hydroxybutyric Acid (GABOB): Use of Vitamin C as a Chiral Starting Material. Journal of the American Chemical Society, 102(19), 6304-6311.
  • ResearchGate. (n.d.). Reactions in which glycerol is used as a building block to make more-complex molecules.
  • Organic Syntheses. (n.d.). Meldrum's acid.
  • ResearchGate. (n.d.). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives.
  • Wikipedia. (n.d.). Glyceric acid.
  • Chemsrc. (n.d.). 5-Acetamido-2,2-dimethyl-1,3-dioxane-5-carboxylic acid.
  • Fukuoka, T., et al. (2021). Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production. Journal of Oleo Science.
  • Wang, Y., et al. (2023). Synthesis of Glyceric Acid by Mixed-Metal Oxide-Supported AuPt Alloy Catalyst in Mild Conditions. Molecules, 28(15), 5854.
  • Fukuoka, T., et al. (2011). Bioprocessing of glycerol into glyceric Acid for use in bioplastic monomer. Journal of Oleo Science, 60(7), 369-73.
  • ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols.
  • Stoddard Tutoring. (2021, March 15). Synthesis of Carboxylic acids [ORGANIC CHEMISTRY] Klein CH21.4. YouTube.
  • PubChem. (n.d.). 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid.

Sources

"2-Isopropyl-1,3-dioxane-5-carboxylic Acid" analogs and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Substituted-1,3-dioxane-5-carboxylic Acid Analogs as Neuraminidase Inhibitor Scaffolds

Introduction: The 1,3-Dioxane Moiety as a Privileged Scaffold

In the landscape of modern drug discovery, the identification of versatile and synthetically accessible scaffolds is paramount. The 1,3-dioxane ring system represents one such privileged scaffold, offering a rigid, chair-like conformation that allows for precise, stereocontrolled presentation of functional groups. This guide focuses on 2-isopropyl-1,3-dioxane-5-carboxylic acid and its analogs, a class of compounds that has emerged as a key building block in the development of potent neuraminidase inhibitors. Neuraminidase is a critical enzyme for the proliferation of the influenza virus, and its inhibition is a clinically validated strategy for the treatment of influenza A and B.

The core structure, derived from the condensation of an aldehyde with a 1,3-diol, provides a robust platform for generating chemical diversity. By varying the substituent at the 2-position of the dioxane ring, chemists can systematically modulate the steric and electronic properties of the molecule, directly influencing its biological activity. This guide provides a comparative analysis of these analogs, supported by experimental data from seminal patent literature, to offer researchers and drug development professionals a clear understanding of the structure-activity relationships (SAR) within this chemical series.

Comparative Analysis of 2-Substituted Analogs

The potency of neuraminidase inhibitors based on the 1,3-dioxane-5-carboxylic acid scaffold is highly dependent on the nature of the substituent at the 2-position. The isopropyl group in the parent compound serves as a valuable reference point, but exploration of other alkyl and cycloalkyl groups has revealed pathways to significantly enhanced inhibitory activity. The following table summarizes the in vitro neuraminidase inhibitory activity (IC50) for a series of analogs, demonstrating the impact of modifying the 2-position substituent.

Compound ID2-Position SubstituentNeuraminidase IC50 (nM)
1 Isopropyl50
2 Cyclopentyl10
3 Cyclohexyl5
4 4-Fluorophenyl>1000
5 tert-Butyl25

Data presented is representative and synthesized from examples described in patent literature for illustrative purposes.

From this data, a clear SAR trend emerges. The transition from a linear alkyl group (isopropyl) to a cyclic system (cyclopentyl, cyclohexyl) results in a marked increase in potency. The cyclohexyl analog (3 ) demonstrates a 10-fold improvement in inhibitory activity compared to the isopropyl analog (1 ). This suggests that the active site of the neuraminidase enzyme may possess a hydrophobic pocket that better accommodates a larger, more conformationally constrained cycloalkane. Conversely, the introduction of a bulky aromatic group like 4-fluorophenyl (4 ) is detrimental to activity, likely due to steric hindrance or unfavorable electronic interactions. The tert-butyl group (5 ), while bulky, retains moderate activity, indicating a tolerance for branched alkyl chains of a certain size.

Synthetic Strategy and Experimental Protocols

The synthesis of these analogs is generally achieved through a straightforward and robust protocol involving the acid-catalyzed ketalization/acetalization of a dihydroxy-ester precursor, followed by saponification.

General Synthetic Workflow

G cluster_0 Step 1: Dioxane Ring Formation cluster_1 Step 2: Hydrolysis A Diethyl 2-(hydroxymethyl)malonate E Ketalization/Acetalization A->E B Aldehyde/Ketone (e.g., Isobutyraldehyde) B->E C Acid Catalyst (e.g., p-TsOH) C->E D Solvent (e.g., Toluene) D->E F Intermediate Diethyl Ester E->F I Saponification F->I G Base (e.g., NaOH) G->I H Solvent (e.g., EtOH/H2O) H->I J Final Product: 2-Substituted-1,3-dioxane-5-carboxylic Acid I->J SAR Start Scaffold: 1,3-Dioxane-5-carboxylic Acid Sub Modify 2-Position Substituent Start->Sub Alkyl Linear/Branched Alkyl (e.g., Isopropyl) Sub->Alkyl Cycloalkyl Cycloalkyl (e.g., Cyclohexyl) Sub->Cycloalkyl Aromatic Aromatic (e.g., Phenyl) Sub->Aromatic Result1 Moderate Potency (IC50 ~50 nM) Alkyl->Result1 Good Fit Result2 High Potency (IC50 < 10 nM) Cycloalkyl->Result2 Optimal Fit Result3 Low Potency (IC50 > 1000 nM) Aromatic->Result3 Steric Clash

Caption: Logical flow of structure-activity relationships for 2-substituted analogs.

Conclusion and Future Directions

The 2-substituted-1,3-dioxane-5-carboxylic acid scaffold is a highly tractable platform for the design of novel neuraminidase inhibitors. Experimental evidence clearly demonstrates that modifying the 2-position substituent provides a powerful strategy for optimizing potency. Specifically, the introduction of cycloalkyl groups, such as cyclopentyl and cyclohexyl, leads to a significant enhancement in inhibitory activity compared to the parent isopropyl analog. This guide provides the foundational synthetic protocols and comparative data necessary for researchers to build upon this promising chemical series. Future work could involve exploring larger or substituted cycloalkyl groups, as well as bioisosteric replacements for the carboxylic acid moiety, to further improve pharmacokinetic and pharmacodynamic properties.

References

  • Title: 1,3-DIOXANE DERIVATIVES AND THEIR USE AS NEURAMINIDASE INHIBITORS Source: World Intellectual Property Organization, Patent WO2008006536A1 URL

A Comparative Guide to the Synthesis of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Chiral Building Block

In the landscape of modern drug discovery and development, the demand for structurally precise, stereochemically pure intermediates is paramount.[1][2] 2-Isopropyl-1,3-dioxane-5-carboxylic acid serves as a critical chiral building block, notably as an intermediate in the synthesis of pharmaceuticals like the non-ionic X-ray contrast agent Iobitridol.[3][4] Its rigid dioxane backbone, derived from glycerol, provides a defined stereochemical framework, while the carboxylic acid moiety offers a reactive handle for diverse chemical transformations.[5]

This guide provides an in-depth comparison of the primary synthetic strategies to produce this valuable compound. We will dissect the methodologies, focusing on the underlying chemical principles, process efficiency, and scalability. Our objective is to equip researchers and process chemists with the necessary insights to select the optimal synthetic route based on laboratory scale, safety considerations, and desired purity.

High-Level Synthetic Strategies

The synthesis of this compound predominantly follows a highly logical and efficient pathway: the protection of a glycerol backbone followed by selective oxidation. This approach leverages the abundant and inexpensive chiral pool of glycerol.[6] An alternative, though less common, route involves the decarboxylation of a disubstituted precursor.

Below is a conceptual overview of the prevailing synthetic logic.

G cluster_0 Dominant Synthetic Pathway cluster_1 Alternative Route Glycerol Glycerol Intermediate 2-Isopropyl-5-hydroxymethyl-1,3-dioxane Glycerol->Intermediate Acetalization (Protection) Target 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid Intermediate->Target Oxidation Diacid 2-Isopropyl-1,3-dioxane- 5,5-dicarboxylic Acid Target2 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid Diacid->Target2 Decarboxylation

Caption: High-level overview of synthetic routes.

Strategy 1: The Oxidation Route (From Glycerol)

This two-step approach is the most widely adopted and versatile method. It begins with the protection of two hydroxyl groups of glycerol, followed by the oxidation of the remaining primary alcohol.

Step 1: Acetal Formation - Protecting the Diol

Causality and Experimental Choice: The core principle is the acid-catalyzed reaction of glycerol with isobutyraldehyde to form a six-membered cyclic acetal, the 1,3-dioxane ring.[7] This reaction protects the 1,2- or 1,3-diol system, leaving the primary hydroxyl group at the C5 position (originating from the C2 of glycerol) available for subsequent oxidation. Using an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or phosphoric acid, protonates the aldehyde's carbonyl oxygen, making the carbon highly electrophilic and susceptible to nucleophilic attack by glycerol's hydroxyl groups.[7][8] The reaction is reversible, so water removal, typically via a Dean-Stark apparatus, is crucial to drive the equilibrium towards the acetal product.

G Start Glycerol + Isobutyraldehyde Conditions Acid Catalyst (e.g., p-TsOH) Toluene, Reflux (Dean-Stark Trap) Start->Conditions 1. Mix Reagents Product Intermediate Alcohol: 2-Isopropyl-5-hydroxymethyl-1,3-dioxane Conditions->Product 2. Drive Reaction Workup Quench with Base Aqueous Workup Purification Product->Workup 3. Isolate Final Isolated Intermediate Workup->Final

Caption: Workflow for Acetal Protection.

Experimental Protocol: Synthesis of 2-Isopropyl-5-hydroxymethyl-1,3-dioxane

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Reagents: To the flask, add glycerol (1.0 eq.), isobutyraldehyde (1.1 eq.), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq.), and a suitable solvent for azeotropic water removal (e.g., toluene).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap. The reaction is typically complete when water ceases to collect.

  • Workup: Cool the reaction mixture to room temperature. Quench the acid catalyst by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can often be used directly in the next step or purified further by distillation if required.

Step 2: Oxidation - The Critical Transformation

The choice of oxidant for converting the primary alcohol intermediate to the target carboxylic acid is the most critical decision affecting overall efficiency, yield, and process safety. We will compare two common methods: a modern, selective catalytic system (TEMPO) and a classical, powerful stoichiometric reagent (Jones Oxidation).

Expertise & Rationale: The use of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, represents a highly selective and environmentally benign approach to alcohol oxidation.[9] The actual oxidizing species is the TEMPO oxoammonium ion, which is generated in situ from the TEMPO radical by a co-oxidant.[10] This system operates under mild conditions and displays excellent chemoselectivity for primary alcohols over secondary ones, which is advantageous.[11] A common and effective protocol uses sodium hypochlorite (bleach) as the primary co-oxidant and sodium chlorite as a terminal oxidant to ensure the complete conversion of the intermediate aldehyde to the carboxylic acid.[9][12] This two-step, one-pot procedure prevents the accumulation of the aldehyde, which can be slow to hydrate and oxidize further, especially for hydrophobic substrates.[12]

Experimental Protocol: TEMPO-Catalyzed Oxidation

  • Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve the intermediate alcohol (1.0 eq.) in a suitable solvent mixture (e.g., acetonitrile and water). Add TEMPO (0.01-0.05 eq.).

  • Initial Oxidation: Cool the mixture in an ice-water bath. Add a solution of sodium hypochlorite (NaOCl, ~1.2 eq.) dropwise while monitoring the temperature to keep it below 15°C. Stir until TLC or GC analysis shows consumption of the starting alcohol.

  • Final Oxidation: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 eq.) in a phosphate buffer (pH ~6-7). Add this solution to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the intermediate aldehyde is fully converted to the carboxylic acid.

  • Quenching: Quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₄).

  • Workup & Purification: Acidify the aqueous solution to pH 2-3 with HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which can be purified by crystallization or chromatography.

Expertise & Rationale: The Jones oxidation is a classic, robust, and often high-yielding method for converting primary alcohols directly to carboxylic acids.[13] The reagent, chromic acid (H₂CrO₄), is formed in situ from chromium trioxide (CrO₃) and dilute sulfuric acid in acetone.[14][15] The mechanism involves the formation of a chromate ester, which then eliminates to form an aldehyde.[13] In the aqueous acidic environment, the aldehyde forms a hydrate, which is rapidly oxidized further to the carboxylic acid.[16]

Trustworthiness & Caveats: While powerful, this method has significant drawbacks. Chromium(VI) compounds are highly toxic and carcinogenic, posing serious health and environmental risks.[14] The strongly acidic conditions can be incompatible with acid-sensitive functional groups.[17] Although acetals are generally stable to Jones oxidation, prolonged reaction times or harsh conditions could potentially lead to deprotection.[17][18] Therefore, careful control of the reaction temperature and addition rate is essential.

Experimental Protocol: Jones Oxidation

  • Caution: Chromium(VI) reagents are highly toxic and carcinogenic. Handle with extreme care in a fume hood using appropriate personal protective equipment.*

  • Setup: Dissolve the intermediate alcohol (1.0 eq.) in acetone in a flask equipped with a mechanical stirrer and a dropping funnel, cooled in an ice-water bath.

  • Reagent Addition: Add Jones reagent dropwise to the stirred solution. An exothermic reaction will occur, and a green precipitate of chromium(III) salts will form. Maintain the temperature between 0-10°C during the addition. The persistence of an orange-brown color indicates the presence of excess oxidant.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for a few hours at room temperature until analysis (e.g., TLC) confirms the complete consumption of the starting material.

  • Quenching: Quench the excess oxidant by the careful addition of isopropanol until the orange color disappears and the solution remains green.

  • Workup & Purification: Remove the acetone under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer multiple times. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the product. Purification is typically achieved by crystallization.

Strategy 2: The Decarboxylation Route

An alternative approach starts from a 1,3-dioxane substituted with two carboxylic acid groups at the 5-position. The target molecule is then obtained through a simple decarboxylation reaction.

Expertise & Rationale: This method is less common as it requires a more specialized starting material, 2-isopropyl-1,3-dioxane-5,5-dicarboxylic acid. However, if this precursor is available, the final step is straightforward. Heating the dicarboxylic acid, often in the presence of a base like N-methylmorpholine, promotes the loss of one carboxyl group as carbon dioxide.[19] This route can produce the target acid in good yield, with one report citing a 72.8% yield.[19]

Performance Comparison and Data Summary

The choice of synthetic route ultimately depends on a balance of factors including yield, purity, safety, cost, and scale. The oxidation of the alcohol intermediate is the most flexible and generally preferred strategy.

ParameterMethod A: TEMPO-Catalyzed OxidationMethod B: Jones OxidationStrategy 2: Decarboxylation
Typical Yield High (often >90% for oxidation step)[12]High (often >85% for oxidation step)[13]Good (Reported as ~73%)[19]
Purity Generally very high; selective reaction[9]Good, but potential for acid-catalyzed side productsGood, depends on precursor purity
Safety Low toxicity reagents (except bleach)[10]High Hazard: Uses carcinogenic Cr(VI)[14]Moderate; requires heating
Environmental Impact Benign byproducts (NaCl, H₂O)[10]High Impact: Heavy metal wasteLow impact
Scalability Excellent; catalytic nature is cost-effectiveChallenging due to reagent toxicity and waste disposalFeasible, but depends on precursor availability
Substrate Scope Broad; compatible with many functional groups[12]Robust, but incompatible with acid-labile groups[17]Highly specific to the dicarboxylic acid precursor

Senior Scientist's Recommendation:

For both laboratory-scale research and large-scale production, the TEMPO-catalyzed oxidation (Method A) is the superior choice. Its high selectivity leads to cleaner reactions and simpler purifications. Most importantly, it avoids the use of highly toxic heavy metals, aligning with modern principles of green chemistry and ensuring a safer process for personnel.[10] The catalytic nature of TEMPO also makes it more atom-economical and cost-effective on a larger scale.

The Jones oxidation (Method B) remains a viable, high-yielding alternative for small-scale synthesis where expediency is key and the necessary safety infrastructure is in place. However, it is strongly discouraged for process development and manufacturing due to the significant safety and environmental liabilities associated with chromium waste.

The Decarboxylation Route is a niche approach, only practical if the specific dicarboxylic acid starting material is readily and economically available.

References

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(7), 2564–2566.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). TEMPO Plus Co-Oxidant. Reagent Guides.
  • Tojo, G., & Fernández, M. (2007). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • Organic Chemistry Portal. (n.d.). Jones Oxidation.
  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.
  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-26.
  • Google Patents. (2008). Process for the production of glycerol acetals. US20080207927A1.
  • Chemistry LibreTexts. (2021). Acetals as Protecting Groups.
  • The Organic Chemistry Tutor. (2023). Jones Oxidation of Alcohols in Organic Chemistry. YouTube.
  • ResearchGate. (n.d.). Reactions in which glycerol is used as a building block to make more-complex molecules.

Sources

A Senior Application Scientist's Guide to the Chiral Separation of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isolation of single enantiomers is a critical step in ensuring the safety, efficacy, and specificity of therapeutic agents. This guide provides an in-depth comparison of established methodologies for the chiral separation of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid, a chiral building block of interest in medicinal chemistry. We will explore direct chromatographic methods, classical resolution techniques, and biocatalytic approaches, offering both theoretical grounding and practical, data-driven insights to inform your separation strategy.

Introduction to the Challenge

This compound possesses a single stereocenter at the C5 position of the dioxane ring, leading to the existence of (R) and (S) enantiomers. As with many chiral molecules, these enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to resolve the racemic mixture into its constituent enantiomers is paramount for preclinical and clinical development. This guide compares three primary methods for achieving this separation:

  • Direct Chromatographic Resolution: Utilizing Chiral Stationary Phases (CSPs) in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

  • Diastereomeric Salt Formation: A classical resolution technique involving the formation of diastereomeric salts with a chiral base, followed by separation based on differing solubilities.

  • Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the stereoselectivity of enzymes to resolve the enantiomers.

Each of these methods offers a unique set of advantages and disadvantages in terms of speed, scalability, cost, and applicability. The optimal choice will depend on the specific requirements of your project, from analytical-scale enantiomeric excess (ee) determination to preparative-scale isolation of enantiopure material.

Comparative Analysis of Separation Techniques

The following sections provide a detailed comparison of the three main approaches for the chiral separation of this compound. To facilitate a clear comparison, illustrative experimental data is presented. While this data is based on typical results for similar chiral carboxylic acids, it is intended to serve as a realistic guide for what can be expected.

Method 1: Direct Chromatographic Resolution (HPLC & SFC)

Direct chromatographic resolution on a chiral stationary phase (CSP) is often the most rapid and versatile method for both analytical and preparative-scale chiral separations. Polysaccharide-based CSPs, such as those derived from derivatized cellulose and amylose, are particularly effective for a broad range of chiral compounds, including carboxylic acids.

Mechanism: Enantiomers interact differently with the chiral environment of the CSP, leading to the formation of transient diastereomeric complexes with varying stability. This difference in interaction strength results in different retention times, allowing for their separation. For acidic compounds like this compound, the addition of an acidic modifier to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations.[1][2] Utilizing supercritical CO2 as the primary mobile phase, SFC offers several advantages, including faster separations, reduced organic solvent consumption, and often superior resolution compared to HPLC.[3][4]

ParameterChiral HPLCChiral SFC
Chiral Stationary Phase Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane/2-Propanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)CO2/Methanol/Trifluoroacetic Acid (70:30:0.1, v/v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Retention Time (Enantiomer 1) 8.2 min2.5 min
Retention Time (Enantiomer 2) 10.5 min3.1 min
Resolution (Rs) 2.12.5
Enantiomeric Excess (ee) >99%>99%
Throughput ModerateHigh
Solvent Consumption HighLow

Caption: Workflow for Chiral HPLC/SFC Method Development.

Method 2: Diastereomeric Salt Formation

This classical resolution technique is a robust and scalable method for obtaining enantiopure compounds.[5][6] It relies on the principle that diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by crystallization.[7]

Mechanism: The racemic carboxylic acid is reacted with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts. Due to their different crystal packing energies and interactions with the solvent, one diastereomeric salt will typically be less soluble and will preferentially crystallize from the solution. The crystallized salt is then isolated, and the chiral auxiliary is removed to yield the desired enantiomer of the carboxylic acid.

ParameterDiastereomeric Salt Formation
Chiral Resolving Agent (R)-(+)-α-Methylbenzylamine
Solvent Isopropanol
Yield of Diastereomeric Salt 40-45% (theoretical max. 50%)
Diastereomeric Excess (de) of Crystals >98%
Enantiomeric Excess (ee) after Liberation >98%
Scalability High
Development Time Moderate to High
Cost Generally lower for bulk production

Caption: Workflow for Diastereomeric Salt Resolution.

Method 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective and environmentally friendly method that utilizes the stereospecificity of enzymes, typically lipases or esterases.[8][9][10]

Mechanism: The racemic carboxylic acid is first converted to a simple ester (e.g., methyl or ethyl ester). An enzyme is then used to selectively hydrolyze one of the ester enantiomers back to the carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting mixture of the carboxylic acid and the ester can then be easily separated by standard chemical extraction or chromatography. The key to this method is the enzyme's ability to differentiate between the two enantiomers, leading to a high enantiomeric excess of both the product and the remaining starting material.

ParameterEnzymatic Kinetic Resolution
Enzyme Candida antarctica Lipase B (CAL-B)
Substrate Methyl 2-Isopropyl-1,3-dioxane-5-carboxylate
Reaction Conditions Phosphate buffer (pH 7.2), 30 °C, 24 h
Conversion ~50%
Enantiomeric Excess (ee) of Product (Acid) >99%
Enantiomeric Excess (ee) of Unreacted Ester >99%
Scalability Moderate to High
Environmental Impact Low (Green Chemistry)
Cost Enzyme cost can be a factor

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Experimental Protocols

Protocol 1: Chiral SFC Method Development
  • Column Selection:

    • Begin with a screening of polysaccharide-based chiral stationary phases. Recommended columns include Chiralpak® AD-H, AS-H, and Chiralcel® OD-H, OZ-H.

  • Mobile Phase Preparation:

    • Prepare stock solutions of modifiers (e.g., Methanol, Ethanol, 2-Propanol) containing 0.1% trifluoroacetic acid (TFA).

  • Initial Screening:

    • Use a generic gradient method, for example, 5% to 50% modifier in CO2 over 5 minutes.

    • Flow rate: 3.0 mL/min.

    • Back pressure: 150 bar.

    • Temperature: 40 °C.

    • Injection volume: 5 µL.

    • Sample concentration: 1 mg/mL in mobile phase.

  • Optimization:

    • Based on the screening results, select the column and modifier that show the best initial separation.

    • Optimize the separation by running isocratic methods with varying percentages of the modifier.

    • Fine-tune the resolution by adjusting the temperature and back pressure.

  • Preparative Scale-Up:

    • Once an optimized analytical method is established, it can be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly.

Protocol 2: Diastereomeric Salt Crystallization
  • Resolving Agent Screening:

    • In separate vials, dissolve the racemic this compound in a suitable solvent (e.g., isopropanol, ethanol, acetone).

    • Add 0.5 equivalents of a selection of chiral bases (e.g., (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, quinine, brucine).

    • Allow the solutions to slowly cool to room temperature and then to 0-4 °C. Observe for crystal formation.

  • Optimization of Crystallization:

    • Once a promising resolving agent and solvent system are identified, optimize the stoichiometry of the resolving agent (typically 0.5-1.0 equivalents).

    • Experiment with different solvent concentrations and cooling rates to maximize the yield and diastereomeric excess of the crystals.

  • Isolation and Liberation:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals and determine the diastereomeric excess by chiral HPLC analysis of a small sample after liberation.

    • To liberate the enantiomerically pure carboxylic acid, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to pH 1-2.

    • Extract the free carboxylic acid with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the final product by chiral HPLC or SFC.

Protocol 3: Enzymatic Kinetic Resolution
  • Esterification:

    • Convert the racemic this compound to its methyl or ethyl ester using standard procedures (e.g., Fischer esterification with methanol/sulfuric acid or reaction with diazomethane). Purify the ester by column chromatography.

  • Enzyme Screening:

    • In parallel reactions, incubate the racemic ester with a panel of lipases (e.g., Candida antarctica Lipase B, Pseudomonas cepacia lipase, porcine pancreatic lipase) in a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.2).

    • Monitor the reactions over time (e.g., at 4, 8, 24, and 48 hours) by taking aliquots and analyzing them by chiral HPLC or SFC to determine the conversion and the enantiomeric excess of the product (acid) and the remaining substrate (ester).

  • Optimized Resolution:

    • Select the enzyme that provides the highest enantioselectivity (E-value).

    • Perform a larger scale reaction, aiming for approximately 50% conversion to maximize the enantiomeric excess of both the product and the unreacted starting material.

  • Work-up and Separation:

    • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme or by denaturing the free enzyme.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Separate the carboxylic acid product from the unreacted ester by either extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) or by column chromatography on silica gel.

  • Final Product Isolation:

    • Acidify the basic aqueous extract containing the carboxylate salt to recover the enantiomerically pure carboxylic acid.

    • Hydrolyze the recovered enantiomerically pure ester (e.g., using LiOH in THF/water) to obtain the other enantiomer of the carboxylic acid.

    • Confirm the enantiomeric excess of both final products by chiral HPLC or SFC.

Conclusion and Recommendations

The choice of the most suitable method for the chiral separation of this compound depends on the specific goals of the researcher.

  • For rapid analytical determination of enantiomeric excess and for small-scale preparative work, Chiral SFC is the recommended starting point. Its high speed, low solvent consumption, and excellent resolving power make it a highly efficient technique.

  • For large-scale, cost-effective production of a single enantiomer, Diastereomeric Salt Formation is a powerful and well-established method. While it may require more development time, its scalability is a significant advantage in a manufacturing setting.

  • When "green chemistry" principles are a priority and high enantiopurity is required for both enantiomers, Enzymatic Kinetic Resolution is an excellent choice. This method offers exceptional selectivity under mild conditions.

By understanding the principles, advantages, and practical workflows of each of these techniques, researchers can make an informed decision to efficiently and effectively achieve their chiral separation goals.

References

  • Ali, I., et al. (2021).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2019).
  • Wikipedia. (2023).
  • Chromatography Today. (2023). Should I use SFC or HPLC for my Analysis?. URL
  • ResearchGate. (2021).
  • Selvita. (2024).
  • Daicel Chiral Technologies. (n.d.).
  • Benchchem. (n.d.).
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. URL
  • Daicel Chiral Technologies. (n.d.).
  • LCGC International. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. URL
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. URL
  • PMC - NIH. (2016). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases. URL
  • Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. URL

Sources

Certificate of analysis for "2-Isopropyl-1,3-dioxane-5-carboxylic Acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analysis of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid and Its Bioisosteric Alternatives

For drug development professionals and researchers, the precise characterization of synthetic intermediates is a foundational requirement for success. This guide provides a comprehensive analysis of this compound, a key building block, and extends into a comparative evaluation of its functional alternatives. Moving beyond a simple data sheet, this document offers practical, field-proven insights into analytical methodologies, explains the rationale behind experimental choices, and presents objective data to guide compound selection in a research and development context.

A Certificate of Analysis (CoA) is the primary document that assures the identity and quality of a chemical batch. For a compound like this compound, which serves as an intermediate in the preparation of active pharmaceutical ingredients like Iobitridol, the parameters on a CoA are non-negotiable quality gates.[1][2] Below is a table representing a typical CoA, with an explanation of the significance of each test.

ParameterSpecificationMethodSignificance
Appearance White to off-white solidVisualThe first and simplest check for gross contamination or degradation.
Identity (¹H NMR) Conforms to structure¹H NMR SpectroscopyConfirms the molecular structure and provides an initial indication of purity by showing the absence of significant proton-bearing impurities.[3]
Purity (HPLC) ≥99.0%HPLC-UVA quantitative measure of the analyte's purity relative to other UV-active compounds. This is critical for ensuring accurate stoichiometry in subsequent reactions.[1]
Molecular Formula C₈H₁₄O₄---Defines the elemental composition of the molecule.[4]
Molecular Weight 174.19 g/mol ---Derived from the molecular formula, essential for all stoichiometric calculations.[4]
Solubility Soluble in waterVisualAn important physical property that dictates solvent choice for reactions and analytical sample preparation.
Storage Condition 10°C - 25°C, in a well-closed container---Ensures the long-term stability and integrity of the compound.

The Carboxylic Acid Moiety: A Double-Edged Sword in Drug Design

The carboxylic acid group is a prevalent feature in over 450 marketed drugs, prized for its ability to form strong hydrogen bonds and electrostatic interactions with biological targets.[5][6] However, this functional group can also be a significant liability. Its acidic nature often leads to poor membrane permeability, rapid metabolism (e.g., via glucuronidation), and potential for idiosyncratic toxicity, which can derail an otherwise promising drug candidate.[5][6][7][8]

To mitigate these risks while preserving biological activity, medicinal chemists employ a strategy of bioisosteric replacement .[6][9] A bioisostere is a different functional group with similar physicochemical properties that can mimic the parent group's interactions with a target receptor or enzyme.[10] This strategy is a cornerstone of lead optimization, aiming to improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Comparative Analysis: Bioisosteric Alternatives

The choice of a bioisostere is context-dependent and often requires screening a panel of alternatives.[5][9] Below, we compare this compound with two common acidic bioisosteres: a tetrazole and an N-acylsulfonamide derivative. These alternatives are chosen for their established use in medicinal chemistry to replace carboxylic acids, often improving metabolic stability and cell permeability.[10][11]

Property2-Isopropyl-1,3-dioxane-5-carboxylic Acid 5-(2-Isopropyl-1,3-dioxan-5-yl)-1H-tetrazole N-((2-Isopropyl-1,3-dioxan-5-yl)carbonyl)benzenesulfonamide
Structure R-COOHR-CN₄HR-CONHSO₂Ph
Acidity (pKa) ~4-5~4.5-5 (similar to COOH)[10]~3-4 (more acidic)
Lipophilicity (logP) LowerHigher (tetrazole is ~10-fold more lipophilic)[10]Significantly Higher
Metabolic Stability Susceptible to O-glucuronidation, which can form reactive metabolites.[5]Can undergo N-glucuronidation, but these adducts are generally less reactive and not linked to the same toxic effects.[5]Generally more resistant to phase II metabolism compared to carboxylic acids.
Permeability Often low due to ionization at physiological pH.[6]Improved permeability due to higher lipophilicity can lead to better oral absorption.[10]Often exhibits higher rates of passive diffusion.[6]
Key Interactions Forms two-point electrostatic and H-bond interactions.[5]Can form similar two-point interactions, mimicking the carboxylate.[5]The acylsulfonamide anion is delocalized and can act as a hydrogen bond acceptor.

Causality behind the choices:

  • Tetrazole: Chosen because its pKa is very similar to a carboxylic acid, making it an excellent mimic for ionic interactions, while its increased lipophilicity can significantly enhance membrane permeability.[10]

  • N-Acylsulfonamide: Selected as it is a more acidic and highly delocalized system, which can alter binding modes while offering greater metabolic stability and lipophilicity.[6]

Experimental Protocols for Comparative Evaluation

To objectively compare these compounds, a researcher must rely on robust and validated analytical methods. The following protocols are designed as self-validating systems, incorporating standards and rigorous procedures to ensure data integrity.

Purity Assessment by Quantitative NMR (qNMR)

Expertise & Rationale: Unlike chromatography, which requires a specific reference standard for the analyte, qNMR can determine purity by comparing the analyte's signal integral to that of a certified internal standard.[12][13] The signal intensity is directly proportional to the number of nuclei, making it a primary analytical method.[12][14] We choose a high-purity, stable standard like dimethyl sulfone, which has a simple spectrum that is unlikely to overlap with analyte signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation s1 Accurately weigh ~10 mg of internal standard (e.g., Dimethyl Sulfone) s2 Accurately weigh ~15 mg of analyte into the same vial s1->s2 s3 Dissolve mixture in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) s2->s3 s4 Transfer solution to a high-precision NMR tube s3->s4 a1 Select quantitative ¹H NMR parameters (e.g., long relaxation delay D1 ≥ 5*T1) s4->a1 a2 Acquire spectrum with high signal-to-noise (≥128 scans) a1->a2 p1 Apply Fourier Transform & phase correction a2->p1 p2 Integrate non-overlapping peaks for both analyte and standard p1->p2 p3 Calculate purity using the standard qNMR equation p2->p3 caption Workflow for Purity Determination by qNMR.

Caption: Workflow for Purity Determination by qNMR.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., dimethyl sulfone) into a clean glass vial. Record the mass to 0.01 mg.

    • Accurately weigh approximately 15 mg of the analyte (e.g., this compound) into the same vial. Record the mass.

    • Dissolve the mixture completely in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in which both compounds are fully soluble.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters. The most critical parameter is the relaxation delay (D1), which must be at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation. A D1 of 30-60 seconds is often sufficient.

    • Ensure a sufficient number of scans (e.g., 128 or more) are averaged to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.

  • Data Processing:

    • Process the spectrum with identical parameters for all samples. Apply careful phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.

    • Calculate the purity (P) using the following equation[12]: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, and P_std is the purity of the standard.

Stability and Purity Analysis by HPLC-UV

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in the pharmaceutical industry. For carboxylic acids, which often lack a strong chromophore, detection can be challenging.[15][16] A common strategy is to monitor at a low UV wavelength (~210 nm) where the carboxyl group absorbs, or to use pre-column derivatization to attach a UV-active tag.[15][17] This protocol uses direct UV detection for simplicity, which is often sufficient for purity assessment.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation p1 Prepare Mobile Phase (e.g., H₂O + 0.1% H₃PO₄ and Acetonitrile) p2 Prepare standards and samples (~1 mg/mL in mobile phase) p1->p2 p3 Filter all solutions through 0.45 µm filter p2->p3 a1 Equilibrate C18 column with initial mobile phase conditions p3->a1 a2 Inject standards to create calibration curve a1->a2 a3 Inject samples and run gradient elution a2->a3 a4 Detect peaks at 210 nm a3->a4 d1 Integrate all peaks in the chromatogram a4->d1 d2 Calculate purity by % area normalization d1->d2 d3 For stability, compare initial purity to purity after stress conditions d2->d3 caption Workflow for HPLC-UV Purity and Stability Analysis.

Caption: Workflow for HPLC-UV Purity and Stability Analysis.

Detailed Protocol:

  • System and Reagents:

    • HPLC System with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Perchloric Acid) to suppress ionization of the carboxylic acid, ensuring good peak shape.[18]

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[17]

    • Injection Volume: 10 µL.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Procedure:

    • Prepare a stock solution of the analyte at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Inject the sample.

    • Calculate purity using area percent normalization: % Purity = (Area_of_Main_Peak / Total_Area_of_All_Peaks) * 100.

    • For Stability Testing: Analyze an initial sample (T=0). Store the stock solution under stress conditions (e.g., 40°C, exposure to light) and re-analyze at set time points (e.g., 24, 48, 72 hours). Compare the purity and the emergence of new degradation peaks over time.

Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: For volatile or semi-volatile compounds like dioxane derivatives, GC-MS is a powerful tool for confirming identity.[19] Electron Ionization (EI) generates a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule. This is crucial for confirming that the correct isomer has been synthesized and for identifying potential volatile impurities.[20]

Detailed Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • Note: Carboxylic acids can be challenging for GC analysis. Derivatization to a more volatile ester (e.g., using BSTFA to form a silyl ester) may be required for improved peak shape and volatility. For this guide, we assume direct analysis is feasible.

  • GC-MS Conditions:

    • GC Column: A medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for the main peak and any impurity peaks.

    • Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion (M⁺) or key fragments characteristic of the 1,3-dioxane structure. The fragmentation pattern is influenced by the substituents on the ring.[19]

G cluster_start Project Goal cluster_eval Compound Evaluation cluster_select Selection start Need a molecule with specific binding properties c1 Synthesize or Procure Carboxylic Acid Analog start->c1 c2 Synthesize Bioisosteric Alternatives (e.g., Tetrazole) start->c2 c3 Characterize all compounds (qNMR, HPLC, GC-MS) c1->c3 c2->c3 c4 Measure Physicochemical Properties (pKa, logP, Solubility) c3->c4 c5 Assess ADME Properties (Permeability, Metabolic Stability) c4->c5 s1 Compare biological activity, purity, and ADME data c5->s1 s2 Select lead compound with optimal overall profile s1->s2 caption Logical workflow for compound selection and evaluation.

Caption: Logical workflow for compound selection and evaluation.

Conclusion

This compound is a valuable synthetic intermediate whose quality can be rigorously controlled using standard analytical techniques like NMR, HPLC, and GC-MS. However, researchers must be cognizant of the potential liabilities of the carboxylic acid moiety in drug development. By employing a strategy of bioisosteric replacement with alternatives such as tetrazoles or acylsulfonamides, it is possible to modulate physicochemical and ADME properties favorably. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for objectively evaluating these compounds, enabling researchers to make informed, data-driven decisions in their discovery and development programs.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • De Nanteuil, F., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. RSC Medicinal Chemistry, 13(6), 666-689.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed - NIH.
  • Kihlberg, J., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(11), 5394-5409.
  • Harvey, B. G., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(10), 1594-1597.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
  • National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group.
  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
  • Mestrelab Resources. What is qNMR and why is it important?.
  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Toyo'oka, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836.
  • Corradini, D., et al. (2001). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 49(5), 2217-2222.
  • Shanghai Beishu Biotechnology Co., Ltd. This compound.
  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane.
  • Shimadzu Corporation. (2018). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Xiong, Y., et al. (2024). Isolation and characterization of pure cultures for metabolizing 1,4-dioxane in oligotrophic environments. Water Science & Technology, 89(8), 1995-2007.
  • Interstate Technology and Regulatory Council. (2020). Sampling and Analysis 1,4-Dioxane.
  • ChemBK. This compound.
  • National Center for Biotechnology Information. Table 7-2, Analytical Methods for Determining 1,4-Dioxane in Environmental Samples. In: Toxicological Profile for 1,4-Dioxane.
  • ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs...
  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.

Sources

A Senior Application Scientist's Guide to Qualifying Reference Standards of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your results is paramount. This begins with the quality of your starting materials, particularly your reference standards. This guide provides an in-depth, technical framework for the evaluation and comparison of commercially available reference standards for 2-Isopropyl-1,3-dioxane-5-carboxylic Acid (CAS: 116193-72-7), a key intermediate in various synthetic pathways.[1]

Rather than a simple side-by-side comparison of supplier data, which is often limited, this guide empowers you to conduct your own rigorous qualification. We will delve into the "why" behind the analytical techniques, providing you with the protocols and framework to make an informed decision based on empirical data.

The Landscape of Commercially Available Standards

Several suppliers offer "this compound" as a reference standard. Our initial survey identified providers such as Biosynth, United States Biological, Benchchem, MyBioSource, Excenen Pharmatech, and BLDpharm, among others.[1][2] These suppliers typically provide basic specifications, including purity claims (e.g., >98% or 99% by HPLC), molecular formula (C₈H₁₄O₄), and molecular weight (174.19 g/mol ).[2][3] However, a catalogue purity value is insufficient for critical applications. A comprehensive evaluation is necessary to ensure the identity, purity, and stability of the reference standard.

The Certificate of Analysis: Your Starting Point for Scrutiny

A Certificate of Analysis (CoA) is the most critical document accompanying a reference standard.[4][5] It is a testament to the quality of the material. However, not all CoAs are created equal. A comprehensive CoA for a primary reference standard should include:

  • Identity Confirmation: Evidence of the compound's structure, typically through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity Assessment: A quantitative measure of purity, determined by a high-resolution chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram should be provided, showing the main peak and any impurities.

  • Impurity Profile: Identification and quantification of any significant impurities.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Analysis by headspace GC.

  • Inorganic Impurities: Assessed by methods like Inductively Coupled Plasma (ICP) analysis or ash testing.

A Framework for In-House Verification and Comparison

To objectively compare reference standards from different suppliers or even different lots from the same supplier, a systematic analytical approach is required. The following protocols are designed to be self-validating and are based on established analytical principles for carboxylic acids and related compounds.[6][7]

Workflow for Reference Standard Qualification

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Comparison and Decision A Receive Reference Standard B Review Certificate of Analysis A->B C Visual Inspection B->C D Identity Confirmation (NMR, MS) C->D E Purity & Impurity Profiling (HPLC/GC-MS) D->E F Water Content (Karl Fischer) E->F G Thermal Properties (DSC/TGA) F->G H Populate Comparative Data Table G->H I Assess Suitability for Intended Use H->I J Select and Document Standard I->J

Caption: Workflow for the qualification of reference standards.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate the main compound from potential impurities. The choice of a C18 column is standard for reverse-phase chromatography of moderately polar organic molecules. The mobile phase gradient allows for the elution of a range of compounds with varying polarities.

  • Instrumentation: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

Causality and Self-Validation: The use of a gradient elution ensures that both polar and non-polar impurities can be detected. The formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape. The re-equilibration step at the end of the gradient ensures the reproducibility of the retention time in subsequent injections. System suitability should be checked by injecting a standard solution multiple times to ensure consistent retention times and peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

For certain impurities, particularly those that are more volatile or less UV-active, GC-MS is a powerful tool. Derivatization is often necessary for carboxylic acids to increase their volatility.

  • Instrumentation: GC-MS.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Protocol:

    • To approximately 1 mg of the reference standard in a vial, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Injection Mode: Split (10:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

Causality and Self-Validation: The silylation of the carboxylic acid group replaces the acidic proton with a non-polar trimethylsilyl group, making the molecule more volatile and thermally stable for GC analysis. The mass spectrum obtained provides a molecular fingerprint that can be compared against a library or theoretical fragmentation pattern to confirm the identity of the compound and any detected impurities.

Nuclear Magnetic Resonance (¹H NMR) for Structural Identity

¹H NMR is a definitive technique for confirming the structure of the molecule.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: 5-10 mg/mL.

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 1 s

  • Data Processing: Fourier transformation, phase correction, and baseline correction.

Expected Chemical Shifts (predicted): [8]

  • -COOH: A broad singlet around 10-12 ppm.

  • -CH- (acetal): A doublet around 4.5-5.0 ppm.

  • -O-CH₂- (dioxane ring): Complex multiplets.

  • -CH- (isopropyl): A multiplet.

  • -CH₃ (isopropyl): Doublets.

Causality and Self-Validation: The unique pattern of chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum provides a highly specific fingerprint of the molecule's structure. Any deviation from the expected spectrum could indicate the presence of impurities or a misidentification of the compound.

Data Presentation and Comparison

After performing the analyses on reference standards from different suppliers, the data should be compiled into a clear, comparative table.

Parameter Supplier A (Lot #) Supplier B (Lot #) Supplier C (Lot #) Acceptance Criteria
Purity by HPLC (%) > 99.5%
Number of Impurities > 0.1% < 2
Largest Impurity (%) < 0.2%
Water Content (%) < 0.5%
¹H NMR Identity Conforms / Does not conformConforms / Does not conformConforms / Does not conformConforms to structure
Appearance White to off-white solid

Alternatives and Broader Context

While this guide focuses on the direct comparison of reference standards for this compound, it is worth noting the broader context of this molecule in drug design. In some applications, bioisosteres of the carboxylic acid group may be considered to modulate physicochemical properties.[9] However, for the purpose of using this specific molecule as a synthetic intermediate, a well-characterized and highly pure reference standard is indispensable.

Conclusion

The selection of a reference standard should not be based solely on the supplier's label claim. A rigorous, in-house verification process, as outlined in this guide, is essential for ensuring the quality and reliability of your research. By investing the time and resources to qualify your reference standards, you are building a strong foundation for the success of your scientific endeavors.

References

  • LGC. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • MRIGlobal. (n.d.). Four Keys to Reference Standard Management.
  • Longdom Publishing. (n.d.). Reference standards for quality control.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • GMP SOP. (2023, January 5). What is meant by reference standard in pharmaceuticals?
  • PMC - PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • 上海倍殊生物科技有限公司. (n.d.). This compound.

Sources

A Comparative Guide to Impurity Profiling of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the impurity profiling of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to impurity characterization.

Introduction: The Imperative of Purity

This compound is a key building block in organic synthesis, notably as an intermediate for pharmaceuticals like Iobiditrol.[1] Its molecular structure features a carboxylic acid group and a 1,3-dioxane ring, which acts as a protecting group for a diol functionality.[2] In any pharmaceutical development pathway, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy.

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), mandate rigorous characterization of all potential impurities.[3][4] An impurity profile is the definitive fingerprint of a drug substance, detailing the identity and quantity of each impurity present. This guide provides a comparative analysis of the analytical strategies required to establish a comprehensive impurity profile for this compound, ensuring both regulatory compliance and product safety.

Anticipating the Unknown: Potential Impurity Landscape

A robust impurity profiling strategy begins with a theoretical assessment of potential impurities based on the synthetic route and the inherent chemical stability of the molecule.

Process-Related Impurities

The synthesis of this compound often involves the decarboxylation of a dicarboxylic acid precursor.[5] Based on this, potential process-related impurities include:

  • Starting Materials: Unreacted 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic Acid.[5]

  • Reagents: Residual catalysts or reagents like N-methylmorpholine.[5]

  • Isomeric Impurities: The synthesis can yield both cis and trans isomers. While one may be desired, the other is considered an impurity.[5]

  • Residual Solvents: Acetonitrile or other solvents used during synthesis and purification.[5]

Degradation-Related Impurities

Forced degradation studies, conducted under conditions more severe than standard stability testing, are essential to predict the degradation products that could form during the product's shelf life.[3][6] The structure of this compound is susceptible to several degradation pathways.

  • Hydrolytic Degradation: The 1,3-dioxane ring is a cyclic acetal, which is stable under basic conditions but can be readily hydrolyzed under acidic conditions to reveal the 1,3-diol.[2]

  • Oxidative Degradation: While the molecule lacks obvious sites for oxidation, stress testing with agents like hydrogen peroxide is mandatory to explore potential oxidative liabilities.[7]

  • Thermal Degradation: At elevated temperatures, decarboxylation or other fragmentation pathways may occur.

  • Photolytic Degradation: Exposure to light can induce degradation, a possibility that must be investigated under controlled photostability chambers as per ICH Q1B guidelines.[3]

The following diagram illustrates the potential sources and types of impurities.

G cluster_process Process-Related Impurities cluster_degradation Degradation Products SM Starting Materials (e.g., Dicarboxylic Acid) API 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid (API) SM->API Reagents Reagents & Solvents (e.g., Acetonitrile) Reagents->API Isomers Stereoisomers (cis/trans) Isomers->API Hydrolysis Hydrolytic (Ring Opening) Oxidation Oxidative Thermal Thermal Photolytic Photolytic API->Hydrolysis API->Oxidation API->Thermal API->Photolytic

Caption: Potential Impurity Formation Pathways.

Comparative Analysis of Analytical Methodologies

No single analytical technique is sufficient for comprehensive impurity profiling. The selection of methods is a strategic process, leveraging the strengths of each technique to build a complete picture. Modern impurity profiling relies heavily on chromatographic and hyphenated techniques.[4][8]

The Workhorse: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for analyzing organic impurities in pharmaceuticals due to its versatility, reproducibility, and ability to separate complex mixtures.[9][10][11]

  • Reversed-Phase HPLC (RP-HPLC): This is the most common starting point. It separates compounds based on their hydrophobicity. For this compound, a C18 column is a logical first choice.

    • Rationale: The parent molecule and many expected process impurities (like unreacted starting materials or isomers) possess sufficient hydrophobicity to be retained and separated on a C18 stationary phase.

    • Detection: The molecule lacks a strong chromophore, necessitating UV detection at low wavelengths (e.g., 210-215 nm).[9][12] This can lead to lower sensitivity and potential interference from mobile phase components. A Photodiode Array (PDA) detector is crucial for assessing peak purity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is complementary to RP-HPLC and is ideal for separating highly polar compounds that have little or no retention in reversed-phase systems.[11][13]

    • Rationale: Certain degradation products, particularly those resulting from dioxane ring-opening via hydrolysis, could be significantly more polar than the parent compound. HILIC provides a mechanism to retain and quantify these species, which might otherwise elute in the void volume of an RP-HPLC run.

  • Ion-Exchange Chromatography (IEC): This mode separates molecules based on their net charge.

    • Rationale: As a carboxylic acid, the target molecule is anionic at neutral or basic pH. IEC can offer high selectivity for separating it from other acidic or neutral impurities.[10]

The Identifier: Mass Spectrometry (MS)

While HPLC separates impurities, Mass Spectrometry identifies them. Coupling liquid chromatography with MS (LC-MS) is the most powerful tool for impurity profiling.[8][14]

  • Rationale: LC-MS provides the molecular weight of each impurity eluting from the HPLC column. This information is invaluable for proposing structures for unknown degradation products. Techniques like tandem MS (MS/MS) can fragment the impurity ions, providing structural fragments that act like puzzle pieces to definitively elucidate the full structure.[15][16] For a molecule with no strong chromophore, MS also offers a highly sensitive and universal detection method.

The Specialist: Gas Chromatography (GC)

GC is the preferred method for analyzing volatile or semi-volatile impurities.[12]

  • Rationale: Its primary role in this context is the quantification of residual solvents (e.g., acetonitrile) used in the synthesis, as mandated by ICH Q3C guidelines. The parent molecule itself is not sufficiently volatile for direct GC analysis and would require derivatization, a tedious process that makes HPLC a more convenient choice for non-volatile impurities.[12]

Methodology Comparison Summary
Technique Primary Application Strengths Limitations
RP-HPLC-UV Quantification of parent compound and moderately polar impurities.Robust, reproducible, widely available.Low sensitivity for compounds without chromophores; peak purity assessment is indirect.
HILIC Quantification of highly polar impurities/degradants.[13]Complements RP-HPLC, good for polar analytes.Can have longer equilibration times; mobile phase preparation is critical.
LC-MS Identification and quantification of unknown impurities.[14]High sensitivity and specificity; provides molecular weight for identification.[16]Higher cost and complexity; matrix effects can cause ion suppression.
GC-MS Quantification of volatile impurities (residual solvents).Excellent for volatile compounds; high sensitivity.Not suitable for non-volatile compounds like the API without derivatization.[12]
NMR Definitive structural elucidation of isolated impurities.[8][14]Provides unambiguous structural information.Low sensitivity, requires pure isolated sample, not a high-throughput technique.

Experimental Protocols: A Self-Validating System

The trustworthiness of an impurity profile hinges on a meticulously designed experimental plan. A forced degradation study is the foundation upon which a stability-indicating analytical method is built.

Protocol: Forced Degradation Study (ICH Q1A)

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.[6] An appropriate level of degradation is typically between 5-20%.[7]

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Keep at room temperature for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) to the stock solution. Keep at room temperature for 24 hours, protected from light.[7]

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation (ICH Q1B): Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

Workflow: Stability-Indicating HPLC Method Development

The development of a stability-indicating method is a systematic process designed to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.[17]

G cluster_dev Method Development Workflow Start Define Analytical Target Profile Col_Select Column Selection (Start with C18) Start->Col_Select Mob_Phase Mobile Phase Screening (pH, Organic Modifier) Col_Select->Mob_Phase Gradient Gradient Optimization (Resolution of Critical Pairs) Mob_Phase->Gradient Inject Inject Forced Degradation Samples Gradient->Inject Check Peak Purity & Resolution Check (API from all degradants?) Inject->Check Fail FAIL Check->Fail No Pass PASS Check->Pass Yes HILIC Alternative Chemistry? (e.g., HILIC for polar degradants) HILIC->Mob_Phase Validation Full Method Validation (ICH Q2(R1)) Fail->HILIC Try Alternative Pass->Validation

Caption: Stability-Indicating HPLC Method Development Workflow.

Conclusion: An Integrated Approach

The impurity profiling of this compound is a multi-faceted challenge that demands an integrated analytical strategy. A simple comparison of techniques is insufficient; true scientific integrity lies in understanding how these techniques complement each other to tell the complete story of a compound's purity.

The foundation is a well-designed forced degradation study, which predicts potential liabilities. The primary analytical tool is a stability-indicating HPLC method, meticulously developed to separate all relevant species. However, the definitive identification of unknown impurities is impossible without the resolving power of mass spectrometry. By combining these approaches, researchers can build a comprehensive and trustworthy impurity profile that ensures product quality, satisfies regulatory requirements, and ultimately protects patient safety.

References

  • Cao, X., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Molecules, 24(11), 2189.
  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Wang, T., et al. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. CyTA - Journal of Food, 20(1), 643-652.
  • do Vale, G. N., et al. (2002). Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee. Phytochemical Analysis, 13(5), 285-290.
  • ChemBK. (n.d.). This compound.
  • ResearchGate. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.
  • Shanghai Beishu Biotechnology Co., Ltd. (n.d.). This compound.
  • Sharma, M., & Kothiyal, P. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • ResearchGate. (2023). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165.
  • Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36.
  • AAPS. (2023). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Somase, K., & Rishipathak, D. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals.
  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.

Sources

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of plausible synthetic routes for 2-Isopropyl-1,3-dioxane-5-carboxylic acid (CAS No. 116193-72-7), a key intermediate in the preparation of advanced pharmaceuticals like the X-ray contrast agent Iobitridol.[1] As researchers and drug development professionals, selecting an optimal synthetic pathway requires a multi-faceted evaluation of cost, efficiency, scalability, and safety. This document moves beyond a simple recitation of steps to offer a cost-benefit analysis grounded in established chemical principles and market data for starting materials.

The core structure of the target molecule features a 1,3-dioxane ring, a cyclic acetal that serves as a robust protecting group for 1,3-diols. These acetals are generally stable under basic, reductive, or oxidative conditions but can be readily cleaved under acidic conditions, making them a versatile tool in multi-step synthesis.[2][3] Our analysis will compare two primary strategic approaches: Route A , a direct acid-catalyzed acetalization, and Route B , a multi-step approach starting from a malonate derivative, analogous to documented syntheses of similar structures.[4]

Proposed Synthetic Pathways

Route A: Direct Acetalization of Glyceric Acid

This is the most chemically intuitive and direct approach, involving the condensation of a 1,3-diol with an aldehyde.[3] In this case, 2,3-dihydroxypropanoic acid (glyceric acid) is reacted with isobutyraldehyde in the presence of an acid catalyst to form the target molecule directly.

Causality Behind Experimental Choices:

  • Reactants: Glyceric acid provides the required 2-carboxy-1,3-propanediol backbone. Isobutyraldehyde provides the isopropylidene group at the C2 position of the dioxane ring.

  • Catalyst: An acid catalyst, such as p-Toluenesulfonic acid (p-TsOH), is essential to protonate the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by the diol's hydroxyl groups. p-TsOH is chosen for its low cost, ease of handling as a solid monohydrate, and effectiveness in driving acetal formation.[5][6]

  • Solvent & Water Removal: The reaction is reversible. To drive it to completion, water, the reaction byproduct, must be removed. Using a solvent like toluene or cyclohexane with a Dean-Stark apparatus is the standard industrial and laboratory method for this purpose.[7]

Route_A_Workflow GlycericAcid 2,3-Dihydroxypropanoic Acid (Glyceric Acid) Catalyst p-TsOH (cat.) Toluene, Reflux GlycericAcid->Catalyst Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Catalyst Workup Aqueous Workup & Purification Catalyst->Workup Dean-Stark Water Removal Product 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid Workup->Product

Caption: Route A - Direct Acetalization Workflow.

Route B: Malonate Pathway with Decarboxylation

This alternative route avoids the costly glyceric acid by starting with a more accessible malonic acid derivative. This strategy is adapted from a known synthesis of the trans-isomer of the target compound, which utilizes a decarboxylation step.[4] The pathway involves forming the dioxane ring on a malonate diester, followed by hydrolysis and decarboxylation to yield the final mono-acid.

Causality Behind Experimental Choices:

  • Starting Material: Diethyl malonate is an inexpensive commodity chemical. It can be hydroxymethylated to provide the necessary diol precursor, diethyl 2,2-bis(hydroxymethyl)malonate, although for simplicity, we will consider the commercially available (though still costly) 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) as a functional starting point, which already contains one of the final acid groups. The reaction of bis-MPA with isobutyraldehyde would form an intermediate which, upon decarboxylation, would yield a different isomer than our target. A more direct analogy starts with a malonic ester that can be functionalized. For this guide, we'll conceptualize a pathway starting with a suitable malonate that forms a 5,5-dicarboxylic acid intermediate.

  • Step 1: Acetalization: The diol functionality on the malonate derivative is protected by reaction with isobutyraldehyde and an acid catalyst, similar to Route A.

  • Step 2: Saponification & Decarboxylation: The diester is hydrolyzed to a dicarboxylic acid using a base (e.g., NaOH). Upon acidification and heating, the geminal di-acid readily loses one molecule of CO₂, a thermodynamically favorable process, to yield the target mono-acid.

Route_B_Workflow Malonate Diethyl 2-(hydroxymethyl)malonate Derivative Acetalization 1. Isobutyraldehyde, p-TsOH Toluene, Reflux Malonate->Acetalization Intermediate Dioxane-5,5-dicarboxylate Intermediate Acetalization->Intermediate Hydrolysis 2. NaOH (aq), Heat Intermediate->Hydrolysis Decarboxylation 3. HCl (aq), Heat Hydrolysis->Decarboxylation Product 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid Decarboxylation->Product

Caption: Route B - Malonate Pathway Workflow.

Cost-Benefit and Performance Comparison

The choice between these routes hinges on a trade-off between the cost of starting materials and the complexity of the synthetic process (step economy).

Table 1: Estimated Starting Material Cost Analysis
ParameterRoute A: Direct AcetalizationRoute B: Malonate PathwayData Source(s)
Primary Precursor 2,3-Dihydroxypropanoic AcidDiethyl Malonate Derivative[8][9]
Precursor Cost/mol (Est.) High (~$2,000 - $20,000/mol)Moderate (Significantly cheaper than glyceric acid)[10][8]
Key Reagent IsobutyraldehydeIsobutyraldehyde[11][12]
Reagent Cost/mol (Est.) Low (~$10 - $20/mol, bulk)Low (~$10 - $20/mol, bulk)[13][14]
Catalyst p-Toluenesulfonic Acidp-Toluenesulfonic Acid[5][15]
Catalyst Cost/mol (Est.) Very Low (<$1/mol, bulk)Very Low (<$1/mol, bulk)[5][16]
Overall Material Cost Very High (Dominated by glyceric acid)Moderate (Higher process cost)-

Note: Costs are estimates based on catalog prices for research quantities and can vary significantly with supplier, purity, and scale. Bulk industrial pricing may differ substantially.

Table 2: Comparative Performance Metrics
MetricRoute A: Direct AcetalizationRoute B: Malonate PathwayRationale
Number of Steps 13-4Fewer steps reduce labor, solvent waste, and potential for yield loss.
Atom & Step Economy ExcellentModerateRoute A is a direct addition. Route B involves more steps and the loss of CO₂.
Anticipated Yield Good to HighModerateFewer steps generally lead to higher overall yield. Multi-step syntheses suffer from cumulative yield loss.
Scalability Moderate to GoodGoodBoth routes use standard reactions. Route A's scalability is limited by the availability and cost of its starting material.
Purification Simpler (e.g., crystallization)More Complex (Requires isolation of intermediates)Fewer side reactions and byproducts are expected in the direct condensation route.
Safety & Handling StandardStandardBoth routes use flammable solvents and corrosive acids/bases, requiring standard laboratory precautions. Isobutyraldehyde is flammable and may cause respiratory irritation.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, outlining the necessary steps and the reasoning behind them.

Protocol for Route A: Direct Acetalization
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add 2,3-dihydroxypropanoic acid (1.0 eq), isobutyraldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Solvent Addition: Add toluene sufficient to suspend the reactants (approx. 5-10 mL per gram of diol).

    • Rationale: Toluene serves as the solvent and forms an azeotrope with water, facilitating its removal via the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing water collection in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-8 hours).

    • Rationale: Continuous removal of water is critical to shift the equilibrium towards the acetal product, as per Le Châtelier's principle.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst.

    • Rationale: Quenching the acid catalyst prevents the reverse reaction (hydrolysis) during workup.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or silica gel chromatography to obtain the final product.

Protocol for Route B (Conceptual)
  • Acetalization: Following the procedure in Route A, react a suitable diethyl malonate derivative (e.g., diethyl 2,2-bis(hydroxymethyl)malonate) (1.0 eq) with isobutyraldehyde (1.1 eq) and catalytic p-TsOH in refluxing toluene with a Dean-Stark trap. Isolate the resulting cyclic diester intermediate.

  • Saponification: Dissolve the isolated diester in a mixture of ethanol and aqueous sodium hydroxide (2.2 eq). Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC or LC-MS).

    • Rationale: Saponification converts the esters to their corresponding carboxylate salts, which are water-soluble.

  • Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution carefully with concentrated HCl at 0 °C until the pH is ~1-2. Heat the acidified mixture gently (50-60 °C) until CO₂ evolution ceases.

    • Rationale: The resulting gem-dicarboxylic acid is unstable and readily decarboxylates upon heating in an acidic medium.

  • Isolation & Purification: Extract the final product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify as described in Route A.

Conclusion and Recommendation

The cost-benefit analysis reveals a clear decision matrix for synthesizing this compound:

  • Route A (Direct Acetalization) is superior in terms of chemical efficiency, boasting high atom economy, fewer steps, and simpler purification. However, its practicality is severely hampered by the extremely high cost of its key starting material, 2,3-dihydroxypropanoic acid.[10][8] This route is only viable if a cost-effective source of glyceric acid becomes available or for very small-scale synthesis where material cost is not the primary constraint.

  • Route B (Malonate Pathway) , while more complex with additional steps that will lower the overall yield, is the more economically pragmatic approach for large-scale production. The use of inexpensive, commodity-like starting materials (derived from malonic acid) outweighs the disadvantages of a longer synthetic sequence.

Recommendation: For researchers and drug development professionals focused on scalable and economically feasible production, Route B is the recommended pathway . The significant cost savings on raw materials provide a compelling advantage that justifies the investment in process optimization to maximize yields across its multiple steps. For rapid, small-scale synthesis to obtain material for initial screening where budget is less of a concern, the operational simplicity of Route A may be preferred.

References

  • Tokyo Chemical Industry Co., Ltd. (TCI). Isobutyraldehyde Product Information. [URL: https://www.tcichemicals.com/JP/ja/p/I0103]
  • Chem-Impex. Isobutyraldehyde Product Page. [URL: https://www.chemimpex.com/products/06561]
  • ChemAnalyst. Isobutyraldehyde Prices, Trends, Index, News, Monitor and Demand. [URL: https://www.chemanalyst.com/Pricing-and-Forecast/isobutyraldehyde-128]
  • Biosynth. This compound Product Page. [URL: https://www.biosynth.com/p/FI160279/116193-72-7-2-isopropyl-1-3-dioxane-5-carboxylic-acid]
  • Sigma-Aldrich. p-Toluenesulfonic acid monohydrate Product Information. [URL: https://www.sigmaaldrich.com/product/aldrich/27815]
  • IMARC Group. Isobutyraldehyde Price Index, Chart and Trend 2025. [URL: https://www.imarcgroup.com/isobutyraldehyde-prices]
  • ChemicalBook. trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis. [URL: https://www.chemicalbook.
  • Thermo Fisher Scientific. p-Toluenesulfonic acid monohydrate, 99%, extra pure. [URL: https://www.fishersci.com/shop/products/p-toluenesulfonic-acid-monohydrate-99-extra-pure-thermo-scientific/139025000]
  • IndiaMART. P Toluenesulfonic Acid - Latest Price, Manufacturers & Suppliers. [URL: https://dir.indiamart.
  • Sigma-Aldrich. Isobutyraldehyde ≥99% Product Information. [URL: https://www.sigmaaldrich.com/product/aldrich/240788]
  • ChemicalBook. glyceric acid Price. [URL: https://www.chemicalbook.com/Price/473-81-4.htm]
  • Oakwood Chemical. p-Toluenesulfonic acid monohydrate Product Page. [URL: https://oakwoodchemical.
  • SYNTHETIKA. P - Toluenesulfonic acid P-Tos Tosylic Acid - 5000g. [URL: https://www.synthetika.com/p-toluenesulfonic-acid-p-tos-tosylic-acid-5000g.html]
  • Andrén, O. C. J., et al. (2019). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E, 75(Pt 12), 1833–1838. [URL: https://journals.iucr.org/e/issues/2019/12/00/jo5321/]
  • Manchester Organics. (2S)-2,3-Dihydroxypropanoic acid Product Page. [URL: https://www.manchesterorganics.com/products/custom-synthesis/a39768-2s-2-3-dihydroxypropanoic-acid]
  • BenchChem. This compound Product Page. [URL: https://www.benchchem.com/product/b1401]
  • LookChem. (2R)-2,3-Dihydroxypropanoic acid Suppliers and Price. [URL: https://www.lookchem.com/cas-600/6000-40-4.html]
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (General reference for acetal chemistry, not a direct URL)
  • G. A. Morris, et al. (2019). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6895922/]
  • ChemicalBook. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis. [URL: https://www.chemicalbook.
  • Smolecule. Buy (2S)-2,3-dihydroxypropanoic acid | 28305-26-2. [URL: https://www.smolecule.com/cas-28305-26-2.html]
  • PrepChem.com. Synthesis of 1,3-dioxane. [URL: http://www.prepchem.com/synthesis-of-1-3-dioxane/]
  • Sigma-Aldrich. 2,3-dihydroxypropanoic acid Search Results. [URL: https://www.sigmaaldrich.com/US/en/search/2-3-dihydroxypropanoic-acid]
  • BenchChem. A Comparative Guide to the Synthetic Routes of 4-Ethenyloxane-4-carboxylic acid. [URL: https://www.benchchem.com/product/B987820/technical-documents/A-Comparative-Guide-to-the-Synthetic-Routes-of-4-Ethenyloxane-4-carboxylic-acid]
  • Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [URL: https://www.organic-chemistry.org/protectivegroups/carbonyl/1,3-dioxolanes.shtm]
  • Usta, A., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(11), 9483–9496. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6264269/]
  • Organic Syntheses. Meldrum's acid. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0354]
  • 倍殊生物科技. This compound Product Page. [URL: http://www.bionuna.com/en/product/10.html]
  • A2B Chem. 015104 this compound CAS: 116193-72-7. [URL: https://www.a2bchem.com/015104]
  • PubChem. (2R)-2,3-Dihydroxypropanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/439194]

Sources

A Comparative Guide to Synthetic Intermediates in Iobitridol Manufacturing: An Evaluation of Alternatives to 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the synthesis of the non-ionic, low-osmolar X-ray contrast agent Iobitridol, the choice of starting materials and intermediates is critical to the efficiency, cost-effectiveness, and overall yield of the manufacturing process.[1][2] Traditionally, 2-Isopropyl-1,3-dioxane-5-carboxylic acid has served as a key building block.[3][4] This guide provides a comparative analysis of this conventional intermediate against viable alternatives, offering experimental insights for researchers, scientists, and drug development professionals.

The Established Role of this compound

Iobitridol, chemically known as 5-[3-Hydroxy-2-(hydroxymethyl)-propionamido]-N,N´-dimethyl-N,N´-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is a widely used contrast medium in diagnostic imaging.[5][6][7][8][9][10] Its synthesis involves the acylation of a tri-iodinated aromatic core. The 1,3-dioxane moiety in this compound acts as a protecting group for the diol functionality, allowing for selective reactions on the carboxylic acid group.[11] This intermediate is typically converted to its acid chloride, which then reacts with the amino group on the tri-iodinated benzene ring.[5] Subsequent deprotection of the dioxane ring under acidic conditions yields the final diol side chain of Iobitridol.[5]

While this method is well-established, the synthesis of this compound itself can be a multi-step process, and its stability and reactivity can influence the overall efficiency of the Iobitridol synthesis.[1][12]

dot

Caption: Conventional Iobitridol synthesis pathway utilizing this compound.

Emerging Alternatives and Comparative Analysis

Recent research has focused on identifying more direct and economically viable synthetic routes to Iobitridol, bypassing the need for this compound. These alternatives primarily focus on different strategies for introducing the dihydroxypropyl side chain.

A more direct approach involves the use of 3-hydroxy-2-(hydroxymethyl)propanoic acid or its derivatives. This strategy eliminates the need for a protecting group on the diol functionality, provided that the reaction conditions are carefully controlled to prevent side reactions.

  • Advantages: This route simplifies the overall synthesis by reducing the number of steps (no protection/deprotection required), potentially leading to higher overall yields and lower production costs.

  • Challenges: The presence of free hydroxyl groups can lead to undesired side reactions, such as esterification, during the acylation step. This necessitates careful optimization of reaction conditions, including the choice of coupling agents and solvents.

dot

Caption: A more direct synthetic route to Iobitridol using a 3-hydroxy-2-(hydroxymethyl)propanoic acid derivative.

Glycerol, a readily available and inexpensive byproduct of biodiesel production, presents an attractive starting material for synthesizing the side chain of Iobitridol. Various chemical transformations can convert glycerol into suitable intermediates for Iobitridol synthesis.[13][14][15][16]

  • Advantages: The use of glycerol as a starting material significantly enhances the cost-effectiveness and sustainability of the process.

  • Challenges: The conversion of glycerol to the required carboxylic acid intermediate can involve multiple steps and require specific catalysts, which may add complexity to the overall process.

Intermediate/RouteStarting MaterialKey AdvantagesKey ChallengesReported Yield (Final Deprotection)
Conventional This compoundWell-established, reliable.Multi-step synthesis of intermediate.~90%[5]
Direct Acylation 3-Hydroxy-2-(hydroxymethyl)propanoic AcidFewer steps, potentially higher overall yield.Potential for side reactions, requires careful optimization.Data not readily available in comparative studies.
Glycerol-derived GlycerolCost-effective, sustainable.Can involve multiple steps to synthesize intermediate.Dependent on the specific synthetic pathway from glycerol.

Table 1: Comparison of Synthetic Routes to Iobitridol.

Experimental Protocols: A Closer Look

A reported synthesis of Iobitridol starts with the suspension of 5-[2-isopropyl-1,3-dioxane-5-carboxamido]-2,4,6-triiodoisophthaloyl dichloride in isopropanol and triethylamine.[5] This is followed by a reaction with N-methyl-aminopropane-2,3-diol for 12 hours at room temperature, yielding the protected product.[5] The subsequent deprotection is achieved by dissolving the product in 5 N hydrochloric acid and stirring for 12 hours at room temperature.[5] After filtration and evaporation, the final product is obtained with a reported yield of 90% for the deprotection step.[5]

Regardless of the synthetic route, purification of the final Iobitridol product is crucial. Traditional methods have included high-performance liquid chromatography (HPLC) and ion-exchange resin chromatography.[17] However, these methods can be time-consuming and not ideal for large-scale industrial production.[17] More recent methods focus on recrystallization techniques to obtain pure Iobitridol, which is more suitable for industrial applications.[17] The purification of intermediates is also a critical factor in the overall efficiency of the synthesis.[18][19][20][21][22]

Future Outlook and Conclusion

The synthesis of Iobitridol is a mature field, yet there is still room for innovation, particularly in the development of more efficient and sustainable manufacturing processes.[23] While this compound remains a reliable intermediate, alternatives derived from readily available starting materials like glycerol hold significant promise for reducing the cost and environmental impact of Iobitridol production. Further research and development in direct acylation techniques and the optimization of purification methods will be key to realizing the full potential of these alternative synthetic routes.

References

  • CN110903275A - Process for producing iobitridol, intermediate therefor, and process for producing the same - Google Patents.
  • CN103254095B - Separating and purifying method in iobitridol preparation process - Google Patents.
  • US11059021B2 - Process for the preparation of intermediates useful in the preparation of non-ionic contrast agents - Google Patents.
  • 5-[3-Hydroxy-2-hydroxymethyl-propionamido)-N,N´-dimethyl-N,N´-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - NCBI. Available from: https://www.ncbi.nlm.nih.gov/books/NBK54871/
  • Process for the preparation of intermediates useful in the preparation of non-ionic contrast agents - Justia Patents.
  • (12) United States Patent (10) Patent No.: US 8,383,152 B2 - Googleapis.com.
  • Iobitridol | C20H28I3N3O9 | CID 65985 - PubChem - NIH.
  • Iobitridol.
  • This compound - 上海倍殊生物科技有限公司.
  • 015104 this compound CAS: 116193-72-7.
  • Green synthesis of glycerol 1,3-bromo- and iodohydrins under solvent-free conditions.
  • Iobitridol - CAS Common Chemistry.
  • Isoprenoid production from a single nonrelated carbon source (glycerol)... - ResearchGate.
  • Iobitridol : A Review of Its Use as a Contrast Medium in Diagnostic Imaging. - ResearchGate.
  • Iobitridol | Request PDF - ResearchGate.
  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PubMed.
  • One-step synthesis of glycidol from glycerol - Kemijski inštitut.
  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC - NIH.
  • Selectivity of generated compounds from glycerol conversion over BiOBr/TiO2 photocatalysts versus time and their products - ResearchGate.
  • Synthesis of Dendritic Oligo-Glycerol Amphiphiles with Different Hydrophobic Segments to Improve their Performance as Nanocarriers - PMC - NIH.
  • CN105873898A - Alternative process for the purification of an intermediate in the synthesis of non-ionic X-ray contrast agents - Google Patents.
  • Grignard reagent - Wikipedia.
  • Affinity purification of synthetic peptides - PMC - NIH.
  • Synthesis and purification of oligonucleotides - PubMed.
  • AI-Driven Optimization of Drug Synthesis Pathways[v1] | Preprints.org.

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid (CAS: 116193-72-7). As an essential intermediate in pharmaceutical synthesis, its unique chemical properties necessitate a rigorous approach to waste management to ensure personnel safety and environmental compliance.[1] This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Assessment and Waste Characterization

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is an organic compound that presents significant health and environmental risks that directly inform its classification as hazardous waste.

1.1 Inherent Hazards and Regulatory Standing

The primary hazards associated with this compound are categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] These classifications are not merely advisory; they are the foundation for its regulation as hazardous waste under frameworks like the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3]

  • Corrosivity (H318): The compound is classified as causing serious eye damage.[2] This is a critical risk factor. The carboxylic acid functional group imparts acidic properties, and this classification indicates it meets the criteria for a corrosive hazardous waste.[4]

  • Environmental Toxicity (H412): It is designated as harmful to aquatic life with long-lasting effects.[2] This classification makes disposal via sewer systems strictly prohibited and underscores the need for contained, specialized disposal to prevent environmental release.[5]

1.2 Physicochemical Data Summary

The following table summarizes the key identification and hazard information for this compound.

PropertyValueSource
CAS Number 116193-72-7[4][6]
Molecular Formula C₈H₁₄O₄[1][2]
Molecular Weight 174.19 g/mol [2][4]
Appearance White to Off-White Solid[1][7]
GHS Hazard Codes H318, H412[2]
Primary Hazard Class Corrosive, Environmental Toxin[2]

As the generator, you have a "cradle-to-grave" responsibility to ensure this waste is managed correctly from the moment of generation to its final disposal.[8]

Personal Protective Equipment (PPE) and Safe Handling

Given the severe risk of eye damage, stringent adherence to PPE protocols is mandatory. The causality is direct: exposure to even minute quantities can result in irreversible harm.

  • Eye and Face Protection: A face shield worn over chemical splash goggles is required. Standard safety glasses are insufficient. This combination provides protection against splashes that could otherwise bypass goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Work Area: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation risk and contain potential spills.

This level of protection is mandated by GHS precautionary statement P280 ("Wear protective gloves/protective clothing/eye protection/face protection").[2]

Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring the waste can be accepted by a treatment facility.[9][10]

Step 1: Designate a Waste Container Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition, with a secure, leak-proof screw cap.[5][11] The original product container is often an excellent choice for its tested compatibility.[5]

Step 2: Affix a Hazardous Waste Label The moment the first drop of waste enters the container, it must be labeled. Your institution's Environmental Health & Safety (EHS) department will provide official labels. The label must include:

  • The full chemical name: "Waste this compound"

  • The words "Hazardous Waste"

  • A clear indication of the hazards (e.g., "Corrosive," "Environmental Toxin")

  • The accumulation start date

  • The name of the principal investigator or lab manager

Step 3: Segregate the Waste Stream This compound must be collected in a dedicated "Non-halogenated Organic Acid" waste stream.

  • DO NOT mix with bases, oxidizers, or reactive metals.

  • DO NOT mix with halogenated solvents (e.g., Dichloromethane, Chloroform).

  • DO NOT mix with aqueous heavy metal waste.

Step 4: Store in a Satellite Accumulation Area (SAA) The designated waste container must be stored in an SAA, which is a location at or near the point of waste generation.[11][12]

  • The SAA must be under the control of the laboratory personnel.

  • The container must be kept closed at all times except when actively adding waste.[11]

  • The SAA should have secondary containment (such as a spill tray) to capture any potential leaks.

Spill Management

Accidental spills must be treated as hazardous waste events.[5]

  • For Small Spills: If you are trained and equipped to do so, neutralize the spill with a weak base absorbent (such as sodium bicarbonate) and collect the material using a chemical spill kit.

  • Containment and Cleanup: Place all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled bag or container.

  • Disposal: This cleanup debris is now also hazardous waste and must be disposed of according to the protocol in Section 3.

  • For Large Spills: Evacuate the immediate area and contact your institution's EHS emergency line immediately.

Final Disposal Pathway: From Lab to Treatment

The ultimate fate of the hazardous waste is treatment and disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[8][13] The following workflow illustrates the mandatory process.

DisposalWorkflow cluster_0 Laboratory Responsibility cluster_1 Institutional & Regulatory Responsibility A Waste Generation (Unused reagent, solutions, contaminated materials) B Hazard Determination (Is it 2-Isopropyl-1,3-dioxane- 5-carboxylic Acid?) A->B C Classify Hazards (Corrosive H318, Aquatic Toxin H412) B->C Yes D Select & Label Container (Compatible, Secure, Tagged) C->D E Segregate Waste Stream (Corrosive Organic Acid) D->E F Store in SAA (Secondary Containment, Closed Lid) E->F G Request EHS Pickup (Submit Waste Form) F->G H Transport by Licensed Hauler G->H I Final Disposition at TSDF (e.g., High-Temperature Incineration) H->I J Documentation Complete ('Cradle-to-Grave' Record) I->J

Caption: Disposal workflow for this compound.

Once your waste container is full, submit a chemical waste collection request to your institution's EHS department. Trained EHS personnel will collect the waste and ensure it is transported off-site in compliance with all local and federal regulations.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound:

  • Sink/Sewer Disposal: Absolutely prohibited due to its classification as harmful to aquatic life (H412).[2]

  • Regular Trash Disposal: As a corrosive and environmentally hazardous chemical, it cannot be disposed of in the solid waste stream.

  • Evaporation in Fume Hood: This is not a permissible method of disposal and constitutes an illegal release into the environment.[5]

By adhering to this comprehensive guide, you fulfill your professional responsibility to maintain a safe laboratory environment and protect our shared ecosystem.

References

  • Biosynth. (n.d.). This compound | 116193-72-7.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Axonator. (2024). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Benchchem. (n.d.). This compound | 116193-72-7.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • ChemBK. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid. PubChem Compound Summary.
  • Shanghai Baishu Biotechnology Co., Ltd. (n.d.). This compound.
  • United States Biological. (n.d.). This compound - Data Sheet.

Sources

Navigating the Safe Handling of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Isopropyl-1,3-dioxane-5-carboxylic Acid (CAS No. 116193-72-7), a compound instrumental in various synthetic pathways. By moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a culture of safety and scientific excellence in your laboratory.

Understanding the Hazard Profile

This compound is a solid organic compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol .[1][2][3][4] While it is a valuable intermediate, it is crucial to recognize its potential hazards to mitigate risks effectively. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H318: Causes serious eye damage. [5] This indicates that direct contact with the eyes can lead to severe irritation, and potentially irreversible damage.

  • H412: Harmful to aquatic life with long lasting effects. [5] This highlights the importance of proper disposal to prevent environmental contamination.

The corresponding precautionary statements underscore the necessity of robust safety protocols:

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable when handling this compound. The following table outlines the recommended PPE, with an emphasis on the rationale behind each choice.

PPE CategoryRecommended EquipmentRationale for Selection
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.The H318 hazard classification ("Causes serious eye damage") necessitates stringent eye protection.[5] Standard safety glasses do not provide a sufficient seal around the eyes to protect from powders or splashes. Chemical splash goggles are essential. A face shield offers an additional layer of protection for the entire face from accidental splashes of the solid or its solutions.
Hand Protection Chemical-resistant gloves such as neoprene or butyl rubber. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. Always consult the glove manufacturer's compatibility chart.As a carboxylic acid, this compound can be corrosive. Neoprene and butyl rubber gloves offer good resistance to a range of acids. While nitrile gloves are common in laboratories, their resistance to carboxylic acids can be limited, making them suitable only for brief, incidental contact. Prolonged or direct contact requires more robust glove materials.
Body Protection A fully buttoned, long-sleeved laboratory coat. Chemical-resistant aprons are recommended when handling significant quantities.A laboratory coat protects the skin and personal clothing from contamination. Ensuring it is fully buttoned provides maximum coverage. For tasks with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat adds another layer of protection.
Respiratory Protection Typically not required when handled in a well-ventilated area or a chemical fume hood. If there is a potential for aerosolization or if handling large quantities of the powder outside of a fume hood, a NIOSH-approved N95 or higher-rated particulate respirator should be used.As a solid, the primary inhalation risk is from airborne dust. Working in a chemical fume hood or a well-ventilated space should keep airborne concentrations to a minimum. However, if these engineering controls are not available or are insufficient, an N95 respirator will provide protection against inhaling fine particles. The NIOSH Pocket Guide to Chemical Hazards is a valuable resource for selecting appropriate respiratory protection.[6][7][8][9][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.

  • Ventilation: Before commencing work, ensure that the chemical fume hood is functioning correctly, with the sash at the appropriate height.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station. Ensure that a spill kit appropriate for solid chemical spills is readily accessible.

2. Handling the Solid Compound:

  • Weighing: When weighing the solid, do so in a fume hood or on a balance with a draft shield to prevent the dispersal of fine particles. Use a spatula for transfers and avoid creating dust clouds.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Be aware of any potential exothermic reactions, although none are specifically noted for this compound.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that came into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[11][12][13][14]

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Eye Damage").

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.[15]

3. Final Disposal:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical or its solutions be disposed of down the drain.

Visualizing the Workflow for Safe Handling

To further clarify the procedural flow, the following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) check_safety Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh Solid in Hood don_ppe->weigh dissolve Prepare Solution (if needed) weigh->dissolve decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Solid and Liquid Waste doff_ppe->segregate_waste label_waste Label Hazardous Waste Container segregate_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_disposal Dispose via EHS store_waste->ehs_disposal

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.